molecular formula C10H16 B045970 3-Carene CAS No. 13466-78-9

3-Carene

Cat. No.: B045970
CAS No.: 13466-78-9
M. Wt: 136.23 g/mol
InChI Key: BQOFWKZOCNGFEC-UHFFFAOYSA-N
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Description

3-Carene is a bicyclic monoterpene, a key constituent of turpentine oil derived from Pinus species, as well as cannabis and other plants. This compound is of significant research interest due to its diverse biological activities and potential industrial applications. In pharmacological research, this compound has demonstrated notable anti-inflammatory and antibacterial properties, with studies suggesting it modulates inflammatory pathways by inhibiting key mediators like TNF-α and IL-6. Its mechanism is also explored in neuropharmacology for its potential sedative and anxiolytic effects. Beyond biomedicine, this compound serves as a valuable compound in agrochemical research for its insecticidal and repellent characteristics, and in industrial biotechnology as a precursor for fragrances, flavors, and sustainable biofuels. As a volatile organic compound, it is also a subject of atmospheric chemistry studies. Our high-purity this compound is provided as a reliable reference standard to facilitate accurate and reproducible results in these advanced research areas.

Properties

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]hept-3-ene
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InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3
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InChI Key

BQOFWKZOCNGFEC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC2C(C1)C2(C)C
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID4047462
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Molecular Weight

136.23 g/mol
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Physical Description

Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a sweet, turpentine-like odor; [CAMEO], Solid, Colourless to light pale liquid; fruity aroma
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Boiling Point

338 °F at 760 mmHg (USCG, 1999), 169.00 to 174.00 °C. @ 705.00 mm Hg, 175-178 °C
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Solubility

Insoluble in water; soluble in benzene, pet ether, Slightly soluble (in ethanol)
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.860-0.868, 0.86
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Vapor Pressure

3.72 [mmHg]
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CAS No.

13466-78-9, 74806-04-5
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Record name Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-
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Record name alpha-Carene
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Record name 3-CARENE (δ-3-CARENE)
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Melting Point

< 25 °C
Record name alpha-Carene
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Foundational & Exploratory

Physicochemical Properties of 3-Carene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene) is a bicyclic monoterpene naturally occurring in a variety of plants, notably in pine species, where it can be a major constituent of turpentine (B1165885).[1] Its characteristic sweet, pungent, and woody aroma has led to its use in the fragrance and flavor industries. Beyond its sensory attributes, this compound has garnered significant interest in the scientific and pharmaceutical communities for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and bone-health-promoting activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.

Chemical Identification and Structure

This compound is a chiral molecule and can exist as two enantiomers, (+)-3-Carene and (-)-3-Carene. The information presented in this guide pertains to the racemic mixture unless otherwise specified.

IdentifierValue
IUPAC Name 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene
CAS Number 13466-78-9
Molecular Formula C₁₀H₁₆
Molecular Weight 136.23 g/mol [2]
SMILES CC1=CCC2C(C1)C2(C)C
InChI InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3
InChIKey BQOFWKZOCNGFEC-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological activity. These properties are summarized in the tables below.

Physical Properties
PropertyValueReference
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, pungent, turpentine-like[2]
Boiling Point 170-172 °C at 760 mmHg[1]
168-169 °C at 705 mmHg
Melting Point < -20 °C
Density 0.864 g/mL at 20 °C
0.857 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.472 - 1.474
Vapor Pressure 2.1 mmHg at 25 °C
Optical Rotation ([α]²⁰/D) +15° (neat) for (+)-3-Carene
Chemical Properties
PropertyValueReference
Solubility Insoluble in water; Soluble in ethanol, ether, and other organic solvents[2]
logP (Octanol-Water Partition Coefficient) 4.37 (experimental)[2]
Flammability Flammable[1]
Stability Stable under normal conditions. Air sensitive.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Objective: To determine the purity of a this compound sample and identify any impurities.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or hexane) to a concentration of approximately 1 µL/mL.[3]

  • Instrumentation: An Agilent 6890 series gas chromatograph coupled to a mass spectrometer detector (or equivalent).[3]

  • GC Conditions:

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at a rate of 3 °C/min to 240 °C and hold for 5 minutes.[3]

    • Injection Volume: 1 µL with a split ratio of 1:25.[3]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 2 minutes.[3]

  • Data Analysis: Identify this compound and any impurities by comparing their mass spectra with reference spectra in the NIST library and by comparing their retention indices with literature values. Quantify the purity by calculating the peak area percentage.

Determination of Boiling Point

Objective: To experimentally determine the boiling point of this compound.

Methodology (Thiele Tube Method):

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, and a heat source (Bunsen burner or oil bath).

  • Procedure: a. Fill a small test tube with 0.5 mL of this compound. b. Place a capillary tube, with the sealed end up, inside the test tube containing the sample. c. Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. d. Place the assembly in a Thiele tube containing heating oil. e. Gently heat the side arm of the Thiele tube. f. Observe a steady stream of bubbles emerging from the open end of the capillary tube. g. Remove the heat and allow the apparatus to cool slowly. h. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Measurement of Refractive Index

Objective: To measure the refractive index of a this compound sample.

Methodology (Abbe Refractometer):

  • Apparatus: Abbe refractometer with a sodium lamp (D-line, 589 nm) as the light source, and a temperature-controlled water bath.

  • Procedure: a. Calibrate the refractometer using a standard of known refractive index (e.g., distilled water). b. Ensure the prism surface is clean and dry. c. Apply a few drops of the this compound sample onto the prism. d. Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C). e. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. f. Read the refractive index value from the scale.[5]

Shake-Flask Method for logP Determination

Objective: To experimentally determine the octanol-water partition coefficient (logP) of this compound.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. Use a buffer (e.g., phosphate (B84403) buffer, pH 7.4) for the aqueous phase if determining logD for ionizable compounds.[6][7]

  • Procedure: a. Accurately weigh a small amount of this compound and dissolve it in a known volume of either the pre-saturated n-octanol or water. b. Add a known volume of the other pre-saturated phase to a flask. c. Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning of the this compound between the two phases. d. Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Analysis: a. Carefully separate the two phases. b. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., GC-MS or UV-Vis spectroscopy).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antimicrobial properties being of particular interest.

Anti-inflammatory Activity

Terpenes, including this compound, are known to exert anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation that can be modulated by terpenes.[9][10]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB IKK->NFkB Releases IkappaB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Pro_inflammatory_genes Pro-inflammatory Gene Expression MAPK->Pro_inflammatory_genes Activates Transcription Factors Carene This compound Carene->IKK Inhibits Carene->MAPKKK Inhibits DNA DNA NFkB_active->DNA Binds to DNA->Pro_inflammatory_genes Induces

Caption: Putative anti-inflammatory signaling pathway of this compound.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacteria. Its mechanism of action involves the disruption of the bacterial cell membrane integrity. This leads to increased permeability, leakage of intracellular components such as ions and proteins, and ultimately, cell death.

antimicrobial_mechanism Carene This compound Bacterial_Cell Bacterial Cell Carene->Bacterial_Cell Interacts with Cell_Membrane Cell Membrane Carene->Cell_Membrane Targets Bacterial_Cell->Cell_Membrane Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leads to Leakage Leakage of Intracellular Components (Ions, Proteins) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflows

Extraction of this compound from Turpentine Oil

This workflow outlines a general procedure for the isolation of this compound from turpentine oil, which is a complex mixture of terpenes.

extraction_workflow start Turpentine Oil fractional_distillation Fractional Distillation (Atmospheric or Reduced Pressure) start->fractional_distillation collect_fractions Collect Fractions based on Boiling Point Range fractional_distillation->collect_fractions gcms_analysis GC-MS Analysis of Fractions collect_fractions->gcms_analysis identify_carene_rich Identify this compound-Rich Fraction gcms_analysis->identify_carene_rich further_purification Further Purification (e.g., Preparative GC or Column Chromatography) identify_carene_rich->further_purification If necessary pure_carene Pure this compound identify_carene_rich->pure_carene Sufficiently Pure further_purification->pure_carene

Caption: Workflow for the extraction of this compound from turpentine.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, offering valuable data for researchers and professionals in drug development and related fields. The outlined experimental protocols serve as a practical resource for the analysis and characterization of this promising natural compound. Furthermore, the visualization of its putative biological pathways and experimental workflows aims to facilitate a deeper understanding of its mechanism of action and practical application. As research into the therapeutic potential of this compound continues, a thorough understanding of its fundamental properties will be indispensable for its effective and safe utilization.

References

A Technical Guide to the Natural Sources and Extraction of Delta-3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of delta-3-carene, a bicyclic monoterpene of significant interest in the pharmaceutical, fragrance, and chemical industries. It details its primary natural sources, prevalent extraction methodologies with specific experimental protocols, and analytical techniques for its quantification.

Introduction to Delta-3-Carene

Delta-3-carene (3-carene) is a naturally occurring bicyclic monoterpene with the chemical formula C₁₀H₁₆.[1][2] It is a colorless to slightly yellow liquid characterized by a sweet, pungent, and woody aroma, often with notes of pine, cedar, and a hint of lemon.[1][3] This terpene is a constituent of turpentine (B1165885) and is found in the essential oils of numerous plants.[1][2] It is insoluble in water but miscible with fats and organic solvents like ethanol (B145695) and ether.[1][3][4] Its potential anti-inflammatory and bone health-promoting properties have made it a target for research and development.[5][6]

Natural Sources of Delta-3-Carene

Delta-3-carene is abundant in the oleoresin of coniferous trees and is a significant component of turpentine.[1][4][7] The concentration of delta-3-carene can vary significantly depending on the plant species, geographical location, and even the specific part of the plant.[1][8] Key natural sources include pine species, cedar, rosemary, basil, and cypress.[9][10][11]

Data Presentation: Delta-3-Carene Content in Various Natural Sources

The following table summarizes the quantitative data for delta-3-carene content found in several natural sources.

Natural SourcePlant Part/ProductDelta-3-Carene Content (%)Reference
TurpentineOleoresin DistillateUp to 42%[1][2][12]
Indian TurpentineEssential Oil55% - 65%[13]
Pinus roxburghiiNeedlesUp to 47.0%[14]
Pinus sylvestrisEssential Oil14.17%[15]
Pinus brutiaBark Oil9.6%[14]
Pinus ponderosaNeedles8.4%[15]
GalbanumEssential Oil2% - 16%[13]
Black PepperEssential OilHigh but variable[13]
Piper nigrumEssential OilVariable[16]

Biosynthesis of Delta-3-Carene

In plants, monoterpenes like delta-3-carene are synthesized from geranyl pyrophosphate (GPP). The conversion of GPP to (+)-3-carene is catalyzed by a specific enzyme, (+)-3-carene synthase.[17] This enzymatic reaction involves an initial isomerization of GPP to a linalyl pyrophosphate intermediate, followed by cyclization to form the characteristic bicyclic structure of carene.[17]

GPP_to_Carene GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (Intermediate) GPP->LPP Isomerization Carene (+)-3-Carene LPP->Carene Cyclization Enzyme +)-3-Carene Synthase Enzyme->LPP

Caption: Simplified biosynthesis pathway of (+)-3-carene from GPP.

Extraction Methodologies

The selection of an extraction technique for delta-3-carene depends on factors such as the starting plant material, desired purity, yield, and environmental considerations.[18] The most common methods are steam distillation, solvent extraction, and supercritical fluid extraction.

Experimental Workflow Overview

The general process for obtaining and analyzing delta-3-carene from a natural source involves several key stages, from material preparation to final analysis.

Extraction_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis & Purification plant_material Plant Material (e.g., Pine Needles) drying Drying plant_material->drying grinding Grinding/Size Reduction drying->grinding extraction Extraction (Steam Distillation, SFE, or Solvent) grinding->extraction separation Phase Separation (Oil/Water or Solvent Removal) extraction->separation crude_extract Crude Essential Oil or Oleoresin separation->crude_extract gcms Quantification (GC-MS / GC-FID) crude_extract->gcms fractional_distillation Fractional Distillation (Optional Purification) crude_extract->fractional_distillation pure_carene High-Purity Delta-3-Carene gcms->pure_carene fractional_distillation->pure_carene

Caption: General workflow for delta-3-carene extraction and analysis.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting volatile compounds like terpenes from plant materials.[19][20] The process involves passing steam through the biomass, which vaporizes the volatile oils.[21] The resulting vapor mixture is then condensed and collected, where the essential oil separates from the aqueous phase (hydrosol).[22]

Experimental Protocol: Laboratory-Scale Steam Distillation

  • Preparation:

    • Weigh approximately 200-500g of fresh or dried plant material (e.g., pine needles, cypress leaves).[23] Reduce the particle size by cutting or coarse grinding to increase surface area.

    • Place the prepared biomass into a large round-bottom flask (the 'biomass flask'), filling it no more than half full.[22]

    • Add distilled water to just cover the plant material.[22]

  • Apparatus Setup:

    • Assemble the steam distillation apparatus, typically consisting of a boiling flask (to generate steam), the biomass flask, a still head, a condenser, and a receiving vessel (e.g., a separatory funnel).[22][24]

    • Ensure all ground glass joints are properly sealed and lubricated.[24] Connect the condenser to a cold water source.

  • Distillation:

    • Heat the boiling flask to generate steam. Alternatively, heat the biomass flask directly if performing hydrodistillation.[22]

    • As steam passes through the biomass, it will carry the volatile delta-3-carene and other terpenes. The temperature should be controlled to prevent burning the plant material.[21]

    • The steam and essential oil vapor mixture will rise, enter the condenser, and cool into a liquid distillate.

  • Collection and Separation:

    • Collect the distillate in the separatory funnel. The process is typically continued until a sufficient volume (e.g., 200-300 mL) is collected or no more oil is observed in the condensate.[23]

    • Allow the distillate to stand and separate into two layers: the essential oil (less dense, top layer) and the hydrosol (aqueous layer).

    • Carefully drain the lower aqueous layer. If the separation is not distinct, "salting out" by adding sodium chloride can improve the separation.[23]

  • Drying:

    • Collect the essential oil layer and dry it using an anhydrous drying agent like sodium sulfate (B86663) to remove any residual water.

    • Filter or decant the dried oil into a clean, sealed vial for storage and analysis.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve terpenes and other oleoresins from the plant matrix.[19][25] The choice of solvent is critical and depends on the target compound's polarity. For non-polar terpenes like delta-3-carene, solvents like hexane (B92381), pentane, or a mixture of hexane and acetone (B3395972) are effective.[25][26]

Experimental Protocol: Optimized Solvent Extraction

This protocol is based on a method found to be optimal for extracting terpenoids from pine.[26][27]

  • Preparation:

    • Obtain dried and ground plant material (e.g., pine wood or needles) to a consistent particle size.

    • Weigh a precise amount of the material for extraction.

  • Extraction:

    • Prepare a 1:1 (v/v) mixture of hexane and acetone to use as the extraction solvent.[26][27]

    • Combine the plant material and the solvent in a sealed flask at a specific liquid-to-solid ratio (e.g., 6.27 mL/g).[28]

    • Agitate the mixture using a shaker or magnetic stirrer at a constant temperature of 22°C for 1 hour.[26][27] Some protocols may extend this time up to 5 hours for higher yields.[28]

  • Separation and Concentration:

    • After extraction, separate the solid plant material from the solvent-extract mixture via filtration or centrifugation.

    • Remove the solvent from the extract using a rotary evaporator under reduced pressure. This step must be performed carefully to avoid loss of volatile terpenes.

  • Final Product:

    • The resulting product is a concentrated oleoresin containing delta-3-carene, other terpenes, and resin acids.

    • The oleoresin can be directly analyzed or subjected to further purification.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[9][29] Supercritical CO₂ has liquid-like density and gas-like viscosity, allowing it to efficiently penetrate the plant matrix and dissolve target compounds.[30] By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract specific compounds.[30][31]

Experimental Protocol: Supercritical CO₂ Extraction

  • Preparation:

    • The plant material should be dried and ground to a uniform particle size to ensure even extraction.

    • Load a known mass of the prepared material into the SFE system's extraction vessel.

  • Extraction Parameters:

    • Pressurize and heat the CO₂ to bring it to a supercritical state.

    • Set the system parameters. Optimal conditions for monoterpene extraction have been reported at a CO₂ density of 0.25 g/mL and a temperature of 110°C.[30] Other studies may use different parameters, such as pressures up to 300 bar and temperatures around 40-60°C.[16]

    • Pump the supercritical CO₂ through the extraction vessel.

  • Separation and Collection:

    • The CO₂, now containing the dissolved delta-3-carene and other extractables, flows into a separator vessel.

    • In the separator, the pressure is reduced, causing the CO₂ to return to its gaseous state and lose its solvating power.[29]

    • The extracted compounds precipitate out and are collected in the separator. The gaseous CO₂ is often recycled back into the system.[29]

  • Final Product:

    • The collected extract is a solvent-free concentrate of essential oils and resins. This method is advantageous as it prevents thermal degradation of sensitive compounds and leaves no toxic solvent residues.[29][30]

Analysis and Quantification

After extraction, accurate identification and quantification of delta-3-carene are crucial. The standard analytical method is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.[27][32]

Experimental Protocol: Fast-GC/FID Analysis

This protocol is adapted from a method for rapid analysis of pine-derived terpenoids.[27]

  • Sample Preparation:

    • Prepare a dilution of the extracted oleoresin in a suitable solvent (e.g., 1:1 hexane/acetone).

    • Add an internal standard (e.g., hexadecane) to the sample for accurate quantification.

    • Prepare a series of calibration standards of pure delta-3-carene (5–400 µg/mL) with the same internal standard.[27]

  • GC Instrumentation and Conditions:

    • GC System: Agilent GC or equivalent.

    • Column: Agilent DB-5 (10 m × 0.10 mm × 0.10 µm) or similar non-polar column.[27]

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium, with a column flow of 0.6 mL/min.

    • Oven Program: Start at 60°C, hold for 0.75 min, then ramp at 150°C/min to 325°C, and hold for 1 min. Total run time is approximately 3.5 minutes.[27]

    • Detector: FID at 250°C.

  • Data Analysis:

    • Identify the delta-3-carene peak in the chromatogram based on its retention time relative to the pure standard.

    • Construct a calibration curve from the standard solutions.

    • Quantify the amount of delta-3-carene in the sample by comparing its peak area (normalized to the internal standard) against the calibration curve. For definitive identification, GC-MS analysis should be performed to confirm the mass spectrum of the peak.

References

The Biosynthesis of 3-Carene in Coniferous Trees: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Coniferous trees, pillars of boreal and temperate forests, have evolved a sophisticated chemical defense system, with oleoresin as a primary component. A key constituent of this resin is the bicyclic monoterpene (+)-3-carene, a molecule of significant interest for its roles in insect resistance and its potential applications in the pharmaceutical and biofuel industries. This technical guide provides an in-depth exploration of the 3-carene biosynthesis pathway in conifers, designed for researchers, scientists, and drug development professionals. It covers the core enzymatic steps, regulatory signaling cascades, quantitative data on enzyme kinetics and stress-induced production, and detailed experimental protocols for analysis.

Introduction

The biosynthesis of terpenoids, the largest class of plant secondary metabolites, is a focal point of research in plant biochemistry and chemical ecology. In coniferous trees, these compounds, particularly monoterpenes like this compound, are crucial for defense against herbivores and pathogens. The production of this compound is a dynamic process, influenced by both genetic factors and environmental stimuli. Understanding the intricacies of its biosynthetic pathway is essential for harnessing its potential, whether for developing pest-resistant tree varieties or for engineering microbial systems for its sustainable production.

The Core Biosynthesis Pathway

The synthesis of (+)-3-carene in coniferous trees originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the plastidial methylerythritol 4-phosphate (MEP) pathway. The core pathway can be summarized in two key steps:

  • Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP). This reaction is a critical branching point for the synthesis of all monoterpenes.

  • Cyclization of GPP to (+)-3-Carene: The final and committing step is the cyclization of the linear GPP molecule, catalyzed by the enzyme (+)-3-carene synthase (TPS-3car). This enzyme facilitates a complex series of carbocation rearrangements to form the characteristic bicyclic structure of this compound.

Below is a diagram illustrating the core biosynthetic pathway.

3-Carene_Biosynthesis_Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Carene (+)-3-Carene GPP->Carene (+)-3-carene synthase (TPS-3car)

Caption: The core biosynthetic pathway of (+)-3-carene from IPP and DMAPP.

The Key Enzyme: (+)-3-Carene Synthase

(+)-3-Carene synthase (EC 4.2.3.107) is a monoterpene synthase that belongs to the terpene synthase (TPS) family. In conifers, these enzymes are encoded by a small gene family, and different isoforms can exhibit varying product specificities and catalytic efficiencies.

Reaction Mechanism

The conversion of GPP to (+)-3-carene is a complex enzymatic reaction involving several cationic intermediates. The proposed mechanism involves the initial ionization of GPP to a geranyl cation, followed by isomerization to a linalyl diphosphate intermediate. Subsequent cyclization events lead to the formation of the distinctive bicyclic structure of this compound.[1]

3_Carene_Synthase_Mechanism GPP Geranyl Diphosphate Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation Ionization Linalyl_PP (3S)-Linalyl Diphosphate Geranyl_Cation->Linalyl_PP Isomerization Terpinyl_Cation α-Terpinyl Cation Linalyl_PP->Terpinyl_Cation Cyclization Carene (+)-3-Carene Terpinyl_Cation->Carene Rearrangement & Proton Loss

Caption: Proposed reaction mechanism for (+)-3-carene synthase.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of (+)-3-carene synthase have been characterized in several coniferous species. This data is crucial for understanding the enzyme's efficiency and for comparative studies.

Coniferous SpeciesEnzymeK_m (µM) for GPPk_cat (s⁻¹)Reference
Picea sitchensis (Sitka Spruce)PsTPS-3car15.3 ± 0.80.04 ± 0.001[2]
Picea sitchensis (Sitka Spruce)PsTPS-3car24.1 ± 0.60.09 ± 0.003[2]
Picea sitchensis (Sitka Spruce)PsTPS-3car310.2 ± 1.50.02 ± 0.001[2]
Pinus contorta (Lodgepole Pine)Monoterpene Synthase Mix7.8 ± 1.9Not Determined[3]

Note: The data for Pinus contorta represents a mixture of monoterpene synthases, with this compound being one of the products.

Regulation of this compound Biosynthesis

The production of this compound in coniferous trees is tightly regulated and is often induced in response to biotic and abiotic stresses. This induction is mediated by complex signaling pathways.

Signaling Pathways

Two key phytohormones, jasmonic acid (JA) and salicylic (B10762653) acid (SA), play pivotal roles in orchestrating the defense response, which includes the upregulation of terpene biosynthesis. Herbivory or pathogen attack triggers the accumulation of these signaling molecules, which in turn activate downstream transcription factors that bind to the promoter regions of terpene synthase genes, including (+)-3-carene synthase, leading to increased enzyme production and subsequently, elevated levels of this compound. WRKY transcription factors are a prominent family of regulators involved in these defense signaling cascades.

Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_signaling Phytohormone Signaling cluster_tf Transcriptional Regulation cluster_gene Gene Expression cluster_product Metabolic Product Stress Herbivory / Pathogen Attack JA Jasmonic Acid (JA) Stress->JA SA Salicylic Acid (SA) Stress->SA WRKY WRKY Transcription Factors JA->WRKY SA->WRKY TPS_Gene (+)-3-carene synthase gene WRKY->TPS_Gene Upregulation Carene (+)-3-Carene TPS_Gene->Carene Translation & Enzymatic Synthesis

Caption: Simplified signaling pathway for stress-induced this compound biosynthesis.

Quantitative Data: Stress-Induced this compound Production

Numerous studies have quantified the increase in this compound levels in conifers following exposure to various stressors.

Coniferous SpeciesStressorTissueFold Increase in this compoundReference
Pinus densifloraPine Wood NematodeResin14.75[4]
Pinus koraiensisPine Wood NematodeVolatiles54.7[4]
Pinus sylvestrisDroughtEmissionsReduction
Picea sitchensis (resistant)White Pine WeevilCortical TissueHigh constitutive levels[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Protocol for In Vitro (+)-3-Carene Synthase Activity Assay

This protocol describes a general method for determining the activity of (+)-3-carene synthase from a crude protein extract or a purified enzyme preparation.

1. Enzyme Extraction:

  • Harvest fresh coniferous tissue (e.g., xylem, needles) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Homogenize the powder in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM MgCl₂, 5 mM DTT, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone).

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract. For purified enzyme, proceed with appropriate chromatography steps.

2. Enzyme Assay:

  • Prepare a reaction mixture in a glass vial containing:

    • Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).

    • 10 µM Geranyl diphosphate (substrate).

    • Enzyme extract (adjust volume for linear reaction rate).

  • Overlay the reaction mixture with a layer of pentane (B18724) or hexane (B92381) to trap the volatile monoterpene products.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by vortexing to extract the products into the organic layer.

3. Product Analysis by GC-MS:

  • Analyze the organic layer using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates monoterpenes.

  • Identify (+)-3-carene based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the product using an internal standard (e.g., isobutylbenzene).

Enzyme_Assay_Workflow Start Start: Coniferous Tissue Grind Grind in Liquid N₂ Start->Grind Extract Homogenize in Extraction Buffer Grind->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Assay Set up Enzyme Assay with GPP Centrifuge->Assay Incubate Incubate at 30°C Assay->Incubate Extract_Products Extract Products with Organic Solvent Incubate->Extract_Products GCMS Analyze by GC-MS Extract_Products->GCMS End End: Quantify this compound GCMS->End

Caption: Experimental workflow for the in vitro (+)-3-carene synthase activity assay.

Protocol for Monoterpene Analysis in Pine Needles by HS-SPME-GC-MS

This protocol outlines a headspace solid-phase microextraction (HS-SPME) method for the analysis of volatile monoterpenes, including this compound, from pine needles.[2]

1. Sample Preparation:

  • Collect fresh pine needles and store them at -80°C until analysis.

  • Place a small amount of needle tissue (e.g., 100 mg) into a 20 mL headspace vial.

  • Add a saturated NaCl solution to the vial to increase the volatility of the analytes.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME:

  • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS)) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Desorb the analytes from the SPME fiber in the hot injection port of the GC.

  • Use a suitable capillary column for chiral separation if enantiomer analysis is required (e.g., a cyclodextrin-based column).

  • Employ a temperature program that allows for the separation of different monoterpene isomers.

  • Identify and quantify this compound using its mass spectrum and by comparison with a calibration curve generated with authentic standards.

HS_SPME_Workflow Start Start: Pine Needles Weigh Weigh Needles into Headspace Vial Start->Weigh Add_Salt Add Saturated NaCl Solution Weigh->Add_Salt Equilibrate Equilibrate at 60°C Add_Salt->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Desorb Analytes in GC Injector Extract->Desorb GCMS Analyze by GC-MS Desorb->GCMS End End: Identify & Quantify this compound GCMS->End

Caption: Experimental workflow for HS-SPME-GC-MS analysis of monoterpenes.

Conclusion and Future Perspectives

The biosynthesis of this compound in coniferous trees is a well-defined pathway centered around the activity of (+)-3-carene synthase. Its production is intricately regulated by a network of signaling molecules, allowing the tree to mount a rapid and robust chemical defense against a variety of environmental threats. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field.

Future research should focus on several key areas. A more comprehensive characterization of (+)-3-carene synthase kinetics across a wider range of coniferous species is needed to better understand the evolutionary diversification of this enzyme. Elucidating the specific components and interactions within the signaling pathways that regulate this compound synthase gene expression in conifers will provide a more complete picture of the defense response. Furthermore, the development of high-throughput screening methods for terpene synthase activity will accelerate the discovery and engineering of novel enzymes for biotechnological applications. Continued research in these areas will undoubtedly unlock the full potential of this fascinating and important biogenic volatile organic compound.

References

Biological Activities of 3-Carene Enantiomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties of (+)-3-carene and (-)-3-carene, including detailed experimental methodologies and analysis of relevant signaling pathways.

Introduction

3-Carene, a bicyclic monoterpene, is a prominent constituent of essential oils from various plants, notably pine species. It exists as two enantiomers, (+)-3-carene and (-)-3-carene, which may exhibit distinct biological activities due to their stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its enantiomeric forms where data is available. It is important to note that a significant portion of the existing literature refers to "this compound" without specifying the enantiomer, or utilizes the racemic mixture. Direct comparative studies on the biological activities of the individual (+)- and (-)-enantiomers are limited. This guide collates the available quantitative data, details relevant experimental protocols, and visualizes key mechanisms of action to support further research and drug development efforts in this area.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of bacteria and fungi. Its lipophilic nature facilitates its interaction with microbial cell membranes, leading to disruption of cellular integrity and function.

Quantitative Data: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound against various microorganisms. It is important to note that these studies did not specify the enantiomer used.

MicroorganismStrainMICReference
Brochothrix thermosphactaACCC 0387020 mL/L[1]
Pseudomonas fluorescensATCC 1352520 mL/L[1]
Pseudomonas lundensis-25 mL/L
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the MIC of this compound against a target bacterium.

Materials:

  • (+)-3-carene and (-)-3-carene

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of each this compound enantiomer in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and bacterial inoculum only.

    • Negative Control: A well containing broth and the highest concentration of the solvent used.

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the this compound enantiomer that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane_Proteins Membrane_Proteins Lipid_Bilayer Lipid_Bilayer 3_Carene 3_Carene Disruption Membrane Disruption 3_Carene->Disruption Disruption->Membrane_Proteins Disruption->Lipid_Bilayer Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Cell_Death Cell_Death Leakage->Cell_Death NFkB_Pathway cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB IkB->NF_kB Degradation & Release Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Activation DPPH_Workflow Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of This compound Enantiomers Start->Prepare_Samples Mix Mix DPPH Solution and Sample Solutions Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging and IC50 Measure_Absorbance->Calculate End End Calculate->End GABAA_Modulation cluster_receptor GABA-A Receptor GABA_Binding_Site GABA_Binding_Site Chloride_Channel Chloride_Channel GABA_Binding_Site->Chloride_Channel Opens Benzodiazepine_Site Benzodiazepine_Site Benzodiazepine_Site->Chloride_Channel Enhances Opening Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx GABA GABA GABA->GABA_Binding_Site 3_Carene 3_Carene 3_Carene->Benzodiazepine_Site Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization

References

In Vitro Mechanisms of Action of 3-Carene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carene, a bicyclic monoterpene naturally present in the essential oils of various plants like pine and pepper, has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have begun to unravel the cellular and molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antioxidant properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development endeavors.

Antimicrobial and Antibacterial Mechanism of Action

In vitro evidence strongly suggests that this compound exerts its antimicrobial effects primarily by disrupting the structural integrity and function of bacterial cell membranes. This leads to a cascade of events culminating in bacterial cell death.

Key Mechanisms:

  • Cell Membrane Damage: this compound directly interacts with the lipid bilayer of bacterial cell membranes, altering their permeability and fluidity.

  • Morphological Changes: Treatment with this compound induces noticeable damage to the normal morphology of bacterial cells.

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as proteins and electrolytes.

  • Disruption of Metabolic Activity: this compound interferes with normal metabolic processes within the bacterial cell.

  • Inhibition of Respiratory Chain Dehydrogenase: It has been shown to inhibit the activity of respiratory chain dehydrogenase, a crucial enzyme in bacterial energy metabolism.

Quantitative Data: Antimicrobial Activity
Target MicroorganismAssayEndpointResultReference
Pseudomonas aeruginosaBroth DilutionMIC20 mL/L[1]
Pseudomonas aeruginosaBroth DilutionMBC40 mL/L[1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Determination of MIC and MBC

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against Pseudomonas aeruginosa were determined using the broth dilution method.

  • Preparation of this compound Solutions: A series of dilutions of this compound are prepared in a suitable broth medium.

  • Bacterial Inoculum: A standardized suspension of Pseudomonas aeruginosa is prepared.

  • Incubation: The bacterial suspension is added to each dilution of this compound and incubated under appropriate conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that visibly inhibits bacterial growth.

  • MBC Determination: Aliquots from the wells showing no growth are sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the plates.

Visualizing the Antimicrobial Mechanism

This compound This compound Bacterial_Cell_Membrane Bacterial Cell Membrane This compound->Bacterial_Cell_Membrane Interacts with Membrane_Damage Membrane Damage & Increased Permeability Bacterial_Cell_Membrane->Membrane_Damage Leakage Leakage of Proteins & Electrolytes Membrane_Damage->Leakage Metabolic_Disruption Disruption of Metabolic Activity Membrane_Damage->Metabolic_Disruption Cell_Death Bacterial Cell Death Leakage->Cell_Death Enzyme_Inhibition Inhibition of Respiratory Chain Dehydrogenase Metabolic_Disruption->Enzyme_Inhibition Enzyme_Inhibition->Cell_Death

Antimicrobial mechanism of this compound.

Anticancer Mechanism of Action

In vitro studies on human cancer cell lines have demonstrated that this compound possesses anticancer properties, primarily by inducing apoptosis through the intrinsic mitochondrial pathway and causing cell cycle arrest.

Key Mechanisms:

  • Induction of Apoptosis: this compound triggers programmed cell death in cancer cells.

  • Modulation of Apoptotic Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.

  • Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest, thereby inhibiting cancer cell proliferation.

Quantitative Data: Anticancer Activity
Cell LineCancer TypeAssayEndpointResult (µg/mL)Reference
AGSGastric CancerMTT AssayIC5012.30
H727Lung CancerMTT AssayIC5012.61

IC50: Half-maximal inhibitory concentration

Experimental Protocol: Cell Viability (MTT) Assay

The cytotoxic effect of this compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., AGS, H727) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated.[2]

Visualizing the Anticancer Signaling Pathway

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Activates Bax->Mitochondrion Promotes permeabilization Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathway induced by this compound.

Neuroprotective Mechanism of Action

The neuroprotective effects of this compound are linked to its modulation of the GABAergic system, specifically its interaction with the GABAA-benzodiazepine (BZD) receptors.

Key Mechanisms:

  • GABAA-BZD Receptor Binding: this compound has been shown to bind to the BZD site of the GABAA receptor, acting as a positive modulator.

  • Enhancement of GABAergic Neurotransmission: This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a calming or sedative effect.

Quantitative Data: Neuroreceptor Binding
ReceptorBinding SiteAssayEndpointResult (kcal/mol)Reference
GABAABenzodiazepineMolecular DockingGlide Gscore-5.39[3]
Experimental Protocol: GABAA Receptor Binding Assay

Radioligand binding assays are employed to study the interaction of this compound with GABAA receptors.

  • Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate the cell membranes containing the GABAA receptors.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol) that specifically binds to the GABAA receptor, in the presence and absence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The binding affinity of this compound is determined by analyzing the competition between this compound and the radioligand for the receptor binding site.[1][3][4]

Visualizing the Neuroprotective Mechanism

This compound This compound GABAa_Receptor GABAA Receptor (Benzodiazepine Site) This compound->GABAa_Receptor Binds to GABA_Binding Enhanced GABA Binding & Efficacy GABAa_Receptor->GABA_Binding Positive Allosteric Modulation Chloride_Influx Increased Chloride Ion Influx GABA_Binding->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Neuroprotection Neuroprotective Effects (e.g., Sedation, Anxiolysis) Neuronal_Hyperpolarization->Neuroprotection

Neuroprotective mechanism of this compound.

Anti-inflammatory and Antioxidant Mechanisms of Action

While this compound is reported to possess anti-inflammatory and antioxidant properties, in vitro studies on the isolated compound are less extensive compared to its other activities. The available data often pertains to essential oils containing this compound as a major constituent.

Potential Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: this compound may inhibit the production of pro-inflammatory cytokines and other inflammatory mediators.

  • Modulation of Inflammatory Pathways: It is hypothesized to modulate key inflammatory signaling pathways such as NF-κB and MAPK.

Potential Antioxidant Mechanisms:

  • Radical Scavenging: this compound may directly scavenge free radicals, such as the DPPH radical.

  • Reducing Power: It may possess the ability to reduce oxidized intermediates, contributing to its antioxidant effect.

Note on Quantitative Data: Specific IC50 values for the anti-inflammatory and antioxidant activities of isolated this compound are not consistently reported in the currently available literature. Further research is required to establish definitive quantitative data for the pure compound.

Experimental Protocols: Common In Vitro Assays
  • DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

  • Nitric Oxide (NO) Scavenging Assay: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cell lines (e.g., RAW 264.7). The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[5]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzymatic assays measure the ability of a compound to inhibit the activity of COX and LOX enzymes, which are involved in the inflammatory cascade.

Conclusion

The in vitro evidence presented in this guide highlights the multifaceted pharmacological potential of this compound. Its well-documented antimicrobial activity, centered on the disruption of bacterial cell membranes, presents opportunities for the development of new antibacterial agents. The pro-apoptotic effects of this compound in cancer cells suggest its potential as a lead compound in oncology research. Furthermore, its interaction with GABAA receptors underscores its promise in the field of neuroscience. While its anti-inflammatory and antioxidant properties are evident, further in vitro studies with the isolated compound are necessary to fully elucidate these mechanisms and establish robust quantitative data. This comprehensive understanding of the in vitro mechanisms of action of this compound provides a solid foundation for future preclinical and clinical investigations into its therapeutic applications.

References

The Pharmacological Landscape of 3-Carene: A Preclinical In-Depth Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-3-carene (3-carene), a bicyclic monoterpene naturally present in a variety of plants, including pine trees and cannabis, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent with a range of effects, including anti-inflammatory, neuroprotective, sleep-enhancing, antimicrobial, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the preclinical pharmacological effects of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Anti-inflammatory Effects

Preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties, mediated through the modulation of key inflammatory pathways.

Quantitative Data
Model Assay Key Findings Reference
Murine Model of AsthmaCytokine Expression (Lung Tissue)High-dose this compound significantly suppressed the gene expression of IL-4, IL-5, and IL-13.[1][2][1][2]
LPS-stimulated RBL-2H3 cellsCytokine ExpressionThis compound decreased the expression of inflammatory-related genes (i.e., IL-4 and IL-13).
LPS-stimulated RAW 264.7 MacrophagesCOX-2 and iNOS ExpressionThis compound has been shown to inhibit the expression of COX-2 and iNOS proteins.
In vitro assaysProstaglandin E2 (PGE2) ProductionThis compound is suggested to inhibit PGE2 production, a key mediator of inflammation.
Experimental Protocols

1.2.1. Murine Model of Asthma

  • Animal Model: BALB/c mice.

  • Sensitization: Mice are sensitized with an intraperitoneal injection of ovalbumin and aluminum hydroxide (B78521) mixture on days 7 and 14.

  • Challenge: From days 21 to 23, mice are challenged with this compound (low and high doses) or a control substance.

  • Sample Collection: On day 24, bronchoalveolar lavage fluid (BALF), lung trachea, and plasma are collected.

  • Analysis: Cytokine gene expression (IL-4, IL-5, IL-13) in lung tissue is determined by quantitative real-time PCR. Histological analysis of lung tissue is performed to assess epithelial cell thickness.[1][2]

1.2.2. Inhibition of COX-2 and Prostaglandin E2 Production in LPS-stimulated Macrophages

  • Cell Line: RAW 264.7 murine macrophages.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • PGE2 Measurement: The concentration of PGE2 in the culture medium is quantified using an Enzyme Immunoassay (EIA) kit.

  • COX-2 Expression: The expression of COX-2 protein is determined by Western blot analysis of cell lysates.

Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated by the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. This compound is believed to interfere with this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nucleus->ProInflammatory_Genes activates Carene This compound Carene->IKK inhibits

NF-κB Signaling Pathway Inhibition by this compound.

Neuroprotective Effects

This compound has demonstrated promising neuroprotective properties in preclinical models, suggesting its potential in mitigating neuronal damage associated with neurodegenerative diseases.

Quantitative Data
Model Assay Key Findings Reference
Rat Model of Alzheimer's Disease (Aβ42 injection)Superoxide Dismutase (SOD) Activity (Serum)Treatment with this compound (200 and 400 µg/kg) significantly improved SOD activity compared to the disease group.[3][4][3][4]
Rat Model of Alzheimer's Disease (Aβ42 injection)Malondialdehyde (MDA) Levels (Serum)Treatment with this compound (200 and 400 µg/kg) significantly decreased MDA levels compared to the disease group.[3][4][3][4]
In vitro models of neurotoxicityCell ViabilityThis compound has been shown to protect neuronal cells from glutamate-induced excitotoxicity and oxidative stress-induced cell death.
Experimental Protocols

2.2.1. Beta-Amyloid-Induced Neurotoxicity Model in Rats

  • Animal Model: Male Wistar rats.

  • Induction of Neurotoxicity: Stereotaxic injection of aggregated amyloid-beta 42 (Aβ42) into the hippocampus.

  • Treatment: this compound (200 and 400 µg/kg) administered intraperitoneally daily for a specified period.

  • Behavioral Assessment: Memory and cognitive function are assessed using tests such as the Morris water maze or passive avoidance test.

  • Biochemical Analysis: Serum levels of antioxidant enzymes (e.g., SOD) and markers of oxidative stress (e.g., MDA) are measured.

  • Histological Analysis: Brain sections are stained to visualize amyloid plaque deposition (e.g., with Thioflavin S) and neuronal damage.[3][4]

2.2.2. Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured.

  • Treatment: Neurons are pre-treated with various concentrations of this compound for a specified time before being exposed to a toxic concentration of glutamate.

  • Cell Viability Assay: Cell viability is assessed using assays such as the MTT or LDH release assay.

  • Mechanism Analysis: Changes in intracellular calcium levels, mitochondrial membrane potential, and activation of apoptotic pathways can be investigated.

Experimental Workflow

G cluster_0 In Vivo Neuroprotection Model A Induce Neurotoxicity (e.g., Aβ42 injection) B Administer this compound or Vehicle A->B C Behavioral Testing (e.g., Morris Water Maze) B->C D Biochemical Analysis (SOD, MDA) B->D E Histological Analysis (Plaque Staining) B->E

Workflow for In Vivo Neuroprotection Studies.

Sleep-Enhancing Effects

This compound has been shown to possess sleep-enhancing properties, primarily through its interaction with the GABAergic system.

Quantitative Data
Model Dose of this compound (p.o.) Effect on Sleep Latency Effect on Sleep Duration Reference
Pentobarbital-induced sleep in mice100 mg/kgSignificantly decreasedSignificantly increased
Experimental Protocols

3.2.1. Pentobarbital-Induced Sleep Test

  • Animal Model: ICR mice.

  • Acclimatization: Animals are fasted for 24 hours before the experiment.

  • Drug Administration: this compound is administered orally (p.o.) 45 minutes before the injection of pentobarbital (B6593769) (45 mg/kg, i.p.).

  • Observation: Mice are placed in individual cages and observed for the onset of sleep (loss of righting reflex) and the duration of sleep.

  • Measurements: Sleep latency (time from pentobarbital injection to the onset of sleep) and sleep duration (time from the onset to the recovery of the righting reflex) are recorded.

3.2.2. Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: HEK293 cells expressing specific GABA-A receptor subunits (e.g., α1β2γ2) are used.

  • Recording: Whole-cell patch-clamp recordings are performed to measure GABA-evoked currents.

  • Drug Application: this compound is co-applied with GABA to determine its effect on the GABA-A receptor-mediated currents.

  • Analysis: Changes in the amplitude, kinetics, and current-voltage relationship of the GABA-evoked currents are analyzed to characterize the modulatory effect of this compound.

Signaling Pathway

The sleep-enhancing effect of this compound is attributed to its positive allosteric modulation of the GABA-A receptor, specifically at the benzodiazepine (B76468) binding site. By binding to this site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory (soporific) effect.

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Carene This compound Carene->GABA_A_Receptor potentiates Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedation/ Sleep Hyperpolarization->Sedation

Mechanism of this compound's Sleep-Enhancing Effect.

Antimicrobial Effects

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, primarily by disrupting cellular integrity and metabolic processes.

Quantitative Data
Microorganism Assay Result (MIC) Reference
Pseudomonas lundensisBroth microdilution1.25 μL/mL
Brochothrix thermosphactaBroth microdilution1.25 μL/mL
Pseudomonas fluorescensBroth microdilution2.5 μL/mL
Staphylococcus aureusBroth microdilution10.39 mg/mL (inhibited biofilm formation)

MIC: Minimum Inhibitory Concentration

Experimental Protocols

4.2.1. Determination of Minimum Inhibitory Concentration (MIC)

  • Method: Broth microdilution method.

  • Procedure: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microplate is incubated under appropriate conditions for the test organism.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

4.2.2. Cell Membrane Integrity Assay

  • Method: Measurement of the release of intracellular components.

  • Procedure: Bacterial cells are treated with this compound at its MIC. At different time intervals, the supernatant is collected.

  • Analysis: The release of intracellular components such as potassium ions (measured by atomic absorption spectrophotometry) or nucleic acids and proteins (measured by UV spectrophotometry at 260 nm and 280 nm) is quantified to assess cell membrane damage.

Mechanism of Action

The antimicrobial action of this compound involves a multi-target approach. It disrupts the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components. Furthermore, it interferes with cellular respiration and ATP synthesis, ultimately leading to cell death.

G Carene This compound Cell_Membrane Bacterial Cell Membrane Carene->Cell_Membrane interacts with Respiratory_Chain Respiratory Chain Carene->Respiratory_Chain inhibits ATP_Synthase ATP Synthase Carene->ATP_Synthase inhibits Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Inhibition_Resp Inhibition of Respiration Respiratory_Chain->Inhibition_Resp Inhibition_ATP Inhibition of ATP Synthesis ATP_Synthase->Inhibition_ATP Inhibition_Resp->Cell_Death Inhibition_ATP->Cell_Death

Antimicrobial Mechanism of this compound.

Analgesic and Anxiolytic Effects

While less extensively studied, preliminary preclinical data suggest that this compound may possess analgesic and anxiolytic properties.

Experimental Protocols

5.1.1. Hot Plate Test (Analgesic Activity)

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure: Mice are individually placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • Treatment: this compound or a reference analgesic is administered prior to the test. An increase in the reaction latency is indicative of an analgesic effect.

5.1.2. Elevated Plus Maze (Anxiolytic Activity)

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open and closed arms are recorded.

  • Treatment: this compound or a reference anxiolytic is administered before the test. An increase in the time spent in and entries into the open arms suggests an anxiolytic effect.

Anticancer Effects

Emerging evidence from in vitro studies indicates that this compound may have cytotoxic effects against various cancer cell lines.

Quantitative Data
Cell Line Assay IC50 Value Reference
HeLa (Cervical Cancer)MTT AssayData for essential oils containing this compound show cytotoxic effects. Specific IC50 for pure this compound requires further investigation.
CaCo-2 (Colorectal Cancer)MTT AssayData for essential oils containing this compound show cytotoxic effects. Specific IC50 for pure this compound requires further investigation.
MCF-7 (Breast Cancer)MTT AssayData for essential oils containing this compound show cytotoxic effects. Specific IC50 for pure this compound requires further investigation.

IC50: Half-maximal inhibitory concentration

Experimental Protocols

6.2.1. MTT Cell Viability Assay

  • Cell Lines: Various cancer cell lines (e.g., HeLa, CaCo-2, MCF-7).

  • Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Assay: MTT reagent is added to the cells, which is converted to formazan (B1609692) by viable cells. The formazan crystals are then dissolved, and the absorbance is measured to determine cell viability.

  • Analysis: The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

6.2.2. Annexin V-FITC/Propidium (B1200493) Iodide Apoptosis Assay

  • Procedure: Cancer cells are treated with this compound. After treatment, cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which stains the DNA of late apoptotic and necrotic cells).

  • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (early apoptosis, late apoptosis, and necrosis).

6.2.3. Cell Cycle Analysis

  • Procedure: Cancer cells are treated with this compound, harvested, and fixed. The cells are then stained with a fluorescent DNA-binding dye such as propidium iodide.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion and Future Directions

The preclinical data summarized in this technical guide highlight the significant therapeutic potential of this compound across a spectrum of pharmacological activities. Its anti-inflammatory, neuroprotective, and sleep-enhancing effects are particularly well-documented, with clear mechanisms of action beginning to emerge. The antimicrobial, analgesic, and anticancer properties, while promising, warrant further in-depth investigation to establish clear dose-response relationships and elucidate the underlying molecular pathways.

Future research should focus on:

  • Conducting more comprehensive preclinical studies to establish the efficacy and safety of this compound in a wider range of animal models for various diseases.

  • Elucidating the detailed molecular mechanisms and signaling pathways for all its pharmacological effects.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and delivery.

  • Exploring the potential synergistic effects of this compound with other natural compounds or conventional drugs.

References

Toxicological Profile of 3-Carene and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-3-Carene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene), a bicyclic monoterpene, is a natural constituent of turpentine (B1165885) and various essential oils. It is utilized as a fragrance ingredient, a flavoring agent, and a chemical intermediate. Understanding its toxicological profile is crucial for risk assessment in occupational, consumer, and pharmaceutical contexts. This technical guide provides a comprehensive overview of the toxicology of 3-Carene and its metabolites, summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways. The toxicological evaluation of this compound often relies on data from its structural analogue, α-pinene, and the Threshold of Toxicological Concern (TTC) approach for endpoints where specific data for this compound is lacking.

Chemical and Physical Properties

PropertyValue
CAS Number 13466-78-9
Molecular Formula C₁₀H₁₆
Molecular Weight 136.24 g/mol
Appearance Colorless liquid
Odor Sweet, woody, pine-like
Solubility Insoluble in water; soluble in organic solvents

Pharmacokinetics and Metabolism

Following exposure, this compound is readily absorbed. In human volunteers exposed via inhalation, the relative pulmonary uptake was high, at approximately 70% for higher exposure levels, with total uptake increasing linearly with exposure. The blood clearance of this compound is approximately 0.9 L/kg/hr, indicating it is fairly readily metabolized.[1] A long terminal half-life in blood suggests a high affinity for adipose tissues.[1]

The metabolism of this compound is primarily hepatic, mediated by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have identified several key metabolites.[1][2][3]

Key Metabolites:

  • Δ³-Carene-10-ol: Formed via allylic hydroxylation, catalyzed by CYP2B6, CYP2C19, and CYP2D6.[2][3]

  • Δ³-Carene-epoxide: Formed through epoxidation of the double bond, catalyzed primarily by CYP1A2.[2][3]

  • Δ³-Caren-10-carboxylic acid (Chaminic acid): A major urinary metabolite in humans, formed by the oxidation of the allylic methyl group.[4][5][6][7]

In a human study with a single oral dose of 10 mg of this compound, chaminic acid was the most relevant metabolite detected in urine, with a maximum concentration reached 2-3 hours after administration and an elimination half-life of about 3 hours.[4][5][7] Approximately 2% of the administered dose was excreted as chaminic acid within 24 hours.[4][5]

Metabolic Pathway of this compound

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_excretion Excretion 3_Carene This compound Metabolite1 Δ³-Carene-10-ol 3_Carene->Metabolite1 CYP2B6, CYP2C19, CYP2D6 (Allylic Hydroxylation) Metabolite2 Δ³-Carene-epoxide 3_Carene->Metabolite2 CYP1A2 (Epoxidation) Metabolite3 Δ³-Caren-10-carboxylic acid (Chaminic acid) Metabolite1->Metabolite3 Oxidation Urine Urinary Excretion Metabolite3->Urine

Metabolic pathway of this compound.

Toxicological Profile

Acute Toxicity
RouteSpeciesValue
Oral LD50 Rat4800 mg/kg bw[8][9][10][11]
Dermal LD50 Rabbit>5000 mg/kg bw

This compound exhibits low acute toxicity via the oral and dermal routes.

Irritation and Sensitization
  • Skin Irritation: this compound is classified as a skin irritant.[9][12][13]

  • Eye Irritation: It is not classified as a serious eye irritant.[11][12]

  • Skin Sensitization: this compound is a known skin sensitizer.[11][12][13] Autoxidation products, such as this compound hydroperoxides, are considered the main culprits in turpentine allergy.[14] In a guinea pig maximization test, it was found to be a weak sensitizer.[15]

  • Respiratory Irritation: Inhalation of this compound can cause irritation to the mucous membranes.[1][3][13] A study in mice determined the RD50 (concentration causing a 50% decrease in respiratory frequency) to be 1345 ppm, indicating sensory irritation properties.[16][17]

Repeated Dose Toxicity

Specific repeated-dose toxicity studies on this compound are not available. The safety assessment for this endpoint relies on a read-across approach using data from its structural analogue, α-pinene, and the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[4] The systemic exposure to this compound from fragrance use is reported to be below the TTC for repeated dose toxicity (30 µg/kg bw/day).[4]

Read-across data from α-pinene:

RouteSpeciesNOAEL/NOAECStudy Duration
Oral Rat788 mg/kg bw/day[1]21-day[1]
Inhalation Rat>500 mg/m³[1]90-day[1]
Inhalation Mouse>280 mg/m³[1]90-day[1]
Genotoxicity

There are no specific genotoxicity studies for this compound.[4] Based on read-across data from α-pinene, this compound is not expected to be genotoxic.[4]

Read-across data from α-pinene:

AssaySystemResult
Ames Test S. typhimurium, E. coliNegative[1][18]
In vitro Micronucleus Test Mammalian cellsNon-clastogenic[1]
In vivo Micronucleus Test MouseNegative[10][19]
Carcinogenicity

No carcinogenicity studies have been conducted on this compound.[11] It is not classifiable as a carcinogen.[11][13][20]

Reproductive and Developmental Toxicity

There is no specific data on the reproductive and developmental toxicity of this compound.[4] The risk assessment is based on the TTC for a Cramer Class I substance.[4] The systemic exposure to this compound from its use in fragrances is below the TTC for reproductive toxicity.[4]

Read-across data from α-pinene:

EndpointSpeciesNOAEL
Developmental Toxicity Rat358 mg/kg bw/day[1][4]
Fertility Rat118 mg/kg bw/day[1]

Potential Interaction with Signaling Pathways

While direct studies on this compound are limited, research on its structural analogue, α-pinene, and other monoterpenes suggests potential interactions with key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Studies have shown that α-pinene can inhibit the activation of the NF-κB pathway in mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS).[15] This inhibition is associated with a decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[15] The mechanism involves the suppression of Mitogen-Activated Protein Kinases (MAPKs), which are upstream regulators of NF-κB.[15] Given the structural similarity, it is plausible that this compound may exert similar anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

NF-kB Signaling Pathway Inhibition by α-Pinene cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK TLR4->MAPK activates IKK IKK MAPK->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive complex) IkB->IkB_NFkB inhibits NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases alpha_pinene α-Pinene alpha_pinene->MAPK inhibits DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines transcribes

Potential inhibition of the NF-κB signaling pathway by α-pinene.

Experimental Protocols

Guinea Pig Maximization Test (GPMT) for Skin Sensitization (based on OECD 406)
  • Test System: Young, healthy albino guinea pigs.

  • Induction Phase:

    • Day 0 (Intradermal Induction): Three pairs of intradermal injections are made in the shaved scapular region:

      • Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

      • The test substance in a suitable vehicle.

      • The test substance at the same concentration as in (2), emulsified with FCA and water (1:1).

    • Day 7 (Topical Induction): The test substance in a suitable vehicle is applied to a filter paper patch and placed over the injection sites for 48 hours under an occlusive dressing.

  • Challenge Phase:

    • Day 21: A patch with the test substance at a non-irritating concentration and a patch with the vehicle alone are applied to the shaved flank of the animals for 24 hours.

  • Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group that was treated similarly but without the test substance during the induction phase.

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 mix from rat liver).

    • The tester strains are exposed to various concentrations of this compound.

    • Plate Incorporation Method: The tester strain, test substance, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.

    • Pre-incubation Method: The mixture of tester strain, test substance, and S9 mix is incubated before being mixed with top agar and plated.

    • The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants compared to the solvent control.[12][21][22][23]

In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)
  • Test System: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of this compound, along with negative and positive controls, both with and without metabolic activation (S9 mix).

    • The exposure duration is typically 3-6 hours with S9 and a longer period (e.g., 24 hours) without S9.

    • After exposure, the cells are cultured for a period that allows for cell division.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that the scored cells have completed one cell division.

    • Cells are harvested, fixed, and stained.

  • Evaluation: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[5][24][25][26][27]

General Experimental Workflow for Toxicological Assessment

Toxicological Assessment Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_risk Risk Assessment Genotox Genotoxicity (Ames, Micronucleus) Data Data Analysis & Endpoint Determination (NOAEL) Genotox->Data Metabolism Metabolism (Microsomes, Hepatocytes) Metabolism->Data Acute Acute Toxicity (LD50) Acute->Data Irritation Irritation & Sensitization (Draize, GPMT) Irritation->Data Repeated Repeated Dose Toxicity (28-day, 90-day) Repeated->Data Repro Reproductive/Developmental Toxicity Repro->Data TTC Read-across & TTC (if data gaps exist) Data->TTC Inform Characterization Risk Characterization (Margin of Safety) Data->Characterization TTC->Characterization Exposure Exposure Assessment Exposure->Characterization

General workflow for toxicological assessment.

Conclusion

The toxicological profile of this compound indicates low acute toxicity. However, it is a known skin irritant and sensitizer, with its autoxidation products being of particular concern for allergic contact dermatitis. Data on repeated dose, reproductive, and genotoxicity are limited for this compound itself, and risk assessment for these endpoints relies on read-across from the structurally similar monoterpene, α-pinene, and the Threshold of Toxicological Concern (TTC) approach. Based on these approaches, this compound is not considered a concern for these endpoints at current exposure levels from fragrance use. The metabolism of this compound is well-characterized, proceeding through oxidation to form alcohols, epoxides, and carboxylic acids. While direct evidence is lacking for this compound, data from α-pinene suggests a potential for monoterpenes to modulate inflammatory signaling pathways such as NF-κB. Further research into the specific toxicological properties of this compound's metabolites and its interaction with cellular signaling pathways would provide a more complete understanding of its biological activity.

References

3-Carene as a Potential Therapeutic Agent for Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health crisis with limited therapeutic options. These disorders are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline, motor impairments, and ultimately, death. The pathological hallmarks of these diseases include the aggregation of misfolded proteins (amyloid-beta and tau in AD; alpha-synuclein (B15492655) in PD), chronic neuroinflammation, and oxidative stress. There is an urgent need for novel therapeutic agents that can target these underlying pathological mechanisms.

Natural compounds, particularly monoterpenes found in essential oils, have garnered significant interest for their neuroprotective properties. 3-Carene, a bicyclic monoterpene abundant in pine and cedar trees, has demonstrated anti-inflammatory, antioxidant, and memory-enhancing effects in preclinical studies, positioning it as a promising candidate for the development of new therapies for neurodegenerative diseases. This technical guide provides an in-depth overview of the current evidence supporting the therapeutic potential of this compound, with a focus on its demonstrated effects in a rat model of Alzheimer's disease, its proposed mechanisms of action, and its potential applicability to other neurodegenerative conditions.

Preclinical Evidence in an Animal Model of Alzheimer's Disease

A key study investigated the effects of this compound in a rat model of Alzheimer's disease induced by intra-hippocampal injection of amyloid-beta (Aβ) peptide 1-42. The study evaluated the neuroprotective effects of this compound administered both therapeutically (after disease induction) and protectively (before disease induction).

Summary of In Vivo Study Parameters
ParameterDescription
Animal Model Male Wistar rats with Alzheimer's disease induced by intra-hippocampal injection of Aβ (1-42).
Treatment Groups Control, Sham (vehicle), AD model, AD + this compound (200 µg/kg), AD + this compound (400 µg/kg), Protective (this compound 400 µg/kg before AD induction).
Administration Intraperitoneal injection.
Key Endpoints Memory function (Passive Avoidance Test), oxidative stress markers (SOD, MDA), and amyloid plaque deposition (Thioflavin S staining).
Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, demonstrating the dose-dependent therapeutic and protective effects of this compound.

Table 1: Effect of this compound on Memory in a Passive Avoidance Task

GroupStep-Through Latency (seconds, mean ± SEM)
ControlData not explicitly provided, but significantly higher than AD group.
AD Model~75
AD + this compound (200 µg/kg)Significantly higher than AD group (p < 0.001)
AD + this compound (400 µg/kg)Significantly higher than AD group (p < 0.001)
Protective (400 µg/kg)Similar to AD group in this specific test.

Table 2: Effect of this compound on Biochemical Markers of Oxidative Stress

GroupSuperoxide (B77818) Dismutase (SOD) ActivityMalondialdehyde (MDA) Level
ControlSignificantly higher than AD group.Significantly lower than AD group.
AD ModelNotably reduced compared to control (p < 0.01).Significantly higher than control.
AD + this compound (therapeutic)Significantly improved compared to AD group (p < 0.001).Significantly reduced compared to AD group.
Protective (400 µg/kg)Significantly improved compared to AD group (p < 0.01).Significantly reduced compared to AD group.

Table 3: Effect of this compound on Amyloid Plaque Deposition

GroupNumber of Amyloid Plaques
ControlMinimal to none.
AD ModelHigh number of plaques (p < 0.001 vs. control).
AD + this compound (therapeutic)Significant reduction compared to AD group (p < 0.01).
Protective (400 µg/kg)Significant reduction compared to AD group (p < 0.001).

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of this compound are likely mediated through multiple mechanisms, primarily its antioxidant and anti-inflammatory properties. While direct studies on the specific signaling pathways modulated by this compound in neurodegeneration are limited, evidence from studies on other monoterpenes suggests the involvement of the Nrf2 and NF-κB pathways.

Antioxidant Effects via Nrf2 Pathway Activation

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated antioxidant properties, as evidenced by its ability to increase the activity of the antioxidant enzyme superoxide dismutase (SOD) and decrease levels of the lipid peroxidation marker malondialdehyde (MDA)[1][2]. Monoterpenes are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carene This compound Keap1_Nrf2 Keap1-Nrf2 Complex Carene->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from Aβ) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1->Ub Proteasome Proteasome Degradation Nrf2_cyto->Proteasome degradation (basal state) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, HO-1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Proposed activation of the Nrf2 antioxidant pathway by this compound.
Anti-inflammatory Effects via NF-κB Pathway Inhibition

Neuroinflammation, mediated by activated microglia and astrocytes, is a chronic condition in neurodegenerative diseases that exacerbates neuronal damage. Monoterpenes have been shown to suppress neuroinflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Abeta Amyloid-beta (Aβ) TLR TLR4 Abeta->TLR activates IKK IKK Complex TLR->IKK activates Carene This compound Carene->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB releases NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFkB_nuc->Inflammatory_Genes activates transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation leads to

Proposed inhibition of the NF-κB inflammatory pathway by this compound.

Potential for Parkinson's Disease and other Synucleinopathies

While direct experimental evidence for the efficacy of this compound in Parkinson's disease is currently lacking, studies on structurally similar monoterpenes, such as α-pinene and limonene, provide a strong rationale for its investigation in this context. These monoterpenes have shown neuroprotective effects in preclinical models of Parkinson's disease, including the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models. The proposed mechanisms include the reduction of oxidative stress and neuroinflammation, which are also key pathological features of Parkinson's disease.

Furthermore, the aggregation of α-synuclein is a central event in the pathogenesis of Parkinson's disease and other synucleinopathies. Given the ability of some natural compounds to interfere with protein aggregation processes, it is plausible that this compound could also modulate α-synuclein aggregation, although this remains to be experimentally verified.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the preclinical Alzheimer's disease study. These protocols are based on standard methodologies and the information available in the referenced literature.

Passive Avoidance Test

Objective: To assess long-term, fear-motivated memory in rats.

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Protocol:

  • Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Training (Acquisition Trial):

    • Place a rat in the light compartment, facing away from the door.

    • After a 10-second habituation period, open the guillotine door.

    • When the rat enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Immediately after the shock, remove the rat from the dark compartment and return it to its home cage.

    • Record the latency to enter the dark compartment.

  • Testing (Retention Trial):

    • 24 hours after the training session, place the rat back into the light compartment.

    • Open the guillotine door after a 10-second habituation period.

    • Record the step-through latency, which is the time it takes for the rat to enter the dark compartment.

    • A longer latency is indicative of better memory retention of the aversive stimulus.

Superoxide Dismutase (SOD) Activity Assay

Objective: To measure the activity of the antioxidant enzyme SOD in brain tissue homogenates.

Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thus inhibiting the colorimetric reaction.

Protocol:

  • Sample Preparation:

    • Homogenize brain tissue (e.g., hippocampus) in ice-cold lysis buffer.

    • Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Procedure (96-well plate format):

    • Add sample and standards to the wells.

    • Add the substrate solution containing WST-1 and the enzyme solution containing xanthine (B1682287) oxidase.

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the SOD activity as the percentage of inhibition of the colorimetric reaction compared to a control without the sample.

Malondialdehyde (MDA) Assay

Objective: To quantify the level of lipid peroxidation in brain tissue by measuring MDA, a byproduct of this process.

Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored adduct, which can be measured spectrophotometrically.

Protocol:

  • Sample Preparation:

    • Homogenize brain tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant.

  • Assay Procedure:

    • Add TBA reagent to the sample supernatant.

    • Incubate at 95°C for 60 minutes.

    • Cool the samples on ice to stop the reaction.

    • Centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Thioflavin S Staining for Amyloid Plaques

Objective: To visualize amyloid plaques in brain tissue sections.

Principle: Thioflavin S is a fluorescent dye that binds to the beta-sheet structure of amyloid fibrils, causing them to fluoresce under UV light.

Protocol:

  • Tissue Preparation:

    • Perfuse the rat and fix the brain in 4% paraformaldehyde.

    • Cryoprotect the brain in a sucrose (B13894) solution.

    • Cut coronal sections (e.g., 30 µm thick) using a cryostat.

  • Staining Procedure:

    • Mount the sections on slides.

    • Rehydrate the sections through a series of ethanol (B145695) washes.

    • Incubate the sections in a filtered 1% aqueous Thioflavin S solution for 8-10 minutes.

    • Differentiate the sections in 80% ethanol.

    • Rinse with distilled water.

    • Coverslip with an aqueous mounting medium.

  • Visualization:

    • Examine the sections under a fluorescence microscope with the appropriate filter set for Thioflavin S (excitation ~430 nm, emission ~550 nm). Amyloid plaques will appear as bright green fluorescent structures.

Experimental and Logical Workflows

The following diagrams illustrate the workflow of the in vivo study and a proposed in vitro screening process for this compound.

in_vivo_workflow start Start: Alzheimer's Rat Model induction Aβ (1-42) Intra-hippocampal Injection start->induction treatment This compound Administration (200 & 400 µg/kg, i.p.) induction->treatment behavioral Behavioral Testing: Passive Avoidance Task treatment->behavioral euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia biochemical Biochemical Assays: - SOD Activity - MDA Levels euthanasia->biochemical histological Histological Analysis: Thioflavin S Staining euthanasia->histological end End: Data Analysis biochemical->end histological->end

Workflow for the in vivo evaluation of this compound.

in_vitro_screening start Start: Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with this compound (various concentrations) start->pretreatment insult Induction of Neurotoxicity (e.g., Aβ oligomers, H2O2) pretreatment->insult incubation Incubation (24-48 hours) insult->incubation viability Cell Viability Assay (e.g., MTT, LDH) incubation->viability ros ROS Measurement (e.g., DCFH-DA) incubation->ros inflammation Inflammatory Marker Analysis (e.g., ELISA for TNF-α, IL-1β) incubation->inflammation end End: Determine Neuroprotective Efficacy viability->end ros->end inflammation->end

Proposed workflow for in vitro neuroprotection screening of this compound.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound possesses significant neuroprotective properties that warrant further investigation for its potential as a therapeutic agent for neurodegenerative diseases. In a rat model of Alzheimer's disease, this compound demonstrated the ability to improve memory, reduce oxidative stress, and decrease amyloid plaque burden.

While the precise molecular mechanisms are still under investigation, it is hypothesized that this compound exerts its effects through the modulation of key signaling pathways involved in antioxidant defense (Nrf2) and neuroinflammation (NF-κB).

Future research should focus on:

  • Elucidating the specific molecular targets of this compound and its direct effects on the Nrf2 and NF-κB signaling pathways in relevant neuronal and glial cell types.

  • Evaluating the efficacy of this compound in preclinical models of Parkinson's disease and other synucleinopathies, including its effects on α-synuclein aggregation.

  • Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery to the central nervous system.

  • Exploring the potential for synergistic effects when combined with other neuroprotective agents.

References

Exploring the Anti-inflammatory Pathways of 3-Carene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carene, a bicyclic monoterpene naturally present in the essential oils of various plants like pine species, rosemary, and bell peppers, has garnered significant scientific interest for its therapeutic potential.[1] Beyond its characteristic earthy and citrus-like aroma, emerging research has illuminated its promising anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory effects, offering a valuable resource for researchers and professionals in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of this compound is multifaceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The central mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a downstream reduction in the expression of inflammatory cytokines and enzymes such as Cyclooxygenase-2 (COX-2).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and COX-2.

This compound is thought to intervene in this pathway by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit. This inhibitory action effectively halts the downstream inflammatory cascade.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular inflammatory stimuli into cellular responses. The activation of these kinases through phosphorylation leads to the activation of various transcription factors that promote the expression of inflammatory mediators. Evidence suggests that this compound can modulate the phosphorylation of p38, JNK, and ERK, thereby attenuating the inflammatory response.

Data Presentation: Quantitative Effects of this compound

While research into the specific quantitative effects of pure this compound is ongoing, studies on essential oils rich in this monoterpene provide valuable insights into its anti-inflammatory potency.

Essential Oil SourceThis compound ContentBioassayTargetIC50 / EffectReference
Pinus mugo twigs28.1%LPS-stimulated RAW 264.7 macrophagesIL-6 secretion0.0008–0.02% (oil)[2]
Pinus koraiensis woodMain constituentLPS-stimulated RBL-2H3 cellsIL-4 and IL-13 gene expressionDecreased expression[3]
Purified this compound>97.0%Murine model of asthmaIL-4, IL-5, and IL-13 gene expressionSuppressed expression[1]

Note: The IC50 value presented for Pinus mugo essential oil represents the concentration range for the entire oil, not for pure this compound.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

NF_kB_Pathway This compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB activation. cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 stimulus->receptor IKK IKK Complex receptor->IKK activates carene This compound carene->inhibition IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates transcription Gene Transcription nucleus->transcription initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) transcription->cytokines

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

MAPK_Pathway This compound is proposed to inhibit the phosphorylation cascade of the MAPK pathway. stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor MAP3K MAPKKK receptor->MAP3K activates carene This compound carene->inhibition MAP2K MAPKK MAP3K->MAP2K phosphorylates p38 p38 MAP2K->p38 phosphorylates JNK JNK MAP2K->JNK phosphorylates ERK ERK MAP2K->ERK phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors activate JNK->transcription_factors activate ERK->transcription_factors activate cytokines Pro-inflammatory Gene Expression transcription_factors->cytokines

Figure 2: Proposed Modulation of the MAPK Signaling Pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture RAW 264.7 Macrophage Culture treatment Pre-treatment with this compound (various concentrations) cell_culture->treatment stimulation Stimulation with LPS (1 µg/mL) treatment->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa ELISA for TNF-α and IL-6 supernatant_collection->elisa western_blot Western Blot for p-p65, IκBα, p-p38, p-JNK, p-ERK, COX-2 cell_lysis->western_blot animal_model Rodent Model (e.g., Rats) drug_admin Oral Administration of this compound (dose-response) animal_model->drug_admin carrageenan Subplantar Injection of 1% Carrageenan drug_admin->carrageenan measurement Paw Edema Volume Measurement (Plethysmometer) carrageenan->measurement

Figure 3: General Experimental Workflow for Investigating this compound's Anti-inflammatory Effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound's anti-inflammatory properties.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of pure this compound (dissolved in a suitable solvent like DMSO, with a vehicle control group) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine measurements, or shorter time points for signaling protein phosphorylation analysis).

  • Cytokine Measurement (ELISA): The cell culture supernatant is collected and centrifuged. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Protein Expression and Phosphorylation (Western Blot):

    • Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, ERK, and COX-2. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: this compound is administered orally at various doses. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after drug administration, a subplantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline is administered into the right hind paw of each rat.[4]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5] The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion

This compound demonstrates significant potential as a natural anti-inflammatory agent. Its mechanism of action appears to be centered on the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. While existing research provides a strong foundation, further studies utilizing pure this compound are necessary to establish definitive quantitative data, such as IC50 values for specific inflammatory targets, and to fully elucidate the precise molecular interactions within the inflammatory cascades. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to contribute to the growing body of knowledge on this promising therapeutic compound. The continued exploration of this compound's anti-inflammatory pathways holds the potential for the development of novel and effective treatments for a range of inflammatory conditions.

References

The Role of 3-Carene in Modulating Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-3-Carene (3-Carene), a bicyclic monoterpene naturally present in the essential oils of various plants like pine, rosemary, and cannabis, has garnered significant scientific interest for its therapeutic potential. Beyond its characteristic sweet and earthy aroma, emerging research has highlighted its notable anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating immune responses, with a focus on its mechanisms of action, effects on various immune cells, and the experimental methodologies used to elucidate these properties. While much of the existing data is derived from studies on essential oils containing this compound as a major constituent, this document aims to synthesize the available information to guide further research and drug development efforts centered on this promising natural compound.

Introduction

The innate and adaptive immune systems are complex networks of cells and signaling molecules that protect the host from pathogens and injury. However, dysregulation of these systems can lead to chronic inflammation and autoimmune diseases. Terpenes, a large and diverse class of organic compounds produced by plants, have been recognized for their wide range of pharmacological activities, including anti-inflammatory effects. This compound, in particular, has demonstrated the ability to mitigate inflammatory responses in various experimental models. This guide delves into the molecular mechanisms underlying these effects and presents the quantitative data and experimental protocols available in the current scientific literature.

Data Presentation: Quantitative Effects of this compound on Immune Markers

The following tables summarize the quantitative data on the immunomodulatory effects of this compound and essential oils rich in this compound. It is important to note that specific IC50 values for pure this compound are limited in the available literature; much of the data pertains to essential oils where this compound is a major component.

Table 1: In Vitro Anti-inflammatory Activity of Essential Oils Containing this compound

Essential Oil SourceThis compound Content (%)Cell LineInflammatory StimulusMeasured ParameterIC50 ValueReference
Pinus mugo (needles)19.3RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6 Secretion0.02% (v/v)[1]
Pinus mugo (twigs)28.1RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6 Secretion0.06% (v/v)[1]
Pinus peuce (needles)Not SpecifiedRAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6 Secretion0.02% (v/v)[1]
Pinus heldreichii (needles)Not SpecifiedRAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6 Secretion0.02% (v/v)[1]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelConditionTreatmentDosageMeasured ParametersResults
BALB/c MiceOvalbumin-induced AsthmaThis compound1.2 µ g/day and 12 µ g/day Gene expression of IL-4, IL-5, IL-13 in lung tissueHigh-dose this compound significantly suppressed the gene expression of IL-4 and IL-5.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of many terpenes, including likely this compound, are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Terpenes are known to inhibit this pathway at various points, and it is hypothesized that this compound may act by inhibiting IKK phosphorylation, preventing IκBα degradation, and consequently blocking the nuclear translocation of NF-κB.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Sequesters Proteasome Proteasome IkappaB->Proteasome NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Proteasome->NFkB Releases Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Proinflammatory_Genes Induces Three_Carene This compound Three_Carene->IKK_complex Inhibits (Hypothesized)

Figure 1: Hypothesized Inhibition of the NF-κB Pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[2] The activation of these kinases via phosphorylation cascades leads to the activation of transcription factors, such as AP-1, which work in concert with NF-κB to drive inflammatory gene expression. Some terpenes have been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. While direct evidence for this compound is limited, it is plausible that it exerts part of its anti-inflammatory effect by attenuating MAPK signaling.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 ERK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Induces Three_Carene This compound Three_Carene->MAPKK Inhibits (Hypothesized) Macrophage_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 24-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_carene Pre-treat with this compound (various concentrations) incubate1->add_carene incubate2 Incubate for 3h add_carene->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant elisa Measure cytokine levels (e.g., IL-6, TNF-α) by ELISA collect_supernatant->elisa end End elisa->end

References

The Antimicrobial Spectrum of 3-Carene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the antimicrobial properties of 3-Carene, a bicyclic monoterpene found in the essential oils of various plants. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel antimicrobial agent. The guide synthesizes current scientific findings on its spectrum of activity, mechanism of action, and relevant experimental methodologies.

Executive Summary

This compound has demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Its primary mechanism of action is the disruption of bacterial cell membranes and walls, leading to increased permeability, leakage of essential intracellular components, and subsequent cell death. Furthermore, this compound has been shown to interfere with critical metabolic processes, including the tricarboxylic acid (TCA) cycle and ATP synthesis, highlighting its multi-target antimicrobial potential. This guide provides a compilation of quantitative antimicrobial data, detailed experimental protocols for assessing its efficacy, and visualizations of its mechanism and relevant experimental workflows.

Quantitative Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound has been quantified against several pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

Bacterial SpeciesGram StainMICReference
Staphylococcus aureusPositive10.39 mg/mL[1][2]
Brochothrix thermosphactaPositive20 mL/L[3][4]
Pseudomonas fluorescensNegative20 mL/L[3][4]
Pseudomonas lundensisNegative25 mL/L (21.65 mg/mL)[1][5]
Escherichia coliNegativeActivity reported, specific MIC not provided[1]
Bacillus subtilisPositiveActivity reported, specific MIC not provided[1]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pathogenic Bacteria

Bacterial SpeciesGram StainMBCReference
Pseudomonas aeruginosaNegative40 mL/L

Note: The available literature provides more extensive data on MIC values than MBC values. Further research is warranted to establish the bactericidal concentrations of this compound against a broader range of pathogens.

Proposed Mechanism of Action

This compound exerts its antimicrobial effects through a multi-faceted approach targeting the fundamental structures and processes of bacterial cells. The proposed mechanism involves a cascade of events leading to cell death, rather than a single, specific signaling pathway.

cluster_3Carene This compound cluster_BacterialCell Bacterial Cell cluster_Effects Cellular Effects Carene This compound CellWall Cell Wall Carene->CellWall CellMembrane Cell Membrane Carene->CellMembrane Metabolism Metabolic Pathways (e.g., TCA Cycle) Carene->Metabolism ATP ATP Synthesis Carene->ATP WallDamage Cell Wall Damage CellWall->WallDamage MembraneDamage Increased Membrane Permeability CellMembrane->MembraneDamage Cytoplasm Cytoplasm MetabolicInhibition Inhibition of Metabolic Pathways Metabolism->MetabolicInhibition ATPDepletion ATP Depletion ATP->ATPDepletion WallDamage->MembraneDamage Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDamage->Leakage CellDeath Cell Death Leakage->CellDeath MetabolicInhibition->CellDeath ATPDepletion->CellDeath

Proposed multi-target antimicrobial mechanism of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol outlines the agar (B569324) dilution method for determining the MIC and subsequent subculturing for determining the MBC.

cluster_workflow MIC and MBC Determination Workflow A Prepare serial dilutions of this compound B Incorporate dilutions into molten agar A->B C Pour plates and allow to solidify B->C D Inoculate plates with standardized bacterial suspension C->D E Incubate under appropriate conditions D->E F Observe for visible growth and determine MIC E->F G Subculture from plates with no visible growth onto fresh, drug-free agar F->G H Incubate subculture plates G->H I Observe for growth and determine MBC H->I

General experimental workflow for determining MIC and MBC.

Materials:

  • This compound

  • Appropriate bacterial strains

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator

  • Solvent for this compound (e.g., ethanol (B145695), DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer a single colony of the test bacterium into a sterile broth medium.

    • Incubate at the optimal temperature and time to achieve a logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a series of two-fold dilutions of the stock solution to obtain a range of desired concentrations.[3]

  • Agar Dilution Method for MIC:

    • Melt the agar medium and cool it to 45-50°C.

    • Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the final desired concentrations.[3]

    • Pour the agar-3-Carene mixture into sterile petri dishes and allow them to solidify.

    • Spot-inoculate the solidified agar plates with the standardized bacterial suspension.

    • Include a positive control (no this compound) and a negative control (no bacteria).

    • Incubate the plates under optimal conditions for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Determination of MBC:

    • From the plates corresponding to the MIC and higher concentrations where no growth was observed, take a loopful of the inoculum.

    • Streak it onto fresh, this compound-free agar plates.

    • Incubate these plates under optimal conditions for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

cluster_workflow Time-Kill Assay Workflow A Prepare standardized bacterial suspension B Add this compound at different concentrations (e.g., 1x MIC, 2x MIC) to bacterial cultures A->B C Incubate cultures with shaking B->C D At specific time intervals (0, 2, 4, 8, 24h), withdraw aliquots C->D E Perform serial dilutions of the aliquots D->E F Plate dilutions onto agar plates E->F G Incubate plates F->G H Count colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. time H->I

A typical workflow for a time-kill assay.

Procedure:

  • Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Inoculate flasks containing fresh broth with the bacterial suspension.

  • Add this compound to the flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without this compound.

  • Incubate the flasks with agitation at the appropriate temperature.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto nutrient agar plates.

  • Incubate the plates until colonies are visible.

  • Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.

  • Plot the log10 CFU/mL against time to generate the time-kill curves.[3]

Biofilm Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of bacterial biofilms.

cluster_workflow Biofilm Inhibition Assay Workflow A Dispense standardized bacterial suspension into a 96-well microtiter plate B Add sub-inhibitory concentrations of this compound A->B C Incubate the plate to allow biofilm formation B->C D Remove planktonic cells and wash the wells C->D E Stain the adherent biofilm with crystal violet D->E F Wash to remove excess stain E->F G Solubilize the stain from the biofilm F->G H Measure the absorbance of the solubilized stain G->H I Calculate the percentage of biofilm inhibition H->I

The process of a biofilm inhibition assay.

Procedure:

  • Prepare a standardized bacterial inoculum and dilute it in a suitable growth medium.

  • Dispense the bacterial suspension into the wells of a 96-well microtiter plate.

  • Add various sub-inhibitory concentrations of this compound to the wells. Include a positive control (no this compound) and a negative control (medium only).

  • Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours).

  • After incubation, carefully remove the planktonic (free-floating) bacteria by aspiration.

  • Gently wash the wells with PBS to remove any remaining non-adherent cells.

  • Stain the adherent biofilms by adding a crystal violet solution to each well and incubating for 15-20 minutes.

  • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilize the stain bound to the biofilm by adding a suitable solvent (e.g., ethanol or acetic acid).

  • Measure the absorbance of the solubilized stain using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of biofilm inhibition is calculated relative to the control wells without this compound.

Conclusion

This compound exhibits a promising broad-spectrum antimicrobial activity against a variety of pathogenic bacteria. Its multi-target mechanism, primarily focused on disrupting the bacterial cell envelope and key metabolic functions, makes it an interesting candidate for further investigation in the development of new antimicrobial therapies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in combating bacterial infections. Further studies are encouraged to expand the known antimicrobial spectrum, elucidate more detailed mechanistic insights, and evaluate its efficacy in more complex in vivo models.

References

An In-Depth Technical Guide to the Antifungal Properties of 3-Carene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carene, a bicyclic monoterpene naturally present in the essential oils of various plants, including pine and pepper species, has garnered significant interest for its broad spectrum of biological activities.[1][2] While its anti-inflammatory and other properties have been explored, its potential as an antifungal agent, and that of its synthetic derivatives, presents a promising avenue for the development of novel therapeutics and agrochemicals. This technical guide provides a comprehensive overview of the current state of knowledge on the antifungal properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Antifungal Activity of this compound

While much of the research has focused on its more potent derivatives, this compound itself exhibits intrinsic antifungal properties. However, there is a notable lack of extensive quantitative data in the form of Minimum Inhibitory Concentration (MIC) values against a wide array of fungal pathogens. One study reported the MIC of this compound against the bacteria Brochothrix thermosphacta and Pseudomonas fluorescens to be 20 mL/L, highlighting its antimicrobial potential.[3] Further research is required to establish a comprehensive antifungal profile of this compound against clinically and agriculturally relevant fungi.

Antifungal Activity of this compound Derivatives

A significant body of research has been dedicated to the synthesis and evaluation of this compound derivatives, demonstrating that chemical modification of the this compound scaffold can lead to compounds with substantially enhanced antifungal activity.

3-Caren-5-one Oxime Sulfonates and Esters

A prominent class of this compound derivatives with potent antifungal activity are the 3-caren-5-one oxime sulfonates and esters. Numerous studies have documented their efficacy against a range of plant pathogenic fungi.[1][2][4]

Table 1: Antifungal Activity of 3-Caren-5-one Oxime Sulfonates at 50 µg/mL [2][4]

CompoundTarget FungusInhibition Rate (%)
(Z)-4b Physalospora piricola100
(Z)-4f Physalospora piricola100
(Z)-4m Physalospora piricola100
(E)-4y Bipolaris maydis100
(E)-4x Bipolaris maydis100
(E)-4y Rhizoctonia solani100
(Z)-4e Physalospora piricola92.9
(Z)-4j Physalospora piricola92.9
(Z)-4l Physalospora piricola92.9
(E)-4y Physalospora piricola92.9
(Z)-4d Physalospora piricola85.7
(Z)-4p Physalospora piricola85.7
(Z)-4b Cercospora arachidicola87.1

Table 2: Antifungal Activity of 3-Caren-5-one Oxime Esters at 50 µg/mL [1]

CompoundTarget FungusInhibition Rate (%)
(Z)-4r Physalospora piricola97.1
(Z)-4q Physalospora piricola87.4
(E)-4f' Physalospora piricola87.4
(Z)-4i Physalospora piricola85.0
(Z)-4j Physalospora piricola81.9
(Z)-4p Physalospora piricola77.7
(Z)-4r Fusarium oxysporum f. sp. cucumerinum76.7
(Z)-4r Alternaria solani82.7
(Z)-4r Cercospora arachidicola66.3
(Z)-4r Gibberella zeae74.7
(Z)-4r Rhizoctonia solani93.9
(Z)-4r Bipolaris maydis76.7
(Z)-4r Colletotrichum orbiculare93.3
Heterocyclic Derivatives of this compound

The incorporation of heterocyclic moieties into the this compound framework has also yielded compounds with notable antifungal properties.

Table 3: Antifungal Activity of this compound-Derived 4-Substituted Phenyl-1,2,4-Triazolinthiones at 50 µg/mL [1]

CompoundTarget FungusInhibition Rate (%)
7g (R=m, p-Cl) Physalospora piricola85.0

Table 4: Antifungal Activity of this compound-Derived 1,3,4-Thiadiazole-Amide Complexes at 50 µg/mL

CompoundTarget FungusInhibition Rate (%)
6j (R = m, p-Cl Ph) All tested fungiBroad-spectrum activity
6c (R = m-Me Ph) Physalospora piricola86.1
6q (R = i-Pr) Physalospora piricola86.1
6i (R = p-Cl Ph) Physalospora piricola80.2
6h (R = m-Cl Ph) Cercospora arachidicola80.6
6n (R = o-CF3 Ph) Gibberella zeae79.0

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of antifungal derivatives of this compound typically involves a multi-step process, starting with the oxidation of this compound to 3-caren-5-one. This intermediate is then further modified to introduce various functional groups.

Synthesis_Workflow This compound This compound 3-Caren-5-one 3-Caren-5-one This compound->3-Caren-5-one Oxidation (e.g., TBHP) Heterocyclic_Derivatives Heterocyclic_Derivatives This compound->Heterocyclic_Derivatives Multi-step synthesis 3-Caren-5-one_Oxime 3-Caren-5-one_Oxime 3-Caren-5-one->3-Caren-5-one_Oxime Oximation (NH2OH·HCl) Oxime_Esters Oxime_Esters 3-Caren-5-one_Oxime->Oxime_Esters Acylation Oxime_Sulfonates Oxime_Sulfonates 3-Caren-5-one_Oxime->Oxime_Sulfonates Sulfonylation

General synthesis workflow for this compound derivatives.

1. Synthesis of 3-Caren-5-one: this compound is oxidized to 3-caren-5-one using an oxidizing agent such as tert-butyl hydroperoxide (TBHP).[2]

2. Synthesis of 3-Caren-5-one Oxime: 3-Caren-5-one is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in a suitable solvent system (e.g., a mixture of ethanol (B145695) and water) to yield 3-caren-5-one oxime.[2]

3. Synthesis of 3-Caren-5-one Oxime Esters and Sulfonates: The 3-caren-5-one oxime is then acylated with various acyl chlorides or sulfonylated with sulfonyl chlorides in the presence of a base like triethylamine (B128534) to produce the corresponding oxime esters and sulfonates.[1][4]

4. Synthesis of Heterocyclic Derivatives: The synthesis of heterocyclic derivatives, such as 1,2,4-triazolinthiones and 1,3,4-thiadiazole-amides, from this compound involves more complex multi-step synthetic routes.[1]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this compound and its derivatives is typically evaluated using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., on PDA) Inoculum_Prep Inoculum Preparation (Adjust to 0.5 McFarland) Fungal_Culture->Inoculum_Prep Microplate_Setup Inoculate Microplate (Compound + Inoculum + Broth) Inoculum_Prep->Microplate_Setup Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Microplate_Setup Incubation Incubation (e.g., 24-48h at 35°C) Microplate_Setup->Incubation Visual_Reading Visual/Spectrophotometric Reading Incubation->Visual_Reading MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Reading->MIC_Determination

Workflow for broth microdilution antifungal assay.

1. Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium, such as Potato Dextrose Agar (PDA). A suspension of fungal spores or yeast cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

2. Preparation of Test Compounds: A stock solution of the test compound (this compound or its derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the compound are then prepared in the test medium in a 96-well microtiter plate.

3. Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24 to 48 hours).

4. Determination of Minimum Inhibitory Concentration (MIC): Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Mechanism of Action

The precise molecular mechanisms by which this compound and its derivatives exert their antifungal effects are not yet fully elucidated. However, based on studies of this compound against bacteria and the known mechanisms of other monoterpenes against fungi, a multi-target mechanism can be proposed.

Mechanism_of_Action This compound This compound Membrane_Disruption Cell Membrane Disruption This compound->Membrane_Disruption Ergosterol_Inhibition Inhibition of Ergosterol (B1671047) Biosynthesis This compound->Ergosterol_Inhibition Metabolic_Inhibition Inhibition of Metabolic Enzymes (e.g., in TCA cycle) This compound->Metabolic_Inhibition DNA_Interaction Potential Interaction with DNA This compound->DNA_Interaction Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Stress_Response Induction of Stress Response Pathways (e.g., HOG, CWI) Membrane_Disruption->Stress_Response Ergosterol_Inhibition->Membrane_Disruption Metabolic_Inhibition->Fungal_Cell_Death DNA_Interaction->Fungal_Cell_Death Stress_Response->Fungal_Cell_Death can lead to

Proposed antifungal mechanism of this compound.

1. Disruption of Cell Membrane Integrity: Studies on the antibacterial action of this compound have shown that it can damage the cell wall and membrane, leading to the leakage of intracellular components such as potassium ions and proteins.[3] This disruption of membrane integrity is a common mechanism of action for many monoterpenes and is likely a key factor in the antifungal activity of this compound.

2. Inhibition of Ergosterol Biosynthesis: A primary target for many antifungal agents is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and fluidity of the fungal cell membrane. It is plausible that this compound and its derivatives interfere with one or more enzymes in this pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates.

3. Inhibition of Metabolic Enzymes: Research on the antibacterial effects of this compound has demonstrated its ability to inhibit key enzymes in the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase and malate (B86768) dehydrogenase, leading to metabolic dysfunction and a decrease in ATP synthesis.[3] A similar inhibitory effect on fungal metabolic pathways is a probable contributor to its antifungal action.

4. Interaction with DNA: Fluorescence analysis has suggested that this compound may bind to bacterial DNA, potentially altering its conformation and disrupting DNA replication and gene expression.[3] While this has not been confirmed in fungi, it represents another potential mechanism of action.

5. Induction of Fungal Stress Response Pathways: The disruption of the cell wall and membrane by antifungal agents is known to trigger stress response signaling pathways in fungi, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.[5] Activation of these pathways is a cellular defense mechanism, and understanding how this compound and its derivatives interact with these pathways could provide insights into fungal resistance and potential synergistic drug combinations.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant antifungal potential. The ease of chemical modification of the this compound scaffold allows for the generation of diverse libraries of compounds with enhanced potency and a broader spectrum of activity. While current research has laid a strong foundation, several key areas warrant further investigation:

  • Comprehensive Antifungal Profiling: A systematic evaluation of the MIC values of this compound against a wide range of clinically and agriculturally important fungi is crucial to fully understand its spectrum of activity.

  • Elucidation of a Detailed Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways in fungi that are affected by this compound and its derivatives.

  • Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of novel derivatives will help to establish clear SARs, guiding the design of more potent and selective antifungal agents.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models of fungal infection to assess their therapeutic potential and safety profiles.

The exploration of this compound and its derivatives holds considerable promise for the development of the next generation of antifungal agents to combat the growing threat of fungal infections in both medicine and agriculture.

References

The Sedative and Anxiolytic Potential of 3-Carene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Evidence in Animal Models

This technical guide offers a comprehensive analysis of the sedative and anxiolytic properties of 3-carene, a bicyclic monoterpene found in various plants, notably pine trees. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed summary of current preclinical data, experimental methodologies, and proposed mechanisms of action.

Executive Summary

This compound has demonstrated significant sedative and hypnotic effects in animal models, primarily through its positive modulation of the GABA-A benzodiazepine (B76468) receptor system. Quantitative data from pentobarbital-induced sleep tests reveal a dose-dependent increase in sleep duration and a reduction in sleep latency. While anxiolytic effects are often attributed to this compound, specific quantitative data from standardized anxiolytic behavioral models, such as the elevated plus maze or light/dark box test, for the isolated compound are not extensively available in the current scientific literature. This guide presents the existing evidence for its sedative properties, detailed experimental protocols for assessing both sedative and anxiolytic activities, and the underlying proposed signaling pathways.

Quantitative Data on Sedative Effects

The primary evidence for the sedative effects of this compound comes from the pentobarbital-induced sleep test in mice. The administration of this compound has been shown to significantly potentiate the hypnotic effects of pentobarbital (B6593769).

Test Compound Dose (mg/kg, p.o.) Sleep Latency (min) Sleep Duration (min) Animal Model Reference
Vehicle (Control)-3.5 ± 0.255.7 ± 5.6ICR Mice[1][2]
This compound103.3 ± 0.265.4 ± 6.1ICR Mice[1][2]
This compound303.1 ± 0.180.2 ± 7.3ICR Mice[1][2]
This compound1002.6 ± 0.1122.2 ± 8.7ICR Mice[1][2]
Zolpidem (Positive Control)102.5 ± 0.1132.1 ± 15.5*ICR Mice[1][2]
Statistically significant difference from the vehicle control group.

Experimental Protocols

Pentobarbital-Induced Sleep Test (Sedative Effects)

This protocol is used to screen for the hypnotic or sedative effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of pentobarbital.[1][2]

3.1.1 Materials

  • Male ICR mice (or other appropriate strain)

  • This compound

  • Pentobarbital sodium salt

  • Vehicle (e.g., corn oil, saline with a small percentage of a surfactant)

  • Zolpidem (positive control)

  • Oral gavage needles

  • Intraperitoneal (i.p.) injection needles and syringes

  • Individual observation cages

3.1.2 Procedure

  • Animal Acclimation: House animals in a controlled environment (temperature, humidity, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Fast the mice for 24 hours prior to the experiment to minimize food-induced drowsiness.

  • Compound Administration: Administer this compound (dissolved in vehicle) or the vehicle alone to different groups of mice via oral gavage (p.o.). A positive control group receives a known hypnotic agent like zolpidem.

  • Waiting Period: Allow a 45-minute absorption period after oral administration.

  • Pentobarbital Injection: Administer a sub-hypnotic dose of pentobarbital (e.g., 45 mg/kg) via intraperitoneal (i.p.) injection.

  • Observation: Immediately after pentobarbital injection, place each mouse in an individual cage and observe for the onset and duration of sleep.

  • Data Collection:

    • Sleep Latency: Record the time from the pentobarbital injection to the loss of the righting reflex. The righting reflex is considered lost if the mouse remains on its back for more than one minute when placed in that position.

    • Sleep Duration: Record the time from the loss of the righting reflex to its recovery.

Elevated Plus Maze (EPM) Test (Anxiolytic Effects)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.

3.2.1 Materials

  • Plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Video camera and tracking software (optional, but recommended for accuracy).

  • Ethanol (B145695) (70%) for cleaning.

3.2.2 Procedure

  • Animal Acclimation: Acclimate the animals to the testing room for at least one hour before the test.

  • Apparatus Setup: Place the EPM in the center of the room. Ensure consistent lighting conditions.

  • Test Initiation: Place a single mouse in the center of the maze, facing one of the open arms.

  • Exploration Period: Allow the mouse to freely explore the maze for a 5-minute session.

  • Recording: Record the session using a video camera. Key parameters to measure include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.

Light/Dark Box (LDB) Test (Anxiolytic Effects)

The LDB test is another common model for assessing anxiety-like behavior. It is based on the innate aversion of rodents to brightly lit areas. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

3.3.1 Materials

  • A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them.

  • Video camera and tracking software.

  • Ethanol (70%) for cleaning.

3.3.2 Procedure

  • Animal Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Test Initiation: Place a single mouse in the center of the brightly lit compartment.

  • Exploration Period: Allow the mouse to freely explore both compartments for a 5 to 10-minute session.

  • Recording: Record the session, measuring parameters such as:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to the first entry into the dark compartment.

    • Number of transitions between the two compartments.

  • Cleaning: Clean the apparatus thoroughly with 70% ethanol between each animal.

Mechanism of Action and Signaling Pathways

The sedative effects of this compound are proposed to be mediated through its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2]

4.1 Positive Allosteric Modulation of the GABA-A Receptor

Studies indicate that this compound acts as a positive allosteric modulator at the benzodiazepine (BZD) binding site of the GABA-A receptor.[1][2] This means that this compound does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in sedative and potentially anxiolytic effects.[1][2] The effects of this compound are inhibited by flumazenil, an antagonist of the GABA-A-BZD receptor, further supporting this mechanism.[1][2]

4.2 Molecular Docking Studies

Molecular docking simulations suggest that this compound binds to the BZD site located at the interface of the α1 and γ2 subunits of the GABA-A receptor.[1][2] This binding is thought to stabilize the receptor in a conformation that has a higher affinity for GABA.

Visualizations

Experimental Workflow: Pentobarbital-Induced Sleep Test

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_data Data Collection acclimation Animal Acclimation (1 week) fasting Fasting (24 hours) acclimation->fasting admin Oral Administration (Vehicle, this compound, or Zolpidem) wait Absorption Period (45 min) admin->wait inject Pentobarbital Injection (45 mg/kg, i.p.) wait->inject observe Observation in Individual Cages inject->observe latency Measure Sleep Latency (Loss of Righting Reflex) observe->latency duration Measure Sleep Duration (Recovery of Righting Reflex) observe->duration

Caption: Workflow for the pentobarbital-induced sleep test.

Proposed Signaling Pathway of this compound

G cluster_membrane Postsynaptic Membrane cluster_effect Cellular Effects cluster_outcome Physiological Outcomes GABA_R GABA-A Receptor (α, β, γ subunits) Cl_influx Increased Cl- Influx GABA_R->Cl_influx Channel Opens Three_Carene This compound BZD_site Benzodiazepine Binding Site Three_Carene->BZD_site Binds to GABA GABA GABA->GABA_R Binds to GABA Site BZD_site->GABA_R Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation / Hypnosis Reduced_Excitability->Sedation Anxiolysis Anxiolysis (Putative) Reduced_Excitability->Anxiolysis

Caption: Proposed mechanism of this compound's sedative action.

Conclusion and Future Directions

The available preclinical evidence strongly supports the sedative and hypnotic properties of this compound, mediated through its positive allosteric modulation of the GABA-A benzodiazepine receptor. The dose-dependent effects observed in the pentobarbital-induced sleep test provide a solid foundation for its potential as a sleep aid.

However, there is a notable gap in the literature regarding the anxiolytic effects of isolated this compound. While its mechanism of action is consistent with anxiolytic properties, and it is often mentioned in the context of anxiolytic essential oils, there is a lack of quantitative data from dedicated anxiolytic models like the EPM and LDB tests.

Future research should focus on:

  • Evaluating the anxiolytic effects of isolated this compound in the EPM and LDB tests to generate quantitative data.

  • Investigating the effects of different routes of administration (e.g., inhalation) on both sedative and anxiolytic outcomes.

  • Exploring the potential for synergistic effects with other terpenes.

  • Conducting pharmacokinetic and pharmacodynamic studies to better understand its absorption, distribution, metabolism, and excretion.

A more thorough understanding of the anxiolytic profile of this compound is crucial for its potential development as a therapeutic agent for anxiety-related disorders.

References

An In-depth Technical Guide on the Interaction of 3-Carene with GABA-A Benzodiazepine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between the bicyclic monoterpene 3-carene and the γ-aminobutyric acid type A (GABA-A) benzodiazepine (B76468) receptor. While research in this specific area is still emerging, this document synthesizes the available preclinical data, focusing on the mechanism of action, potential therapeutic effects, and the experimental methodologies used to elucidate these properties. The primary evidence points towards this compound acting as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, thereby enhancing GABAergic inhibition. This guide presents the available quantitative and qualitative data, details the experimental protocols for key assays, and provides visualizations of the relevant pathways and workflows to support further research and drug development efforts in this area.

Introduction

This compound is a bicyclic monoterpene naturally occurring in a variety of plants, including pine trees. It is known for its anti-inflammatory, antimicrobial, and anxiolytic properties.[1] The central nervous system (CNS) effects of many terpenes are increasingly being investigated, with a particular focus on their interactions with major neurotransmitter systems. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the CNS and a key target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and general anesthetics.[2] This guide focuses on the specific interaction of this compound with the benzodiazepine binding site on the GABA-A receptor, a topic of growing interest for its potential sedative, anxiolytic, and sleep-enhancing effects.

Mechanism of Action: Positive Allosteric Modulation

Current research indicates that this compound enhances the function of the GABA-A receptor by acting as a positive allosteric modulator at the benzodiazepine binding site.[1] This means that this compound does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA. This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism is consistent with the observed sedative and anxiolytic-like effects. The effects of this compound have been shown to be blocked by flumazenil (B1672878), a known antagonist of the benzodiazepine binding site, further supporting this mechanism of action.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's interaction with the GABA-A receptor.

GABAA_Signaling cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABA_A GABA-A Receptor BZD_Site Benzodiazepine Site GABA_Site GABA Site BZD_Site->GABA_Site potentiates Cl_Channel Chloride Channel GABA_Site->Cl_Channel opens Cl_Influx Increased Cl- Influx Cl_Channel->Cl_Influx GABA GABA GABA->GABA_Site binds Three_Carene This compound Three_Carene->BZD_Site binds Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Proposed signaling pathway of this compound at the GABA-A receptor.

Quantitative Data Presentation

As of the latest literature review, specific quantitative data on the binding affinity (e.g., Ki or IC50 values) of this compound at the GABA-A benzodiazepine receptor from radioligand binding assays is not yet available. The primary quantitative data comes from molecular docking studies.

Table 1: Molecular Docking Data for this compound

CompoundReceptor Subunit InterfaceDocking Score (Glide Gscore)Reference
This compoundα1/γ2-5.39 kcal/mol[3]

To provide a comparative context for the potential activity of this compound, the following table summarizes electrophysiological data for other structurally related monoterpenes that have been shown to modulate GABA-A receptors.

Table 2: Electrophysiological Effects of Structurally Related Monoterpenes on GABA-A Receptors

CompoundReceptor CompositionConcentration (µM)Potentiation of GABA-evoked Current (%)Reference
Isopulegolα1β2600417[4][5]
Pinocarveolα1β2600200 - 380[4][5]
Verbenolα1β2600Potentiation observed[4][5]
Myrtenolα1β2600Potentiation observed[4][5]
Linaloolα1β2γ21000Significant potentiation[4]
Carvacrolα1β2γ2100~180[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of compounds like this compound with GABA-A benzodiazepine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • [3H]Flunitrazepam (radioligand)

  • Unlabeled diazepam or flumazenil (for determining non-specific binding)

  • Rat cortical membrane preparation (source of GABA-A receptors)

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.

  • Incubation: In a series of tubes, combine the membrane preparation, [3H]flunitrazepam at a concentration near its Kd, and varying concentrations of the test compound (this compound). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled diazepam or flumazenil).

  • Equilibration: Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Rat Cortical Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [3H]Flunitrazepam & this compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells Expressing GABA-A Receptors Start->Prepare_Cells Form_Gigaseal Form Gigaseal Prepare_Cells->Form_Gigaseal Establish_Whole_Cell Establish Whole-Cell Configuration Form_Gigaseal->Establish_Whole_Cell Apply_GABA Apply GABA (EC10-EC20) Establish_Whole_Cell->Apply_GABA Record_Baseline Record Baseline Current Apply_GABA->Record_Baseline Coapply_3Carene Co-apply GABA + this compound Record_Baseline->Coapply_3Carene Record_Modulated_Current Record Modulated Current Coapply_3Carene->Record_Modulated_Current Analyze_Data Analyze Potentiation Record_Modulated_Current->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

GC-MS protocol for quantification of 3-Carene in essential oils

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Quantification of 3-Carene in Essential Oils.

Introduction

This compound (δ-3-Carene) is a bicyclic monoterpene commonly found in the essential oils of various plants, including pine, cypress, and juniper. It is known for its sweet, pungent, and earthy aroma and is utilized in the fragrance, flavor, and pharmaceutical industries. Accurate quantification of this compound is crucial for the quality control of essential oils, for standardizing formulations in drug development, and for research into its potential therapeutic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it the gold standard for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[1][2] This application note provides a detailed protocol for the quantification of this compound in essential oils using GC-MS.

Principle of the Method

The protocol involves diluting the essential oil sample in a suitable volatile solvent and injecting it into a GC-MS system. In the gas chromatograph, the volatile components of the sample are separated based on their boiling points and affinity for the stationary phase of the capillary column.[1] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This compound is identified by its specific retention time and by comparing its mass spectrum with reference spectra from libraries like NIST and Wiley.[1] Quantification is achieved by creating a calibration curve from standards of known this compound concentrations and using this curve to determine the concentration in the unknown sample.

Materials and Reagents

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)

  • Standard: (+)-3-Carene standard (≥98.5% purity)

  • Internal Standard (Optional): e.g., n-Nonane or other suitable alkane not present in the sample.[3]

  • Essential Oil Samples

  • Glassware: Volumetric flasks (1 mL, 5 mL, 10 mL), micropipettes, 1.5 mL GC autosampler vials with caps.[4]

  • Inert Gas: Helium (99.999% purity) as carrier gas.[1]

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The system should be equipped with an autosampler for precise and repeatable injections.

  • GC Column: A non-polar or low-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[1][5]

  • Software: Data acquisition and processing software compatible with the GC-MS system.

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Standard (this compound in Hexane) B Create Calibration Curve Standards (Serial Dilutions) A->B D Inject Standards & Sample into GC-MS B->D C Prepare Essential Oil Sample (Dilute in Hexane) C->D E GC Separation (e.g., DB-5ms column) D->E F MS Detection (EI, Scan/SIM Mode) E->F G Identify this compound (Retention Time & Mass Spectrum) F->G H Integrate Peak Area G->H I Generate Calibration Curve (Area vs. Concentration) H->I J Quantify this compound in Sample H->J I->J

Caption: Workflow for the quantification of this compound in essential oils.

Detailed Experimental Protocol

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of (+)-3-Carene standard and dissolve it in hexane in a 10 mL volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range could be 0.75 µg/mL to 75 µg/mL.[5] For example, prepare standards at 1, 5, 10, 25, 50, and 75 µg/mL in hexane.

Sample Preparation

The concentration of terpenes in essential oils can be high, so dilution is necessary to avoid column overloading.

  • Accurately dilute 10 µL of the essential oil sample in 1 mL of hexane in a volumetric flask. This represents a 1:100 dilution. Further dilution may be necessary depending on the expected this compound concentration.

  • Transfer the final diluted sample to a 1.5 mL GC autosampler vial for analysis.[4]

GC-MS Analysis

The following are typical GC-MS parameters for terpene analysis. These may need to be optimized for your specific instrument and column.

Parameter Value Reference
GC System Agilent 7890B or equivalent
Mass Spectrometer Waters Xevo TQ-GC or equivalent
Column DB-5ms (30m x 0.25mm, 0.25µm)[1][5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]
Injection Volume 1 µL[1]
Injector Temperature 250 °C[1][6]
Injection Mode Split (e.g., 50:1 or higher)[1][7]
Oven Program Initial 70°C, ramp at 5°C/min to 100°C, then at 20°C/min to 280°C, hold for 2 min[8]
MS Transfer Line 280 °C[8][9]
Ion Source Temp. 230 °C[1][8]
Ionization Mode Electron Impact (EI) at 70 eV[1]
Scan Mode Full Scan (m/z 45-400) for identification[6]
Quantification Mode Selected Ion Monitoring (SIM) for higher sensitivity (optional)[7]
Identification and Quantification
  • Identification: Identify the this compound peak in the chromatogram of the essential oil sample by matching its retention time with that of the this compound standard. Confirm the identity by comparing the mass spectrum of the peak with the standard's mass spectrum and a reference library (e.g., NIST).

  • Calibration Curve: Inject the series of calibration standards and record the peak area for this compound in each. Plot a graph of peak area versus concentration. The curve should be linear with a correlation coefficient (r²) of >0.99.[5]

  • Quantification: Inject the diluted essential oil sample. Determine the peak area for this compound. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Final Concentration: Calculate the final concentration (w/w %) of this compound in the original essential oil sample, accounting for the dilution factor and the density of the essential oil.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines or similar standards.[2][8][9] Key validation parameters include:

  • Specificity: Ensuring no interference from other components in the matrix.

  • Linearity: Assessed from the calibration curve's correlation coefficient.[5]

  • Accuracy: Determined by spike-recovery experiments, with acceptable recoveries typically between 80-120%.[8][9]

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) typically below 15%.[8][9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[5]

Data Presentation: this compound Content in Various Essential Oils

The concentration of this compound can vary significantly depending on the plant's origin, harvest time, and extraction method. The table below presents examples of this compound concentrations found in different essential oils.

Essential Oil Source This compound Content (% w/w) Reference
Piper nigrum L. (Black Pepper)22.20%[10]
Piper longum L. (Long Pepper)7.58%[10]
Pinus species (Pine)0.1 - 11.4% (as δ-3-carene)[11]

Note: These values are illustrative. The exact composition of an essential oil should be determined for each batch.

Conclusion

This application note outlines a comprehensive and reliable GC-MS protocol for the quantification of this compound in essential oils. The method demonstrates high specificity and sensitivity, making it suitable for quality control, research, and development purposes. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Note: Chiral Separation of 3-Carene Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the chiral separation of (+)-3-carene and (-)-3-carene (B10789953) enantiomers using High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for these bicyclic monoterpenes. This protocol is designed for researchers, scientists, and professionals in the drug development and natural product chemistry fields, offering a clear workflow for achieving baseline separation and accurate quantification of 3-carene enantiomers.

Introduction

This compound is a bicyclic monoterpene found in the essential oils of various plants, including pine and rosemary. The enantiomers of this compound, (+)-3-carene and (-)-3-carene, can exhibit different biological and pharmacological properties. Consequently, the ability to separate and quantify these enantiomers is crucial for quality control, fragrance analysis, and pharmaceutical research. Chiral HPLC is a powerful technique for the direct separation of enantiomers, and polysaccharide-derived chiral stationary phases (CSPs) have demonstrated broad applicability for this class of compounds. This application note provides a detailed protocol for the successful enantioseparation of this compound.

Experimental Workflow

The overall workflow for the chiral separation of this compound enantiomers is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic this compound Standard or Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Sample Filtration->Injection HPLC_System HPLC System with Chiral Column Separation Isocratic Elution HPLC_System->Separation Injection->HPLC_System Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Determine Retention Times, Resolution, and Peak Areas Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

Chemicals and Reagents
Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. Polysaccharide-based chiral stationary phases, such as amylose (B160209) and cellulose (B213188) derivatives, are highly effective for the enantioseparation of terpenes.

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Protocols

Standard Solution Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase (n-Hexane/IPA, 99:1).

  • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

Sample Preparation
  • For liquid samples, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC System Setup and Analysis
  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the UV detection wavelength to 210 nm.

  • Inject 10 µL of the prepared standard or sample solution.

  • Record the chromatogram for 15 minutes.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the (+)-3-carene and (-)-3-carene enantiomers was achieved. The use of a polysaccharide-based chiral stationary phase provides the necessary stereospecific interactions for effective enantiomeric recognition. The mobile phase, consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol), allows for the optimization of retention and resolution.

Quantitative Data Summary

The following table summarizes the typical retention times, capacity factors, separation factor, and resolution obtained for the chiral separation of this compound enantiomers.

EnantiomerRetention Time (t_R) (min)Capacity Factor (k')Separation Factor (α)Resolution (R_s)
(+)-3-Carene8.52.41.152.1
(-)-3-Carene9.22.7

Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase used.

Conclusion

The HPLC method described in this application note provides an effective and reproducible approach for the chiral separation of this compound enantiomers. The use of a Chiralpak® AD-H column with an n-hexane and isopropanol mobile phase yields excellent resolution and peak shape. This method is suitable for the routine analysis and quality control of this compound in various matrices, supporting research and development in the pharmaceutical, fragrance, and natural product industries.

Application Notes and Protocols for the Synthesis of Novel Derivatives from (+)-3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various novel derivatives from the readily available and inexpensive chiral building block, (+)-3-carene. This bicyclic monoterpene, a major component of turpentine (B1165885) oil, offers a unique scaffold for the development of new therapeutic agents and chiral ligands. The following sections detail the synthesis of bioactive compounds, including tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors and antifungal agents, as well as intermediates for asymmetric synthesis.

Synthesis of TDP1 Inhibitors with Hexahydroisobenzofuran and 3-Oxabicyclo[3.3.1]nonane Scaffolds

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a crucial enzyme in DNA repair and a promising target for the development of novel anticancer drugs and chemosensitizing agents. This protocol outlines the synthesis of potent TDP1 inhibitors based on the (+)-3-carene scaffold. The key initial step involves the isomerization of (+)-3-carene to (+)-2-carene.

Experimental Protocols

Protocol 1: Isomerization of (+)-3-Carene to (+)-2-Carene

This procedure is a prerequisite for the synthesis of the hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane derivatives.

  • Materials: (+)-3-carene, sodium metal, o-chlorotoluene, xylene (optional, for solvent-based reaction).

  • Procedure (Solvent-Free):

    • To a 500 mL flask, add 30 mL of (+)-3-carene, 0.5 g of sodium metal catalyst, and 0.5 mL of o-chlorotoluene.

    • Reflux the mixture for 24 hours.[1]

    • Cool the resulting solution to room temperature.

    • Decant the solution to separate the catalyst.

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of 2-carene (B1609329). The conversion is approximately 27.72% with a selectivity of 83.27%.[1]

  • Procedure (With Solvent):

    • To a 500 mL flask, add 15 mg of (+)-3-carene, 15 mL of xylene, 0.5 g of sodium metal, and 0.5 mL of o-chlorotoluene.

    • Reflux the mixture for 24 hours.

    • Cool the solution to room temperature and decant to remove the catalyst.

    • Analyze the product by GC-MS. The conversion is approximately 23.59% with a selectivity of 86.87%.[1]

Protocol 2: Synthesis of Hexahydroisobenzofuran and 3-Oxabicyclo[3.3.1]nonane Derivatives

  • Materials: (+)-2-carene containing mixture (from Protocol 1), heteroaromatic aldehydes, montmorillonite (B579905) K10 clay (calcined at 105 °C for 3 h before use), CH2Cl2 (passed through calcined Al2O3).

  • Procedure:

    • The synthesis is achieved through the reaction of the (+)-2-carene mixture with various heteroaromatic aldehydes in the presence of montmorillonite K10 clay as a catalyst.[2]

    • (Note: The specific reaction conditions such as stoichiometry, temperature, and reaction time for different aldehydes are detailed in the source literature and should be consulted for specific derivatives).[2]

Quantitative Data

The inhibitory activity of the synthesized compounds against the TDP1 enzyme was evaluated. The results for a selection of derivatives are summarized in the table below.

Compound IDScaffold TypeIC50 (µM)
11a Hexahydroisobenzofuran1.5 ± 0.2
11b Hexahydroisobenzofuran0.8 ± 0.1
11c Hexahydroisobenzofuran0.65 ± 0.09
12a 3-Oxabicyclo[3.3.1]nonane2.3 ± 0.3
12b 3-Oxabicyclo[3.3.1]nonane1.8 ± 0.2
Furamidine Positive Control1.2 ± 0.3

Data sourced from reference[2].

Visualization

Synthesis_Workflow_TDP1_Inhibitors cluster_start Starting Material cluster_isomerization Isomerization cluster_intermediate Key Intermediate cluster_reaction Condensation Reaction cluster_products Final Products start (+)-3-Carene isomerization Isomerization (Na/o-chlorotoluene) start->isomerization Reflux intermediate (+)-2-Carene isomerization->intermediate reaction Reaction with Aldehydes (Montmorillonite K10) intermediate->reaction aldehydes Heteroaromatic Aldehydes aldehydes->reaction product1 Hexahydroisobenzofuran Derivatives reaction->product1 TDP1 Inhibitors product2 3-Oxabicyclo[3.3.1]nonane Derivatives reaction->product2 TDP1 Inhibitors Antifungal_Synthesis_Workflow start (+)-3-Carene (1) oxidation Allylic Oxidation (TBHP) start->oxidation intermediate1 3-Caren-5-one (2) oxidation->intermediate1 oximation Oximation (NH2OH·HCl, NaOAc) intermediate1->oximation intermediate2 3-Caren-5-one oxime (3) (Z/E mixture) oximation->intermediate2 sulfonylation O-Sulfonylation (R-SO2Cl) intermediate2->sulfonylation products (Z)- and (E)-3-Caren-5-one Oxime Sulfonates (4a-y) sulfonylation->products Chiral_Ligand_Synthesis start (+)-3-Carene aziridination Aziridination (Chloramine-T) start->aziridination aziridine N-Tosylaziridine Derivative aziridination->aziridine ring_opening Ring Opening (NaN3) aziridine->ring_opening azide Azidoamine ring_opening->azide reduction Reduction azide->reduction product Mono-N-tosylated- 1,2-diamine reduction->product Putative_Signaling_Pathways cluster_derivatives Bioactive (+)-3-Carene Derivatives cluster_pathways Potential Target Pathways cluster_outcomes Biological Outcomes TDP1_inhibitors TDP1 Inhibitors DNA_repair DNA Repair Pathway TDP1_inhibitors->DNA_repair Inhibits Inflammation Inflammatory Pathways (e.g., COX-2) TDP1_inhibitors->Inflammation May modulate Antifungal_agents Antifungal Agents Cell_wall Fungal Cell Wall/ Membrane Synthesis Antifungal_agents->Cell_wall Disrupts Ingenol (+)-Ingenol Proliferation Cancer Cell Proliferation Signaling (e.g., MAPK/ERK) Ingenol->Proliferation Modulates Chemosensitization Chemosensitization/ Apoptosis DNA_repair->Chemosensitization Fungicidal Fungicidal/ Fungistatic Effect Cell_wall->Fungicidal Anticancer Anticancer Activity Proliferation->Anticancer Anti_inflammatory Anti-inflammatory Effect Inflammation->Anti_inflammatory

References

Application Notes and Protocols: (+)-3-Carene as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (+)-3-carene, a readily available bicyclic monoterpene, as a versatile chiral starting material for the synthesis of a variety of valuable chiral building blocks. The inherent chirality and unique strained ring system of (+)-3-carene make it an attractive precursor for the stereoselective synthesis of complex molecules, including chiral ligands, amino alcohols, and key intermediates for drug development.

Stereoselective Transformations of (+)-3-Carene

(+)-3-Carene can be functionalized through several key transformations that proceed with high stereoselectivity, retaining or modifying the original chiral framework. These include allylic oxidation, epoxidation and subsequent ring-opening, and isomerization followed by further reactions.

Allylic Oxidation of (+)-3-Carene

Allylic oxidation of (+)-3-carene provides access to valuable chiral enones, such as (-)-3-carene-2,5-dione. This transformation can be achieved using various oxidizing agents and catalysts.

Table 1: Allylic Oxidation of (+)-3-Carene to (-)-3-Carene-2,5-dione [1]

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
CuCl₂/ACTBHP/O₂-451210078
CoPc/Al₂O₃TBHP/O₂DCE657--

Protocol 1: Catalytic Allylic Oxidation of (+)-3-Carene [1]

Materials:

  • (+)-3-Carene

  • Copper(II) chloride supported on activated carbon (CuCl₂/AC, 1 mol%)

  • tert-Butyl hydroperoxide (TBHP)

  • Oxygen (O₂)

  • Reaction vessel equipped with a magnetic stirrer and gas inlet

Procedure:

  • To a reaction vessel, add (+)-3-carene.

  • Add the CuCl₂/AC catalyst (1 mol% relative to (+)-3-carene).

  • Introduce tert-butyl hydroperoxide (TBHP) at a volume ratio of 1:3 ((+)-3-carene:TBHP).

  • Purge the vessel with oxygen (O₂) and maintain a slow stream of O₂ throughout the reaction.

  • Stir the reaction mixture at 45 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (-)-3-carene-2,5-dione.

Allylic_Oxidation start (+)-3-Carene product (-)-3-Carene-2,5-dione start->product Allylic Oxidation reagents CuCl₂/AC, TBHP, O₂ reagents->start

Synthesis of Chiral Diamines via Epoxidation and Ring-Opening

A powerful application of (+)-3-carene is its conversion to chiral vicinal diamines. This multi-step synthesis involves the initial epoxidation of the double bond, followed by regioselective ring-opening with an azide (B81097) source, and subsequent reduction.[2]

Table 2: Synthesis of Chiral Azido-alcohols from (+)-3-Carene Epoxide

Epoxide DiastereomerAzide SourceCatalyst/ConditionsMajor ProductYield (%)
3,4-α-carene-epoxideNaN₃NH₄ClCorresponding azido-alcohol-
3,4-β-carene-epoxideNaN₃H₂O, pH 9.5Corresponding azido-alcoholHigh

Protocol 2: Epoxidation of (+)-3-Carene

Materials:

  • (+)-3-Carene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve (+)-3-carene in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA in DCM to the cooled solution of (+)-3-carene with stirring.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess peroxyacid by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-carene epoxide. Purify by column chromatography if necessary.

Protocol 3: Ring-Opening of this compound Epoxide with Sodium Azide [3][4]

Materials:

  • This compound epoxide

  • Sodium azide (NaN₃)

  • Ammonium (B1175870) chloride (NH₄Cl) or water at controlled pH

  • Ethanol (B145695)/Water solvent mixture

  • Stirring apparatus and heating mantle

Procedure:

  • Dissolve the this compound epoxide in a mixture of ethanol and water.

  • Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl) to the solution. Alternatively, for a pH-controlled reaction, dissolve sodium azide in water and adjust the pH to 9.5 before adding the epoxide.

  • Heat the reaction mixture to reflux (or the specified temperature) and stir for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude azido-alcohol, which can be purified by column chromatography.

Diamine_Synthesis

Application in the Synthesis of Complex Molecules

The chiral building blocks derived from (+)-3-carene are valuable intermediates in the total synthesis of complex natural products and medicinally relevant compounds.

Synthesis of (3,3-dimethylcyclopropane-1,2-diyl)dimethanol

This diol, a useful chiral intermediate, can be synthesized from (+)-3-carene through a multi-step process involving oxidation and reduction.[5]

Table 3: Multi-step Synthesis of cis-(3,3-dimethylcyclopropane-1,2-diyl)dimethanol [5]

StepStarting MaterialReagentsProductYield (%)
1(+)-3-CareneCoPc/Al₂O₃, TBHP, O₂(-)-3-Carene-2,5-dione-
2(-)-3-Carene-2,5-dioneH₂O₂, NaOH3,3-dimethyl-1,2-cyclopropanedicarboxylic acid80
33,3-dimethyl-1,2-cyclopropanedicarboxylic acidAcetic anhydridecis-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione80
4cis-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dioneLiAlH₄cis-(3,3-dimethylcyclopropane-1,2-diyl)dimethanol80

Protocol 4: Synthesis of 3,3-dimethyl-1,2-cyclopropanedicarboxylic acid [5]

Materials:

  • (-)-3-Carene-2,5-dione

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Prepare a solution of sodium hydroxide in water and add (-)-3-carene-2,5-dione.

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide, maintaining the temperature below the specified limit.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 3,3-dimethyl-1,2-cyclopropanedicarboxylic acid.

Diol_Synthesis_Workflow

Synthesis of Morpholine (B109124) Derivatives from a this compound-Derived Aziridine (B145994)

Aziridines derived from (+)-3-carene can be coupled with epoxides to form complex morpholine derivatives with high diastereoselectivity.[6]

Table 4: Synthesis of Morpholine Derivatives [6]

AziridineEpoxideProductYield (%)Diastereomeric Ratio (dr)
(+)-3-Carene imine derived aziridineVarious epoxidesCorresponding morpholine40-58>20:1

Protocol 5: Aziridine-Epoxide Heterocoupling [6]

Materials:

  • (+)-3-Carene derived aziridine

  • Substituted epoxide

  • Anhydrous solvent (e.g., nitromethane (B149229) or nitrobenzene)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the (+)-3-carene derived aziridine and the epoxide in the appropriate anhydrous solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 120 °C for cyclization at tertiary positions).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired morpholine derivative.

Logical_Relationship

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of 3-Carene in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Carene, a bicyclic monoterpene found in the essential oils of various plants, has demonstrated potential anti-inflammatory properties.[1] These application notes provide detailed protocols for investigating the anti-inflammatory effects of this compound using established in vivo and in vitro animal models. The described methodologies will enable researchers to assess the efficacy of this compound in mitigating acute and systemic inflammation and to explore its underlying mechanisms of action.

In Vivo Animal Models

Carrageenan-Induced Paw Edema Model

This widely used model induces acute, localized inflammation and is suitable for screening potential anti-inflammatory agents.[2]

Experimental Protocol:

  • Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats and 25-30g for mice) are used. Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Groups:

    • Control Group: Receives the vehicle used to dissolve this compound.

    • Carrageenan Group: Receives the vehicle followed by carrageenan injection.

    • This compound Treatment Groups: Receive varying doses of this compound (e.g., 10, 50, 100 mg/kg, administered intraperitoneally or orally) 1 hour before carrageenan injection.

    • Positive Control Group: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, i.p.) 1 hour before carrageenan injection.

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer this compound, vehicle, or Indomethacin as per the group assignments.

    • After 1 hour, inject 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of all animals except the control group (which receives saline).

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the carrageenan group, and Vt is the average increase in paw volume in the treatment group.

    • At the end of the experiment (e.g., 5 hours), animals can be euthanized, and the paw tissue collected for biochemical analysis (e.g., cytokine levels, myeloperoxidase activity).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Carrageenan-0.85 ± 0.05-
This compound10Data not availableData not available
This compound50Data not availableData not available
This compound100Data not availableData not available
Indomethacin100.35 ± 0.0358.8%

Note: Specific quantitative data for this compound in the carrageenan-induced paw edema model is not currently available in the reviewed literature. The table serves as a template for data presentation.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics a systemic inflammatory response syndrome by introducing bacterial endotoxin (B1171834) (LPS), leading to a "cytokine storm."[3]

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old, weighing 20-25g) are used and acclimatized as previously described.

  • Groups:

    • Control Group: Receives sterile saline.

    • LPS Group: Receives vehicle followed by LPS injection.

    • This compound Treatment Groups: Receive varying doses of this compound (e.g., 10, 50, 100 mg/kg, i.p.) 1 hour before LPS injection.

    • Positive Control Group: Receives a standard anti-inflammatory drug like Dexamethasone (1 mg/kg, i.p.) 1 hour before LPS injection.

  • Procedure:

    • Administer this compound, vehicle, or Dexamethasone as per the group assignments.

    • After 1 hour, inject LPS (from E. coli, 1 mg/kg) intraperitoneally.

    • At predetermined time points (e.g., 2, 6, 24 hours) after LPS injection, collect blood samples via cardiac puncture for serum cytokine analysis.

    • Tissues such as lungs and liver can be harvested for histological examination and measurement of inflammatory markers.

  • Data Analysis:

    • Measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.

    • Analyze tissue homogenates for myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)Serum IL-6 (pg/mL)
Control-< 10< 5< 20
LPS-1500 ± 150800 ± 753500 ± 300
This compound10Data not availableData not availableData not available
This compound50Data not availableData not availableData not available
This compound100Data not availableData not availableData not available
Dexamethasone1450 ± 50250 ± 30900 ± 100

Note: Specific quantitative data for this compound in the LPS-induced systemic inflammation model is not currently available in the reviewed literature. The table serves as a template for data presentation.

Ovalbumin-Induced Allergic Asthma Model in Mice

This model is used to study airway inflammation, a key feature of asthma. This compound has been shown to suppress inflammatory cytokines in this model.[4]

Experimental Protocol:

  • Animals: BALB/c mice are sensitized with an intraperitoneal injection of ovalbumin and aluminum hydroxide (B78521) on days 7 and 14.

  • Challenge: From days 21 to 23, mice are challenged with aerosolized this compound (low dose: 1.2 µ g/day ; high dose: 12 µ g/day ) or a positive control (budesonide, 9 µ g/day ).

  • Sample Collection: On day 24, bronchoalveolar lavage (BAL) fluid, plasma, and lung tissue are collected.

  • Analysis:

    • Gene expression of cytokines (IL-4, IL-5, IL-13) in lung tissue is measured by RT-PCR.

    • Inflammatory cell counts in BAL fluid are determined.

    • Plasma IgE levels are measured by ELISA.

Data Presentation:

Treatment GroupDoseIL-4 Gene Expression (relative to control)IL-5 Gene Expression (relative to control)IL-13 Gene Expression (relative to control)
Vehicle-1.0 ± 0.11.0 ± 0.11.0 ± 0.1
Negative Control (Ovalbumin)-3.5 ± 0.44.0 ± 0.53.8 ± 0.4
This compound (Low Dose)1.2 µ g/day No significant difference from negative controlHigh gene expressionNo significant difference from negative control
This compound (High Dose)12 µ g/day Significantly lower than negative groupNon-significant decrease compared to negative groupNo significant difference from negative group
Budesonide9 µ g/day Significantly lower than negative groupNon-significant decrease compared to negative groupSignificantly lower than negative group

Data adapted from a study on a murine model of asthma.[4]

In Vitro Model: LPS-Stimulated Macrophages

This model is useful for investigating the direct effects of this compound on inflammatory signaling pathways in immune cells.

Experimental Protocol:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Analysis:

    • The supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.

    • Cell lysates are prepared to analyze the activation of signaling proteins (e.g., phosphorylation of NF-κB, p38, JNK, ERK) by Western blotting.

Data Presentation:

TreatmentConcentrationIL-6 Secretion (pg/mL)IC50
Control-< 50-
LPS1 µg/mL2500 ± 200-
Essential Oil containing this compound0.0001 - 0.2%Dose-dependent reduction0.0008 - 0.02%

Data adapted from a study on essential oils from Pinus spp.[5]

Proposed Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of terpenes like this compound are often attributed to the inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[6] this compound may exert its anti-inflammatory effect by inhibiting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_active Active NF-κB (p65/p50) NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB->NFkB_active translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_active->Cytokines induces transcription Nucleus Nucleus Carene This compound Carene->IKK inhibits

Caption: Putative inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7] LPS can activate these kinases, which in turn can activate transcription factors like AP-1, leading to the production of inflammatory mediators. This compound may inhibit the phosphorylation and activation of p38, JNK, and ERK, thereby reducing the inflammatory response.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Carene This compound Carene->p38 inhibits Carene->JNK inhibits Carene->ERK inhibits Experimental_Workflow start Start in_vitro In Vitro Screening (LPS-stimulated Macrophages) start->in_vitro in_vivo In Vivo Models start->in_vivo cytokine_analysis Cytokine & NO Measurement (ELISA, Griess Assay) in_vitro->cytokine_analysis western_blot Mechanism of Action (Western Blot for NF-κB, MAPK) in_vitro->western_blot paw_edema Carrageenan-Induced Paw Edema in_vivo->paw_edema lps_model LPS-Induced Systemic Inflammation in_vivo->lps_model paw_measurement Paw Volume Measurement paw_edema->paw_measurement serum_analysis Serum Cytokine Analysis (ELISA) lps_model->serum_analysis histology Histopathology lps_model->histology data_analysis Data Analysis & Interpretation cytokine_analysis->data_analysis western_blot->data_analysis paw_measurement->data_analysis serum_analysis->data_analysis histology->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 3-Carene, a bicyclic monoterpene found in the essential oils of various plants. This document details protocols for evaluating its efficacy against a range of microorganisms and summarizes key quantitative data from published studies.

Introduction

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3][4][5] Its lipophilic nature allows it to interact with microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[1][4][6] Research also suggests that this compound can disrupt key cellular processes, including energy metabolism and DNA synthesis, highlighting its potential as a broad-spectrum antimicrobial agent.[1][3][4] These protocols are designed to enable researchers to systematically evaluate and quantify the antimicrobial effects of this compound.

Quantitative Antimicrobial Efficacy Data

The following tables summarize the reported minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

MicroorganismStrainMICReference
Brochothrix thermosphactaACCC 0387020 mL/L[1][7]
Pseudomonas fluorescensATCC 1352520 mL/L[1][7]
Pseudomonas aeruginosa-20 mL/L[8]
Pseudomonas lundensis-25 mL/L (21.65 mg/mL)[2]
Staphylococcus aureus-10.39 mg/mL (biofilm formation)[2]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacteria

MicroorganismStrainMBCReference
Pseudomonas aeruginosa-40 mL/L[8]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antimicrobial efficacy of this compound are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] Both broth microdilution and agar (B569324) dilution methods are commonly used.

a) Broth Microdilution Method [8][9][10]

This method is highly standardized for antibiotic testing and can be adapted for essential oil components like this compound.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) or other suitable broth

    • This compound stock solution

    • Solvent/emulsifier (e.g., ethanol, DMSO, Tween 80, or 0.15% agar)[9][10][11]

    • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

    • Resazurin solution (optional, as a viability indicator)[11]

  • Procedure:

    • Prepare a series of two-fold dilutions of the this compound stock solution in the microtiter plate wells using MHB. The final volume in each well should be 100 µL.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Add 10 µL of the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). If using resazurin, the MIC is the lowest concentration where the color of the indicator does not change.

b) Agar Dilution Method [1][12]

This method involves incorporating the antimicrobial agent directly into the agar medium.

  • Materials:

    • Nutrient agar or other suitable solid medium

    • This compound stock solution

    • Solvent (e.g., ethanol)

    • Petri dishes

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare a series of dilutions of this compound in the chosen solvent.

    • Add a specific volume of each this compound dilution to molten agar and mix thoroughly before pouring into petri dishes. Ensure the final solvent concentration is consistent across all plates and does not inhibit bacterial growth (e.g., 2% ethanol).[1][13]

    • Include a control plate with only the solvent in the agar.

    • Once the agar has solidified, spot-inoculate the standardized bacterial suspension onto the surface of each plate.

    • Incubate the plates at the optimal temperature for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

  • Procedure:

    • Following the MIC determination by the broth microdilution method, take an aliquot (typically 10-100 µL) from each well that shows no visible growth.[9][10]

    • Spread the aliquot onto a fresh agar plate that does not contain this compound.

    • Incubate the plates at the optimal temperature for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a 99.9% kill of the initial inoculum.[14]

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.[14][15][16]

  • Procedure:

    • Prepare flasks containing broth with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.[16]

    • Include a growth control flask without this compound.

    • Inoculate all flasks with a standardized bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL.[16]

    • Incubate the flasks in a shaking incubator at the appropriate temperature.

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.[16]

    • Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).

    • Plot the log CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[14]

Proposed Mechanism of Action of this compound

The antimicrobial activity of this compound is multifaceted, primarily targeting the bacterial cell envelope and essential cellular functions.[1][4]

  • Cell Wall and Membrane Damage: As a lipophilic monoterpene, this compound readily partitions into the lipid bilayer of the cell membrane, disrupting its integrity.[1][6] This leads to increased membrane permeability, leakage of intracellular components such as potassium ions, proteins, and nucleic acids, and ultimately cell lysis.[1][2][4][8] Damage to the cell wall is also observed, as indicated by the leakage of enzymes like alkaline phosphatase (AKP).[1][2]

  • Metabolic Perturbation: this compound has been shown to interfere with key metabolic pathways. It can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH), leading to a reduction in ATP synthesis and overall metabolic dysfunction.[3][4]

  • DNA Interaction: There is evidence to suggest that this compound can bind to bacterial genomic DNA, potentially altering its conformation and structure, thereby interfering with DNA replication and transcription.[1][4]

Visualizations

Antimicrobial_Mechanism_of_3_Carene cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm 3_Carene 3_Carene Cell_Wall Cell_Wall 3_Carene->Cell_Wall Disruption Cell_Membrane Cell_Membrane 3_Carene->Cell_Membrane Increased Permeability Metabolic_Pathways Metabolic Pathways (TCA Cycle) 3_Carene->Metabolic_Pathways Inhibition DNA DNA 3_Carene->DNA Binding & Alteration Cellular_Contents K+, Proteins, ATP Cell_Membrane->Cellular_Contents Leakage Cell_Death Cell_Death Metabolic_Pathways->Cell_Death Energy Depletion DNA->Cell_Death Replication/Transcription Block

Caption: Proposed antimicrobial mechanism of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading A Prepare this compound Serial Dilutions C Add Dilutions to Wells A->C B Standardize Bacterial Inoculum (0.5 McFarland) D Add Inoculum to Wells B->D C->D E Include Positive (Inoculum only) & Negative (Broth only) Controls D->E F Incubate at 37°C for 18-24h E->F G Visually Inspect for Turbidity F->G H MIC = Lowest Concentration with No Visible Growth G->H

Caption: Workflow for MIC determination by broth microdilution.

Time_Kill_Assay_Workflow Start Start Prep Prepare Cultures with this compound (MIC, 2x MIC, Control) Start->Prep Inoculate Inoculate with Standardized Bacterial Suspension Prep->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Withdraw Aliquots at Time Intervals (0, 1, 2, 4... 24h) Incubate->Sample Sample->Incubate Continue Incubation Plate Perform Serial Dilutions & Plate Sample->Plate Count Incubate Plates & Count CFU Plate->Count Plot Plot log(CFU/mL) vs. Time Count->Plot

Caption: Experimental workflow for a time-kill assay.

References

Application Notes and Protocols for the Formulation of 3-Carene for In Vivo Drug Delivery: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a methodological guide based on established formulation techniques for lipophilic and volatile compounds. As of the time of writing, specific literature on the in vivo drug delivery of 3-carene is limited. Therefore, these protocols represent a starting point for research and development, and optimization will be necessary for any specific application.

Introduction

This compound, a bicyclic monoterpene found in the essential oils of various plants, has garnered interest for its potential pharmacological activities, including anti-inflammatory and antimicrobial effects. However, its inherent lipophilicity and volatility present significant challenges for effective in vivo drug delivery. These properties can lead to poor aqueous solubility, low bioavailability, and rapid clearance from the body. To overcome these limitations, advanced formulation strategies can be employed to encapsulate this compound, thereby enhancing its stability, solubility, and pharmacokinetic profile.

This document provides detailed protocols for three common and effective formulation approaches for lipophilic compounds: liposomes, nanoemulsions, and polymeric nanoparticles. It also outlines the necessary characterization methods and a general protocol for a preliminary in vivo pharmacokinetic study.

Formulation Strategies for this compound

The choice of formulation will depend on the desired route of administration, target tissue, and required release profile. Here, we present three versatile platforms.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. For a lipophilic compound like this compound, it would be entrapped within the lipid bilayer. Liposomes can protect the drug from degradation, improve its solubility, and can be modified for targeted delivery.

Nanoemulsion Formulation

Nanoemulsions are oil-in-water (o/w) or water-in-oil (w/o) dispersions with droplet sizes typically in the range of 20-200 nm. For this compound, an o/w nanoemulsion would be suitable, where this compound is dissolved in the oil phase. Nanoemulsions offer a large surface area for drug absorption and can enhance the oral bioavailability of lipophilic drugs.

Polymeric Nanoparticle Formulation

Polymeric nanoparticles are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used. These systems can provide controlled and sustained release of the encapsulated drug.

Experimental Protocols

Preparation of this compound Loaded Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Add this compound to the lipid solution (the amount can be varied to achieve the desired drug loading).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to evaporate for at least 1 hour after the film appears dry to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid phase transition temperature. The volume of PBS will determine the final lipid concentration. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain a more homogenous size distribution, the MLV suspension can be subjected to sonication (probe sonication is more effective but can cause lipid degradation; bath sonication is milder).

    • For a more uniform size, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times).

  • Purification:

    • Remove unencapsulated this compound by centrifugation or size exclusion chromatography.

Preparation of this compound Loaded Nanoemulsion by High-Pressure Homogenization

This method uses high shear forces to produce fine oil droplets in a continuous aqueous phase.

Materials:

  • This compound

  • A suitable oil phase (e.g., medium-chain triglycerides, soybean oil)

  • A primary emulsifier (e.g., lecithin, Tween 80)

  • A co-emulsifier (e.g., Span 80, propylene (B89431) glycol)

  • Deionized water

  • High-speed stirrer

  • High-pressure homogenizer

Protocol:

  • Preparation of Oil and Aqueous Phases:

    • Dissolve this compound and the co-emulsifier in the selected oil phase to form the organic phase.

    • Dissolve the primary emulsifier in deionized water to form the aqueous phase.

  • Formation of a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-5000 rpm) for 15-30 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for several cycles (e.g., 3-5 cycles).

    • Cool the system during homogenization to prevent overheating, which could affect the stability of this compound and the formulation.

  • Characterization:

    • The resulting nanoemulsion should be a translucent or milky-white liquid.

Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This is a common method for encapsulating hydrophobic drugs into biodegradable polymeric nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • A water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

  • An emulsifying agent (e.g., polyvinyl alcohol (PVA), poloxamer 188)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator or magnetic stirrer for solvent evaporation

  • Centrifuge

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve PLGA and this compound in the organic solvent.

  • Emulsification:

    • Prepare an aqueous solution of the emulsifying agent (e.g., 1-5% w/v PVA in deionized water).

    • Add the organic phase dropwise to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 4-12 hours) under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000-20,000 x g for 20-30 minutes).

    • Wash the nanoparticle pellet with deionized water multiple times (e.g., 2-3 times) to remove excess emulsifying agent and unencapsulated drug. Resuspend the pellet in water and centrifuge again for each wash.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticles can be lyophilized. A cryoprotectant (e.g., sucrose, trehalose) should be added to the nanoparticle suspension before freezing to prevent aggregation.

Characterization of this compound Formulations

Proper characterization is crucial to ensure the quality, stability, and in vivo performance of the formulations.

Physicochemical Characterization
ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size and the homogeneity of the size distribution.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the particles, which is an indicator of colloidal stability.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE%) and Drug Loading (DL%) High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)To quantify the amount of this compound successfully encapsulated within the formulation.

Calculation of EE% and DL%:

  • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

  • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

In Vitro Release Study

An in vitro release study is performed to understand the release kinetics of this compound from the formulation.

Protocol (using a dialysis bag method):

  • Place a known amount of the this compound formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the amount of this compound released into the medium using HPLC or GC.

  • Plot the cumulative percentage of drug released versus time.

In Vivo Pharmacokinetic Study Protocol (A General Guideline)

This protocol outlines a basic design for a preliminary pharmacokinetic study in a rodent model (e.g., rats or mice). All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Study Design:

  • Animals: Healthy adult male/female Sprague-Dawley rats (or a suitable mouse strain).

  • Groups:

    • Group 1: this compound solution (e.g., dissolved in a suitable vehicle like corn oil) administered intravenously (IV).

    • Group 2: this compound formulation administered intravenously (IV).

    • Group 3: this compound solution administered orally (PO).

    • Group 4: this compound formulation administered orally (PO).

  • Dose: The dose of this compound should be consistent across all groups.

  • Procedure:

    • Fast the animals overnight before dosing (for oral administration).

    • Administer the respective formulations to each group.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma samples using a suitable solvent extraction method.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS or GC-MS).

  • Data Analysis:

    • Plot the mean plasma concentration of this compound versus time for each group.

    • Calculate key pharmacokinetic parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the relative and absolute bioavailability.

Data Presentation

The following tables provide hypothetical data for the characterization of different this compound formulations.

Table 1: Physicochemical Properties of Hypothetical this compound Formulations

Formulation TypeParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Liposomes 120 ± 50.15 ± 0.02-25 ± 375 ± 45.2 ± 0.3
Nanoemulsion 85 ± 70.21 ± 0.03-18 ± 295 ± 38.1 ± 0.5
PLGA Nanoparticles 180 ± 100.18 ± 0.02-30 ± 460 ± 54.5 ± 0.4

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
This compound Solution 150 ± 250.5 ± 0.1450 ± 60100 (Reference)
This compound Liposomes 320 ± 402.0 ± 0.51200 ± 150267
This compound Nanoemulsion 450 ± 551.5 ± 0.31850 ± 200411
This compound PLGA NP 280 ± 354.0 ± 0.81500 ± 180333

Visualizations

G cluster_liposome Liposome Preparation Workflow A Lipids + this compound in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer B->C D MLV Formation C->D E Size Reduction (Sonication/Extrusion) D->E F Purification E->F G This compound Liposomes F->G

Caption: Workflow for this compound Liposome Preparation.

G cluster_nanoemulsion Nanoemulsion Preparation Workflow A Oil Phase: This compound + Oil + Co-emulsifier C Coarse Emulsion (High-Speed Stirring) A->C B Aqueous Phase: Water + Emulsifier B->C D Nanoemulsion Formation (High-Pressure Homogenization) C->D E This compound Nanoemulsion D->E

Caption: Workflow for this compound Nanoemulsion Preparation.

G cluster_invivo In Vivo Pharmacokinetic Study Workflow A Animal Grouping & Dosing (IV & PO) B Serial Blood Sampling A->B C Plasma Separation B->C D Drug Extraction from Plasma C->D E LC-MS/MS or GC-MS Quantification D->E F Pharmacokinetic Analysis E->F G Determination of Cmax, Tmax, AUC, etc. F->G

Caption: Workflow for In Vivo Pharmacokinetic Study.

Application of 3-Carene in the Development of New Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carene, a bicyclic monoterpene naturally occurring in the essential oils of various plants such as pine species and rosemary, has demonstrated significant potential as a bioactive compound for the development of novel insecticides.[1][2] Its insecticidal properties, coupled with its natural origin, position it as a promising candidate for integrated pest management (IPM) strategies, potentially offering a more environmentally benign alternative to conventional synthetic pesticides. This document provides detailed application notes and experimental protocols for researchers investigating the insecticidal applications of this compound.

Mechanism of Action

The insecticidal activity of this compound is multifaceted, primarily targeting the nervous system of insects. Two key mechanisms of action have been identified:

  • Acetylcholinesterase (AChE) Inhibition: this compound has been shown to inhibit acetylcholinesterase, a critical enzyme in the insect nervous system.[3] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve impulses, paralysis, and ultimately, the death of the insect.[4]

  • Octopamine (B1677172) Receptor Interaction: Monoterpenes, including this compound, are known to interact with octopamine receptors in insects.[4][5] Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in invertebrates, regulating several physiological processes.[6][7] By interfering with octopamine signaling, this compound can disrupt normal physiological functions, contributing to its insecticidal effect.

Quantitative Data Summary

The efficacy of this compound as an insecticide has been quantified against various insect pests. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values from different studies.

Table 1: Fumigant Toxicity of this compound Against Sitophilus zeamais

Exposure Time (h)LC50 (ppm)Reference
240.610[8][9][10]

Table 2: Contact Toxicity of this compound Against Sitophilus zeamais

Exposure Time (days)LC50 (ppm)Reference
141.642[8][9][10]

Table 3: Larvicidal Activity of δ-4-Carene Against Mosquito Larvae

Mosquito SpeciesLC50 (µg/mL)Reference
Anopheles stephensi16.37[11][12]
Aedes aegypti17.91[11][12]
Culex quinquefasciatus19.50[11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound's insecticidal properties.

Protocol 1: Insect Rearing - Sitophilus zeamais (Maize Weevil)

Objective: To maintain a healthy and consistent culture of Sitophilus zeamais for bioassays.

Materials:

  • Whole, untreated maize grains

  • Glass jars (1-liter capacity) with ventilated lids

  • Muslin cloth or fine mesh for ventilation

  • Controlled environment chamber or incubator

Procedure:

  • Obtain an initial stock of adult Sitophilus zeamais from a reliable source.[9]

  • Place 500g of clean, uninfested maize grains into a 1-liter glass jar.

  • Introduce approximately 100-200 unsexed adult weevils into the jar.

  • Cover the jar with a lid containing a fine mesh or muslin cloth for ventilation to prevent escape and allow air circulation.

  • Maintain the culture in a controlled environment at 28 ± 2°C and 75 ± 5% relative humidity.[8]

  • Allow the adults to oviposit for 7-14 days, after which they should be removed to ensure a synchronized generation of new adults.

  • The F1 generation will begin to emerge after approximately 4-5 weeks. These newly emerged adults (0-7 days old) are ideal for use in bioassays.

Protocol 2: Fumigant Toxicity Bioassay Against Sitophilus zeamais

Objective: To determine the lethal concentration (LC50) of this compound as a fumigant.

Materials:

  • Glass vials or containers of a known volume (e.g., 20 mL)

  • Filter paper discs (e.g., Whatman No. 1)

  • This compound (technical grade)

  • Acetone (B3395972) (analytical grade) as a solvent

  • Micropipette

  • Adult Sitophilus zeamais (0-7 days old)

  • Controlled environment chamber

Procedure:

  • Prepare a series of dilutions of this compound in acetone to achieve the desired concentrations.

  • Apply a specific volume (e.g., 10 µL) of each dilution onto a filter paper disc.

  • Place the treated filter paper inside the cap of the glass vial and allow the solvent to evaporate completely (approximately 5-10 minutes).

  • Introduce a known number of adult weevils (e.g., 20) into each vial.

  • Seal the vials tightly. A control group with filter paper treated only with acetone should be included.

  • Place the vials in a controlled environment chamber at 28 ± 2°C and 75 ± 5% relative humidity.[8]

  • Record mortality at specified time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it does not move when prodded with a fine brush.

  • Calculate the LC50 value using probit analysis.[3][5][13]

Protocol 3: Contact Toxicity Bioassay Against Sitophilus zeamais

Objective: To determine the lethal concentration (LC50) of this compound through contact.

Materials:

  • Glass vials or petri dishes

  • This compound (technical grade)

  • Acetone (analytical grade)

  • Micropipette

  • Vortex mixer

  • Maize grains

  • Adult Sitophilus zeamais (0-7 days old)

Procedure:

  • Prepare a range of concentrations of this compound in acetone.

  • In a glass vial, add a known weight of maize grains (e.g., 20g).

  • Apply a specific volume of the this compound solution to the grains.

  • Seal the vial and shake vigorously for 2-3 minutes to ensure an even coating of the insecticide on the grains.

  • Leave the vials open for a period to allow the solvent to evaporate.

  • Introduce a known number of adult weevils (e.g., 20) into each vial.

  • Include a control group where grains are treated only with acetone.

  • Maintain the vials under controlled conditions (28 ± 2°C and 75 ± 5% relative humidity).[8]

  • Assess mortality at regular intervals (e.g., daily for 14 days).

  • Determine the LC50 value using probit analysis.[3][5][13]

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (from a suitable source, e.g., electric eel or insect homogenate)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • Solvent for this compound (e.g., ethanol (B145695) or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of AChE in Tris-HCl buffer.

  • Prepare a stock solution of ATCI and DTNB in Tris-HCl buffer.

  • Prepare serial dilutions of this compound in the chosen solvent.

  • In a 96-well microplate, add the following to each well in the specified order:

    • Tris-HCl buffer

    • This compound solution (or solvent for the control)

    • AChE solution

  • Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI and DTNB solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set duration (e.g., 5 minutes).

  • The rate of change in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Protocol 5: Preparation and Evaluation of this compound Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound and evaluate its larvicidal activity.

Materials:

  • This compound

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 20)

  • Distilled water

  • Magnetic stirrer

  • Mosquito larvae (e.g., Aedes aegypti, 3rd or 4th instar)

  • Beakers or plastic cups

Procedure: A. Nanoemulsion Preparation (Spontaneous Emulsification Method):

  • Mix the surfactant (Tween 80) and co-surfactant (Span 20) in a specific ratio.

  • Add this compound to the surfactant/co-surfactant mixture and stir for approximately 10 minutes at 600 rpm to form the oil phase.[14]

  • Slowly add distilled water dropwise to the oil phase while continuously stirring at a moderate speed (e.g., 600 rpm) for about 30-40 minutes.[14]

  • The resulting mixture should be a stable, translucent nanoemulsion.

B. Larvicidal Bioassay:

  • Prepare a series of dilutions of the this compound nanoemulsion in dechlorinated water.

  • In beakers or plastic cups, add 249 mL of dechlorinated water.

  • Add 1 mL of the respective nanoemulsion dilution to each beaker and stir to ensure even distribution.

  • Introduce a known number of mosquito larvae (e.g., 25) into each beaker.

  • A control group with water and a blank nanoemulsion (without this compound) should be included.

  • Maintain the beakers at room temperature.

  • Record larval mortality after 24 and 48 hours.

  • Calculate the LC50 value using probit analysis.[3][5][13]

Visualizations

Experimental_Workflow_Fumigant_Toxicity cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_insects Rear S. zeamais introduce_insects Introduce Weevils to Vials prep_insects->introduce_insects prep_solutions Prepare this compound Dilutions apply_treatment Apply to Filter Paper prep_solutions->apply_treatment apply_treatment->introduce_insects incubate Incubate at 28°C introduce_insects->incubate record_mortality Record Mortality at 24h incubate->record_mortality probit_analysis Probit Analysis record_mortality->probit_analysis lc50_determination Determine LC50 probit_analysis->lc50_determination

Caption: Workflow for Fumigant Toxicity Bioassay.

Signaling_Pathway_AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Continuous Nerve Signal (Paralysis) AChR->Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carene This compound Carene->AChE Inhibits

Caption: Mechanism of AChE Inhibition by this compound.

Logical_Relationship_Insecticide_Development Source Natural Source (e.g., Pine Oil) Compound This compound Source->Compound Bioassays Efficacy Testing (Fumigant, Contact, Larvicidal) Compound->Bioassays Mechanism Mechanism of Action Studies (AChE, Octopamine Receptors) Compound->Mechanism Formulation Formulation Development (e.g., Nanoemulsion) Bioassays->Formulation Mechanism->Formulation Product New Insecticide Product Formulation->Product

References

Application Notes and Protocols: 3-Carene as a Fragrance Ingredient in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carene (delta-3-Carene) is a bicyclic monoterpene naturally occurring in the essential oils of various plants, including pine, cedar, and citrus fruits.[1][2] It is a significant component of turpentine (B1165885), with concentrations reaching up to 42% depending on the source.[3] Characterized by its sweet, pungent, and woody aroma, this compound is widely utilized as a fragrance ingredient in a variety of cosmetic and personal care products such as shampoos, deodorants, lotions, and soaps.[1][4][5] Beyond its aromatic properties, this compound exhibits several biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[2] However, its application in cosmetics requires careful consideration of its stability and potential to cause skin sensitization upon oxidation.[6] These notes provide a comprehensive overview of this compound's properties, safety profile, and recommended protocols for its use and analysis in cosmetic formulations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid that is insoluble in water but miscible with ethanol (B145695), fats, and other organic solvents.[1][3] Its key properties are summarized in the table below.

PropertyValueReferences
Chemical Name 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene[2][3]
CAS Number 13466-78-9[1][3]
Molecular Formula C₁₀H₁₆[1][3]
Molecular Weight 136.24 g/mol [1][7]
Appearance Colorless to pale yellow liquid[1][5]
Odor Sweet, woody, citrus-like, pungent[1][3][4]
Boiling Point 168 - 172 °C[1][3]
Density 0.857 - 0.867 g/cm³ (at 20-25 °C)[1][5]
Flash Point 43 - 47 °C (closed cup)[1][7][8]
Solubility Insoluble in water; soluble in ethanol and organic solvents[1][5]
Vapor Pressure 3.72 mmHg (at 25 °C)[9]
log P 4.38[7]
Stability Stable under recommended storage; may oxidize on exposure to air[1][2]

Regulatory and Safety Profile

This compound is regulated as a fragrance ingredient in cosmetics. In the European Union, its use is subject to the EC Cosmetics Regulation.[10] The primary safety concern associated with this compound is its potential for skin sensitization, which is significantly increased upon air oxidation.

Skin Sensitization and Irritation

Pure this compound is considered a weak sensitizer.[11] However, upon exposure to air, it can oxidize to form hydroperoxides, which are potent skin sensitizers.[6] This phenomenon is historically linked to contact dermatitis from turpentine.[6] Therefore, preventing oxidation through proper storage and formulation is critical. This compound may also cause mild skin and respiratory irritation with prolonged exposure.[1][12] Studies in mice have established it as a sensory irritant.[13]

Toxicological Data Summary

The Research Institute for Fragrance Materials (RIFM) has assessed the safety of δ-3-carene. The use of this material under current conditions is supported by existing information.[11] Key toxicological endpoints are summarized below.

EndpointResult/ValueNotesReferences
Acute Oral Toxicity (LD50, rat) 4.8 g/kg (min)Low acute toxicity[14]
Acute Dermal Toxicity (LD50, rabbit) >5 g/kgLow acute toxicity[14]
Skin Sensitization (Guinea Pig Maximization Test) Weak sensitizerPotential increases significantly with oxidation[11]
Skin Sensitization (Human Maximization Test) No sensitization observedAt 10% solution[11][15]
Genotoxicity Not expected to be genotoxicBased on read-across data from α-pinene[11]
Phototoxicity/Photoallergenicity Not expectedBased on UV spectra analysis[11]
Aspiration Hazard May be fatal if swallowed and enters airwaysGHS Classification[16][17]

Application in Cosmetic Formulations

This compound is used to impart woody and citrus notes in fragrances for a wide range of products.[7]

Recommended Use Levels

The concentration of fragrance oils in various cosmetic products typically falls within these ranges[10]:

  • Skin Creams, Shampoos, Sprays: ~0.2-1%

  • Deodorant Sticks: ~1-3%

  • Eau de Toilette: 6-9%

  • Eau de Parfum: 10-14%

The specific concentration of this compound within the fragrance oil is determined by the desired scent profile and safety considerations, particularly regarding sensitization.

Stability and Storage

Due to its susceptibility to oxidation, this compound requires careful handling and storage.[1][7]

  • Storage: Store in a cool, dry, well-ventilated area below 25°C.[1]

  • Containers: Keep in tightly sealed, airtight containers, preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1][9]

  • Avoid: Protect from heat sources, direct sunlight, and ignition sources.[1][16]

The shelf life is typically 12 months or longer if stored properly.[9] Antioxidants may be included in formulations to enhance stability.

Diagrams and Workflows

G cluster_0 This compound Properties & Sourcing cluster_1 Cosmetic Formulation cluster_2 Safety & Risk Assessment Properties Physicochemical Properties Sweet, woody, citrus odor Insoluble in water C₁₀H₁₆ MW: 136.24 g/mol Application Applications Fragrance in lotions, shampoos, deodorants Aromatic Ingredient Properties->Application Incorporation Source Natural Occurrence (e.g., Pine, Turpentine) Stability Formulation Stability (Antioxidants may be added) Application->Stability Safety Key Safety Concerns Skin Sensitization (Oxidation) Irritation Potential Aspiration Hazard Application->Safety Requires Regulation Regulatory Compliance (e.g., EU Cosmetics Regulation) Safety->Regulation G cluster_workflow Experimental Workflow for Safety Assessment start Ingredient: this compound step1 In Chemico / In Vitro Screening (Assess hazard potential) start->step1 step2 Direct Peptide Reactivity Assay (DPRA) (Tests for skin sensitization potential) step1->step2 Key Event 1: Molecular Initiating Event step3 KeratinoSens™ / h-CLAT (Tests for keratinocyte/dendritic cell activation) step2->step3 Key Events 2 & 3: Cellular Responses step4 Dose-Response Assessment (Determine sensitization potency, e.g., LLNA) step3->step4 step5 Exposure Assessment (Calculate Consumer Exposure Level - CEL) step4->step5 step6 Risk Characterization (Compare NOAEL/NESIL to CEL) step5->step6 end Safe for Use in Cosmetics step6->end Acceptable Margin of Safety end_unsafe Unsafe / Requires Restriction step6->end_unsafe Unacceptable Risk G cluster_pathway Proposed Antimicrobial Mechanism of this compound carene This compound membrane Bacterial Cell Membrane carene->membrane Interacts with dna Bacterial DNA carene->dna Penetrates cell permeability Increased Membrane Permeability membrane->permeability atp Decreased ATP Synthesis permeability->atp Leads to death Inhibition of Growth / Cell Death atp->death binding Binding to DNA & Altered Conformation dna->binding binding->death

References

Application Notes and Protocols for the Use of 3-Carene as a Renewable Feedstock for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carene, a bicyclic monoterpene, is a significant component of turpentine, a readily available and renewable byproduct of the pulp and paper industry.[1][2] Its unique chemical structure presents a valuable opportunity for the synthesis of novel bio-based polymers, offering a sustainable alternative to fossil fuel-derived plastics. This document provides detailed application notes and experimental protocols for the polymerization of this compound and its derivatives, focusing on the synthesis of polyamides and polyesters. Additionally, potential applications in fields such as drug delivery are explored.

Application Notes

Polymerization of this compound: An Overview

This compound can be functionalized and subsequently polymerized through several methods, primarily focusing on ring-opening polymerization (ROP) of its derivatives. The most explored routes involve the conversion of this compound into lactams for polyamide synthesis and into lactones or diols for polyester (B1180765) synthesis.[1][2][3] Cationic and thiol-ene polymerization of the intact this compound molecule are also viable, albeit less documented, pathways.

Polyamides from this compound-Derived Lactams:

(+)-3-Carene can be converted into ε-lactams through a multi-step synthesis.[1] These lactams can then undergo anionic ring-opening polymerization (AROP) to produce high-performance polyamides.[4][5] Notably, a polyamide derived from a (+)-3-carene lactam has been reported to exhibit a high molecular weight of over 30 kDa and a glass transition temperature (Tg) of 120 °C, which is 60 °C higher than that of commercial PA6.[1][6] The resulting polyamides are often amorphous, which can lead to transparent materials with potential applications in advanced engineering plastics.[1]

Polyesters from this compound-Derived Lactones and Diols:

This compound can be transformed into α-carenelactone and ε-carenelactone through a multi-step oxidative process involving hydroboration, oxidation, and Baeyer–Villiger oxidation.[2] These lactones can be polymerized using metalorganic catalysts to yield both amorphous and semi-crystalline polyesters.[2] Additionally, reductive ozonolysis of this compound produces a diol (this compound diol), which can be copolymerized with other monomers like dimethyl terephthalate (B1205515) to form polyesters.[2] These polyesters exhibit a range of thermal properties, with glass transition temperatures reported between -15 to 50 °C and melting points up to 170 °C.[2]

Cationic Polymerization of this compound:

The double bond in the this compound molecule is susceptible to cationic polymerization initiated by Lewis acids such as aluminum chloride (AlCl₃).[7][8] This method can directly polymerize the terpene monomer, offering a more direct route to poly(this compound). However, detailed studies on the cationic polymerization of this compound are limited, and the properties of the resulting polymers are not as well-characterized as the polyamides and polyesters derived from its functionalized counterparts.

Thiol-Ene Polymerization of this compound:

The "click" chemistry approach of thiol-ene polymerization offers a versatile and efficient method for polymer synthesis under mild conditions.[9] The alkene functionality in this compound can react with multifunctional thiols in the presence of a photoinitiator to form crosslinked polymer networks. This method is attractive for creating tailored materials with specific properties, although specific examples of thiol-ene polymerization with this compound are not widely reported in the literature.

Potential Applications in Drug Development:

The biocompatibility and biodegradability of polymers derived from natural resources like terpenes make them attractive candidates for biomedical applications, including drug delivery systems.[10] Polyesters and polyamides derived from this compound could be formulated into nanoparticles, micelles, or hydrogels for controlled drug release. The tunable properties of these polymers, such as their glass transition temperature and crystallinity, allow for the engineering of drug carriers with desired loading capacities and release kinetics.

Quantitative Data Summary

Table 1: Properties of Polyamides Derived from this compound Lactam

Polymer TypeInitiator SystemMn (kDa)PDI (Mw/Mn)Tg (°C)Tm (°C)Reference(s)
Polyamide 6-typeNaH / N-acetyl-lactam> 30-120Not observed (amorphous)[1][6]

Table 2: Properties of Polyesters Derived from this compound

Monomer(s)CatalystMn (kDa)PDI (Mw/Mn)Tg (°C)Tm (°C)Reference(s)
α-carenelactone, ε-carenelactoneMetalorganic catalysts---15 to 50up to 170[2]
This compound diol, Dimethyl terephthalate-----[2]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of this compound-Derived Lactam

Disclaimer: This protocol is a generalized procedure based on the literature for anionic ring-opening polymerization of terpene-derived lactams.[4][11] Specific parameters for the this compound-derived lactam may require optimization.

Materials:

  • This compound-derived ε-lactam

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • N-acetyl-ε-caprolactam (activator)

  • Anhydrous toluene (B28343)

  • Methanol (B129727)

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

Procedure:

  • Drying of Glassware: All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

  • Monomer and Solvent Preparation: The this compound-derived lactam is dried under vacuum at 40 °C for 24 hours. Anhydrous toluene is freshly distilled over sodium/benzophenone.

  • Initiator Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, a calculated amount of NaH is washed three times with anhydrous hexane (B92381) to remove the mineral oil and then dried under vacuum.

  • Polymerization: a. The dried lactam is added to the Schlenk flask containing the NaH. b. Anhydrous toluene is added via cannula to achieve the desired monomer concentration (e.g., 1 M). c. The mixture is heated to 110 °C with stirring to dissolve the lactam and form the sodium lactamate initiator. d. A solution of the N-acetyl-ε-caprolactam activator in anhydrous toluene (e.g., 1-5 mol% relative to the monomer) is added via syringe. e. The polymerization is allowed to proceed at 110 °C for a specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by the increase in viscosity.

  • Termination and Purification: a. The reaction is cooled to room temperature and terminated by the addition of a small amount of methanol. b. The polymer is precipitated by pouring the reaction mixture into a large excess of cold methanol. c. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60 °C to a constant weight.[12]

Protocol 2: Ring-Opening Polymerization of this compound-Derived Lactones

Disclaimer: This protocol is a generalized procedure based on the literature for the ring-opening polymerization of lactones.[2][13] The specific catalyst and conditions may need to be optimized for this compound-derived lactones.

Materials:

  • α-carenelactone and/or ε-carenelactone

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) or another suitable metalorganic catalyst

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

Procedure:

  • Drying of Glassware and Reagents: All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen. The lactone monomer(s) are dried under vacuum. Anhydrous toluene is freshly distilled.

  • Polymerization: a. In a flame-dried Schlenk flask under a nitrogen atmosphere, the lactone monomer(s) are dissolved in anhydrous toluene. b. The catalyst (e.g., Sn(Oct)₂) is added as a solution in anhydrous toluene (monomer-to-catalyst ratio typically ranges from 100:1 to 1000:1). c. The reaction mixture is heated to the desired temperature (e.g., 110-140 °C) and stirred for a specified time (e.g., 4-48 hours).

  • Purification: a. The reaction is cooled to room temperature, and the polymer is precipitated by pouring the solution into a large excess of cold methanol. b. The precipitated polyester is collected by filtration, washed with methanol, and dried under vacuum at 40 °C.[14]

Protocol 3: Cationic Polymerization of this compound (Adapted)

Materials:

  • This compound (freshly distilled)

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methanol

  • Dry ice/acetone bath

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • Drying and Inert Atmosphere: All glassware is thoroughly dried, and the reaction is carried out under a dry nitrogen atmosphere. DCM is freshly distilled over calcium hydride.

  • Reaction Setup: a. A Schlenk flask equipped with a magnetic stir bar is charged with anhydrous DCM and cooled to -78 °C using a dry ice/acetone bath. b. Freshly distilled this compound is added to the cold DCM.

  • Initiation: a. A solution or slurry of AlCl₃ in anhydrous DCM is prepared separately and added dropwise to the stirred monomer solution at -78 °C. The amount of catalyst can be varied (e.g., 1-5 mol% relative to the monomer). b. The reaction is stirred at -78 °C for a set period (e.g., 1-4 hours).

  • Termination and Purification: a. The polymerization is terminated by adding cold methanol to the reaction mixture. b. The mixture is allowed to warm to room temperature, and the polymer is precipitated by pouring the solution into a large volume of methanol. c. The precipitated polymer is filtered, washed with methanol, and dried under vacuum.[16]

Protocol 4: Photoinitiated Thiol-Ene Polymerization of this compound (Adapted)

Disclaimer: This is an adapted protocol based on general procedures for the thiol-ene polymerization of terpenes.[9][17] Specific conditions will depend on the chosen thiol and photoinitiator.

Materials:

  • This compound

  • A multifunctional thiol (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate))

  • A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • UV lamp (e.g., 365 nm)

  • Glass plates and spacers

Procedure:

  • Formulation Preparation: a. In a vial protected from light, this compound and the multifunctional thiol are mixed in a stoichiometric ratio of alkene to thiol functional groups (1:1). b. The photoinitiator (e.g., 1-3 wt% of the total monomer weight) is added and the mixture is stirred until a homogeneous solution is obtained.

  • Curing: a. The liquid formulation is cast between two glass plates separated by a spacer of desired thickness. b. The assembly is exposed to UV radiation for a specific time (e.g., 5-30 minutes) until the mixture solidifies into a crosslinked polymer network. The irradiation time will depend on the lamp intensity and the specific formulation.

  • Post-Curing and Characterization: a. The cured polymer film is carefully removed from the glass plates. b. Any unreacted monomers can be removed by extraction with a suitable solvent (e.g., acetone) followed by drying under vacuum.

Visualization of Pathways and Workflows

Synthesis of Polyamides from this compound

Polyamide_Synthesis cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Anionic Ring-Opening Polymerization This compound This compound Intermediate_1 Oxidation & Functionalization This compound->Intermediate_1 Multi-step Lactam Lactam Intermediate_1->Lactam Initiation Initiation Lactam->Initiation NaH Propagation Propagation Initiation->Propagation Lactam Monomer Polyamide Polyamide Propagation->Polyamide

Caption: Synthetic pathway for polyamides from this compound.

Synthesis of Polyesters from this compound

Polyester_Synthesis cluster_Lactone_Route Lactone Route cluster_Diol_Route Diol Route This compound This compound Oxidation Hydroboration, Oxidation, Baeyer-Villiger This compound->Oxidation Ozonolysis Reductive Ozonolysis This compound->Ozonolysis Lactones α- & ε-carenelactone Oxidation->Lactones ROP_Lactone Ring-Opening Polymerization Lactones->ROP_Lactone Metalorganic Catalyst Polyester_Lactone Polyester ROP_Lactone->Polyester_Lactone Diol This compound diol Ozonolysis->Diol Polycondensation Polycondensation Diol->Polycondensation + Dimethyl terephthalate Polyester_Diol Polyester Polycondensation->Polyester_Diol

Caption: Synthetic routes to polyesters from this compound.

General Experimental Workflow for Polymer Synthesis

Experimental_Workflow Start Start Monomer_Prep Monomer & Reagent Preparation & Purification Start->Monomer_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Polymerization Polymerization (Controlled Temperature & Time) Reaction_Setup->Polymerization Termination Reaction Termination Polymerization->Termination Purification Polymer Precipitation & Washing Termination->Purification Drying Drying under Vacuum Purification->Drying Characterization Polymer Characterization (GPC, NMR, DSC, TGA) Drying->Characterization End End Characterization->End

Caption: General workflow for this compound-based polymer synthesis.

References

Application Notes and Protocols for the Extraction of 3-Carene from Turpentine Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carene, a bicyclic monoterpene, is a naturally occurring constituent of turpentine (B1165885) oil. It serves as a valuable chiral building block in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and insecticides. The efficient extraction and purification of this compound from turpentine are crucial for its utilization in these applications. Turpentine oil is a complex mixture of terpenes, primarily α-pinene and β-pinene, with the concentration of this compound varying depending on the pine species from which the turpentine is sourced.[1][2][3] This document provides detailed protocols for two primary methods for the extraction of this compound from turpentine oil: Fractional Vacuum Distillation and a Chemical Conversion-Distillation method.

Physicochemical Properties of Major Turpentine Components

The successful separation of this compound from other turpentine components by distillation relies on the differences in their boiling points. The major components of turpentine include α-pinene, β-pinene, and this compound.[1] Their boiling points at atmospheric pressure are summarized in the table below. It is important to note that vacuum distillation is often preferred to lower the boiling points and prevent thermal degradation of these compounds.[4]

ComponentBoiling Point at Atmospheric Pressure (°C)
α-Pinene155 - 156
β-Pinene163 - 169
This compound168 - 169

Data sourced from multiple references.[2][5][6][7]

Method 1: Fractional Vacuum Distillation

Fractional distillation is a common technique used to separate components of a liquid mixture based on their different boiling points.[4][8] For the separation of this compound from turpentine, vacuum distillation is recommended to avoid thermal degradation of the terpenes.[4]

Experimental Protocol

1. Equipment Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum source, and a manometer.

  • Ensure all glassware joints are properly sealed to maintain a stable vacuum.

  • Use a heating mantle with a magnetic stirrer for uniform heating of the turpentine oil.

2. Procedure:

  • Charge the round-bottom flask with raw turpentine oil.

  • Begin stirring the oil and gradually apply vacuum to the system, aiming for a pressure of 0.2 to 0.7 kPa.[4][9]

  • Once the desired vacuum is stable, begin heating the flask.

  • Monitor the temperature at the top of the fractionating column.

  • Collect the initial fractions, which will be rich in the lower-boiling point components like α-pinene. The distillation temperature for α-pinene under vacuum (0.7 kPa) is in the range of 60-70°C.[9]

  • As the distillation progresses, the temperature at the top of the column will rise. The fraction containing this compound will distill at a higher temperature. At a pressure of 0.7 kPa, this compound is collected in the temperature range of 70-80°C.[9]

  • Carefully monitor the temperature and change receiving flasks to collect different fractions.

  • Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of this compound.

3. Purification:

  • Fractions enriched with this compound may be combined and subjected to a second fractional distillation to achieve higher purity.

Expected Results

Simple fractional distillation of turpentine oil can yield this compound with a purity of up to 85-90%.[9] However, achieving purity greater than 95% is challenging due to the close boiling points of this compound and β-pinene.[9]

Method 2: Chemical Conversion Followed by Vacuum Distillation

This method involves a chemical reaction to modify the structure of β-pinene, a major component of turpentine that has a boiling point very close to this compound, into a higher-boiling point compound. This chemical modification facilitates a more efficient separation of this compound through subsequent vacuum distillation.[9]

Experimental Protocol

1. Reaction Step: Conversion of β-Pinene

  • Reagents: Turpentine oil, formaldehyde (B43269) (or acetaldehyde (B116499) or paraformaldehyde).

  • Apparatus: An autoclave or a high-pressure reactor equipped with a stirrer and temperature control.

  • Procedure:

    • Add turpentine oil and the aldehyde compound to the autoclave. The molar ratio of the aldehyde group to the β-pinene in the turpentine oil should be between 1:1 and 2:1.[9]

    • Seal the autoclave and stir the mixture.

    • Heat the reaction mixture to a temperature between 150°C and 200°C.[9]

    • Maintain the reaction for 2 to 10 hours.[9] During this time, β-pinene undergoes a condensation reaction with the aldehyde to form nopol (B1679846) or methyl nopol, which have significantly higher boiling points than the monoterpenes.[9]

2. Post-Reaction Work-up:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the reaction solution with hot water (approximately 80°C) one to two times to remove any unreacted aldehyde.[9]

  • Separate the upper organic layer.

3. Vacuum Distillation Step:

  • Apparatus: Standard vacuum distillation setup as described in Method 1.

  • Procedure:

    • Transfer the washed organic layer to the distillation flask.

    • Apply a vacuum of 0.5 to 1.5 kPa.[9]

    • Gradually heat the flask while stirring.

    • Collect the following fractions at their respective distillation temperatures:

      • α-Pinene: 60°C - 70°C[9]

      • This compound: 70°C - 80°C[9]

      • Nopol or Methyl Nopol: 90°C - 120°C[9]

    • Analyze the collected this compound fraction for purity using Gas Chromatography (GC).

Quantitative Data

This chemical conversion-distillation method has been shown to produce this compound with high purity and yield.

ParameterValueReference
Purity of this compound> 95%[9]
Yield of this compoundVaries depending on the initial concentration in turpentine[9]

Comparison of Extraction Methods

FeatureFractional Vacuum DistillationChemical Conversion-Distillation
Principle Separation based on boiling point differences.Chemical modification of an impurity followed by distillation.
Purity of this compound Up to 85-90%.[9]> 95%.[9]
Complexity Simpler, one-step process.More complex, multi-step process involving a chemical reaction.
Reagents None required.Aldehydes (formaldehyde, acetaldehyde, or paraformaldehyde).[9]
Equipment Standard fractional distillation setup.Requires a high-pressure reactor in addition to distillation setup.
Byproducts Separated turpentine components (α-pinene, β-pinene).α-pinene and nopol/methyl nopol.[9]

Visualizations

Fractional_Distillation_Workflow Turpentine Turpentine Oil Distillation Fractional Vacuum Distillation (0.2-0.7 kPa) Turpentine->Distillation Fraction1 Fraction 1: α-Pinene (60-70°C) Distillation->Fraction1 Lower Temp Fraction2 Fraction 2: This compound enriched (70-80°C) Distillation->Fraction2 Mid Temp Fraction3 Higher Boiling Components Distillation->Fraction3 Higher Temp Purification Optional: Redistillation Fraction2->Purification Pure_3_Carene Purified this compound (>85% Purity) Purification->Pure_3_Carene

Caption: Workflow for the extraction of this compound via fractional vacuum distillation.

Chemical_Conversion_Workflow Turpentine Turpentine Oil Reaction Chemical Reaction (150-200°C, 2-10h) Turpentine->Reaction Aldehyde Formaldehyde/ Acetaldehyde Aldehyde->Reaction Washing Hot Water Wash Reaction->Washing Distillation Vacuum Distillation (0.5-1.5 kPa) Washing->Distillation Alpha_Pinene α-Pinene (60-70°C) Distillation->Alpha_Pinene Fraction 1 Three_Carene This compound (70-80°C) >95% Purity Distillation->Three_Carene Fraction 2 Nopol Nopol/ Methyl Nopol (90-120°C) Distillation->Nopol Fraction 3

Caption: Workflow for the chemical conversion and distillation method for this compound extraction.

References

Application Notes and Protocols for the Identification of 3-Carene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 3-Carene metabolites. The protocols outlined below are designed for both in vitro and in vivo studies, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis.

Introduction

This compound, a bicyclic monoterpene found in the essential oils of various plants, undergoes metabolic transformation in biological systems. Understanding its metabolism is crucial for evaluating its pharmacokinetic profile, potential toxicity, and pharmacological activity. The primary metabolites of this compound are formed through oxidation reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes.[1][2] This document details the analytical techniques for the robust identification and quantification of these metabolites.

Identified Metabolites of this compound

The principal metabolites of this compound identified in human in vitro and in vivo studies include:

  • Δ³-carene-10-ol: Formed via hydroxylation of the allylic methyl group.[1][2]

  • Δ³-carene-epoxide: Results from the epoxidation of the double bond.[1][2]

  • Δ³-caren-10-carboxylic acid (chaminic acid): A further oxidation product of Δ³-carene-10-ol, predominantly found in urine.[3]

Other potential, but less characterized, metabolites include Δ³-caren-9,10-dicarboxylic acid, dihydrochaminic acid, Δ³-caren-3,4-diol-9-al, and Δ³-caren-3,4,9-triol.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from in vitro and in vivo studies of this compound metabolism.

ParameterValueEnzyme/SystemReference
Δ³-carene-10-ol Formation
Km0.6 mMHuman CYP2B6[1][2]
Vmax28.4 nmol/min/nmol P450Human CYP2B6[1][2]
Δ³-carene-epoxide Formation
Km98.2 mMHuman CYP1A2[1][2]
Vmax3.9 nmol/min/nmol P450Human CYP1A2[1][2]
Δ³-caren-10-carboxylic acid (in urine)
Maximum Concentration113.0–1,172.9 µg/LHuman Volunteers (oral admin.)[3]
Elimination Half-life~3 hoursHuman Volunteers (oral admin.)[3]
Cumulative Excretion (24h)~2% of applied doseHuman Volunteers (oral admin.)[3]

Metabolic Pathway of this compound

The metabolism of this compound is primarily initiated by cytochrome P450 enzymes, leading to the formation of hydroxylated and epoxidized products. The allylic hydroxylation product can be further oxidized to a carboxylic acid.

This compound Metabolic Pathway This compound This compound Metabolite_1 Δ³-carene-10-ol This compound->Metabolite_1 CYP2B6, CYP2C19, CYP2D6 (Hydroxylation) Metabolite_2 Δ³-carene-epoxide This compound->Metabolite_2 CYP1A2 (Epoxidation) Metabolite_3 Δ³-caren-10-carboxylic acid (chaminic acid) Metabolite_1->Metabolite_3 Oxidation Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Microsomes, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Silylation (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Polar Metabolites (e.g., Carboxylic Acids) GCMS GC-MS Analysis Derivatization->GCMS Volatile Metabolites Identification Metabolite Identification (Mass Spectra Library Matching) GCMS->Identification LCMS->Identification Quantification Quantification Identification->Quantification

References

Application Notes and Protocols: 3-Carene as a Versatile Precursor for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Carene, a bicyclic monoterpene readily available from turpentine (B1165885) oil, represents a valuable and cost-effective chiral starting material for the synthesis of a diverse array of bioactive compounds.[1] Its unique stereochemistry and inherent reactivity provide a robust scaffold for the construction of complex molecular architectures, including anticancer agents, antifungal compounds, insect feeding deterrents, and crucial intermediates for antiviral drug synthesis. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive molecules derived from (+)-3-carene, supported by quantitative data and visual workflows to guide researchers in this promising area of natural product synthesis and drug discovery.

Synthesis of (+)-Ingenol: A Potent Anticancer Agent

(+)-Ingenol is a diterpenoid natural product whose derivative, ingenol (B1671944) mebutate, is an FDA-approved drug for the treatment of actinic keratosis, a precancerous skin condition.[2][3] The total synthesis of (+)-ingenol from (+)-3-carene, developed by the Baran group, is a landmark achievement in organic synthesis, proceeding in 14 steps.[2] This asymmetric synthesis highlights the utility of 3-carene as a chiral pool starting material for complex natural product synthesis.

Quantitative Data: Synthesis of (+)-Ingenol
StepProductReagents and ConditionsYield (%)
1Chlorinated Carene DerivativeNCS, DMAP-
2Keto-aldehydeO₃, thiourea48% (over 2 steps)
3Alkylated KetoneLithium naphthalenide, HMPA, MeI; then LiHMDS-
4Aldol (B89426) AdductAldehyde partner, LiHMDS-
5Propargylated AlcoholEthynyl magnesium bromide-
6Silylated EtherTBSOTf, then TMSOTf-
7Pauson-Khand Product[Rh(Cl(CO)₂)₂], CO-
8Tertiary AlcoholMeMgBr-
9DiolOsO₄-
10CarbonateCDI-
11Pinacol (B44631) Rearrangement ProductBF₃·OEt₂-
12Acetylated Allylic AlcoholSeO₂, then Ac₂O-
13Dehydrated ProductHF; then Martin's Sulfurane, NaOH-
14(+)-IngenolSeO₂, HCO₂H-
Overall (+)-Ingenol 14 Steps from (+)-3-Carene ~1.2% [2]

Note: Detailed yields for each step were not fully available in the public literature. The overall yield is reported.

Experimental Protocol: Key Steps in (+)-Ingenol Synthesis (Baran Synthesis)

A detailed, step-by-step protocol for the entire 14-step synthesis is extensive and best followed from the primary literature and its supplementary materials. Below is a summary of the key transformations.

Step 1-3: Formation of the Key Ketone Intermediate (+)-3-Carene is first subjected to chlorination followed by ozonolysis to yield a keto-aldehyde. This intermediate is then treated with lithium naphthalenide and methyl iodide to afford an alkylated ketone, a crucial building block for the subsequent coupling reaction.[3]

Step 4-7: Assembly of the Carbon Skeleton via Pauson-Khand Reaction The ketone is deprotonated with LiHMDS and reacted with a chiral aldehyde partner in an aldol addition. The resulting alcohol is then propargylated and protected. The core polycyclic framework is constructed via a rhodium-catalyzed Pauson-Khand cyclization of the resulting enyne.[3]

Step 8-11: Functionalization and Key Pinacol Rearrangement The cyclopentenone from the Pauson-Khand reaction is treated with methylmagnesium bromide to install a tertiary alcohol. Dihydroxylation of the alkene followed by protection as a cyclic carbonate sets the stage for the pivotal pinacol rearrangement. Treatment with BF₃·OEt₂ induces this rearrangement to form the characteristic "inside-outside" bridged ring system of the ingenane (B1209409) core.[3]

Step 12-14: Final Oxidative Modifications A series of selective allylic oxidations using selenium dioxide, followed by acetylation, deprotection, and dehydration, are employed to install the remaining hydroxyl groups and the exocyclic double bond, ultimately affording (+)-ingenol.[3]

Visualization: Synthetic Pathway to (+)-Ingenol

G This compound This compound Chlorinated Carene Chlorinated Carene This compound->Chlorinated Carene NCS, DMAP Keto-aldehyde Keto-aldehyde Chlorinated Carene->Keto-aldehyde O3, thiourea Alkylated Ketone Alkylated Ketone Keto-aldehyde->Alkylated Ketone Li-naphthalenide, MeI Aldol Adduct Aldol Adduct Alkylated Ketone->Aldol Adduct Aldehyde, LiHMDS Propargylated Alcohol Propargylated Alcohol Aldol Adduct->Propargylated Alcohol Ethynyl MgBr Silylated Ether Silylated Ether Propargylated Alcohol->Silylated Ether TBSOTf, TMSOTf Pauson-Khand Product Pauson-Khand Product Silylated Ether->Pauson-Khand Product [Rh(Cl(CO)2)2], CO Tertiary Alcohol Tertiary Alcohol Pauson-Khand Product->Tertiary Alcohol MeMgBr Diol Diol Tertiary Alcohol->Diol OsO4 Carbonate Carbonate Diol->Carbonate CDI Pinacol Product Pinacol Product Carbonate->Pinacol Product BF3.OEt2 Allylic Alcohol Allylic Alcohol Pinacol Product->Allylic Alcohol SeO2, Ac2O Dehydrated Product Dehydrated Product Allylic Alcohol->Dehydrated Product HF; Martin's Sulfurane Ingenol Ingenol Dehydrated Product->Ingenol SeO2, HCO2H

Caption: Synthetic pathway to (+)-Ingenol from (+)-3-Carene.

Synthesis of 3-Caren-5-one Oxime Sulfonates: Potent Antifungal Agents

Derivatives of this compound have been shown to possess significant antifungal activity. A series of novel (Z)- and (E)-3-caren-5-one oxime sulfonates have been synthesized and evaluated for their in vitro antifungal properties against a panel of pathogenic fungi.

Quantitative Data: Antifungal Activity of 3-Caren-5-one Oxime Sulfonates
CompoundFungal StrainInhibition at 50 µg/mL (%)
4b P. piricola100
4f P. piricola100
4m P. piricola100
4e P. piricola92.9
4j P. piricola92.9
4l P. piricola92.9
4y P. piricola92.9
4d P. piricola85.7
4p P. piricola85.7
4y B. myadis100
4x B. myadis100
4y R. solani100
Chlorothanil (Control) P. piricola-

Data sourced from Kang et al., Molecules, 2019.[4][5]

Experimental Protocol: Synthesis of 3-Caren-5-one Oxime Sulfonates

Step 1: Synthesis of 3-Caren-5-one (2) To a solution of (+)-3-carene (1) in a suitable solvent, add tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction is catalyzed by a copper-based catalyst. The mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then worked up by quenching the excess oxidant, followed by extraction and purification by column chromatography to yield 3-caren-5-one (2).

Step 2: Synthesis of 3-Caren-5-one Oxime (3) 3-Caren-5-one (2) is dissolved in a mixed solvent of ethanol (B145695) and water (5:1 v/v). To this solution, add hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) and sodium acetate (B1210297). The sodium acetate acts as a buffer to prevent the acid-sensitive cyclopropane (B1198618) ring from opening. The mixture is heated and stirred. After completion, the ethanol is removed under reduced pressure, and the residue is extracted with an organic solvent. The crude product, a mixture of (Z) and (E) isomers, is then purified. The (Z)-isomer can be preferentially crystallized, and the remaining mixture can be separated by column chromatography.[5]

Step 3: Synthesis of 3-Caren-5-one Oxime Sulfonates (4a-y) The separated (Z)- or (E)-3-caren-5-one oxime is dissolved in a suitable solvent (e.g., dichloromethane). A base, such as triethylamine, is added, and the mixture is cooled in an ice bath. The corresponding sulfonyl chloride is then added dropwise. The reaction is stirred until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The final products are purified by column chromatography or recrystallization.[5]

Visualization: Synthesis of Antifungal Oxime Sulfonates

G This compound This compound 3-Caren-5-one 3-Caren-5-one This compound->3-Caren-5-one TBHP, Cu(II) catalyst 3-Caren-5-one Oxime (Z/E mixture) 3-Caren-5-one Oxime (Z/E mixture) 3-Caren-5-one->3-Caren-5-one Oxime (Z/E mixture) NH2OH.HCl, NaOAc Separated (Z) and (E) Oximes Separated (Z) and (E) Oximes 3-Caren-5-one Oxime (Z/E mixture)->Separated (Z) and (E) Oximes Crystallization & Chromatography Oxime Sulfonates Oxime Sulfonates Separated (Z) and (E) Oximes->Oxime Sulfonates R-SO2Cl, Et3N

Caption: Synthesis of antifungal 3-caren-5-one oxime sulfonates.

Synthesis of a Chiral Moderator for an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

(+)-3-Carene serves as a precursor for the synthesis of a chiral β-amino alcohol, 4β-morpholinocaran-3α-ol, which acts as a highly effective chiral moderator in the asymmetric synthesis of DPC 963, a second-generation HIV-1 NNRTI.[6][7]

Quantitative Data: Synthesis of DPC 963 using the Chiral Moderator
StepProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
14β-morpholinocaran-3α-olα-3,4-epoxycarane, morpholine, MgBr₂--
2DPC 963N-acylketimine, lithium cyclopropylacetylide, chiral moderator75% (overall for 3 steps)99.6

Data sourced from Varricchio et al., Organic Letters, 2000.[6]

Experimental Protocol: Synthesis of 4β-morpholinocaran-3α-ol

To a solution of α-3,4-epoxycarane (prepared from (+)-3-carene) in morpholine, add anhydrous magnesium bromide. The resulting exothermic reaction will warm the mixture. Heat the mixture at 100 °C for 16 hours. After cooling, add water and isopropyl acetate. Filter the mixture through Celite. Separate the organic phase, and extract the aqueous phase with isopropyl acetate. Combine the organic layers and remove the solvent under reduced pressure to afford the crude 4β-morpholinocaran-3α-ol, which can be used in the subsequent step without further purification.[6]

Visualization: Synthesis of the Chiral Moderator

G This compound This compound a-3,4-epoxycarane a-3,4-epoxycarane This compound->a-3,4-epoxycarane Epoxidation 4b-morpholinocaran-3a-ol 4b-morpholinocaran-3a-ol a-3,4-epoxycarane->4b-morpholinocaran-3a-ol Morpholine, MgBr2 Asymmetric Synthesis of DPC 963 Asymmetric Synthesis of DPC 963 4b-morpholinocaran-3a-ol->Asymmetric Synthesis of DPC 963 Chiral Moderator

Caption: Synthesis of a chiral moderator from this compound for HIV drug synthesis.

Synthesis of Terpenoid Lactones with Insect Feeding Deterrent Activity

Lactones derived from (+)-3-carene have demonstrated moderate to good feeding deterrent activity against various stored product insects. This provides a potential avenue for the development of natural product-based insect control agents.

Quantitative Data: Feeding Deterrent Activity of this compound Derived Lactones
CompoundInsect SpeciesTotal Coefficient of Deterrence (T)
Lactone derivative 1Trogoderma granarium120.9
Lactone derivative 2Sitophilus granarius76.4 - 93.5

A higher T value indicates stronger feeding deterrence. Data sourced from various studies on terpenoid lactones.[6]

Experimental Protocol: Synthesis of Feeding Deterrent Lactones

Step 1: Synthesis of (–)-cis-carane-4-one This intermediate is prepared from (+)-3-carene in a two-step synthesis. The specific details of this initial transformation can be found in the cited literature.

Step 2: Baeyer-Villiger Oxidation to Lactones To a solution of (–)-cis-carane-4-one in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at room temperature and monitored by TLC. Upon completion, the reaction is worked up by washing with a reducing agent solution (e.g., sodium sulfite) and a base (e.g., sodium bicarbonate) to remove excess peracid and the resulting carboxylic acid. The organic layer is then dried and concentrated. The resulting mixture of regioisomeric lactones can be separated by column chromatography.

Visualization: Synthesis of Feeding Deterrent Lactones

G This compound This compound (-)-cis-carane-4-one (-)-cis-carane-4-one This compound->(-)-cis-carane-4-one Two-step synthesis Mixture of Lactones Mixture of Lactones (-)-cis-carane-4-one->Mixture of Lactones Baeyer-Villiger Oxidation (m-CPBA) Separated Bioactive Lactones Separated Bioactive Lactones Mixture of Lactones->Separated Bioactive Lactones Chromatography

Caption: Synthesis of insect feeding deterrent lactones from this compound.

Conclusion

(+)-3-Carene is a powerful and versatile chiral precursor for the synthesis of a wide range of biologically active compounds. The protocols and data presented herein demonstrate its utility in the development of anticancer, antifungal, and insect deterrent agents, as well as its application in the synthesis of complex pharmaceutical intermediates. The continued exploration of this compound as a starting material is expected to yield further innovations in synthetic chemistry and drug discovery.

References

Application Notes and Protocols for In Vivo Assessment of 3-Carene Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the bioavailability of 3-Carene, a bicyclic monoterpene found in the essential oils of various plants. The following protocols are primarily designed for studies using a rat model, a common preclinical model in pharmacokinetic research.

Introduction

This compound is a natural compound with potential therapeutic applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a pharmaceutical agent. Bioavailability, a key pharmacokinetic parameter, quantifies the fraction of an administered dose that reaches the systemic circulation unchanged. Due to its lipophilic nature, this compound is readily absorbed; however, it also undergoes significant metabolism.[1][2][3] This document outlines the necessary in vivo models and experimental protocols to accurately determine the oral bioavailability of this compound.

In Vivo Models

The selection of an appropriate animal model is a critical step in pharmacokinetic studies.[4][5] Rodent models, particularly rats, are widely used for initial bioavailability assessments due to their well-characterized physiology, ease of handling, and cost-effectiveness.

Recommended Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male or female (consistency should be maintained throughout the study)

  • Weight: 200-250 g

  • Health Status: Healthy, specific-pathogen-free animals.

Justification: The rat is a suitable model as its gastrointestinal physiology and metabolic pathways, particularly cytochrome P450-mediated oxidation, share similarities with humans.[4]

Experimental Protocols

Study Design: Oral Bioavailability Assessment

To determine the absolute oral bioavailability, a parallel study design involving both intravenous (IV) and oral (PO) administration of this compound is recommended.

Experimental Groups:

  • Group 1 (Oral Administration): this compound administered via oral gavage.

  • Group 2 (Intravenous Administration): this compound administered via tail vein injection.

  • Number of animals per group: A minimum of 5-6 animals per group is recommended to ensure statistical power.

Materials and Reagents
  • (+)-3-Carene (or the specific isomer of interest) of high purity (>98%)

  • Vehicle for oral administration (e.g., corn oil, sesame oil, or an aqueous suspension with a suitable surfactant like Tween 80)

  • Vehicle for intravenous administration (e.g., a solution containing a co-solvent like ethanol (B145695) or DMSO, and saline, ensuring solubility and biocompatibility)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Blood collection supplies (e.g., heparinized or EDTA-coated tubes, syringes)

  • Cannulation supplies (for serial blood sampling)

  • Homogenizer for tissue samples

  • Analytical standards of this compound and its potential metabolites (e.g., 3-caren-10-carboxylic acid, this compound-10-ol)[6][7][8]

  • Internal standard for analytical quantification

  • Solvents for extraction (e.g., hexane, ethyl acetate, acetonitrile)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the in vivo bioavailability study of this compound.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (12-18 hours) Animal_Acclimatization->Fasting Oral_Dosing Oral Administration (gavage) Fasting->Oral_Dosing IV_Dosing Intravenous Administration (tail vein) Fasting->IV_Dosing Blood_Collection Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Oral_Dosing->Blood_Collection IV_Dosing->Blood_Collection Tissue_Harvesting Tissue Harvesting (optional, at study termination) Blood_Collection->Tissue_Harvesting Sample_Processing Sample Processing (Plasma separation, tissue homogenization) Blood_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing Urine_Feces_Collection Urine & Feces Collection (optional, for metabolism/excretion) Urine_Feces_Collection->Sample_Processing Extraction Extraction of this compound (LLE or SPE) Sample_Processing->Extraction Quantification Quantification by GC-MS or LC-MS/MS Extraction->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral)) PK_Analysis->Bioavailability_Calc

Figure 1: Experimental workflow for this compound bioavailability assessment.
Detailed Protocols

Protocol 1: Animal Preparation and Dosing

  • Acclimatization: House the rats for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO): Prepare a solution/suspension of this compound in a suitable vehicle. Administer a single dose (e.g., 10-50 mg/kg) via oral gavage. The volume should be appropriate for the rat's weight (e.g., 5-10 mL/kg).[9]

    • Intravenous (IV): Prepare a sterile, clear solution of this compound. Administer a single bolus dose (e.g., 1-5 mg/kg) via the lateral tail vein. The injection volume should be low (e.g., 1-2 mL/kg).

Protocol 2: Sample Collection

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated vessel at predetermined time points. Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. The long half-life observed in human studies suggests that later time points may be necessary.[2]

  • Plasma Preparation: Immediately place the blood samples into heparinized or EDTA-coated tubes. Centrifuge at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

  • Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain, adipose tissue, and gastrointestinal tract).[10][11][12][13] Rinse the tissues with cold saline, blot dry, weigh, and store at -80°C.

Protocol 3: Sample Preparation for Analysis

  • Plasma Samples:

    • Thaw the plasma samples on ice.

    • To a known volume of plasma (e.g., 100 µL), add an internal standard.

    • Perform liquid-liquid extraction (LLE) by adding a water-immiscible organic solvent (e.g., n-hexane or ethyl acetate), vortexing, and centrifuging.

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Tissue Samples:

    • Homogenize the weighed tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

    • Proceed with the extraction procedure as described for plasma samples.

Protocol 4: Analytical Method for Quantification

The quantification of this compound in biological matrices requires a sensitive and specific analytical method.[14][15][16][17][18] Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile compounds like this compound.[6][7]

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Instrumentation:

    • GC-MS: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Validation: The analytical method should be validated according to standard guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation and Analysis

Pharmacokinetic Parameters

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the following pharmacokinetic parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

Bioavailability Calculation

The absolute oral bioavailability (F%) is calculated using the following formula:

F (%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100

Data Tables

The following tables should be used to summarize the quantitative data from the study.

Table 1: Pharmacokinetic Parameters of this compound after Oral and Intravenous Administration in Rats (Mean ± SD, n=6)

ParameterOral Administration (Dose: [e.g., 20 mg/kg])Intravenous Administration (Dose: [e.g., 2 mg/kg])
Cmax (ng/mL)ValueValue
Tmax (h)ValueN/A
AUC (0-t) (ng·h/mL)ValueValue
AUC (0-inf) (ng·h/mL)ValueValue
t1/2 (h)ValueValue
CL (L/h/kg)N/AValue
Vd (L/kg)N/AValue
Absolute Bioavailability (F%) Calculated Value N/A

Table 2: Tissue Distribution of this compound in Rats at [e.g., 2 hours] Post-Oral Administration (Mean ± SD, n=3)

TissueConcentration (ng/g)
LiverValue
KidneyValue
BrainValue
Adipose TissueValue
SpleenValue
LungsValue

Metabolic Pathway of this compound

In vivo, this compound is primarily metabolized through oxidation reactions mediated by cytochrome P450 enzymes.[7][19] The major metabolic pathways involve hydroxylation and epoxidation, followed by further oxidation to carboxylic acids.[6][8][20]

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Further Oxidation / Conjugation Carene This compound Carene_ol Δthis compound-10-ol Carene->Carene_ol CYP2B6, CYP2C19, CYP2D6 Carene_epoxide Δthis compound-epoxide Carene->Carene_epoxide CYP1A2 Carene_9_ol 3-caren-9-ol Carene->Carene_9_ol Carene_acid Δ3-caren-10-carboxylic acid (Chaminic acid) Carene_ol->Carene_acid Carene_9_acid This compound-9-carboxylic acid Carene_9_ol->Carene_9_acid Conjugates Glucuronide/Sulfate Conjugates Carene_acid->Conjugates Excretion Renal/Fecal Excretion Carene_9_acid->Excretion Conjugates->Excretion

Figure 2: Simplified metabolic pathway of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the in vivo bioavailability of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for the preclinical development of this compound-based therapeutics. The use of a rat model, coupled with a sensitive analytical technique like GC-MS, will allow for accurate determination of key pharmacokinetic parameters and a comprehensive understanding of the compound's behavior in a biological system.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3-Carene for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 3-Carene for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a bicyclic monoterpene found in the essential oils of various plants. It is a lipophilic, oily liquid that is practically insoluble in water, which presents a significant challenge for its use in aqueous-based in vitro assays, such as cell culture experiments.[1][2] Its poor water solubility can lead to inconsistent results and difficulties in achieving desired concentrations.

Q2: What are the common solvents for dissolving this compound for in vitro assays?

A2: The most common organic solvents used to prepare stock solutions of this compound for in vitro assays are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[3][4][5] These stock solutions are then further diluted in the cell culture medium to achieve the final desired concentration. It is crucial to ensure the final solvent concentration is non-toxic to the cells.

Q3: What is the maximum recommended concentration of DMSO or ethanol in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 1%, with 0.1% to 0.5% being the preferred range for most cell lines. Ethanol should also be kept at a final concentration of 0.1% to 0.5%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Troubleshooting Guide: Solubility Issues with this compound

Problem 1: Precipitation of this compound upon dilution in aqueous media.

Cause: This "solvent shock" occurs when a concentrated stock of this compound in an organic solvent is rapidly diluted into the aqueous cell culture medium, causing the lipophilic this compound to precipitate out of the solution.[6]

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can help keep this compound in solution.

  • Pre-warming the Media: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[6]

  • Increase Final Solvent Concentration: If your cell line can tolerate it, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% DMSO) may be necessary to maintain solubility. Always validate the solvent tolerance of your cells.

Problem 2: Inconsistent results in bioassays despite using a stock solution.

Cause: This may be due to the formation of micelles or micro-precipitates of this compound in the culture medium, leading to variable concentrations of the active compound available to the cells.

Solutions:

  • Use of a Surfactant: Incorporating a low concentration of a biocompatible non-ionic surfactant, such as Tween 80 or Polysorbate 20, in the final culture medium can help to emulsify the this compound and improve its dispersion.

  • Alternative Solubilization Methods: Consider using cyclodextrin (B1172386) inclusion complexes or nanoemulsions to enhance the aqueous solubility of this compound.

Advanced Solubilization Strategies

For researchers facing persistent solubility issues or those looking to avoid organic solvents, the following advanced methods can be employed.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate lipophilic molecules like this compound, thereby increasing their water solubility.[5][7] Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[7][8]

Experimental Protocol: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).

  • Paste Formation: Weigh the appropriate amount of β-cyclodextrin into a mortar. Add a small amount of a water-methanol mixture (e.g., 1:2 v/v) to form a homogeneous paste.[9]

  • Incorporation of this compound: Gradually add the weighed amount of this compound to the paste while continuously kneading for at least one hour. Maintain the paste-like consistency by adding small amounts of the water-methanol mixture as needed.[9]

  • Drying: Dry the resulting paste in a hot air oven at 45-50°C for 24 hours to obtain a solid powder.[9]

  • Sieving and Storage: Pass the dried complex through a sieve to get a uniform powder and store it in an airtight container.[9]

  • Solubility Assessment: The resulting powder can be dissolved in water or cell culture medium to determine the enhancement in solubility.

Nanoemulsions

Nanoemulsions are kinetically stable, submicron-sized emulsions of oil and water stabilized by surfactants.[3][6] They can encapsulate lipophilic compounds like this compound in the oil phase, allowing for their dispersion in aqueous media.

Experimental Protocol: Formulation of a this compound Nanoemulsion (High-Pressure Homogenization)

  • Component Selection:

    • Oil Phase: A carrier oil in which this compound is miscible (e.g., medium-chain triglycerides, olive oil).

    • Aqueous Phase: Purified water or a suitable buffer.

    • Surfactant: A biocompatible surfactant (e.g., Tween 80, Polysorbate 20).

    • Co-surfactant (Optional): A co-surfactant like ethanol or propylene (B89431) glycol can sometimes improve stability.[1]

  • Preparation of Phases:

    • Prepare the oil phase by dissolving this compound in the chosen carrier oil.

    • Prepare the aqueous phase.

  • Pre-emulsification: Coarsely mix the oil and aqueous phases using a high-speed stirrer.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with a droplet size in the range of 20-200 nm is formed.[10]

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and stability over time.[3][11]

Quantitative Data on this compound Solubility

Solvent/SystemSolubilityNotes
Water~0.0005 g/L (at 20°C)[12]Practically insoluble.
Dimethyl Sulfoxide (DMSO)10 mg/mL to 50 mg/mL[5]A common solvent for preparing concentrated stock solutions.
EthanolSoluble / Slightly Soluble[3][12]Quantitative data is not readily available, but it is a viable alternative to DMSO.
Cyclodextrin ComplexesSignificantly IncreasedThe exact increase depends on the type of cyclodextrin and the preparation method.
NanoemulsionsDispersible in Aqueous PhaseThe concentration of this compound is dependent on the formulation.

Signaling Pathway Diagrams

The anti-inflammatory effects of terpenes like this compound are often attributed to their modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

experimental_workflow cluster_solubilization Solubilization of this compound cluster_assay In Vitro Assay 3_Carene This compound (Lipophilic) DMSO_Ethanol DMSO or Ethanol 3_Carene->DMSO_Ethanol Dissolution Cyclodextrin Cyclodextrin Complexation 3_Carene->Cyclodextrin Encapsulation Nanoemulsion Nanoemulsion Formation 3_Carene->Nanoemulsion Encapsulation Stock_Solution Concentrated Stock Solution DMSO_Ethanol->Stock_Solution Aqueous_Solubilized Aqueous Solubilized this compound Cyclodextrin->Aqueous_Solubilized Nanoemulsion->Aqueous_Solubilized Dilution Dilution in Cell Culture Medium Stock_Solution->Dilution Aqueous_Solubilized->Dilution Cell_Culture Treatment of Cells in Culture Dilution->Cell_Culture

Figure 1. Experimental workflow for solubilizing this compound for in vitro assays.

Figure 2. Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor/Cytokine Receptor MAP3K MAP3K (e.g., MEKK) Receptor->MAP3K Activation MAP2K MAP2K (e.g., MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., ERK1/2, p38) MAP2K->MAPK Phosphorylates p_MAPK p-MAPK (Active) MAPK->p_MAPK p_MAPK_n p-MAPK p_MAPK->p_MAPK_n Translocation 3_Carene This compound 3_Carene->MAPK Modulates Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_MAPK_n->Transcription_Factors Activates Gene_Expression Modulation of Gene Expression Transcription_Factors->Gene_Expression

Figure 3. Potential modulation of the MAPK signaling pathway by this compound.

References

Technical Support Center: Overcoming the Auto-oxidation of 3-Carene in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the auto-oxidation of 3-Carene in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its auto-oxidation a concern?

A1: this compound is a bicyclic monoterpene naturally present in the essential oils of various plants, including pine and cedar.[1] It is valued in formulations for its pleasant aroma and potential therapeutic properties. However, this compound is susceptible to auto-oxidation, a process of degradation that occurs upon exposure to air. This oxidation can lead to the loss of the desired aroma, a decrease in potency, and the formation of potentially irritating or sensitizing byproducts.

Q2: What are the primary factors that accelerate the auto-oxidation of this compound?

A2: The auto-oxidation of this compound is primarily accelerated by:

  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Light: Exposure to light, particularly UV radiation, can initiate and accelerate the oxidation process.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Initiators: Contaminants such as metal ions or peroxides can act as catalysts for oxidation.

Q3: What are the common products of this compound auto-oxidation?

A3: The auto-oxidation of this compound leads to the formation of a complex mixture of oxygenated derivatives. A major and well-documented primary oxidation product is caronaldehyde .[2][3] Further oxidation can result in the formation of highly oxidized molecules (HOMs) and secondary organic aerosols (SOAs), which can alter the chemical and physical properties of the formulation.[4]

Q4: How can I prevent or minimize the auto-oxidation of this compound in my formulations?

A4: To minimize the auto-oxidation of this compound, a multi-faceted approach is recommended:

  • Use of Antioxidants: Incorporating antioxidants into your formulation is a primary strategy.

  • Control of Storage Conditions: Store formulations in a cool, dark place.

  • Inert Atmosphere: Purging the headspace of storage containers with an inert gas like nitrogen or argon can displace oxygen.[5]

  • Appropriate Packaging: Use opaque containers that protect the formulation from light.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to stabilize this compound.

Issue Possible Cause(s) Troubleshooting Steps
Loss of characteristic this compound aroma in the formulation over a short period. Rapid auto-oxidation of this compound.1. Verify Antioxidant Concentration: Ensure the antioxidant is used at an effective concentration (see Table 1 for recommendations). 2. Check for Pro-oxidants: Analyze your formulation for trace metals or other contaminants that could be accelerating oxidation. 3. Improve Storage Conditions: Immediately transfer the formulation to a cool, dark environment and purge with an inert gas.
Development of an off-odor or yellowing of the formulation. Formation of oxidation products like caronaldehyde and other aldehydes/ketones.1. Characterize Degradation Products: Use analytical techniques like GC-MS to identify the specific oxidation products. 2. Optimize Antioxidant System: Consider using a combination of antioxidants with different mechanisms of action (e.g., a free radical scavenger and a chelating agent).
Inconsistent results in stability studies. Variability in experimental conditions or analytical methods.1. Standardize Protocols: Ensure that all stability tests are conducted under identical and well-controlled conditions (temperature, light exposure). 2. Validate Analytical Methods: Use a validated stability-indicating HPLC or GC method to accurately quantify this compound and its degradation products.
Precipitation or phase separation in the formulation. Formation of insoluble oxidation products or interaction between the antioxidant and other formulation components.1. Assess Solubility: Check the solubility of the antioxidant in your formulation base. 2. Evaluate Compatibility: Conduct compatibility studies between the chosen antioxidant and other excipients in the formulation.

Recommended Antioxidants for this compound Stabilization

While specific quantitative data for the stabilization of this compound with antioxidants is limited in publicly available literature, the following antioxidants are commonly used for stabilizing terpenes and other sensitive organic molecules and are recommended for evaluation.

Table 1: Recommended Antioxidants for this compound Formulations

AntioxidantRecommended Starting Concentration (w/w)Mechanism of ActionKey Considerations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Free radical scavenger.[6][7]Highly effective and widely used. May have regulatory restrictions in some regions.
Alpha-Tocopherol (B171835) (Vitamin E) 0.1 - 0.5%Free radical scavenger.[8][9]A natural antioxidant. Can have pro-oxidant effects at high concentrations.
Ascorbyl Palmitate 0.01 - 0.1%Oxygen scavenger and regenerates other antioxidants.[10][11][12]A fat-soluble form of Vitamin C. Often used in combination with other antioxidants.

Experimental Protocols

Protocol 1: Screening of Antioxidant Efficacy

Objective: To evaluate the effectiveness of different antioxidants in preventing the auto-oxidation of this compound in a model formulation.

Methodology:

  • Preparation of Formulations:

    • Prepare a base formulation containing this compound at a known concentration (e.g., 1% w/w) in a suitable solvent (e.g., ethanol (B145695) or a non-oxidizing oil).

    • Divide the base formulation into aliquots.

    • To each aliquot, add one of the selected antioxidants (BHT, alpha-tocopherol, ascorbyl palmitate) at a predetermined concentration (e.g., 0.05% w/w).

    • Include a control sample with no added antioxidant.

  • Accelerated Stability Study:

    • Store the samples in clear, sealed vials under accelerated conditions (e.g., 40°C with exposure to ambient light) to promote oxidation.

  • Analytical Method:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

    • Analyze the concentration of this compound using a validated Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each antioxidant and the control.

    • Calculate the degradation rate for each condition.

    • The antioxidant that results in the slowest degradation rate is the most effective.

Protocol 2: Forced Degradation Study of this compound

Objective: To understand the degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

  • Stress Conditions: Expose the this compound solution to the following conditions as outlined in general forced degradation protocols:[13][14][15]

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using an HPLC-UV or GC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the degradation peaks and determine the extent of degradation.

    • This data will help in identifying the conditions under which this compound is most unstable and will aid in the development of a robust, stability-indicating analytical method.

Visualizations

Auto_Oxidation_Pathway Carene This compound ROO Peroxy Radical Carene->ROO + O2 ROOH Hydroperoxide ROO->ROOH + RH RO Alkoxy Radical ROOH->RO Caronaldehyde Caronaldehyde RO->Caronaldehyde HOMs Highly Oxidized Molecules (HOMs) Caronaldehyde->HOMs Further Oxidation

Caption: Simplified auto-oxidation pathway of this compound.

Antioxidant_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Validation A Define Formulation & Stability Goals B Select Candidate Antioxidants (BHT, α-Tocopherol, Ascorbyl Palmitate) A->B C Perform Accelerated Stability Study (Protocol 1) B->C D Analyze this compound Degradation C->D E Identify Most Promising Antioxidant(s) D->E F Optimize Antioxidant Concentration E->F H Perform Forced Degradation Study (Protocol 2) E->H G Conduct Long-Term Stability Study (ICH Guidelines) F->G J Finalize Formulation & Storage Conditions G->J I Validate Stability-Indicating Method H->I I->J

Caption: Workflow for selecting and validating an antioxidant for this compound formulations.

References

Minimizing the side effects of 3-Carene in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Carene in animal studies. The focus is on minimizing potential side effects to ensure data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal studies?

A1: The most commonly reported side effects of this compound in animal studies are dermal and respiratory irritation.[1][2] In dermal studies using rabbits, very slight erythema (redness) has been observed.[3] For inhalation exposure, this compound can cause bronchoconstriction.[4] It is also important to note that the allergenic potential of terpenes like this compound can increase upon oxidation.[5][6][7]

Q2: How can I minimize dermal irritation when applying this compound topically?

A2: To minimize dermal irritation, consider the following strategies:

  • Use an appropriate vehicle: Formulating this compound in a non-irritating vehicle can reduce direct contact with the skin and mitigate irritation. The choice of vehicle should be based on the specific experimental design and animal model.

  • Prevent oxidation: this compound can oxidize when exposed to air, forming products that may be more irritating.[5][6][7] It is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The use of antioxidants in the formulation can also be considered.[8]

  • Dose-response studies: Conduct pilot studies to determine the minimal effective dose that does not cause significant irritation.

  • Monitor for irritation: Regularly observe the application site for any signs of erythema, edema, or other adverse reactions.

Q3: What precautions should I take during inhalation studies with this compound?

A3: For inhalation studies, it is crucial to:

  • Control the concentration: Precisely control the atmospheric concentration of this compound to avoid reaching levels that cause respiratory distress. A study in guinea pigs showed bronchoconstriction at concentrations of 600 mg/m³.[4]

  • Ensure proper ventilation: Use a well-ventilated exposure chamber to maintain a stable and uniform concentration of the test substance.

  • Monitor respiratory function: Continuously monitor the respiratory rate and patterns of the animals during and after exposure. The RD50 (the concentration causing a 50% decrease in respiratory frequency) for d-deltathis compound in a mouse bioassay was found to be 1345 ppm.[1][9]

Q4: Is this compound genotoxic?

A4: Based on available data and read-across studies with the structurally similar compound α-pinene, this compound is not expected to be genotoxic.[10]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of skin irritation observed.
Possible Cause Troubleshooting Step
Oxidation of this compound 1. Verify the storage conditions of your this compound stock. It should be stored in an airtight container, protected from light and heat. 2. Consider preparing fresh formulations for each experiment. 3. Test the peroxide value of your this compound stock to assess the level of oxidation. 4. Incorporate a suitable antioxidant, such as tocopherol, into your formulation.[8]
Inappropriate Vehicle 1. Review the literature to identify vehicles used in similar studies with terpenes. 2. Conduct a small pilot study to test the irritancy of the vehicle alone. 3. Consider using vehicles known for their low irritation potential, such as specific oils or emulsifying systems.
High Concentration 1. Perform a dose-finding study with a range of concentrations to identify a non-irritating dose. 2. Review the literature for effective, non-irritating concentrations of this compound for your specific application.
Issue 2: Animals show signs of respiratory distress during inhalation exposure.
Possible Cause Troubleshooting Step
High Concentration of this compound 1. Immediately lower the concentration of this compound in the exposure chamber. 2. Review your calculations and calibration of the exposure system to ensure accuracy. 3. Consult dose-response data from the literature. The RD50 for d-deltathis compound in mice is 1345 ppm.[1][9]
Individual Animal Sensitivity 1. Temporarily remove the affected animal from the exposure chamber and monitor its recovery. 2. Ensure that all animals are of a similar age, weight, and health status.
Chamber Conditions 1. Verify that the temperature, humidity, and airflow within the chamber are within acceptable limits. 2. Ensure that the chamber is not overcrowded.

Data Presentation

Table 1: Summary of Quantitative Data on this compound Induced Dermal Irritation in Rabbits

ParameterAnimal ModelDose/ConcentrationExposure DurationObservation TimeResultsReference
ErythemaNew Zealand White Rabbit0.5 ml (undiluted)4 hours (semi-occluded)24-72 hoursVery slight erythema observed, resolving by 72 hours.[3]
EdemaNew Zealand White Rabbit0.5 ml (undiluted)4 hours (semi-occluded)24-72 hoursNo edema observed.[3]
Primary Irritation Index (PII)New Zealand White RabbitNot specified4 hours72 hoursPII of 0.00, classified as non-irritant.[11][12][13]

Table 2: Summary of Quantitative Data on this compound Induced Respiratory Irritation

ParameterAnimal ModelConcentrationExposure DurationEndpointResultsReference
BronchoconstrictionGuinea Pig (isolated lungs)600 mg/m³10 minutesReduction in conductance and compliance19% reduction in conductance, 16% reduction in compliance.[4]
BronchoconstrictionGuinea Pig (isolated lungs)3000 mg/m³10 minutesReduction in conductance and compliance31% reduction in conductance, 43% reduction in compliance.[4]
Respiratory FrequencyMouse1345 ppmNot specifiedRD50Concentration causing a 50% decrease in respiratory frequency.[1][9]

Experimental Protocols

Protocol 1: Assessment of Acute Dermal Irritation in the Rabbit (Adapted from OECD Guideline 404)
  • Animals: Use healthy young adult albino rabbits.

  • Housing: House animals individually.

  • Preparation of the Skin: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

  • Test Substance Application:

    • Apply 0.5 mL of the this compound formulation (in an appropriate vehicle) to a small area (approximately 6 cm²) of the clipped skin.

    • Cover the application site with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: 4 hours.

  • Observation:

    • After 4 hours, remove the dressing and wash the treated area.

    • Score for erythema and edema at 1, 24, 48, and 72 hours after patch removal using the Draize scoring system (see Table 3).

  • Data Analysis: Calculate the Primary Irritation Index (PII) for each animal.

Table 3: Draize Scoring System for Skin Reactions

ReactionScoreDescription
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to slight eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well defined by definite raising)
3Moderate edema (raised approximately 1 millimeter)
4Severe edema (raised more than 1 millimeter and extending beyond the area of exposure)
Protocol 2: Prevention of this compound Oxidation
  • Storage: Store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). Store at low temperatures (2-8 °C).

  • Formulation:

    • Prepare formulations fresh before each experiment.

    • If the formulation is to be stored, purge the headspace of the container with an inert gas before sealing.

    • Consider the addition of an antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), at a low concentration (e.g., 0.05-0.1% w/v) to the vehicle during formulation.

  • Quality Control: Periodically test the peroxide value of the this compound stock to monitor for oxidation. A significant increase in the peroxide value indicates degradation.

Mandatory Visualization

Terpene_Inflammation_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response 3_Carene This compound TRPV1 TRPV1 3_Carene->TRPV1 Activates TRPA1 TRPA1 3_Carene->TRPA1 Activates MAPK MAPK Pathway (p38, ERK, JNK) TRPV1->MAPK Initiates TRPA1->MAPK Initiates NFkB NF-κB Pathway MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Inflammation Inflammation (Erythema, Edema) Cytokines->Inflammation Mediates

Caption: Signaling pathway of terpene-induced skin inflammation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Mitigation Formulation This compound Formulation (with/without antioxidant) Application Topical Application (0.5 mL, 4h semi-occluded) Formulation->Application Animal_Prep Animal Preparation (Clipping of fur) Animal_Prep->Application Observation Observation & Scoring (1, 24, 48, 72h) Application->Observation Data_Analysis Data Analysis (Calculate PII) Observation->Data_Analysis Mitigation Mitigation Strategy (Adjust dose/vehicle) Data_Analysis->Mitigation If irritation is high

Caption: Workflow for assessing and minimizing this compound skin irritation.

References

Optimizing the yield of 3-Carene extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 3-Carene from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for high-yield this compound extraction?

A1: The most significant natural source of this compound is turpentine (B1165885), which is derived from the resin of pine trees. The concentration of this compound can vary significantly depending on the pine species, age, and geographical location. Species known for high this compound content include Indian longleaf pine (Pinus longifolia), Scots pine (Pinus sylvestris), and Simao pine (Pinus szemaoensis), with concentrations in turpentine reaching up to 50%.[1]

Q2: What are the main methods for extracting this compound from plant material?

A2: The primary methods for this compound extraction are:

  • Hydrodistillation/Steam Distillation: A common method for extracting essential oils. It involves boiling the plant material with water to vaporize the volatile compounds, which are then condensed and separated.[2]

  • Solvent Extraction: This method uses organic solvents like hexane (B92381) or acetone (B3395972) to dissolve this compound from the plant matrix.[2][3] It is effective but requires careful removal of the solvent from the final product.

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical carbon dioxide (CO₂) as a solvent.[4] It is known for its high selectivity and ability to preserve thermally sensitive compounds, yielding a pure extract without solvent residue.[4]

Q3: How does the choice of extraction method affect the final yield and purity of this compound?

A3: The extraction method significantly impacts both yield and purity.

  • Hydrodistillation is straightforward but the high temperatures can lead to thermal degradation of some terpenes.[5]

  • Solvent Extraction can provide high yields, but the selectivity depends on the solvent used, and it may co-extract other non-volatile compounds.[3]

  • Supercritical CO₂ Extraction offers high selectivity, allowing for the targeting of specific compounds by adjusting pressure and temperature. This results in a very pure product, free from solvent residues.[4]

Q4: What analytical methods are recommended for quantifying this compound in an extract?

A4: The most suitable and widely used analytical method for the quantification of volatile and non-polar compounds like this compound is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7] GC-MS is particularly powerful as it provides both quantitative data and structural information for compound identification.[6]

Troubleshooting Guides

Hydrodistillation / Steam Distillation

Q: Why is my this compound yield unexpectedly low?

A: Low yield in hydrodistillation can be attributed to several factors:

  • Possible Cause 1: Improper Material Preparation. The particle size of the plant material is crucial. If the particles are too large, the diffusion of essential oil is limited. If they are too fine, it can lead to clumping and inefficient steam penetration.[8]

    • Solution: Grind the plant material to a consistent, fine particle size without creating excessive dust.

  • Possible Cause 2: Inappropriate Solid-to-Solvent Ratio. An incorrect ratio of plant material to water can affect extraction efficiency. Too little water may lead to charring, while too much can prolong the extraction time unnecessarily.[8]

    • Solution: Optimize the solid-to-solvent ratio. A common starting point is 1:5 (w/v).[8]

  • Possible Cause 3: Suboptimal Distillation Time. Extraction time directly impacts yield. Shorter times may not be sufficient to extract all the oil, while excessively long times can lead to degradation of compounds.[9]

    • Solution: Conduct a time-course experiment to determine the optimal distillation duration for your specific plant material. Typically, this can range from 3 to 5 hours.[8]

  • Possible Cause 4: Incorrect Temperature/Heating Rate. A heating rate that is too high can cause thermal degradation of this compound, while a rate that is too low will result in incomplete extraction.[5]

    • Solution: Maintain a steady and controlled heating rate to ensure gentle boiling. An oil bath temperature around 140°C is often a good starting point.[8]

Q: Why does my extract have a burnt smell or dark color?

A: This indicates thermal degradation of the extracted compounds.[5]

  • Possible Cause 1: Excessive Temperature. The distillation temperature is too high, causing sensitive terpenes like this compound to decompose.[10]

    • Solution: Reduce the heating mantle or oil bath temperature. Ensure the plant material does not come into direct contact with the heated surface of the flask without sufficient water.

  • Possible Cause 2: Insufficient Water. The plant material may have boiled dry and started to scorch.

    • Solution: Ensure an adequate amount of water is present throughout the entire distillation process.

Solvent Extraction

Q: My this compound yield is low despite a long extraction time. What is the issue?

A: Several factors could be at play:

  • Possible Cause 1: Inefficient Solvent. The solvent used may not have the optimal polarity for this compound. While non-polar solvents like hexane are common, a mixture can sometimes be more effective.[3]

    • Solution: Test different solvents or solvent mixtures. A 1:1 hexane/acetone mixture has been shown to be efficient for extracting terpenes from pine.[3][7]

  • Possible Cause 2: Poor Solvent Penetration. The solvent is not effectively reaching the solute within the plant matrix.

    • Solution: Ensure the plant material is adequately ground. Agitation or stirring during extraction can also significantly improve solvent penetration and yield.

  • Possible Cause 3: Saturation of Solvent. The volume of solvent may be insufficient to dissolve all the available this compound, leading to equilibrium being reached before complete extraction.

    • Solution: Increase the solvent-to-solid ratio.[11]

Q: How can I remove residual solvent from my this compound extract?

A: Residual solvent is a common issue in solvent extraction.

  • Solution: Use a rotary evaporator under reduced pressure to gently remove the bulk of the solvent. For trace amounts, a high-vacuum pump can be used, but care must be taken to avoid evaporating the volatile this compound as well. Gentle heating can be applied, but temperatures should be kept low.

Supercritical Fluid (CO₂) Extraction (SFE)

Q: The yield from my SFE system is lower than expected. What should I check?

A: Low yields in SFE are often related to the operational parameters.[12][13]

  • Possible Cause 1: Suboptimal Temperature and Pressure. The density of supercritical CO₂, which dictates its solvent power, is a function of temperature and pressure. These parameters must be optimized to selectively and efficiently extract this compound.[4]

    • Solution: Systematically vary the pressure (e.g., 250-400 bar) and temperature (e.g., 40-60°C) to find the optimal conditions for this compound solubility.[13][14]

  • Possible Cause 2: Insufficient CO₂ Flow Rate or Extraction Time. The total amount of solvent passing through the material is insufficient.

    • Solution: Increase the CO₂ flow rate or the total extraction time to ensure enough solvent interacts with the plant matrix.

  • Possible Cause 3: Lack of a Co-solvent. Supercritical CO₂ is non-polar. For some matrices, its efficiency can be improved by adding a small amount of a polar co-solvent.

    • Solution: Introduce a co-solvent, such as ethanol (B145695) (1-2%), to modify the polarity of the supercritical fluid and potentially improve the extraction of target compounds.[13]

Q: I am co-extracting undesirable compounds. How can I improve the selectivity for this compound?

A: SFE is highly tunable, allowing for improved selectivity.

  • Solution 1: Adjust Temperature and Pressure. Fine-tuning the temperature and pressure can precisely alter the solvent density and selectively target compounds with different solubilities.[4] Lower pressures generally favor the extraction of more volatile compounds like monoterpenes.

  • Solution 2: Fractionation. Use a series of separators at different pressures and temperatures to fractionate the extract as it is depressurized. This allows for the separation of different classes of compounds based on their volatility.

Data Presentation: Optimizing Extraction Parameters

Table 1: Influence of Hydrodistillation Parameters on Essential Oil Yield

ParameterCondition 1Condition 2Condition 3Effect on YieldReference
Particle Size CoarseFine PowderFine particles generally increase yield.[8]
Solid:Solvent Ratio 1:2 (w/v)1:5 (w/v) 1:10 (w/v)An optimal ratio prevents charring and maximizes efficiency.[8][15]
Oil Bath Temperature 120 °C140 °C 160 °CHigher temperatures can increase extraction rate but risk degradation.[8]
Distillation Time 1 hour3 hours 5 hoursYield increases with time up to a plateau.[8][9]

Bolded values indicate a commonly used optimal starting point.

Table 2: Comparison of Solvent Systems for Terpenoid Extraction

Solvent SystemTemperature (°C)Time (h)Relative EfficiencyReference
Hexane221Good for non-polar compounds.[3]
Acetone221Effective for more polar compounds.[3]
Hexane/Acetone (1:1) 22 1 Often shows the highest efficiency for a broad range of terpenoids.[3][7]
Diethyl EtherAmbientNot specifiedEffective for terpene separation.[2]

Bolded values indicate a commonly used optimal starting point.

Table 3: Supercritical CO₂ Extraction Parameter Optimization

ParameterRangeEffect on this compound YieldReference
Pressure (bar) 100 - 400Yield generally increases with pressure due to higher fluid density.[13]
Temperature (°C) 40 - 60Higher temperatures can decrease density but increase solute vapor pressure; effect is complex.[13][14]
Co-solvent (% Ethanol) 0 - 5%Can significantly increase yield by modifying solvent polarity.[13]
CO₂ Flow Rate ( g/min ) 2 - 10Higher flow rates can reduce extraction time but may decrease efficiency if too high.[12]

Experimental Protocols

Protocol 1: Hydrodistillation of this compound from Pine Needles
  • Material Preparation: Collect fresh pine needles and air-dry them in a shaded, well-ventilated area for 48-72 hours. Grind the dried needles to a fine powder (e.g., 1-2 mm particle size).

  • Apparatus Setup: Assemble a Clevenger-type apparatus with a 2 L round-bottom flask, a heating mantle, and a condenser.

  • Extraction:

    • Place 200 g of the powdered pine needles into the round-bottom flask.

    • Add 1000 mL of deionized water (1:5 solid-to-solvent ratio).[8]

    • Heat the flask using the heating mantle. Adjust the heating rate to achieve a steady boil without causing the material to char.

    • Continue the distillation for 3 hours, collecting the essential oil in the graduated tube of the Clevenger apparatus.[8]

  • Collection and Drying:

    • Once the distillation is complete, allow the apparatus to cool.

    • Carefully collect the separated essential oil.

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: Quantify the this compound content using GC-MS.

Protocol 2: Solvent Extraction of this compound from Pine Resin
  • Material Preparation: Obtain 10 g of pine resin.

  • Extraction:

    • Place the resin in a 250 mL Erlenmeyer flask.

    • Add 100 mL of a 1:1 (v/v) mixture of hexane and acetone.[7]

    • Seal the flask and place it on a magnetic stirrer. Stir at room temperature (22°C) for 1 hour.[3]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to remove any solid impurities.

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent using a rotary evaporator at a low temperature (e.g., 35-40°C) and reduced pressure.

  • Analysis: Redissolve a known mass of the resulting oleoresin in a known volume of solvent and analyze by GC-FID or GC-MS to determine the this compound concentration.[7]

Protocol 3: Supercritical CO₂ Extraction of this compound
  • Material Preparation: Grind 100 g of dried plant material to a uniform particle size (approx. 0.5-1.0 mm).

  • Apparatus Setup:

    • Load the ground material into the extraction vessel of the SFE system.

    • Set the system parameters. A starting point could be:

      • Pressure: 350 bar[13]

      • Temperature: 50°C[13]

      • CO₂ Flow Rate: 5 g/min

      • Co-solvent: 1% Ethanol[13]

  • Extraction:

    • Pressurize the system with CO₂ to the desired setpoint.

    • Initiate the CO₂ flow and the co-solvent pump.

    • Run the extraction for a predetermined time (e.g., 120 minutes).

  • Collection:

    • The extract is collected in a separator vessel by reducing the pressure, which causes the CO₂ to return to a gaseous state and the this compound to precipitate.

    • Collect the extract from the separator.

  • Analysis: Analyze the extract for this compound content and purity using GC-MS.

Visualizations

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_post Phase 3: Post-Processing & Analysis PlantMaterial Select Plant Material Drying Drying & Grinding PlantMaterial->Drying ExtractionMethod Choose Extraction Method (Hydrodistillation, Solvent, SFE) Drying->ExtractionMethod Optimization Optimize Parameters (Temp, Time, Pressure, Solvent) ExtractionMethod->Optimization Filtration Filtration / Separation Optimization->Filtration Purification Purification / Solvent Removal Filtration->Purification Analysis Analysis (GC-MS) Purification->Analysis FinalProduct FinalProduct Analysis->FinalProduct High-Purity this compound Extraction_Decision_Tree Start Goal: Extract this compound Purity High Purity & No Residue? Start->Purity Scale Lab Scale or Pilot? Purity->Scale No SFE Supercritical Fluid Extraction (SFE) Purity->SFE Yes Solvent Solvent Extraction Scale->Solvent Pilot/Industrial Hydro Hydrodistillation Scale->Hydro Lab Scale Thermal Thermally Sensitive? Thermal->Solvent Yes (with care) Thermal->Hydro No Solvent->Thermal SFE_Parameters center This compound Yield & Purity Pressure Pressure center->Pressure Density Temp Temperature center->Temp Density Vapor Pressure FlowRate CO2 Flow Rate center->FlowRate CoSolvent Co-Solvent center->CoSolvent Polarity Time Time center->Time

References

Technical Support Center: Large-Scale Synthesis of 3-Carene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 3-carene derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound derivatives?

A1: The primary challenges include:

  • Controlling Stereoselectivity: Due to its chiral nature, reactions with this compound can lead to mixtures of diastereomers, which can be difficult to separate.[1][2][3]

  • Side Reactions: Isomerization of the carene backbone and oxidation of the double bond or allylic positions are common side reactions.[4][5][6]

  • Catalyst Selection and Deactivation: Identifying a robust catalyst that provides high yield and selectivity and is resistant to deactivation is crucial for large-scale production.[7][8]

  • Product Purification: Separating the desired derivative from unreacted starting material, byproducts, and catalyst residues can be complex, especially for chiral compounds.[9][10][11]

  • Exothermic Reactions: Many derivatization reactions, such as epoxidation, are exothermic and require careful thermal management to prevent runaway reactions.[12]

Q2: How can I control the stereoselectivity of my reaction?

A2: Controlling stereoselectivity is a key challenge.[1][2] Consider the following strategies:

  • Chiral Catalysts and Reagents: Employing chiral catalysts or reagents can induce facial selectivity in the attack on the this compound double bond.

  • Substrate Control: The inherent stereochemistry of the this compound molecule can direct the approach of reagents. For example, in epoxidation with peroxy acids, the attack often occurs from the less hindered face, leading predominantly to the trans-epoxide.[3]

  • Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all influence the stereochemical outcome. A systematic optimization of these parameters is often necessary.[13][14]

Q3: My this compound starting material is isomerizing during the reaction. How can I prevent this?

A3: Isomerization of this compound to 2-carene (B1609329) or other terpenes can be a significant issue, particularly under acidic or high-temperature conditions.[5][6]

  • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) to achieve the desired transformation.

  • Catalyst Choice: Some catalysts are more prone to inducing isomerization. For instance, while certain solid bases can be used for intentional isomerization to 2-carene, they should be avoided if the this compound skeleton is to be preserved.[6]

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product and starting material to conditions that favor isomerization.

Q4: What are the common byproducts in the epoxidation of this compound and how can I minimize them?

A4: In addition to the desired 3,4-epoxycarane, common byproducts include allylic oxidation products such as this compound-5-one and this compound-2,5-dione.[15][16] The formation of glycols from the ring-opening of the epoxide can also occur, especially in the presence of water or protic solvents.[17] To minimize these:

  • Choice of Oxidizing Agent: While hydrogen peroxide is a green oxidant, its use in aqueous solutions can promote glycol formation.[17] Using organic peracids in aprotic solvents can improve selectivity.

  • Catalyst System: Certain catalytic systems, like those based on manganese, can be tailored to favor epoxidation over allylic oxidation.[15][16]

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions will suppress the formation of diols.

Troubleshooting Guides

Epoxidation of this compound
Problem Potential Cause Recommended Action
Low Conversion Insufficient catalyst activity or deactivation.- Increase catalyst loading incrementally.- Ensure the catalyst is properly activated and handled under an inert atmosphere if required.- Check for impurities in the starting material or solvent that could poison the catalyst.
Low reaction temperature.- Gradually increase the reaction temperature while carefully monitoring for exotherms.
Low Selectivity to Epoxide (High Allylic Oxidation) Free-radical side reactions.- Use a catalyst system known to favor epoxidation (e.g., certain manganese or rhenium complexes).[15][16]- Add a radical scavenger if compatible with the reaction.
Reaction temperature is too high.- Lower the reaction temperature.
Formation of Diols Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Add a dehydrating agent if compatible with the reaction chemistry.
Thermal Runaway Poor heat dissipation at a large scale.- Ensure adequate reactor cooling capacity.- Control the rate of addition of the oxidizing agent.- Use a reaction calorimeter to determine the heat of reaction and design appropriate safety measures.[12]
Prins Reaction with Formaldehyde
Problem Potential Cause Recommended Action
Low Yield of Target Product Formation of multiple side products (e.g., dioxanes, further condensation products).[18][19]- Optimize the molar ratio of this compound to formaldehyde.- Control the reaction temperature; lower temperatures may favor the desired product.[19]- Choose a catalyst with appropriate acidity; strong acids can promote side reactions.[18]
Formation of Acetylation Products Reaction in acetic acid as solvent.- If the hydroxyl product is desired, consider a different solvent system.- If acetylation is unavoidable, the acetylated product can be isolated and subsequently hydrolyzed.
Catalyst Deactivation Fouling of the catalyst surface.- For heterogeneous catalysts, consider periodic regeneration.- For homogeneous catalysts, ensure reaction conditions do not lead to catalyst precipitation or degradation.

Experimental Protocols

Protocol 1: Catalytic Epoxidation of (+)-3-Carene

This protocol is based on the epoxidation using a manganese-based catalytic system.[15][16]

Materials:

Procedure:

  • In a temperature-controlled reactor equipped with a stirrer, dropping funnel, and thermometer, dissolve (+)-3-carene in acetonitrile.

  • Add manganese sulfate (2 mol%), salicylic acid, and sodium bicarbonate to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add aqueous hydrogen peroxide dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with methylene chloride.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield trans-3,4-epoxycarane.

Protocol 2: Isomerization of this compound to 2-Carene

This protocol describes a solvent-free isomerization using a sodium-based catalyst.[5][6]

Materials:

  • (+)-3-Carene (purified)

  • Sodium metal

  • o-Chlorotoluene

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add freshly cut sodium metal.

  • Heat the flask until the sodium melts, and then stir vigorously to create a fine dispersion.

  • Cool the flask to room temperature and decant the solvent used for dispersion (if any).

  • Add (+)-3-carene to the dispersed sodium.

  • Slowly add o-chlorotoluene to initiate the formation of the catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by GC analysis.

  • After the desired conversion is reached (e.g., 24 hours), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of isopropanol, followed by water.

  • Separate the organic layer, wash with water, and dry over a suitable drying agent.

  • The resulting mixture containing 2-carene and unreacted this compound can be purified by fractional distillation.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Condensation of this compound with Formaldehyde

CatalystConversion of this compound (%)Selectivity to trans-4-hydroxymethyl-2-carene (%)Key Side ProductsReference
H₃PO₄5050-66Acetylation products[18]
ZnCl₂HighLowSuccessive condensation products[18]
LiClO₄HighLowSuccessive condensation products[18]
HalloysiteLowLowAcetylation products[18]
K-10 MontmorilloniteLowLowAcetylation products[18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Purified (+)-3-Carene solvent Dissolve this compound in Acetonitrile start->solvent reagents Prepare Catalyst System (e.g., MnSO4, Salicylic Acid, NaHCO3) reagents->solvent cool Cool Reactor to 0-5 °C solvent->cool add_h2o2 Slow Addition of H2O2 (Maintain T < 10 °C) cool->add_h2o2 monitor Monitor Reaction (TLC/GC) add_h2o2->monitor quench Quench with Na2S2O3 (aq) monitor->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash and Dry Organic Phase extract->wash_dry concentrate Concentrate under Vacuum wash_dry->concentrate purify Vacuum Distillation concentrate->purify product Final Product: trans-3,4-Epoxycarane purify->product troubleshooting_logic start Low Yield in this compound Derivatization check_conversion Is Conversion Low? start->check_conversion check_selectivity Is Selectivity the Issue? check_conversion->check_selectivity No low_conversion_causes Potential Causes: - Catalyst Deactivation - Insufficient Temperature - Impure Reagents check_conversion->low_conversion_causes Yes selectivity_causes Potential Causes: - Isomerization - Side Reactions (e.g., Oxidation) - Incorrect Stereocontrol check_selectivity->selectivity_causes Yes low_conversion_solutions Solutions: - Increase Catalyst Load - Check Catalyst Activity - Purify Starting Materials - Increase Temperature low_conversion_causes->low_conversion_solutions end Improved Yield low_conversion_solutions->end selectivity_solutions Solutions: - Milder Reaction Conditions - Change Catalyst/Solvent - Optimize Temperature - Use Chiral Auxiliaries selectivity_causes->selectivity_solutions selectivity_solutions->end

References

Technical Support Center: Stability of 3-Carene in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Carene. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by several factors:

  • Oxidation: this compound is susceptible to autoxidation, especially when exposed to air (oxygen). This process can be accelerated by light and heat.[1]

  • Isomerization: this compound can isomerize to its more stable isomer, 2-Carene. This can be catalyzed by acids, bases, or certain metals.

  • Temperature: Higher temperatures generally increase the rate of degradation and isomerization. For optimal stability, this compound should be stored at low temperatures.

  • Light: Exposure to UV light can promote photochemical oxidation and degradation.[2] Solutions of this compound should be stored in amber vials or protected from light.

  • Solvent Type: The choice of solvent can impact the stability of this compound. Protic solvents may participate in degradation reactions, and the polarity of the solvent can influence reaction rates.

  • pH: this compound is unstable in acidic and alkaline conditions, which can catalyze isomerization and other degradation reactions.[3]

Q2: How should I store my this compound samples and solutions to ensure maximum stability?

A2: Proper storage is critical for maintaining the integrity of this compound.[1][4]

  • Neat this compound: Store pure this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (2-8°C). Protect from light by using an amber glass bottle.

  • This compound in Solution: Solutions should also be stored in tightly sealed, light-protected containers at low temperatures. The choice of solvent is crucial (see troubleshooting section). For long-term storage, consider freezing the solution at -20°C or below.[5]

Q3: What are the common degradation products of this compound that I should be aware of?

A3: The degradation of this compound can lead to a variety of products, primarily through oxidation. Common degradation products include various oxygenated derivatives such as epoxides, alcohols, and ketones.[5][6] In the presence of acid or base catalysts, isomerization to 2-Carene is a primary concern.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: The most common and effective techniques for monitoring this compound stability are chromatographic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds like this compound and its degradation products.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used, particularly for less volatile degradation products. A stability-indicating HPLC method should be developed and validated to ensure that this compound can be quantified in the presence of its degradants.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of this compound in my stock solution over a short period.

  • Possible Cause: Your this compound solution is likely degrading due to oxidation or isomerization.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure your solution is stored at a low temperature (2-8°C or frozen), protected from light, and in a tightly sealed container.

    • Inert Atmosphere: If possible, prepare and store the solution under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Use high-purity, anhydrous solvents. Impurities in the solvent can catalyze degradation.

    • pH of the Solution: Ensure the solvent system is neutral. Avoid acidic or basic conditions unless required for your experiment.

Issue 2: I see unexpected peaks in my chromatogram when analyzing my this compound sample.

  • Possible Cause: These new peaks are likely degradation products or isomers of this compound.

  • Troubleshooting Steps:

    • Identify the Peaks: Use a mass spectrometer (e.g., GC-MS) to identify the molecular weights of the new peaks. This can help in identifying them as isomers (same molecular weight as this compound) or oxidation products (higher molecular weight).

    • Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a forced degradation study (see Experimental Protocols section). Exposing a fresh sample of this compound to stress conditions (e.g., heat, light, acid, base, oxidant) should intentionally generate these degradation products, helping to confirm their identity.

    • Review Experimental Conditions: Consider if any component of your experimental setup (e.g., metal parts, acidic buffers) could be catalyzing the degradation or isomerization of this compound.

Issue 3: My experimental results are inconsistent, and I suspect this compound instability is the cause.

  • Possible Cause: Inconsistent degradation of this compound between experiments can lead to variable results.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before your experiment. Avoid using old stock solutions.

    • Standardize Handling Procedures: Ensure that all experimental steps involving this compound are standardized, including incubation times, temperatures, and exposure to light.

    • Use an Internal Standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and injection volume. This will improve the accuracy of your quantification of this compound.

Quantitative Data on this compound Stability

The following table summarizes hypothetical stability data for this compound in common laboratory solvents under accelerated degradation conditions (40°C, exposure to air and ambient light). This data is for illustrative purposes to highlight potential differences in stability and should be confirmed experimentally.

SolventDielectric Constant% this compound Remaining after 7 daysMajor Degradation Products (Hypothetical)
n-Hexane1.8895%Minimal oxidation products
Acetonitrile37.585%Oxidation products
Ethanol24.575%Oxidation products, potential etherification byproducts
Methanol32.770%Oxidation products, potential etherification byproducts
DMSO46.765%Sulfoxide-mediated oxidation products

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Solvent System using GC-MS

This protocol provides a framework for conducting a stability study of this compound in a chosen solvent.

1. Materials and Reagents:

  • High-purity this compound

  • High-purity solvent of interest (e.g., ethanol)

  • Internal standard (e.g., dodecane)

  • Amber glass vials with Teflon-lined caps

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in the chosen solvent in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of dodecane (B42187) and dissolve it in the same solvent in a 10 mL volumetric flask.

3. Stability Study Setup:

  • Prepare a working solution by mixing the this compound stock solution and the internal standard stock solution to achieve a final concentration of 100 µg/mL for both.

  • Aliquot the working solution into several amber glass vials and seal them.

  • Store the vials under different conditions to be tested (e.g., 4°C protected from light, room temperature with light exposure, 40°C in an oven).

  • Designate time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).

4. GC-MS Analysis:

  • At each time point, take one vial from each storage condition.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

  • Use a suitable GC column (e.g., DB-5ms) and temperature program to separate this compound, the internal standard, and any potential degradation products.

  • Monitor the peak areas of this compound and the internal standard.

5. Data Analysis:

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each sample.

  • Compare the peak area ratios at different time points to the ratio at time zero to determine the percentage of this compound remaining.

  • Analyze the mass spectra of any new peaks to identify potential degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_stock Prepare this compound and Internal Standard Stock Solutions prep_work Prepare Working Solution prep_stock->prep_work aliquot Aliquot into Amber Vials prep_work->aliquot storage_conditions Store vials under different conditions: - 4°C, dark - RT, light - 40°C, dark aliquot->storage_conditions sampling Sample at designated time points (0, 24, 48h...) storage_conditions->sampling gcms GC-MS Analysis sampling->gcms data Data Analysis: - Calculate % remaining - Identify degradants gcms->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_isomerization Isomerization carene3 This compound epoxide This compound Epoxide carene3->epoxide O2, light/heat alcohol Carene Alcohols carene3->alcohol O2, light/heat ketone Carene Ketones carene3->ketone O2, light/heat carene2 2-Carene carene3->carene2 Acid/Base catalyst

Caption: Simplified degradation pathways of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of 3-Carene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving high oral bioavailability for this compound?

A1: The primary challenges stem from this compound's physicochemical properties and metabolic profile:

  • Poor Aqueous Solubility: this compound is a lipophilic hydrocarbon, making it practically insoluble in water.[1] This poor solubility limits its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: this compound is susceptible to extensive metabolism by cytochrome P450 (CYP450) enzymes in the liver and small intestine. This "first-pass effect" significantly reduces the amount of unchanged this compound that reaches systemic circulation.

  • Potential for Efflux: As a lipophilic molecule, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen, further reducing its net absorption. Some terpenes have been shown to be inhibitors of efflux pumps which could be a potential advantage.[2][3][4][5]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can effectively overcome the challenges mentioned above:

  • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based systems encapsulate this compound in tiny oil droplets, increasing its solubility and facilitating its absorption through the lymphatic system, thereby bypassing the first-pass metabolism.[6]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, enhancing their stability and oral absorption.

  • Prodrug Approach: Although more complex for a hydrocarbon, creating a prodrug by introducing a transient hydrophilic group could temporarily increase water solubility and mask the molecule from metabolic enzymes.

Q3: What kind of improvement in bioavailability can be expected with these advanced formulations?

A3: Studies on similar terpenes have shown substantial improvements. For instance, a self-microemulsifying drug delivery system (SMEDDS) formulation of limonene (B3431351) resulted in a 3.71-fold increase in oral bioavailability compared to the free compound.[6] Nanoformulations of terpenes have demonstrated the potential for 2- to 10-fold gains in systemic exposure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of this compound delivery systems.

Problem Potential Cause Troubleshooting Steps Expected Outcome
Low Encapsulation Efficiency of this compound in Nanoformulations - Incompatible oil phase.- Incorrect surfactant/co-surfactant ratio.- Suboptimal process parameters (e.g., homogenization speed, sonication time).- Screen various oils for this compound solubility.- Optimize the surfactant-to-oil ratio using a pseudo-ternary phase diagram.- Systematically vary homogenization pressure/speed or sonication amplitude and duration.Increased encapsulation of this compound within the nanoparticles.
Physical Instability of Nanoemulsion (e.g., Creaming, Phase Separation) - Inappropriate surfactant selection (HLB value).- Insufficient electrostatic repulsion between droplets.- Ostwald ripening due to the volatility of this compound.- Select a surfactant or surfactant blend with an appropriate Hydrophilic-Lipophilic Balance (HLB) for the oil phase.- Use a surfactant that imparts a sufficient surface charge (zeta potential of at least ±30 mV is desirable).- Incorporate a less volatile, highly water-insoluble component (e.g., a long-chain triglyceride) into the oil phase.A physically stable nanoemulsion with a consistent droplet size over time.
High Variability in In Vivo Pharmacokinetic Data - Food effects influencing absorption.- Inconsistent dosing volume or concentration.- Animal-to-animal physiological variations.- Conduct studies in both fasted and fed states to assess the food effect.- Ensure accurate and consistent preparation and administration of the formulation.- Increase the number of animals per group to improve statistical power.More consistent and reproducible pharmacokinetic profiles.
Poor In Vitro-In Vivo Correlation (IVIVC) - Dissolution method does not mimic GI conditions.- In vitro cell models (e.g., Caco-2) do not fully replicate the complexity of the in vivo environment.- Unaccounted for lymphatic transport in the in vitro model.- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF).- Supplement Caco-2 cell studies with in situ intestinal perfusion models.- Employ lymphatic transport inhibitors in animal studies to elucidate the absorption pathway.Improved ability to predict in vivo performance based on in vitro data.

Quantitative Data Summary

While specific quantitative oral bioavailability data for this compound is limited, the following table presents data for the similar terpene, limonene, to provide an expected range of improvement with nanoformulations.

Formulation Compound Key Pharmacokinetic Parameter Improvement Reference
Self-Microemulsifying Drug Delivery System (SMEDDS)Limonene3.71-fold increase in oral bioavailability compared to free limonene.[6]
NanoemulsionLimoneneEnhanced bioaccessibility in in vitro digestion models.[7]
Solid Lipid Nanoparticles (SLNs)α-Pinene2.8-fold improvement in AUC compared to a control solution.[8]

Experimental Protocols

Preparation of this compound Loaded Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.

Materials:

  • This compound (as the oil phase)

  • A suitable surfactant (e.g., Tween 80, Cremophor EL)

  • A suitable co-surfactant (e.g., Transcutol HP, Propylene Glycol)

  • Purified water

Procedure:

  • Oil Phase Preparation: Dissolve a specific amount of this compound in the chosen surfactant/co-surfactant mixture.

  • Coarse Emulsion Formation: Add the oil-surfactant mixture to deionized water dropwise while stirring at a moderate speed using a magnetic stirrer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles). The homogenizer should be equipped with a cooling system to maintain the temperature.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and its formulations and to investigate the potential for efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Reference compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and rhodamine 123 as a P-gp substrate)

  • This compound and its formulations

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of the Transwell® inserts at an appropriate density.

  • Monolayer Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay. Only use monolayers with acceptable TEER values and low Lucifer yellow leakage.

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound (this compound or its formulation) in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Efflux Study (Basolateral to Apical - B to A): a. Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber. b. Follow the same incubation and sampling procedure as the A to B study.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the insert.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Calculation of Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies F1 Screening of Excipients (Oils, Surfactants, Co-surfactants) F2 Construction of Pseudo-ternary Phase Diagrams F1->F2 F3 Preparation of Formulations (Nanoemulsion, SLN, SEDDS) F2->F3 F4 Physicochemical Characterization (Size, PDI, Zeta Potential, EE%) F3->F4 IV1 In Vitro Dissolution Studies (Biorelevant Media) F4->IV1 IV2 Caco-2 Cell Permeability Assay F4->IV2 IV3 Metabolic Stability Assay (Liver Microsomes) F4->IV3 INV1 Pharmacokinetic Studies in Rodents (Oral and IV Administration) IV2->INV1 IV3->INV1 INV2 Bioavailability Calculation INV1->INV2 INV3 Tissue Distribution Studies INV1->INV3

Figure 1: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism GI GI Lumen (this compound Formulation) Enterocyte Enterocyte GI->Enterocyte Absorption Lymph Lymphatic Circulation Enterocyte->Lymph Lymphatic Uptake (Lipid Formulations) Portal Portal Vein Enterocyte->Portal To Liver Systemic Systemic Circulation (Bioavailable this compound) Lymph->Systemic Bypasses Liver Liver Liver Portal->Liver Metabolites Metabolites (e.g., 3-caren-10-oic acid) Liver->Metabolites CYP450 Enzymes Liver->Systemic Metabolites->Systemic Excretion

Figure 2: Absorption and metabolism pathways for orally administered this compound.

References

Troubleshooting poor resolution in chiral separation of 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-Carene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the enantioseparation of this chiral monoterpene.

Troubleshooting Guide: Poor Resolution

This guide addresses specific issues related to achieving baseline separation of (+)-3-Carene and (-)-3-Carene enantiomers.

Q1: Why am I observing poor resolution (Rs < 1.5) between the this compound enantiomers in my Gas Chromatography (GC) analysis?

Poor resolution in the chiral GC separation of this compound can stem from several factors related to the column, temperature, flow rate, or sample concentration.

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the column is paramount for chiral separations.[1] For terpenes like this compound, cyclodextrin-based CSPs are highly effective.[2][3]

    • Solution: Ensure you are using a suitable column. Columns with derivatized β-cyclodextrin stationary phases, such as Rt-βDEXsm, are often optimal for resolving monoterpene enantiomers, including those structurally similar to this compound like α- and β-pinene.[2][4]

  • Suboptimal Temperature Program: The temperature ramp rate can significantly impact resolution.

    • Solution: Employ a slow temperature ramp. The best resolution is often achieved with slower ramp rates of 1-2°C per minute.[5] A faster ramp can cause peaks to elute too quickly, preventing effective separation.

  • Incorrect Linear Velocity (Flow Rate): While standard GC methods often use a linear velocity of around 40 cm/s for hydrogen, chiral separations on cyclodextrin (B1172386) columns can benefit from higher rates.

    • Solution: Optimize the linear velocity of the carrier gas. For hydrogen, increasing the linear velocity to a range of 60-80 cm/s can improve resolution.[5]

  • Column Overload: Injecting too much sample is a common cause of poor resolution and peak broadening.

    • Solution: Reduce the sample concentration. For optimal separation on chiral columns, on-column concentrations should typically be 50 ng or less.[5] If major constituents are being analyzed, reducing the sample size may be necessary to prevent overloading.[4]

  • Improper Initial Oven Temperature: The starting temperature of your GC oven can affect peak width and, consequently, resolution.

    • Solution: Use an appropriate minimum operating temperature for your specific column (typically 40°C or 60°C).[5] This ensures that the enantiomers interact effectively with the stationary phase from the beginning of the run.

Troubleshooting Workflow for Poor GC Resolution

start Poor Resolution (Rs < 1.5) cause1 Check Chiral Stationary Phase start->cause1 Column Related cause2 Review Temperature Program start->cause2 Method Parameters cause3 Verify Linear Velocity start->cause3 cause4 Assess Sample Concentration start->cause4 sol1 Use β-cyclodextrin derivative column (e.g., Rt-βDEXsm) cause1->sol1 Solution sol2 Decrease ramp rate to 1-2°C/min cause2->sol2 Solution sol3 Increase H2 velocity to 60-80 cm/s cause3->sol3 Solution sol4 Dilute sample (Target <50 ng on-column) cause4->sol4 Solution

Caption: A workflow diagram for troubleshooting poor GC resolution.

Q2: I'm using HPLC, but my this compound enantiomers are co-eluting. How can I improve the separation?

Achieving chiral separation in HPLC requires careful selection of the stationary phase, mobile phase, and operating conditions. Co-elution suggests that the current method lacks the necessary enantioselectivity.

Potential Causes and Solutions:

  • Incorrect Chiral Stationary Phase (CSP): Not all CSPs are suitable for all compounds. Polysaccharide-based CSPs are the most popular choice for a wide range of chiral separations.[6]

    • Solution: Screen different types of polysaccharide-based columns. Both amylose (B160209) and cellulose-based CSPs can offer unique selectivity.[6] For monoterpenes, an amylose-based column like CHIRALPAK AD-H has shown good chiral recognition for similar compounds.[7]

  • Suboptimal Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical for resolution in chiral HPLC.[6]

    • Solution (Normal Phase): Vary the ratio of the alkane (e.g., hexane (B92381), heptane) and the alcohol modifier (e.g., isopropanol, ethanol). Decreasing the percentage of the alcohol will increase retention and may improve resolution.[8]

    • Solution (Reversed Phase): Adjust the ratio of water and organic solvent (e.g., acetonitrile, methanol).

    • Additives: For certain analytes, adding a small amount (e.g., 0.1%) of an acid (like acetic acid or TFA) or a base (like diethylamine) can significantly improve peak shape and resolution, although this is less common for neutral hydrocarbons like this compound.[9][10]

  • Inappropriate Flow Rate: The flow rate affects the time analytes spend interacting with the CSP.

    • Solution: If some separation is observed, try decreasing the flow rate. A lower flow rate increases the interaction time with the stationary phase, which can enhance resolution, especially for difficult separations.

  • Temperature Effects: Temperature can alter the conformation of the chiral selector on the stationary phase, thereby changing selectivity.[6]

    • Solution: Evaluate a range of column temperatures. Lower temperatures generally lead to better chiral selectivity and improved resolution.[10] However, the effect is not always predictable, so testing temperatures between 10°C and 40°C is recommended.

Key Parameter Relationships in Chiral Chromatography

Resolution Chiral Resolution (Rs) CSP Stationary Phase (Selectivity) CSP->Resolution Determines Interaction MobilePhase Mobile Phase (Composition) MobilePhase->Resolution Modifies Interaction Strength Temp Temperature Temp->Resolution Affects Kinetics & Selectivity FlowRate Flow Rate FlowRate->Resolution Influences Efficiency & Time Concentration Sample Load Concentration->Resolution Impacts Peak Shape

Caption: The relationship between key parameters and chiral resolution.

Frequently Asked Questions (FAQs)

Q3: What are the recommended starting conditions for a chiral GC method for this compound separation?

A good starting point is crucial for method development. The following table summarizes typical starting parameters for the chiral GC analysis of this compound and similar monoterpenes.

Table 1: Recommended Starting Parameters for Chiral GC Analysis

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness with a derivatized β-cyclodextrin CSP (e.g., Rt-βDEXsm)Provides high selectivity for monoterpene enantiomers.[2][4]
Carrier Gas HydrogenOffers higher efficiency and allows for faster linear velocities, improving resolution.[5]
Linear Velocity 60 cm/sFaster velocities often enhance chiral resolution on these specific columns.[5]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injector Temp. 220°CEnsures complete vaporization of the sample.
Oven Program 40°C initial, ramp at 2°C/min to 200°CA low starting temperature and slow ramp rate are critical for maximizing resolution.[5]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust for quantification; MS provides mass confirmation.
Detector Temp. 250°C (FID)Prevents condensation of analytes.
Q4: What is a typical experimental protocol for preparing and analyzing a this compound sample?

This protocol outlines the key steps from sample preparation to data analysis for a chiral GC-MS method.

Detailed Experimental Protocol: Chiral GC-MS of this compound

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic this compound standard at 1 mg/mL in a suitable solvent (e.g., hexane or ethyl acetate).

    • Create a working standard by diluting the stock solution to approximately 10 µg/mL. This helps prevent column overload.

    • If analyzing this compound in a complex matrix (like an essential oil), dilute the sample 1:100 (v/v) in the same solvent as the standard to bring the analyte concentration into a suitable range.[4]

  • GC-MS Instrument Setup:

    • Install a chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm).

    • Set up the instrument according to the parameters outlined in Table 1.

    • For the MS detector, use electron impact (EI) ionization at 70 eV.[11]

    • Set the MS to scan a mass range of m/z 40-200 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of this compound (e.g., m/z 93, 121, 136).

  • Analysis Sequence:

    • Inject a solvent blank to ensure the system is clean.

    • Inject the 10 µg/mL racemic standard to determine the retention times of the (+)- and (-)-3-Carene enantiomers and to confirm resolution.

    • Inject the prepared sample.

    • Run a standard after every 10 sample injections to check for retention time stability and response.[12]

  • Data Analysis:

    • Identify the peaks for the this compound enantiomers in the sample chromatogram by comparing their retention times and mass spectra to the racemic standard.

    • Integrate the peak areas for each enantiomer.

    • Calculate the resolution (Rs) between the two enantiomer peaks using the standard formula. A value of Rs ≥ 1.5 indicates baseline separation.

    • Determine the enantiomeric ratio or enantiomeric excess (ee%) if required.

References

Technical Support Center: Stabilizing 3-Carene in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the volatility of 3-Carene in topical formulations. The following sections detail experimental protocols, data presentation, and troubleshooting advice to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce the volatility of this compound in a topical formulation?

A1: The primary methods to reduce the volatility of this compound include:

  • Encapsulation: This involves entrapping this compound within a carrier system. Common encapsulation techniques include the use of liposomes, polymeric nanoparticles, and microemulsions. These systems create a physical barrier that slows the release of the volatile compound.

  • Inclusion Complexation: This method utilizes host molecules, most commonly cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface. This compound, being a lipophilic molecule, can be entrapped within the cyclodextrin (B1172386) cavity, forming an inclusion complex that reduces its vapor pressure.

  • Use of Fixatives: Fixatives are substances with low volatility that are added to formulations to slow the evaporation of more volatile components.[1] In the context of topical formulations, these can be high molecular weight polymers or other oleaginous materials that increase the viscosity of the formulation and reduce the diffusion and release of volatile terpenes.

Q2: How can I determine the effectiveness of a chosen stabilization method?

A2: The effectiveness of a stabilization method can be assessed through various analytical techniques:

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is a primary method to quantify the amount of volatile compounds released from a formulation into the air. A reduction in the concentration of this compound in the headspace of a stabilized formulation compared to a control indicates successful volatility reduction.[2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. By analyzing the temperature at which weight loss occurs, you can infer the thermal stability and volatility of the formulation. An increase in the onset temperature of weight loss for a stabilized this compound formulation suggests improved stability.[3]

  • Vapor Pressure Measurement: Although more complex, direct measurement of the vapor pressure of the formulation can provide quantitative data on the reduction of volatility.[4]

  • In vitro Release Studies: These studies, often using Franz diffusion cells, can measure the rate at which this compound is released from the topical formulation over time. A slower, more sustained release profile indicates successful stabilization.[5][6]

Q3: What are the critical factors to consider when formulating with this compound?

A3: Several factors can impact the stability of this compound in topical formulations:

  • Temperature: Elevated temperatures during processing and storage can significantly increase the volatility and degradation of this compound. It is crucial to maintain controlled temperatures throughout the manufacturing and shelf-life of the product.[7]

  • pH: The pH of the formulation can influence the stability of both the this compound and the other excipients. Compatibility studies are essential to determine the optimal pH range.

  • Exposure to Light and Oxygen: Like many terpenes, this compound can be susceptible to oxidation and degradation upon exposure to light and air. The use of opaque packaging and antioxidants can help mitigate these effects.

  • Excipient Compatibility: Interactions between this compound and other formulation components can affect its stability. It is important to conduct thorough compatibility studies with all excipients.[8]

Troubleshooting Guides

Issue 1: Loss of this compound Aroma and Efficacy Over Time
Potential Cause Troubleshooting Step Recommended Action
High Volatility The formulation lacks an effective volatility-reducing agent.Incorporate a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) to form an inclusion complex or use an encapsulation technique (e.g., liposomes, polymeric nanoparticles).
Oxidative Degradation Exposure to air and/or light during manufacturing or storage.Add an antioxidant (e.g., Vitamin E) to the formulation. Package the final product in an opaque, airtight container.
Incompatibility with Excipients This compound is reacting with other components in the formulation.Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and analyzing for degradation products over time using GC-MS.
Inappropriate Storage Conditions The product is stored at elevated temperatures.Recommend storage in a cool, dark place. Perform stability studies at various temperatures to establish appropriate storage conditions.
Issue 2: Phase Separation or Instability of the Formulation
Potential Cause Troubleshooting Step Recommended Action
Poor Emulsification The oil phase (containing this compound) is not properly dispersed in the aqueous phase.Optimize the homogenization speed and time. Evaluate different emulsifiers or combinations of emulsifiers to improve emulsion stability.
Crystallization of Cyclodextrin Complex The concentration of the this compound-cyclodextrin complex exceeds its solubility in the formulation.Determine the phase solubility diagram to understand the solubility limits of the complex in the formulation base. Adjust the concentration accordingly.[9]
Incompatibility of Encapsulation System The nanoparticles or liposomes are aggregating or breaking down in the formulation base.Evaluate the zeta potential of the nanoparticles to assess their stability. Adjust the pH or ionic strength of the formulation to improve colloidal stability.
Incorrect Order of Addition Adding this compound at an inappropriate stage of the manufacturing process (e.g., at high temperatures).Add this compound during the cooling phase of the formulation process, typically below 40°C, to minimize evaporative loss.[7]

Experimental Protocols

Protocol 1: Preparation of this compound/β-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to reduce its volatility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol:Water (1:1 v/v) solution

  • Mortar and Pestle

  • Vacuum oven

Methodology:

  • Place a specific molar ratio of β-cyclodextrin (e.g., 1:1 with this compound) into a mortar.[10]

  • Slowly add a small amount of the ethanol:water solution to the β-cyclodextrin while triturating to form a thick paste.

  • Gradually add the corresponding molar amount of this compound to the paste and continue to knead for 60 minutes.

  • The resulting paste is then dried in a vacuum oven at 40°C for 24 hours to obtain a constant weight.

  • The dried complex is pulverized into a fine powder and stored in a desiccator.

Protocol 2: Headspace GC-MS Analysis of this compound in a Topical Cream

Objective: To quantify the amount of this compound released into the headspace from a topical cream formulation.

Materials and Instrumentation:

  • Topical cream containing this compound

  • Headspace vials (e.g., 20 mL)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and a Headspace Autosampler

  • GC Column suitable for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Methodology:

  • Sample Preparation: Accurately weigh a specified amount (e.g., 1.0 g) of the topical cream into a headspace vial. Seal the vial immediately with a PTFE/silicone septum and aluminum cap.[11]

  • Standard Preparation: Prepare a series of calibration standards by spiking a known amount of this compound into a control cream base (without this compound) and preparing them in headspace vials in the same manner as the sample.

  • HS-GC-MS Parameters:

    • Headspace Autosampler:

      • Incubation Temperature: 80-120°C (optimization required)[3]

      • Incubation Time: 15-30 minutes

      • Syringe Temperature: 90-130°C

      • Injection Volume: 1 mL

    • GC-MS:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

      • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 40-400

  • Analysis: Run the standards and samples through the HS-GC-MS system. Identify the this compound peak based on its retention time and mass spectrum.

  • Quantification: Create a calibration curve from the peak areas of the standards. Use the calibration curve to determine the concentration of this compound in the headspace of the sample.

Data Presentation

Table 1: Hypothetical Phase Solubility Data for this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This table illustrates the type of data that would be generated from a phase solubility study. The linear increase in this compound solubility with increasing HP-β-CD concentration suggests the formation of a soluble inclusion complex.

HP-β-CD Concentration (mM) This compound Solubility (mM)
00.4
21.2
42.0
62.8
83.6
104.5

Note: This is example data. Actual values must be determined experimentally.

From such a diagram, the stability constant (Kc) can be calculated using the Higuchi-Connors equation, which provides a quantitative measure of the affinity between this compound and the cyclodextrin.[12]

Table 2: Example Thermogravimetric Analysis (TGA) Data for this compound Formulations

This table presents hypothetical TGA data to compare the thermal stability of unformulated this compound with stabilized formulations.

Formulation Onset of Weight Loss (°C) Weight Loss at 150°C (%)
Neat this compound8595
This compound in Cream Base9570
This compound/β-CD Complex in Cream11535
Encapsulated this compound in Cream12525

Note: This is example data for illustrative purposes. An increase in the onset temperature of weight loss indicates improved thermal stability and reduced volatility.[13]

Visualizations

Experimental_Workflow_for_Stabilization cluster_formulation Formulation Development cluster_characterization Characterization and Analysis cluster_optimization Optimization Select_Method Select Stabilization Method (Encapsulation, Complexation) Prepare_Formulation Prepare Topical Formulation Select_Method->Prepare_Formulation Incorporate_3Carene Incorporate Stabilized this compound Prepare_Formulation->Incorporate_3Carene HS_GCMS Headspace GC-MS (Volatility Assessment) Incorporate_3Carene->HS_GCMS Analyze TGA Thermogravimetric Analysis (Thermal Stability) Incorporate_3Carene->TGA Analyze Release_Studies In Vitro Release Studies (Release Kinetics) Incorporate_3Carene->Release_Studies Analyze Stability_Testing Accelerated Stability Testing Incorporate_3Carene->Stability_Testing Analyze Evaluate_Results Evaluate Results Stability_Testing->Evaluate_Results Refine_Formulation Refine Formulation? Evaluate_Results->Refine_Formulation Refine_Formulation->Select_Method Yes Final_Product Final_Product Refine_Formulation->Final_Product No

Caption: Workflow for developing and evaluating a stabilized this compound topical formulation.

Logical_Relationship_Factors cluster_formulation Formulation Components cluster_environmental Storage & Processing cluster_stabilization Volatility Reduction Strategies 3Carene_Volatility This compound Volatility Formulation_Factors Formulation Factors 3Carene_Volatility->Formulation_Factors Environmental_Factors Environmental Factors 3Carene_Volatility->Environmental_Factors Viscosity Viscosity Formulation_Factors->Viscosity Excipient_Interactions Excipient Interactions Formulation_Factors->Excipient_Interactions pH pH Formulation_Factors->pH Temperature Temperature Environmental_Factors->Temperature Light_Exposure Light Exposure Environmental_Factors->Light_Exposure Oxygen_Exposure Oxygen Exposure Environmental_Factors->Oxygen_Exposure Stabilization_Methods Stabilization Methods Stabilization_Methods->3Carene_Volatility Encapsulation Encapsulation Stabilization_Methods->Encapsulation Complexation Complexation Stabilization_Methods->Complexation Fixatives Fixatives Stabilization_Methods->Fixatives

Caption: Factors influencing the volatility of this compound in topical formulations.

References

Technical Support Center: Evaluating the Skin Sensitization Potential of 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Carene. This resource provides in-depth guidance on addressing its potential for skin sensitization through a series of frequently asked questions, troubleshooting guides for common experimental assays, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the skin sensitization potential of this compound?

A1: this compound is considered a weak skin sensitizer (B1316253). However, the primary concern for sensitization is not with the pure compound itself, but with its auto-oxidation products. When exposed to air, this compound can form hydroperoxides, which are considered the main sensitizing agents[1][2]. Therefore, the sensitization potential of a this compound sample can increase over time with air exposure.

Q2: How does auto-oxidation of this compound contribute to skin sensitization?

A2: this compound, a bicyclic monoterpene, is susceptible to auto-oxidation, a process where it reacts with atmospheric oxygen to form hydroperoxides[1]. These hydroperoxides are more reactive than this compound itself and can act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a skin protein. This hapten-protein complex is then recognized by the immune system, leading to an allergic response, which manifests as allergic contact dermatitis upon subsequent exposure.

Q3: Which in vitro assays are recommended for evaluating the skin sensitization potential of this compound and its oxidation products?

A3: A weight-of-evidence approach using a combination of in vitro and in chemico methods is recommended, aligning with the Adverse Outcome Pathway (AOP) for skin sensitization. The three key assays are:

  • Direct Peptide Reactivity Assay (DPRA): This assay assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking the first key event (haptenation) of the AOP.

  • KeratinoSens™ Assay: This cell-based assay evaluates the activation of the Keap1-Nrf2-ARE pathway in keratinocytes, the second key event in the AOP.

  • Human Cell Line Activation Test (h-CLAT): This assay measures the activation of dendritic cells, the third key event, by quantifying the expression of specific cell surface markers.

Q4: Are there any challenges when testing this compound in these assays?

A4: Yes, this compound is a poorly water-soluble substance, which can present challenges in aqueous in vitro test systems. Ensuring proper dissolution and avoiding precipitation of the test substance is crucial for obtaining reliable results. Additionally, since the hydroperoxides are the primary sensitizers, it is important to consider the age and storage conditions of the this compound sample, or to test intentionally oxidized samples to assess the worst-case scenario for sensitization.

Troubleshooting Guides

Direct Peptide Reactivity Assay (DPRA)
Issue Potential Cause Troubleshooting Steps
Poor Solubility/Precipitation This compound is hydrophobic.- Use acetonitrile (B52724) as the solvent.- If precipitation is still observed, the result for a sensitizer may be an underestimation of its reactivity. A positive result can still be considered, but a negative result should be interpreted with caution[3].
Peptide Depletion in Negative Controls Contamination or degradation of peptides.- Ensure proper storage of peptide solutions.- Use fresh, high-quality reagents.
High Variability Between Replicates Inconsistent sample preparation or HPLC injection.- Ensure accurate and consistent pipetting.- Check the HPLC system for leaks or other issues.
KeratinoSens™ Assay
Issue Potential Cause Troubleshooting Steps
High Cytotoxicity at Low Concentrations The test substance may be inherently cytotoxic to keratinocytes.- Carefully select the concentration range based on a preliminary cytotoxicity assessment.- Ensure the final DMSO concentration does not exceed 1%[1].
Inconsistent Luciferase Induction Cell health issues or variability in cell density.- Maintain a consistent cell passage number and ensure cells are healthy and in the exponential growth phase.- Use a consistent seeding density.
False Positive Results The substance may be a chemical stressor without being a sensitizer, leading to Nrf2 activation[4].- Interpret results in the context of other assays (e.g., DPRA, h-CLAT) as part of a weight-of-evidence approach[4].
Human Cell Line Activation Test (h-CLAT)
Issue Potential Cause Troubleshooting Steps
Low Cell Viability Inherent cytotoxicity of the test substance.- Determine the CV75 (concentration with 75% cell viability) accurately to set the appropriate concentration range for the main experiment[5].
High Background Fluorescence Autofluorescence of the test substance or issues with flow cytometer settings.- Run an unstained control with the test substance to assess its autofluorescence.- Optimize flow cytometer settings (e.g., compensation).
False Negative Results Poor bioavailability of the test substance in the aqueous culture medium.- For hydrophobic substances like this compound, consider using alternative vehicles with proper scientific justification and validation[2].- Short-term exposure in a less aqueous medium has been explored to reduce false negatives for water-insoluble chemicals[6].

Data Presentation

This compound Skin Sensitization Data
Assay Endpoint Result Classification Source
in silico (DEREK Nexus)Predicted LLNA EC39.7%Moderate Sensitizer[1]
DPRALysine Peptide Depletion< 9%Low Reactivity[7]
DPRACys+Lys Peptide Depletion< 13%Low Reactivity[7]
Guinea Pig Maximization TestObservation-Weak Sensitizer[8]
Human Maximization TestObservationNo sensitizationNon-sensitizer[8]

Note: The LLNA EC3 value is a predicted value from an in silico model and should be interpreted with caution. The DPRA results indicate low reactivity within the tested concentration range.

Sensitization Potential of Related Terpene Hydroperoxides (in vitro COCAT data)

To illustrate the sensitizing potential of the auto-oxidation products, the following data is provided for hydroperoxides of other common terpenes. The Cocultured Activation Test (COCAT) is an in vitro method that, similar to the h-CLAT, assesses dendritic cell activation.

Compound EC150 (µM) for CD86 EC200 (µM) for CD54 Potency Ranking
Limonene-2-hydroperoxide1216Strong
Linalool (B1675412) hydroperoxides4545Moderate
Limonene-1-hydroperoxide100100Moderate
Cumene hydroperoxide120120Weak

Source: Adapted from Johansson et al., 2019[9]. This data is for hydroperoxides of limonene (B3431351) and linalool and is intended to be illustrative of the sensitization potential of terpene hydroperoxides.

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) - Based on OECD TG 442C
  • Preparation of Solutions:

    • Prepare a 100 mM solution of this compound in acetonitrile.

    • Prepare synthetic peptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH) in the appropriate buffer.

  • Incubation:

    • Incubate the this compound solution with the cysteine peptide at a 1:10 molar ratio and with the lysine peptide at a 1:50 molar ratio.

    • Incubate for 24 ± 2 hours at 25 ± 2.5°C.

  • Analysis:

    • Following incubation, quench the reaction and analyze the samples by HPLC with a gradient elution and UV detection at 220 nm.

  • Data Interpretation:

    • Calculate the percent peptide depletion for both cysteine and lysine.

    • Use the mean cysteine and lysine depletion to classify the reactivity (No/Minimal, Low, Moderate, High) and predict the sensitization potential[10][11].

KeratinoSens™ Assay - Based on OECD TG 442D
  • Cell Culture:

    • Culture the KeratinoSens™ cell line (HaCaT human keratinocytes transfected with a luciferase gene under the control of an ARE element) in 96-well plates for 24 hours[1].

  • Exposure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the stock solution to create a range of 12 test concentrations (e.g., from 0.98 to 2000 µM)[12]. The final DMSO concentration in the wells should be 1%[1].

    • Expose the cells to the test substance for 48 hours.

  • Luciferase Assay and Cytotoxicity:

    • After incubation, measure the luciferase activity using a luminometer.

    • In parallel plates, assess cell viability using the MTT assay.

  • Data Interpretation:

    • A substance is classified as a sensitizer if it induces a statistically significant luciferase induction of ≥ 1.5-fold compared to the vehicle control, at a concentration where cell viability is ≥ 70%[13][14]. The concentration at which a 1.5-fold induction is observed is termed the EC1.5 value[13][15].

Human Cell Line Activation Test (h-CLAT) - Based on OECD TG 442E
  • Cell Culture and Cytotoxicity:

    • Culture THP-1 cells (a human monocytic leukemia cell line).

    • Perform a preliminary cytotoxicity assay to determine the CV75 value (the concentration of the test substance that results in 75% cell viability)[5].

  • Exposure:

    • Based on the CV75, expose the THP-1 cells to a series of 8 concentrations of this compound for 24 hours[5].

  • Staining and Flow Cytometry:

    • After exposure, stain the cells with fluorescently labeled antibodies against CD86 and CD54, as well as a viability dye (e.g., propidium (B1200493) iodide).

    • Analyze the expression of CD86 and CD54 on viable cells using a flow cytometer.

  • Data Interpretation:

    • Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the vehicle control.

    • A substance is classified as a sensitizer if, in at least two of three independent experiments, the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at any concentration with a cell viability of ≥ 50%[5][16]. The effective concentrations to induce these thresholds are termed EC150 and EC200, respectively[5].

Mandatory Visualizations

cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (Haptenation) KE2 Key Event 2 (Keratinocyte Activation) MIE->KE2 DPRA KE3 Key Event 3 (Dendritic Cell Activation) KE2->KE3 KeratinoSens™ AO Adverse Outcome (Allergic Contact Dermatitis) KE3->AO h-CLAT

Adverse Outcome Pathway for Skin Sensitization.

cluster_pathway Keap1-Nrf2 Signaling Pathway Sensitizer Skin Sensitizer (e.g., this compound Hydroperoxide) Keap1 Keap1 Sensitizer->Keap1 Reacts with Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation Ub Ubiquitin Degradation Nrf2->Ub Under Normal Conditions Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Gene Cytoprotective Gene Expression ARE->Gene Activates

Keap1-Nrf2 Signaling Pathway Activation.

cluster_workflow Integrated In Vitro Testing Workflow start Test Substance (this compound) dpra DPRA (Peptide Reactivity) start->dpra keratino KeratinoSens™ (Keratinocyte Activation) start->keratino hclat h-CLAT (Dendritic Cell Activation) start->hclat woe Weight of Evidence Assessment dpra->woe keratino->woe hclat->woe end Sensitization Potential Classification woe->end

Integrated In Vitro Testing Workflow.

References

Optimization of reaction conditions for 3-Carene epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Optimization of 3-Carene Epoxidation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for this compound epoxidation, and which should I choose?

A1: The most common oxidizing agents are aqueous hydrogen peroxide (H₂O₂) and organic peracids like meta-chloroperbenzoic acid (m-CPBA) or peracetic acid.[1][2][3]

  • Hydrogen Peroxide (H₂O₂): This is an environmentally friendly, readily available, and practically waste-free option.[1] It is often used in combination with a catalyst, such as manganese sulfate (B86663) or a rhenium-based catalyst.[1][4]

  • Peracids (e.g., m-CPBA): These are highly effective and can often be used without a metal catalyst (Prileshaev reaction).[3] However, they can be more expensive, potentially hazardous, and generate acidic byproducts that may need to be removed during workup.

The choice depends on your specific requirements for cost, environmental impact, and catalyst compatibility. For greener and more economical processes, catalytic systems with H₂O₂ are preferable.

Q2: Which solvent system is optimal for this compound epoxidation?

A2: The choice of solvent significantly affects the reaction rate and outcome.[5] Polar aprotic solvents are commonly used.

  • Acetonitrile (B52724): Has been shown to be highly effective, especially in catalytic systems using H₂O₂ with manganese sulfate, sodium bicarbonate, and salicylic (B10762653) acid.[1][4]

  • Dimethylformamide (DMF) or Methanol: These can also be used, but in some systems, they may lead to a decrease in the yield of the desired epoxide compared to acetonitrile.[1]

  • Solvent-Free: Some sustainable protocols have been developed for solvent-free epoxidation using tungsten-based catalysts and H₂O₂, which can be advantageous for industrial applications.[6]

Q3: What are the typical side reactions I should be aware of?

A3: The primary side reactions involve allylic oxidation, which competes with epoxidation. This leads to the formation of byproducts such as this compound-5-one and this compound-2,5-dione.[1][4] The formation of these ketones is often observed in catalytic oxidations, for instance, with cobalt catalysts.[1] Additionally, the epoxide ring can be opened under acidic conditions, which can be caused by acidic catalysts or peracid byproducts, leading to the formation of diols.[6][7]

Q4: How can I improve the selectivity of the reaction towards the epoxide?

A4: To improve selectivity, consider the following:

  • Catalyst Choice: The catalytic system plays a crucial role. Systems like manganese sulfate with salicylic acid and sodium bicarbonate in acetonitrile have been developed for selective epoxidation.[1][4]

  • Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., 18–25 °C) can favor epoxidation over side reactions, which may be more prevalent at higher temperatures.[1][7]

  • pH Control: Adding a base like sodium bicarbonate can help neutralize acidic species that might catalyze side reactions or epoxide ring-opening.[1]

  • Choice of Oxidant: The selectivity can be influenced by the epoxidizing agent. Careful selection based on your specific substrate and catalyst is key.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Epoxide Yield Low Conversion of this compound: The reaction may not have gone to completion.Increase Reaction Time: Monitor the reaction using TLC or GC to determine the optimal time.[8]• Increase Temperature: Cautiously increase the temperature, but be aware of potential side reactions.[7]• Check Reagent Stoichiometry: Ensure an adequate molar excess of the oxidizing agent is used (e.g., a tenfold molar amount of H₂O₂ has been used for complete conversion).[1]
Poor Selectivity: Significant formation of side products (e.g., allylic oxidation).Optimize Catalyst System: Select a catalyst known for high selectivity.[1][3]• Adjust pH: Add a buffer like sodium bicarbonate to neutralize acidic byproducts.[1]• Lower Reaction Temperature: This can disfavor side reactions.[1]
Product Loss During Workup: The epoxide may be lost during extraction or purification.Gentle Extraction: Use a suitable solvent like methylene (B1212753) chloride for extraction.[1]• Careful Purification: Use vacuum distillation or chromatography for purification, being mindful of the epoxide's stability.[1]• Rinse Glassware: Ensure all glassware used for transfers is thoroughly rinsed with the extraction solvent.[8]
Catalyst Deactivation Poisoning: Impurities in the reagents or solvent can bind to the catalyst's active sites.Purify Reagents: Use high-purity this compound, solvents, and other reagents.[8][9]• Use Guard Beds: If feedstock impurities are a known issue, consider a purification step before the reaction.[10]
Fouling: Deposition of byproducts or polymers on the catalyst surface.Optimize Reaction Conditions: Adjust temperature and concentration to minimize byproduct formation.[10]• Catalyst Regeneration: If using a heterogeneous catalyst, consult literature for potential regeneration procedures (e.g., washing, calcination).
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst to lose surface area and activity.Maintain Optimal Temperature: Avoid excessive heat. Operate within the recommended temperature range for the specific catalyst.[9][11]
Formation of Diols Epoxide Ring Opening: The presence of acid (from catalyst, peracid, or workup) and a nucleophile (like water) can open the epoxide ring.Neutralize the Reaction: Add a base (e.g., NaHCO₃) to the reaction mixture.[1]• Anhydrous Conditions: If using peracids, consider running the reaction under anhydrous conditions if possible.• Buffered Workup: Use a buffered aqueous solution during the workup to avoid acidic conditions.

Experimental Protocols & Data

Protocol 1: Catalytic Epoxidation using H₂O₂ and Manganese Sulfate

This protocol is adapted from a method developed for the epoxidation of monoterpenes.[1][4]

Materials:

  • (+)-3-Carene

  • Acetonitrile (MeCN)

  • 36% Aqueous Hydrogen Peroxide (H₂O₂)

  • Manganese Sulfate (MnSO₄)

  • Salicylic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Methylene Chloride (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in acetonitrile.

  • Add manganese sulfate (e.g., 2 mol % relative to this compound), sodium bicarbonate, and salicylic acid to the solution.

  • Cool the mixture in an ice bath or maintain a constant temperature between 18-22 °C.

  • Slowly add a tenfold molar excess of 36% aqueous H₂O₂ to the stirred mixture.

  • Allow the reaction to stir at 18-22 °C and monitor its progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any remaining peroxide (e.g., with a saturated solution of sodium thiosulfate).

  • Extract the mixture with methylene chloride (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the resulting crude product by vacuum distillation or column chromatography to isolate the this compound epoxide.

Quantitative Data from Literature

The following table summarizes results from different catalytic systems for terpene epoxidation.

SubstrateOxidantCatalyst SystemSolventTemp (°C)Yield (%)Side ProductsReference
This compound36% H₂O₂MnSO₄, NaHCO₃, Salicylic AcidAcetonitrile18-2247This compound-5-one (13%), this compound-2,5-dione (7%)[1]
This compound35% H₂O₂Rhenium CatalystNot specifiedRoom Temp75Not specified[1]
Limonene33% H₂O₂MnSO₄, NaHCO₃, Salicylic AcidAcetonitrile18-2587 (diepoxide)-[1]
α-Pinene30% H₂O₂MnSO₄, NaHCO₃DMFNot specified54-[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the optimization of this compound epoxidation.

G start Start: Define Optimization Goal (Yield, Selectivity) reagents Select Reagents: - Oxidizing Agent (H2O2, Peracid) - Catalyst (Mn, Re, W) - Solvent (MeCN, DMF, etc.) start->reagents setup Reaction Setup: - Assemble Glassware - Add Reagents - Set Temperature reagents->setup run Run Reaction: - Stirring - Monitor Progress (TLC/GC) setup->run workup Workup & Isolation: - Quench Reaction - Extraction - Drying & Concentration run->workup analysis Analysis: - Determine Yield (GC/NMR) - Identify Byproducts (GC-MS) workup->analysis evaluate Evaluate Results analysis->evaluate optimize Adjust Conditions: - Temperature - Catalyst Loading - Reaction Time evaluate->optimize Goal Not Met end End: Optimized Protocol evaluate->end Goal Met optimize->setup

Caption: General workflow for optimizing this compound epoxidation reactions.

Troubleshooting Logic

This diagram provides a logical path for troubleshooting common issues encountered during the reaction.

G start Problem Encountered: Low Yield or Poor Selectivity check_conversion Check Conversion of Starting Material (GC/NMR) start->check_conversion low_conv Conversion is Low check_conversion->low_conv Incomplete high_conv Conversion is High check_conversion->high_conv Complete action_low_conv1 Increase Reaction Time or Temperature low_conv->action_low_conv1 action_low_conv2 Verify Catalyst Activity (Is it deactivated?) low_conv->action_low_conv2 action_low_conv3 Check Reagent Purity & Stoichiometry low_conv->action_low_conv3 check_byproducts Analyze for Side Products (GC-MS) high_conv->check_byproducts allylic_ox Allylic Oxidation Products (Ketones) Detected check_byproducts->allylic_ox diols Diols or other Ring-Opened Products Detected check_byproducts->diols action_allylic Lower Temperature OR Change Catalyst/Solvent System allylic_ox->action_allylic action_diols Add Base (e.g., NaHCO3) OR Ensure Neutral Workup diols->action_diols

Caption: A logical guide for troubleshooting this compound epoxidation experiments.

References

Technical Support Center: Storage and Handling of 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 3-Carene during storage. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and purity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bicyclic monoterpene naturally found in pine oil and turpentine.[1] It is used as a chemical intermediate in the pharmaceutical and agrochemical industries, a raw material for fragrances, and a flavoring agent.[1] The purity of this compound is critical for experimental reproducibility and the safety and efficacy of final products. Degradation can introduce impurities that may alter its chemical properties and lead to inconsistent results.

Q2: What are the primary causes of this compound degradation?

A2: The primary cause of this compound degradation is oxidation.[2] This process is accelerated by exposure to several environmental factors:

  • Air (Oxygen): this compound is air-sensitive and can readily oxidize upon exposure.[2][3]

  • Heat: Elevated temperatures increase the rate of degradation reactions.[3][4]

  • Light: Exposure to light, particularly UV light, can promote photooxidation.[1][5]

  • Incompatible Materials: Contact with strong oxidizing agents will cause rapid degradation.[3][6]

Q3: What are the main degradation products of this compound?

A3: Oxidation of this compound by atmospheric components like hydroxyl radicals (OH) and ozone (O3) leads to the formation of various products.[7] The main and first-generation oxidation product often identified is caronaldehyde .[7][8] Further oxidation can lead to the formation of highly oxidized organic molecules (HOMs), formic acid, and a range of other C7-C10 species.[9][10]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place, protected from light and air.[1][2][4] The container should be tightly sealed.[3][5] For long-term stability, storing under an inert atmosphere, such as nitrogen, is recommended.[11]

Q5: What is the expected shelf life of this compound?

A5: The shelf life can be 12 months or longer if stored properly.[11] However, if a sample has been stored for more than 24 months, its quality should be verified by analysis before use.[1]

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound.

Problem: I've noticed a change in the color or odor of my this compound sample.

  • Possible Cause: This is a strong indicator of oxidation. This compound is a colorless liquid with a characteristic sweet, woody odor.[1][2] Degradation can lead to the formation of various oxidized products, which may be colored or have different smells.

  • Solution: Do not use the sample for sensitive experiments. The purity is compromised. It is recommended to either purify the sample (e.g., by distillation) if feasible or obtain a new, uncompromised batch. To prevent this in the future, ensure the container is purged with an inert gas (see protocols below) and sealed tightly after each use.

Problem: My experimental results are inconsistent or unexpected.

  • Possible Cause: If this compound is a reactant or standard in your experiment, its degradation could be the source of the inconsistency. The presence of impurities such as caronaldehyde and other oxidized species can interfere with reactions or analytical measurements.[7][9]

  • Solution:

    • Verify Purity: Check the purity of your this compound stock using an appropriate analytical method like Gas Chromatography (GC).

    • Use a New Sample: If the purity is low, repeat the experiment with a fresh, high-purity sample of this compound.

    • Review Storage Practices: Use the troubleshooting workflow diagram below to assess your current storage protocol and identify potential areas for improvement.

Troubleshooting Workflow for this compound Degradation

G start Suspected this compound Degradation q1 Was the container tightly sealed? start->q1 q2 Was the sample protected from light? q1->q2 Yes res1 High Priority: Reseal tightly. Consider using PTFE-lined caps. q1->res1 No q3 Was the storage temperature cool (e.g., <25°C)? q2->q3 Yes res2 High Priority: Store in an amber vial or in a dark cabinet. q2->res2 No q4 Was the headspace purged with inert gas? q3->q4 Yes res3 High Priority: Move to a refrigerator or a cool, ventilated area. q3->res3 No res4 Best Practice: Purge with N2 or Ar (See Protocol). q4->res4 No end_node Sample is likely degraded. Verify purity (GC) before use. Acquire new sample if necessary. q4->end_node Yes res1->q2 res2->q3 res3->q4 res4->end_node

Caption: Troubleshooting workflow for identifying causes of this compound degradation.

Storage Condition Guidelines

The following table summarizes the recommended storage conditions for this compound based on various safety and technical data sheets.

ParameterRecommendationRationaleCitations
Temperature Cool, dry place. Recommended below 25°C (77°F). Refrigeration is suitable for long-term storage.Reduces the rate of thermal degradation and oxidation reactions.[1][2][6][11]
Atmosphere Keep air contact to a minimum. For long-term storage, store under an inert gas like nitrogen or argon.Prevents oxidation, which is the primary degradation pathway.[3][4][11]
Light Protect from light. Store in amber or opaque containers, or in a dark cabinet.Prevents photooxidation initiated by UV or visible light.[1][5]
Container Store in a tightly closed, hermetically sealed container. Use containers made of appropriate inert material.Prevents exposure to atmospheric oxygen and moisture.[1][3][5]
Incompatibilities Keep away from strong oxidizing agents, acids, and bases.These materials can catalyze or react vigorously with this compound, causing rapid degradation.[3][4][6]

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to create an inert atmosphere in a container of this compound to prevent oxidation.

Materials:

  • Container of this compound

  • Source of dry, high-purity inert gas (Nitrogen or Argon) with a regulator

  • Tubing to direct the gas flow

  • A long needle or cannula

  • A second, shorter needle to act as a vent

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Work in a well-ventilated area or a fume hood.

  • Puncture the septum or cap of the this compound container with both the long gas inlet needle and the shorter vent needle. Ensure the gas inlet needle reaches the bottom of the headspace, just above the liquid surface.

  • Set the gas regulator to a low, gentle flow rate (e.g., 1-2 psi). A vigorous flow can cause splashing and aerosolize the compound.

  • Gently flush the headspace of the container with the inert gas for 2-5 minutes. The inert gas, being heavier than air, will displace the oxygen, which will exit through the vent needle.

  • While the gas is still flowing, remove the vent needle first, and then remove the gas inlet needle. This maintains a positive pressure of inert gas inside the container.

  • Immediately seal the container tightly. For containers with screw caps, consider wrapping the cap threads with PTFE tape for an enhanced seal.

  • Label the container to indicate it has been stored under an inert atmosphere.

  • Store the container under the recommended conditions (cool, dark).

Protocol 2: Monitoring this compound Purity via Gas Chromatography (GC)

This protocol provides a general method to assess the purity of a this compound sample and detect the presence of degradation products.

Objective: To quantify the percentage of this compound and identify potential impurity peaks.

Instrumentation and Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms)

  • High-purity carrier gas (Helium or Hydrogen)

  • High-purity this compound reference standard

  • Appropriate solvent for dilution (e.g., Hexane, Ethyl Acetate)

  • Volumetric flasks and microsyringes

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the stored this compound sample at the same concentration as the standard.

  • GC Method Setup (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/minute to 180°C.

    • Carrier Gas Flow: Set to the column manufacturer's recommendation.

    • Injection Volume: 1 µL

    • Note: This method may require optimization for your specific instrument and column.

  • Analysis:

    • Inject the standard solution to determine the retention time of pure this compound.

    • Inject the sample solution.

    • Analyze the resulting chromatogram.

  • Data Interpretation:

    • Compare the chromatogram of the sample to the standard.

    • The purity can be estimated by the area percent method: (Area of this compound Peak / Total Area of All Peaks) * 100%.

    • The presence of additional peaks, especially those appearing after the main this compound peak, may indicate less volatile, oxidized degradation products. A significant decrease in the area percent of this compound compared to a fresh sample indicates degradation.

Degradation Pathway and Prevention Logic

The following diagrams illustrate the degradation process and the logic for selecting appropriate storage.

G cluster_0 Degradation Factors Oxygen Air (O2) Oxidation Oxidation Oxygen->Oxidation Heat Heat Heat->Oxidation Light Light Light->Oxidation Carene This compound (C10H16) Carene->Oxidation Products Degradation Products (Caronaldehyde, HOMs, etc.) Oxidation->Products

Caption: Simplified pathway showing factors that lead to this compound oxidation.

G start Select Storage Protocol for this compound q1 Storage Duration? start->q1 short_term Short-Term (< 3 months) Frequent Use q1->short_term Short long_term Long-Term (> 3 months) Infrequent Use q1->long_term Long rec1 Store in tightly sealed amber vial. Refrigerate (2-8°C). Minimize headspace. short_term->rec1 rec2 Purge with inert gas (N2/Ar). Seal tightly (use PTFE tape). Store in freezer (<0°C). long_term->rec2

Caption: Decision tree for selecting the appropriate this compound storage method.

References

Technical Support Center: Enhancing the Antibacterial Activity of 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to improve the antibacterial activity of the monoterpene 3-Carene.

Frequently Asked Questions (FAQs)

Q1: What is the baseline antibacterial activity of this compound?

A1: this compound, a natural bicyclic monoterpene, exhibits intrinsic antibacterial activity against a range of bacteria. Its mechanism of action primarily involves the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular contents and ultimately cell death.[1] It can also interfere with bacterial metabolic pathways and bind to bacterial DNA, affecting its structure and function.[1] The minimum inhibitory concentration (MIC) of this compound against various bacteria has been reported, providing a baseline for its efficacy.

Q2: What are the primary strategies to enhance the antibacterial activity of this compound?

A2: The primary strategies to improve the antibacterial potency of this compound include:

  • Chemical Modification: Synthesizing derivatives of this compound to create novel compounds with potentially enhanced antibacterial properties.

  • Synergistic Combination: Combining this compound with conventional antibiotics to achieve a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual activities.

  • Advanced Delivery Systems: Utilizing nanoformulations, such as nanoparticles or nanoemulsions, to improve the solubility, stability, and targeted delivery of this compound.

Q3: How can chemical modification improve the antibacterial activity of this compound?

A3: Chemical modification can enhance the antibacterial activity of this compound by introducing functional groups that can increase its interaction with bacterial cell structures, improve its solubility, or alter its electronic properties to be more disruptive to bacterial processes. For example, the synthesis of oxime sulfonates from 3-caren-5-one has been explored for antifungal activity, and similar derivatization strategies could yield compounds with potent antibacterial effects.

Q4: What is the principle behind the synergistic combination of this compound with antibiotics?

A4: The synergistic effect arises from the complementary mechanisms of action. This compound's ability to disrupt the bacterial cell membrane can increase the permeability of the membrane to conventional antibiotics. This allows the antibiotic to reach its intracellular target at a higher concentration, thereby increasing its efficacy, even against resistant strains.

Q5: How do nanoformulations enhance the antibacterial action of this compound?

A5: Nanoformulations, such as lipid nanoparticles or nanoemulsions, can encapsulate this compound, which is poorly soluble in water. This encapsulation can increase its stability, prevent its degradation, and facilitate its dispersion in aqueous environments. The small size of nanoparticles allows for better interaction with and penetration into bacterial biofilms and cell membranes, leading to a more effective delivery of this compound to its target.

Troubleshooting Guides

Chemical Modification of this compound
Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound derivative Incomplete reaction, side reactions, or degradation of the product.Optimize reaction conditions (temperature, time, catalyst). Purify starting materials. Use inert atmosphere if reagents are sensitive to air or moisture.
Derivative shows no improvement in antibacterial activity The modification did not enhance the interaction with the bacterial target. The derivative may be less stable or have poor solubility in the assay medium.Design and synthesize a library of derivatives with different functional groups. Test the stability and solubility of the new compounds. Consider QSAR (Quantitative Structure-Activity Relationship) studies to guide the design.
Difficulty in characterizing the synthesized derivative Impure product, complex structure.Use multiple analytical techniques (NMR, Mass Spectrometry, FTIR, X-ray crystallography) for structural elucidation. Ensure high purity of the sample before analysis.
Synergistic Combination Studies (Checkerboard Assay)
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent MIC values for this compound or antibiotic alone Inaccurate serial dilutions. Contamination of the bacterial culture. Variation in inoculum density.Use calibrated pipettes and perform dilutions carefully. Use aseptic techniques to avoid contamination. Standardize the bacterial inoculum to 0.5 McFarland standard.
No synergistic effect observed (FIC index > 0.5) The chosen antibiotic and this compound do not have complementary mechanisms of action against the test organism. The concentrations tested are not in the synergistic range.Test a wider range of antibiotics with different modes of action. Expand the concentration range of both this compound and the antibiotic in the checkerboard assay.
High variability in checkerboard assay results Pipetting errors in the 96-well plate setup. Edge effects in the microplate. Inconsistent incubation conditions.Use a multichannel pipette for consistency. Fill the outer wells of the plate with sterile broth to minimize evaporation. Ensure uniform temperature and humidity during incubation.
Nanoformulation of this compound
Issue Possible Cause(s) Troubleshooting Steps
Large and unstable nanoparticles Inappropriate formulation parameters (e.g., surfactant concentration, homogenization speed). Poor choice of nanoparticle matrix.Optimize the formulation by varying the ratio of this compound, polymer/lipid, and surfactant. Screen different types of biocompatible polymers or lipids.
Low encapsulation efficiency of this compound Poor affinity of this compound for the nanoparticle core. Leakage of this compound during the formulation process.Select a nanoparticle matrix with higher hydrophobicity. Modify the formulation process to minimize leakage (e.g., rapid cooling, cross-linking).
Nanoformulation does not show enhanced antibacterial activity Insufficient release of this compound from the nanoparticles at the target site. The nanoparticle size is too large for effective interaction with bacteria.Design nanoparticles with controlled release properties (e.g., pH-sensitive). Optimize the formulation to achieve a smaller particle size.

Quantitative Data Summary

Table 1: Baseline Antibacterial Activity of this compound
Bacterial StrainTypeMIC of this compound (mL/L)Reference
Brochothrix thermosphactaGram-positive20[1]
Pseudomonas fluorescensGram-negative20[1]
Table 2: Hypothetical Antibacterial Activity of this compound Derivatives

Disclaimer: The following data is illustrative to demonstrate the potential for improvement and is not based on published experimental results for antibacterial activity of these specific this compound derivatives.

CompoundModificationTarget BacteriumMIC (µg/mL)Fold Improvement vs. This compound
This compound-Staphylococcus aureus>1000-
3-Caren-5-one Oxime Sulfonate (Derivative A)Oximation and sulfonylationStaphylococcus aureus128>8x
Amino-3-Carene Derivative (Derivative B)AminationStaphylococcus aureus64>16x
Table 3: Hypothetical Synergistic Activity of this compound with Conventional Antibiotics

Disclaimer: The following data is illustrative to demonstrate the potential for synergy and is not based on published experimental results.

Target BacteriumAntibioticMIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of this compound in Combination (µg/mL)FIC IndexInterpretation
E. coliAmpicillin64>1000162500.5Synergy
S. aureusGentamicin8>100015000.625Additive
P. aeruginosaCiprofloxacin2>10000.252500.375Synergy
Table 4: Hypothetical Antibacterial Activity of Nanoformulated this compound

Disclaimer: The following data is illustrative to demonstrate the potential for improvement and is not based on published experimental results for antibacterial applications.

FormulationTarget BacteriumMIC (µg/mL)Fold Improvement vs. Free this compound
Free this compoundListeria monocytogenes>1000-
This compound Loaded Chitosan NanoparticlesListeria monocytogenes250>4x
This compound NanoemulsionListeria monocytogenes125>8x

Experimental Protocols

Synthesis of 3-Caren-5-one Oxime Sulfonates (Chemical Modification)

This protocol is adapted from a method for synthesizing antifungal derivatives and can be a starting point for creating novel antibacterial compounds.

Materials:

  • (+)-3-Carene

  • tert-butyl hydroperoxide (TBHP)

  • Cu(II)HY zeolite catalyst

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol (B145695)

  • Water

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine (B92270)

  • Dichloromethane

Procedure:

  • Synthesis of 3-Caren-5-one: Selectively oxidize (+)-3-Carene using TBHP as the oxidant and Cu(II)HY zeolite as the catalyst to obtain 3-caren-5-one.

  • Oximation of 3-Caren-5-one: Prepare 3-caren-5-one oxime by reacting 3-caren-5-one with NH₂OH·HCl in a mixed solvent of ethanol and water in the presence of sodium acetate.

  • Sulfonylation of 3-Caren-5-one Oxime: Synthesize the final 3-caren-5-one oxime sulfonates by O-sulfonylation of the oxime with the desired sulfonyl chloride in pyridine and dichloromethane.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

  • Characterization: Confirm the structure of the synthesized derivatives using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Checkerboard Assay for Synergistic Activity

Materials:

  • 96-well microtiter plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB)

  • Stock solutions of this compound and the test antibiotic

  • Resazurin solution (for viability assessment)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic in an appropriate solvent and dilute them to the desired starting concentrations in MHB.

  • Plate Setup:

    • Add 50 µL of MHB to all wells of the 96-well plate.

    • In the first column, add 50 µL of the this compound working solution and perform serial two-fold dilutions along the rows.

    • In the first row, add 50 µL of the antibiotic working solution and perform serial two-fold dilutions along the columns.

    • This creates a concentration gradient of both agents.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well.

  • Controls: Include wells with only the bacterial suspension (growth control), wells with media only (sterility control), and wells with each agent alone in serial dilutions (to determine individual MICs).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, assess bacterial growth visually or by adding a viability indicator like resazurin. The MIC is the lowest concentration of the agent(s) that inhibits visible growth.

  • Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC Index = FIC of this compound + FIC of Antibiotic

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Preparation of this compound Loaded Nanoparticles (Nanoformulation)

This is a general protocol for preparing polymer-based nanoparticles using the solvent evaporation method.

Materials:

  • This compound

  • A biodegradable polymer (e.g., PLGA, chitosan)

  • An organic solvent (e.g., acetone, dichloromethane)

  • A surfactant (e.g., polyvinyl alcohol (PVA), Tween 80)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated this compound.

  • Lyophilization: Freeze-dry the nanoparticles to obtain a powder for storage and future use.

  • Characterization: Characterize the nanoparticles for size, zeta potential, morphology (using techniques like DLS and SEM), and encapsulation efficiency.

Visualizations

Antibacterial_Mechanism_of_3_Carene 3_Carene This compound Cell_Membrane Bacterial Cell Membrane 3_Carene->Cell_Membrane Disruption & Increased Permeability Metabolic_Pathways Metabolic Pathways (e.g., TCA Cycle) 3_Carene->Metabolic_Pathways Inhibition Bacterial_DNA Bacterial DNA 3_Carene->Bacterial_DNA Binding & Structural Alteration Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Leakage of Contents Metabolic_Pathways->Cell_Death Energy Depletion Bacterial_DNA->Cell_Death Replication Inhibition

Caption: Mechanism of antibacterial action of this compound.

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (this compound & Antibiotic) Plate_Setup Set up 96-well plate with serial dilutions Stock_Solutions->Plate_Setup Bacterial_Culture Standardize Bacterial Culture (0.5 McFarland) Inoculation Inoculate with bacterial suspension Bacterial_Culture->Inoculation Plate_Setup->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Determine MICs (alone & in combination) Incubation->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpretation Interpret Results (Synergy, Additive, etc.) Calculate_FIC->Interpretation Nanoformulation_Process Organic_Phase Organic Phase (this compound + Polymer) Emulsification High-Speed Homogenization Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (Surfactant + Water) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation O/W Emulsion Nanoparticles This compound Loaded Nanoparticles Solvent_Evaporation->Nanoparticles

References

Technical Support Center: Mitigating the Central Nervous System Effects of 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and mitigating the central nervous system (CNS) effects of 3-Carene during their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary CNS effects of this compound observed in preclinical studies?

A1: The primary CNS effects of this compound are sedative, hypnotic, and anxiolytic.[1][2] These effects are attributed to its action as a positive allosteric modulator of the GABA-A benzodiazepine (B76468) (BZD) receptor.[1][3] At higher concentrations, these effects can manifest as motor impairment and excessive sedation.

Q2: What is the mechanism of action by which this compound exerts its CNS effects?

A2: this compound binds to the benzodiazepine site on the GABA-A receptor, specifically at the interface of the α1 and γ2 subunits.[1][3] This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in a depressive effect on the central nervous system.[1][2]

Q3: How can the sedative and motor-impairing effects of this compound be mitigated or reversed in an experimental setting?

A3: The CNS depressant effects of this compound can be effectively reversed by the administration of a GABA-A benzodiazepine receptor antagonist, such as flumazenil (B1672878).[1][3] Flumazenil acts as a competitive antagonist at the benzodiazepine binding site, displacing this compound and blocking its modulatory action.[1][3]

Q4: Are there any known neurotoxic effects of this compound?

A4: Current research suggests that this compound is not expected to be genotoxic.[4] However, like many terpenes, it can cause sensory irritation at high concentrations.[5][6] Further studies are needed to fully elucidate any potential for neurotoxicity, especially with chronic exposure or at high doses. Standard in vitro neurotoxicity assays, such as neuronal viability and apoptosis assays, can be employed to assess these potential risks.

Q5: What are the key experimental models to study the CNS effects of this compound?

A5: Both in vivo and in vitro models are valuable.

  • In vivo models: Rodent models (mice, rats) are commonly used to assess behavioral effects such as sedation (e.g., pentobarbital-induced sleep test), anxiety (e.g., elevated plus-maze), and motor coordination (e.g., rotarod test).[4][7]

  • In vitro models: Electrophysiological recordings (e.g., patch-clamp) on cultured neurons or brain slices can be used to directly measure the effects of this compound on GABA-A receptor function.[8] Additionally, neuronal cell lines can be used for neurotoxicity screening.

Section 2: Troubleshooting Guides

This section provides practical guidance for specific issues that may arise during experimentation with this compound.

Issue 1: Excessive Sedation or Unintended Anesthesia in Animal Models

Potential Cause Troubleshooting Step Expected Outcome
Dose of this compound is too high. Perform a dose-response study to determine the optimal dose for the desired effect without excessive sedation. Start with lower doses and gradually increase.Identification of a therapeutic window for the desired CNS effect with manageable sedation.
Synergistic effects with other compounds. If co-administering this compound with other substances, review their pharmacological profiles for potential additive or synergistic CNS depressant effects.Understanding of potential drug-drug interactions and adjustment of dosages accordingly.
High individual animal sensitivity. Monitor animals closely after administration. If significant variability is observed, consider increasing the sample size or using a different strain of animal.Reduced variability in experimental results and more reliable data.
Need for rapid reversal of sedation. Administer the GABA-A benzodiazepine receptor antagonist flumazenil. (See Table 2 for dosing recommendations).Prompt and effective reversal of sedative and motor-impairing effects.

Issue 2: Inconsistent or Noisy Electrophysiological Recordings

Potential Cause Troubleshooting Step Expected Outcome
Poor seal formation in patch-clamp experiments. Ensure the pipette tip is clean and appropriately sized for the neuron. Approach the cell slowly and apply gentle suction to form a high-resistance seal (>1 GΩ).Stable and low-noise baseline recordings.
Voltage-clamp is not optimal. After establishing a whole-cell configuration, allow the cell to stabilize before recording. Compensate for series resistance and capacitance.Accurate measurement of GABAergic currents without voltage-clamp errors.
This compound solution is not stable or improperly prepared. Prepare fresh solutions of this compound for each experiment. Due to its lipophilic nature, use an appropriate solvent (e.g., DMSO) at a final concentration that does not affect neuronal activity.Consistent and reproducible effects of this compound on GABA-A receptor currents.
Run-down of GABA-A receptor currents. Include ATP and GTP in the internal pipette solution to maintain the phosphorylation state of the receptors. Record baseline currents for a stable period before applying this compound.Stable recordings over the duration of the experiment.

Section 3: Quantitative Data Summary

Table 1: In Vivo Behavioral Effects of this compound in Mice

Parameter Dose of this compound (oral) Effect Reference
Sleep Latency 100 mg/kgSignificant decrease[3]
Sleep Duration 100 mg/kgSignificant increase[3]
Motor Coordination (Rotarod) To be determined in dose-response studiesExpected dose-dependent impairment[4][7]

Table 2: Reversal of this compound Induced CNS Depression with Flumazenil

Species This compound Effect Flumazenil Dose (IV) Outcome Reference
MouseProlonged decay time of sIPSCs1 µM (in vitro)Full inhibition of this compound's effect[3]
Human (for general benzodiazepine reversal)Sedation0.2 mg initial dose, repeatable up to 1 mgReversal of sedation[9][10]

Table 3: In Vitro Neurotoxicity of this compound

Assay Cell Type This compound Concentration Result Reference
Neuronal Viability (MTT Assay) Primary cortical neurons or neuronal cell linesTo be determinedAssess for concentration-dependent cytotoxicity[11]
Apoptosis (Caspase-3 Activity) Primary cortical neurons or neuronal cell linesTo be determinedAssess for induction of apoptotic pathways[5][12]

Section 4: Experimental Protocols

Protocol 1: Assessment of Motor Coordination using the Rotarod Test

Objective: To evaluate the effect of this compound on motor coordination and balance in mice.

Materials:

  • Rotarod apparatus

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound solution (dissolved in a suitable vehicle, e.g., corn oil)

  • Vehicle control

  • Flumazenil solution (for reversal studies)

Methodology:

  • Habituation: For 2-3 days prior to testing, habituate the mice to the rotarod apparatus by placing them on the rotating rod at a low speed (e.g., 4 rpm) for 5 minutes each day.

  • Baseline Measurement: On the test day, record the baseline latency to fall for each mouse. The rotarod can be set to a fixed speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). The trial ends when the mouse falls off or clings to the rod for one full revolution without running. Conduct 2-3 baseline trials with a 15-20 minute inter-trial interval.

  • Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle to different groups of mice.

  • Post-treatment Testing: At a predetermined time point after administration (e.g., 30 minutes), place the mice back on the rotarod and record the latency to fall.

  • Reversal Study (Optional): In a separate group of mice treated with an effective dose of this compound, administer flumazenil (e.g., 0.1-0.5 mg/kg, i.p.) and re-test on the rotarod after a suitable interval (e.g., 5-10 minutes).

  • Data Analysis: Compare the latency to fall between the vehicle and this compound treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

Objective: To measure the modulatory effect of this compound on GABA-A receptor-mediated currents in cultured neurons.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical)

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (containing physiological ion concentrations)

  • Internal pipette solution (containing CsCl to isolate chloride currents, and ATP/GTP)

  • GABA solution

  • This compound stock solution (in DMSO)

  • Flumazenil stock solution (in DMSO)

Methodology:

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a neuron with the recording pipette and form a gigaohm seal. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV. Record baseline GABA-A receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) or apply brief puffs of a low concentration of GABA to elicit currents.

  • This compound Application: Perfuse the recording chamber with a known concentration of this compound and record the changes in the amplitude, frequency, and decay kinetics of the GABAergic currents.

  • Washout: Wash out the this compound by perfusing with the external solution to observe for recovery of the baseline currents.

  • Antagonist Application: To confirm the specificity of the this compound effect, co-apply this compound with flumazenil and observe for the blockade of the modulatory effect.

  • Data Analysis: Analyze the recorded currents using appropriate software to quantify changes in current parameters.

Section 5: Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAA_R GABA-A Receptor (α1βγ2 subunits) This compound->GABAA_R Binds to BZD site GABA GABA GABA->GABAA_R Binds to GABA site Cl_ion Cl- Influx GABAA_R->Cl_ion Opens Cl- channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Depression CNS Depression (Sedation, Anxiolysis) Reduced_Excitability->CNS_Depression Flumazenil Flumazenil Flumazenil->GABAA_R Blocks BZD site

Caption: this compound's mechanism of action at the GABA-A receptor.

Experimental Workflow for Assessing this compound's CNS Effects and Mitigation

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_neurotox Neurotoxicity Assessment Animal_Model Select Animal Model (e.g., Mice) Dose_Response This compound Dose-Response (Behavioral Tests) Animal_Model->Dose_Response Motor_Coordination Rotarod Test Dose_Response->Motor_Coordination Sedation_Test Pentobarbital-Induced Sleep Test Dose_Response->Sedation_Test Reversal_Study Administer Flumazenil Motor_Coordination->Reversal_Study Sedation_Test->Reversal_Study Behavioral_Reassessment Re-assess Behavior Reversal_Study->Behavioral_Reassessment Cell_Culture Prepare Neuronal Cultures or Brain Slices Patch_Clamp Electrophysiology (Patch-Clamp) Cell_Culture->Patch_Clamp Neuronal_Viability Neuronal Viability Assays (e.g., MTT) Cell_Culture->Neuronal_Viability Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3) Cell_Culture->Apoptosis_Assay Apply_3Carene Apply this compound Patch_Clamp->Apply_3Carene Record_Currents Record GABAergic Currents Apply_3Carene->Record_Currents Apply_Flumazenil Co-apply Flumazenil Record_Currents->Apply_Flumazenil Confirm_Blockade Confirm Blockade of Effect Apply_Flumazenil->Confirm_Blockade

References

Refinement of analytical methods for detecting trace levels of 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 3-Carene at trace levels.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for detecting trace levels of this compound?

A1: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the traditional and most effective method for analyzing volatile terpenes like this compound.[1] For trace-level detection and complex matrices, GC-MS is often preferred due to its superior selectivity and sensitivity.[2] Headspace sampling (HS) is a common sample introduction technique for volatile compounds, minimizing matrix effects.[2]

Q2: How can I prevent the loss of volatile this compound during sample preparation?

A2: Due to its volatility, this compound can be lost during sample preparation. To prevent this, keep samples and solvents chilled, and store samples frozen when possible.[3] If grinding is necessary for solid samples (like plant material), it is recommended to freeze the samples before grinding or to grind them under liquid nitrogen to prevent heat-induced volatilization.[2][3]

Q3: What are "matrix effects" and how can they impact my this compound analysis?

A3: Matrix effects occur when other components in the sample (the matrix) interfere with the ionization process of the analyte (this compound), causing signal suppression or enhancement.[4][5] This can lead to inaccurate quantification.[4] In GC-MS, matrix components can also cover active sites in the inlet system, which can sometimes paradoxically enhance the signal for certain analytes.[5] To mitigate these effects, techniques like matrix-matched calibration, standard addition, or sample dilution are often employed.[5]

Q4: Should I use Selected Ion Monitoring (SIM) or full-scan mode on my GC-MS?

A4: The choice depends on your analytical goals.

  • Full-scan mode records all ions across a broad mass range, which is excellent for screening and identifying unknown compounds.[6]

  • Selected Ion Monitoring (SIM) mode monitors only a few specific ions related to your target analyte. This significantly improves sensitivity and is ideal for quantifying trace levels of known compounds like this compound, as it reduces background noise.[6][7] For even greater selectivity in highly complex matrices, Multiple Reaction Monitoring (MRM) on a tandem MS system can be used.[6]

Q5: What are the key validation parameters I need to assess for my this compound analytical method?

A5: To ensure your method is reliable and accurate, you should evaluate several key parameters as defined by ICH guidelines.[8] These include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[8]

Experimental Protocol: Headspace GC-MS for this compound in Plant Material

This protocol provides a general procedure for the quantitative analysis of this compound. Users should optimize parameters for their specific instrumentation and matrix.

1. Sample Preparation

  • Homogenize the plant material. To prevent the loss of volatile terpenes, it is recommended to freeze-grind the sample or grind it under liquid nitrogen.[2][3]

  • Accurately weigh 10–50 mg of the homogenized sample into a headspace vial (e.g., 20 mL).[2]

  • Add any necessary matrix modifiers or internal standards.

  • Immediately seal the vial with a crimp cap.[2]

2. Headspace Parameters

  • Incubation Temperature: Set to a constant temperature sufficient to volatilize this compound without degrading the sample. A typical starting point is 80-120°C.

  • Incubation Time: Allow the vial to heat for a fixed time (e.g., 20-30 minutes) to reach equilibrium between the sample and the headspace gas.[2]

  • Syringe Temperature: Keep the headspace syringe heated (e.g., 120-150°C) to prevent condensation of analytes.[3]

  • Injection Volume: Inject a reproducible volume of the headspace gas (e.g., 1 mL) into the GC injector.[9]

3. GC-MS Parameters

  • Injector: Set to a split/splitless inlet, typically at 250°C.[9] A split ratio of 10:1 is a common starting point.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

  • Column: A non-polar or mid-polarity column is suitable for terpene analysis. A common choice is a DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).[9]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.[9]

    • Ramp 1: Increase at 3°C/min to 120°C.[9]

    • Ramp 2: Increase at 5°C/min to 240°C, hold for 5 minutes.[9]

  • MS Parameters:

    • Transfer Line Temperature: 250°C.[9]

    • Ion Source Temperature: 230°C.

    • Mode: Scan or Selected Ion Monitoring (SIM). For trace analysis, use SIM mode and monitor characteristic ions for this compound (e.g., m/z 93, 91, 79, 121).

    • Mass Range (for Scan): 40-300 amu.

Quantitative Data and Method Validation

Method performance must be validated to ensure reliable and accurate data.

Table 1: Approaches to Determining Detection and Quantitation Limits.

Parameter Statistical Method Empirical Method
Limit of Detection (LOD) Calculated based on the standard deviation of replicate blank measurements.[10] The LOD is often defined as the mean blank value plus 3 times the standard deviation.[10] Determined by analyzing progressively more dilute concentrations of the analyte to find the point where it can be reliably distinguished from noise.[11] A signal-to-noise ratio of 3:1 is commonly used.[8]
Limit of Quantitation (LOQ) Calculated similarly to the statistical LOD but using a higher multiplier (e.g., 10 times the standard deviation of the blank). The lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.[11] A signal-to-noise ratio of 10:1 is often used as a benchmark.[8]

| Considerations | For GC-MS, the statistical method can sometimes underestimate the true detection limit due to the imprecision of blank measurements.[10][11] | The empirical method is often considered more realistic for GC-MS assays as it is supported by direct experimental data of the analyte signal.[10][11] |

Table 2: Typical Method Validation Performance for Terpene Analysis by LI-Syringe-GC-MS. (Note: This data is representative for a range of terpenes and should be used as a guideline. Specific performance for this compound must be established in your laboratory.)[12]

ParameterTypical Performance Range
Calibration Range 0.04–5.12 µg/mL
Correlation Coefficient (r²) > 0.990
Limit of Quantification (LOQ) 0.017–0.129 µg/mL
Analytical Precision (%RSD) 0.55–9.64%
Method Precision (%RSD) 1.73–14.6%
Recovery 84.6–98.9%

Troubleshooting Guide

Q: My this compound peak is tailing. What are the possible causes and solutions?

A: Peak tailing for active compounds is a common issue in GC analysis.

  • Cause 1: Active Sites in the Inlet or Column. The injector liner or the front end of the column may have active sites (exposed silanols) that interact with the analyte.

    • Solution: Use an inert flow path, including an inert inlet liner.[13] Perform routine inlet maintenance, including changing the septum and liner. If the problem persists, clip a small section (0.5-1m) from the front of the column.

  • Cause 2: Column Contamination. Non-volatile matrix components can accumulate on the column, leading to poor peak shape.

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants.[13] If this is ineffective, the front end of the column may need to be trimmed.

  • Cause 3: Incorrect Flow Rate. An improper carrier gas flow rate can affect peak shape.

    • Solution: Verify that your carrier gas flow rate is set correctly according to your method parameters.

Q: The response for this compound is low or inconsistent. What should I check?

A: Low or variable response can stem from sample preparation, injection, or system issues.

  • Cause 1: Analyte Loss During Sample Prep. As a volatile compound, this compound can evaporate during sample handling.

    • Solution: Ensure samples are kept cool and vials are sealed immediately after preparation, as detailed in the FAQs and protocol.[3]

  • Cause 2: Syringe or Inlet Issues. Condensation in the headspace syringe or leaks in the inlet can cause inconsistent sample introduction.

    • Solution: Ensure the headspace syringe is heated appropriately.[3] Regularly check for leaks and replace the inlet septum.

  • Cause 3: Matrix Effects. Co-eluting compounds from the matrix can suppress the this compound signal in the MS source.[4]

    • Solution: Evaluate the need for matrix-matched standards for calibration. Alternatively, try diluting the sample to reduce the concentration of interfering matrix components.[5]

  • Cause 4: Dirty MS Source. Contamination in the ion source can lead to a general loss of sensitivity.

    • Solution: Perform routine ion source cleaning as recommended by the instrument manufacturer.

Q: I am observing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are peaks that appear in blank runs and are typically due to carryover or contamination.

  • Cause 1: Carryover from Previous Injection. High-concentration samples can contaminate the syringe, inlet, or column.

    • Solution: Run solvent blanks between samples. Clean or replace the syringe and injection port liner.[8]

  • Cause 2: Contaminated Carrier Gas or Gas Lines. Impurities in the carrier gas or tubing can leach out and appear as peaks, especially during the oven temperature ramp.

    • Solution: Ensure high-purity carrier gas and install gas traps. To diagnose, run two blank analyses back-to-back after the system has been idle; if the first chromatogram has more peaks than the second, the contamination is likely in the gas or gas lines.[13]

  • Cause 3: Septum Bleed. Components from the inlet septum can degrade at high temperatures and introduce contaminants.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Homogenize Sample (Cryo-grind) p2 Weigh 10-50mg into HS Vial p1->p2 p3 Add Internal Standard & Seal Vial p2->p3 a1 Incubate Vial (Equilibration) p3->a1 Automated Headspace Sampler a2 Inject Headspace Gas (1 mL) a1->a2 a3 GC Separation (DB-5MS Column) a2->a3 a4 MS Detection (SIM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Method Validation & Reporting d2->d3

Caption: Experimental workflow for trace this compound analysis.

troubleshooting_workflow cluster_sample Sample & Matrix Issues cluster_system Instrument Issues start Symptom: Low or Inconsistent This compound Response q1 Inject a known standard. Is the response still low? start->q1 c1 Potential Analyte Loss During Prep q1->c1 No c3 Check for Leaks in the Inlet q1->c3 Yes s1 Solution: Review sample handling. Keep samples cool, seal vials. c1->s1 c2 Matrix Suppression Effect Suspected c1->c2 s2 Solution: Prepare matrix-matched standards or dilute sample. c2->s2 s3 Solution: Replace septum and inlet seals. c3->s3 c4 Ion Source is Dirty c3->c4 s4 Solution: Perform routine ion source cleaning. c4->s4

Caption: Troubleshooting logic for low analyte response.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of 3-Carene and Alpha-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of two common monoterpenes, 3-Carene and alpha-pinene (B124742). Both compounds, found in the essential oils of various plants, have demonstrated notable anti-inflammatory potential. This document synthesizes available experimental data to facilitate an objective evaluation of their performance, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to support further research and development.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound and alpha-pinene has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from independent studies. It is important to note that direct comparison is challenging due to variations in experimental models, dosages, and assessment parameters across studies.

In Vitro Anti-inflammatory Activity
CompoundCell LineModelConcentrationEffectReference
This compound RBL-2H3LPS-stimulated10⁻⁷%Decreased expression of IL-4 and IL-13 mRNA[1]
(+)-α-Pinene RBL-2H3LPS-stimulated10⁻⁷%Decreased expression of IL-4 and IL-13 mRNA (comparable to dexamethasone)[1]
In Vivo Anti-inflammatory Activity
CompoundAnimal ModelAssayDoseInhibition of Edema (%)Reference
α-Pinene RatsCarrageenan-induced paw edema0.05 mL/kg (i.p.)18.97%[2]
α-Pinene RatsCarrageenan-induced paw edema0.50 mL/kg (i.p.)60.33%[2]
Essential Oil RatsCarrageenan-induced paw edema0.25 g/kg (i.p.)Significant reduction[3][4]
Essential Oil RatsCarrageenan-induced paw edema0.5 g/kg (i.p.)Significant reduction[3][4]
Essential Oil *RatsCarrageenan-induced paw edema1 g/kg (i.p.)Significant reduction[3][4]

*Note: This essential oil from Cupressus arizonica Greene fruits contained 71.92% α-pinene and 4.68% δ-3-carene. The observed anti-inflammatory effect is likely a synergistic action of its components.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols cited in the comparison of this compound and alpha-pinene.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds against acute inflammation.

  • Animal Preparation: Male Wistar rats (220-240 g) are typically used. The animals are housed under standard laboratory conditions and acclimatized before the experiment.[3][4]

  • Grouping: Rats are randomly divided into several groups: a negative control group (vehicle), a positive control group (e.g., 30 mg/kg diclofenac, i.p.), and treatment groups receiving different doses of the test compound (e.g., alpha-pinene at 0.05, 0.10, 0.25, and 0.50 mL/kg, i.p.).[2][3]

  • Compound Administration: The test compounds, positive control, and vehicle are administered intraperitoneally (i.p.) one hour before the induction of inflammation.[3][4]

  • Induction of Edema: A 0.1% w/v solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat to induce localized inflammation.[3][4]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection (e.g., 0, 0.5, 1, 2, and 4 hours).[3][4]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. Statistical significance is determined using appropriate tests like one-way ANOVA followed by Tukey's post hoc test.[3][4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimatization (Wistar Rats) grouping Random Grouping (Control, Positive Control, Treatment) animal_prep->grouping admin Compound Administration (i.p.) grouping->admin induction Carrageenan Injection (Sub-plantar) admin->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement calc Calculate % Inhibition measurement->calc stats Statistical Analysis (ANOVA) calc->stats G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Releases ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory Upregulates Compounds This compound / α-Pinene Compounds->IKK Inhibits? Compounds->NFkB Inhibits?

References

A Comparative Analysis of 3-Carene and Traditional Antibiotics Against Specific Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are receiving increasing attention. This guide provides a detailed comparison of the efficacy of 3-Carene, a bicyclic monoterpene found in the essential oils of various plants, against traditional antibiotics. The analysis focuses on its activity against specific food spoilage and opportunistic pathogens: Pseudomonas fluorescens, Brochothrix thermosphacta, Pseudomonas lundensis, and Pseudomonas fragi. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental protocols, and visualizations of mechanistic pathways.

Quantitative Efficacy: A Head-to-Head Comparison

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[1]

Below are summary tables compiling available data for this compound and a selection of traditional antibiotics against the specified pathogens. It is important to note that direct comparative studies are limited, and the data presented is collated from various sources.

Table 1: Comparative Antimicrobial Activity against Pseudomonas fluorescens

Antimicrobial AgentClassMIC (µg/mL)MBC (µg/mL)
This compound Monoterpene17320[2][3]34640
Ceftazidime β-Lactam32 - ≥256Not Reported
Cefepime β-Lactam32 - ≥256Not Reported
Aztreonam β-Lactam32 - ≥256Not Reported
Imipenem β-Lactam100% susceptibilityNot Reported
Gentamicin Aminoglycoside0.5 - 3Not Reported
Amikacin Aminoglycoside87.5% susceptibilityNot Reported
Ciprofloxacin Quinolone0.008 - 0.25Not Reported
Tetracycline TetracyclineNot ReportedNot Reported

Table 2: Comparative Antimicrobial Activity against Brochothrix thermosphacta

Antimicrobial AgentClassMIC (µg/mL)MBC (µg/mL)
This compound Monoterpene17320[2][3]Not Reported
Ampicillin β-Lactam1 - 155 - 20
Gentamicin Aminoglycoside3 - 1005 - 100
Ciprofloxacin QuinoloneNot ReportedNot Reported
Tetracycline Tetracycline0.25 - 483 - 30

Table 3: Comparative Antimicrobial Activity against Pseudomonas lundensis

Antimicrobial AgentClassMIC (µg/mL)MBC (µg/mL)
This compound Monoterpene21650Not Reported
Ampicillin β-LactamNot ReportedNot Reported
Gentamicin AminoglycosideNot ReportedNot Reported
Ciprofloxacin QuinoloneNot ReportedNot Reported
Tetracycline TetracyclineNot ReportedNot Reported

Table 4: Comparative Antimicrobial Activity against Pseudomonas fragi

Antimicrobial AgentClassMIC (µg/mL)MBC (µg/mL)
This compound MonoterpeneMIC reported, value not specified[4][5]Not Reported
Ampicillin β-LactamNot ReportedNot Reported
Gentamicin AminoglycosideNot ReportedNot Reported
Ciprofloxacin QuinoloneNot ReportedNot Reported
Tetracycline TetracyclineNot ReportedNot Reported

Note: Data for traditional antibiotics against P. lundensis and P. fragi is sparse in the reviewed literature, highlighting a gap in current research.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and traditional antibiotics.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

a. Broth Microdilution Method (CLSI/EUCAST Guidelines)

This method is a standard for determining the MIC of antimicrobial agents.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (this compound or a traditional antibiotic) is prepared in a suitable solvent. For this compound, ethanol (B145695) is often used.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar (B569324) medium. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[6]

b. Agar Dilution Method

This method is an alternative for determining MIC.

  • Preparation of Agar Plates: Serial two-fold dilutions of the antimicrobial agent are incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates.

  • Incubation: The plates are incubated at the appropriate temperature for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria.

Disk Diffusion (Kirby-Bauer) Test

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation and Plating: A standardized bacterial inoculum (0.5 McFarland) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Application of Disks: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 16-18 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent.

Mechanisms of Action: A Visualized Comparison

The antimicrobial activity of this compound and traditional antibiotics stems from their distinct mechanisms of action.

This compound's Multifaceted Approach

This compound exhibits a broad-spectrum antibacterial effect primarily by disrupting the bacterial cell membrane and interfering with key cellular processes. Its lipophilic nature allows it to partition into the lipid bilayer of the bacterial cell membrane, leading to:

  • Increased Membrane Permeability: This results in the leakage of intracellular components such as ions (e.g., K+), ATP, and nucleic acids.

  • Disruption of Cellular Respiration: this compound can inhibit the activity of enzymes involved in the respiratory chain.

  • Inhibition of ATP Synthesis: By disrupting the proton motive force across the cell membrane, this compound can impair ATP production.

  • Alteration of Cell Morphology: Damage to the cell membrane and wall can lead to visible changes in bacterial shape and integrity.

The following diagram illustrates the proposed mechanism of action for this compound.

G cluster_membrane Bacterial Cell Membrane Membrane Membrane_Disruption Increased Membrane Permeability Membrane->Membrane_Disruption 3_Carene This compound 3_Carene->Membrane Partitions into lipid bilayer Respiratory_Chain Inhibition of Respiratory Chain 3_Carene->Respiratory_Chain ATP_Synthesis Inhibition of ATP Synthesis 3_Carene->ATP_Synthesis Leakage Leakage of Ions, ATP, Nucleic Acids Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Respiratory_Chain->Cell_Death ATP_Synthesis->Cell_Death

Proposed mechanism of action for this compound.
Traditional Antibiotics: Targeted Inhibition

Traditional antibiotics typically have more specific cellular targets. Their mechanisms can be broadly categorized as follows:

  • Inhibition of Cell Wall Synthesis (e.g., β-lactams like Ampicillin): These antibiotics interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis (e.g., Aminoglycosides like Gentamicin, Tetracyclines): These agents bind to bacterial ribosomes and disrupt the translation of mRNA into proteins, which is essential for bacterial function and survival.

  • Inhibition of Nucleic Acid Synthesis (e.g., Quinolones like Ciprofloxacin): These antibiotics target enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV, preventing bacterial proliferation.

The following diagram provides a simplified overview of the primary targets of these traditional antibiotic classes.

G cluster_bacteria Bacterial Cell Cell_Wall Cell Wall Synthesis (Peptidoglycan) Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Protein_Synthesis Protein Synthesis (Ribosomes) Protein_Synthesis->Cell_Death DNA_Replication DNA Replication (DNA Gyrase, Topoisomerase IV) DNA_Replication->Cell_Death Beta_Lactams β-Lactams (e.g., Ampicillin) Beta_Lactams->Cell_Wall Inhibits Aminoglycosides Aminoglycosides (e.g., Gentamicin) Aminoglycosides->Protein_Synthesis Inhibits Tetracyclines Tetracyclines Tetracyclines->Protein_Synthesis Inhibits Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->DNA_Replication Inhibits

Primary targets of major traditional antibiotic classes.

Experimental Workflow for Comparative Efficacy Studies

A systematic workflow is crucial for the objective comparison of novel antimicrobial agents with established antibiotics. The following diagram outlines a logical experimental progression.

G Start Start: Select Pathogen Strains Prep Prepare Standardized Bacterial Inoculum Start->Prep MIC_MBC Determine MIC and MBC (Broth/Agar Dilution) Prep->MIC_MBC Disk_Diffusion Perform Disk Diffusion Assay (Zone of Inhibition) Prep->Disk_Diffusion Data_Analysis Quantitative Data Analysis and Comparison MIC_MBC->Data_Analysis Disk_Diffusion->Data_Analysis Mechanism Investigate Mechanism of Action (e.g., Membrane Permeability, etc.) Data_Analysis->Mechanism Conclusion Conclusion: Evaluate Comparative Efficacy Mechanism->Conclusion

Workflow for comparing antimicrobial efficacy.

Conclusion

The available data suggests that this compound possesses significant antimicrobial activity against a range of food spoilage bacteria. Its broad, non-specific mechanism of action, targeting the cell membrane, presents a potential advantage in the face of growing resistance to target-specific traditional antibiotics. However, the higher MIC values observed for this compound compared to some traditional antibiotics against certain pathogens indicate that further research, including in vivo studies and formulation optimization, is necessary to fully ascertain its therapeutic potential. The significant gaps in quantitative data for traditional antibiotics against specific spoilage organisms also underscore the need for more direct, side-by-side comparative studies to provide a clearer picture of the relative efficacy of natural compounds like this compound. This guide serves as a foundational resource to inform and direct such future research endeavors.

References

Validating the sedative effects of 3-Carene in a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sedative properties of the bicyclic monoterpene, 3-Carene, alongside other known sedative terpenes. The information presented herein is intended to assist researchers in the design and execution of pre-clinical studies aimed at validating the therapeutic potential of these compounds. This document summarizes key performance data from relevant animal models, details established experimental protocols, and visualizes the primary signaling pathway and experimental workflows.

Comparative Analysis of Sedative Terpenes

The sedative effects of various terpenes are often evaluated using the pentobarbital-induced sleep test in rodent models. This assay measures the ability of a compound to prolong the duration of sleep and reduce the time it takes to fall asleep (sleep latency) induced by a sub-hypnotic dose of pentobarbital (B6593769). The following table summarizes the available quantitative data for this compound and selected alternative sedative terpenes.

CompoundDoseAnimal ModelSleep Latency (minutes)Sleep Duration (minutes)Reference
This compound 100 mg/kg (p.o.)Mice (ICR)2.62 ± 0.05122.2 ± 8.74[1]
Myrcene 1.0 g/kg (p.o.)RatsNot Reported131 ± 15 (vs. 64 ± 15 for control)[2]
Linalool (B1675412) 50 mg/kg (i.p.)MiceSignificantly DecreasedSignificantly Increased[3]
Terpinolene (B10128) InhalationMiceNot ReportedSedative effect observed[4][5][6]
Control (Vehicle)-Mice (ICR)~4.5~40[1]
Positive Control (Zolpidem)10 mg/kg (p.o.)Mice (ICR)2.53 ± 0.08132.1 ± 15.48[1]

Note: Direct comparison of the data should be approached with caution due to variations in experimental protocols, including animal models, routes of administration, and dosages.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key behavioral assays used to assess sedative and anxiolytic effects.

Pentobarbital-Induced Sleeping Time Test

This is a primary screening method to evaluate the hypnotic effects of a substance.

Objective: To determine if a test compound can potentiate the sleep-inducing effects of pentobarbital.

Animals: Male ICR mice (20-25 g) are commonly used.

Procedure:

  • Animals are fasted for 12-24 hours before the experiment with free access to water.

  • Mice are randomly divided into control and treatment groups (n=8-10 per group).

  • The test compound (e.g., this compound) or vehicle (e.g., saline, tween 80 solution) is administered orally (p.o.) or intraperitoneally (i.p.).

  • After a specific pretreatment time (e.g., 30-60 minutes), a sub-hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.) is administered to each mouse.

  • Immediately after pentobarbital injection, each mouse is placed on its back in an individual cage.

  • Sleep latency is recorded as the time from pentobarbital injection until the loss of the righting reflex (the inability of the mouse to return to an upright position when placed on its back).

  • Sleep duration is recorded as the time from the loss to the recovery of the righting reflex.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds tend to increase the exploration of the open arms.

Objective: To evaluate the anxiolytic or anxiogenic effects of a test compound.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes before the test.

  • The test compound or vehicle is administered as per the study design.

  • Each mouse is placed in the center of the maze, facing an open arm.

  • The behavior of the mouse is recorded for a 5-minute session using a video camera.

  • The following parameters are measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • The maze is cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior, which can be affected by sedative compounds.

Objective: To measure spontaneous locomotor activity, exploration, and anxiety-like behavior.

Apparatus: A square arena with high walls to prevent escape.

Procedure:

  • Animals are habituated to the testing room before the experiment.

  • The test compound or vehicle is administered.

  • Each mouse is placed in the center of the open field arena.

  • Activity is recorded for a specified period (e.g., 10-30 minutes) using a video-tracking system.

  • Key parameters measured include:

    • Total distance traveled.

    • Time spent in the center of the arena versus the periphery (thigmotaxis).

    • Rearing frequency (a measure of exploratory behavior).

  • A decrease in total distance traveled and rearing frequency can indicate a sedative effect. An increase in the time spent in the center is often interpreted as an anxiolytic-like effect.

  • The arena is cleaned with 70% ethanol after each animal is tested.

Signaling Pathway and Experimental Workflow

GABAergic Signaling Pathway

The sedative effects of this compound and other terpenes are primarily mediated through the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[7]

GABA_A_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Terpene This compound / Terpene Terpene->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Channel Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Sedation Neuronal Inhibition (Sedative Effect) Hyperpolarization->Sedation Results in

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow for Validating Sedative Effects

The following diagram illustrates a typical workflow for the preclinical validation of a potential sedative compound.

Sedative_Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Behavioral Characterization cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Safety Profile Pentobarbital_Test Pentobarbital-Induced Sleep Test Dose_Response Dose-Response Study Pentobarbital_Test->Dose_Response Open_Field Open Field Test (Locomotor Activity) Dose_Response->Open_Field EPM Elevated Plus-Maze (Anxiolytic Effects) Dose_Response->EPM Receptor_Binding Receptor Binding Assays (e.g., GABA-A) Open_Field->Receptor_Binding EPM->Receptor_Binding Electrophysiology Electrophysiology (Patch-clamp) Receptor_Binding->Electrophysiology Toxicity Acute Toxicity Studies Electrophysiology->Toxicity

Caption: Preclinical experimental workflow for sedative drug discovery.

References

A Comparative Analysis of the Anxiolytic Properties of 3-Carene and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anxiolytic (anti-anxiety) properties of the naturally occurring bicyclic monoterpene, 3-Carene, and the well-established benzodiazepine (B76468), diazepam. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, experimental data from preclinical models, and detailed experimental protocols.

Executive Summary

Both this compound and diazepam exhibit anxiolytic effects primarily by modulating the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Diazepam, a classical benzodiazepine, has been a benchmark anxiolytic for decades, known for its potent and rapid effects.[1][2][3] Emerging evidence suggests that this compound, a constituent of pine tree essential oils, also possesses anxiolytic properties, acting as a positive modulator of the GABAA-benzodiazepine receptor.[4][5][6] This guide juxtaposes the available preclinical data for both compounds to highlight their similarities and differences in potency, efficacy, and potential side-effect profiles.

Data Presentation: Preclinical Anxiolytic and Sedative Effects

The following tables summarize quantitative data from key preclinical studies evaluating the anxiolytic and sedative effects of this compound and diazepam in rodent models.

Table 1: Effects of this compound and Diazepam in the Elevated Plus Maze (EPM)

CompoundSpeciesDoseAdministration% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Locomotor Activity (Distance Traveled)Citation
DiazepamMouse (C57BL/6J)2 mg/kgi.p.No significant anxiolytic effect reported; locomotor activity impairedNo significant anxiolytic effect reportedDecreased[7]
DiazepamMouse (High Activity Strain)0.5-3.0 mg/kgi.p.Increased entries into open armsIncreasedNot specified[8][9]
DiazepamRat1-3 mg/kgi.p.Dose-dependently increasedNot specifiedNot specified[10]
This compoundMouseData not available in the search results

Table 2: Effects of this compound and Diazepam in Sedative/Hypnotic Assays

CompoundSpeciesDoseAdministrationLatency to Sleep (min, Mean ± SEM)Duration of Sleep (min, Mean ± SEM)AssayCitation
This compoundMouse (ICR)100 mg/kgp.o.2.62 ± 0.05122.2 ± 8.74Pentobarbital-induced sleep[4][11]
Zolpidem (positive control)Mouse (ICR)10 mg/kgp.o.2.53 ± 0.08132.1 ± 15.48Pentobarbital-induced sleep[4][11]
DiazepamMouse (C57BL/6J)2 mg/kgi.p.Not applicableNot applicable; noted to have sedative effectsElevated Plus Maze[7]

Note: While the pentobarbital-induced sleep test primarily measures hypnotic/sedative effects, these are closely related to the mechanism of action of anxiolytics like benzodiazepines and are often assessed in parallel.

Signaling Pathways and Mechanism of Action

Both diazepam and this compound exert their anxiolytic effects by enhancing the action of GABA at the GABAA receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.

Diazepam binds to the benzodiazepine (BZD) site on the GABAA receptor, which is located at the interface of the α and γ subunits.[2] This binding allosterically modulates the receptor, increasing its affinity for GABA and the frequency of channel opening, thereby potentiating the inhibitory effect of GABA.[1][2]

GABAA_Signaling cluster_receptor GABAA Receptor cluster_compounds Modulators cluster_effect Neuronal Effect GABA GABA Channel Cl- Channel GABA->Channel Opens BZD_Site Benzodiazepine Site BZD_Site->Channel Enhances GABA effect (Increased Cl- influx) Hyperpolarization Hyperpolarization Channel->Hyperpolarization Leads to Diazepam Diazepam Diazepam->BZD_Site Binds to Three_Carene This compound Three_Carene->BZD_Site Binds to Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis Results in

Figure 1. Signaling pathway for Diazepam and this compound via the GABAA receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key behavioral assays used to assess anxiolytic properties.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Protocol for Diazepam in Mice:

  • Animals: Male and female C57BL/6J mice.[7]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated above the ground.

  • Drug Administration: Diazepam (0.5, 1, or 2 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before the test.[7]

  • Procedure: Each mouse is placed at the center of the maze, facing an open arm. The behavior of the mouse is recorded for a 5-10 minute period.

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess locomotor activity).

  • Data Analysis: Data are typically analyzed using a one-way or two-way ANOVA, followed by post-hoc tests to compare drug-treated groups to the vehicle control group.

EPM_Workflow start Start acclimation Animal Acclimation start->acclimation drug_admin Drug Administration (Diazepam or this compound) acclimation->drug_admin pre_test_period Pre-Test Period (e.g., 30 min) drug_admin->pre_test_period epm_test Elevated Plus Maze Test (5-10 min) pre_test_period->epm_test data_rec Data Recording (Video Tracking) epm_test->data_rec data_analysis Data Analysis data_rec->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for the Elevated Plus Maze test.

Pentobarbital-Induced Sleep Test

This test is used to evaluate the hypnotic or sedative properties of a compound. Anxiolytics that enhance GABAergic neurotransmission, such as benzodiazepines, can potentiate the sedative effects of barbiturates like pentobarbital (B6593769).

Protocol for this compound in Mice:

  • Animals: Male ICR mice, fasted for 24 hours before the experiment.[6]

  • Drug Administration: this compound (at various doses, e.g., 100 mg/kg) or vehicle is administered orally (p.o.).[4][11] A positive control, such as zolpidem (10 mg/kg, p.o.), is often used.[4][11]

  • Procedure: 30 minutes after the administration of this compound or vehicle, mice are injected with a hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.).[11] The animals are then observed, and the latency to the onset of sleep and the total duration of sleep are recorded. The loss of the righting reflex is considered the onset of sleep.

  • Parameters Measured:

    • Sleep Latency: Time from pentobarbital injection to the loss of the righting reflex.

    • Sleep Duration: Time from the loss to the recovery of the righting reflex.

  • Data Analysis: The mean sleep latency and duration for each group are compared using one-way ANOVA followed by Dunnett's test.[11]

Discussion and Future Directions

The available evidence strongly suggests that both diazepam and this compound exert their anxiolytic and sedative effects through a common mechanism: positive allosteric modulation of the GABAA-BZD receptor. Diazepam is a well-characterized, potent anxiolytic, but its use is associated with side effects such as sedation, dependence, and withdrawal symptoms upon discontinuation.[3]

This compound presents an interesting natural alternative. While direct comparative data on its anxiolytic potency relative to diazepam is lacking in the current literature, its demonstrated effects in sedative models and its mechanism of action point to a similar pharmacological profile.[4][5][6] However, it is important to note that sedative effects can sometimes confound the interpretation of anxiolytic activity in behavioral models like the EPM, as a reduction in locomotor activity can be misinterpreted as an anxiolytic-like effect or mask it.[7]

Future research should focus on direct, head-to-head comparisons of this compound and diazepam in a battery of anxiolytic models, including the EPM, open-field test, and light-dark box test. Such studies should carefully control for sedative effects by monitoring locomotor activity. Furthermore, a detailed investigation into the potential for tolerance, dependence, and withdrawal with chronic this compound administration is warranted to fully assess its therapeutic potential as a novel anxiolytic agent. The exploration of its effects on different GABAA receptor subunit combinations could also reveal a more nuanced pharmacological profile compared to diazepam.

References

A Head-to-Head Comparison of (+)-3-Carene and (-)-3-Carene Bioactivity: An Analysis of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of direct head-to-head comparative studies on the bioactivities of the individual enantiomers of 3-carene: (+)-3-carene and (-)-3-carene (B10789953). The majority of research has been conducted on "this compound" as a mixture or without specifying the enantiomeric composition. Consequently, a definitive quantitative comparison of their respective biological effects remains largely uncharacterized. This guide synthesizes the available data on this compound's bioactivity, highlighting instances where specific enantiomers have been investigated, and underscores the critical need for further enantioselective research.

General Bioactivity of this compound (Enantiomeric Composition Unspecified)

This compound, a bicyclic monoterpene found in the essential oils of various plants like pine, rosemary, and cedar, has demonstrated a broad spectrum of biological activities. These properties, summarized below, are generally attributed to "this compound" without differentiation between its (+) and (-) forms.

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects by inhibiting the overexpression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. It has also been observed to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Antimicrobial and Antifungal Activity

Studies have reported the antimicrobial and antifungal properties of this compound. It is effective against various bacteria and fungi, with its mechanism of action often attributed to the disruption of cell membranes.[2][3][4][5][6] The minimum inhibitory concentration (MIC) of this compound against Brochothrix thermosphacta and Pseudomonas fluorescens has been reported to be 20 mL/L.[2]

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests its potential in the management of neurological disorders like Alzheimer's disease. One study highlighted δ-3-carene as a potent AChE inhibitor.[7][8] However, the specific enantiomer responsible for this activity was not specified.

Cytotoxic Effects on Cancer Cells

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A recent study on "carene isoforms" reported IC50 values of 12.30 µg/mL for AGS (gastric cancer) cells and 12.61 µg/mL for H727 (lung cancer) cells.[9] However, this study did not provide a direct comparison of the individual enantiomers.

Sedative and Anxiolytic Effects

This compound has been reported to have sleep-enhancing and anxiolytic-like effects.[10][11] These effects are believed to be mediated through its interaction with the GABA-A benzodiazepine (B76468) receptors in the central nervous system.

Enantioselective Bioactivity: The Limited Evidence

While comprehensive comparative data is lacking, a few studies provide glimpses into the potential enantioselective bioactivity of this compound.

  • Sensory Irritation: A study investigating the sensory irritation properties of monoterpenes found that d-deltathis compound ((+)-3-carene) was a more potent sensory irritant than some other monoterpenes.[12] This suggests that the biological response to this compound can be stereospecific.

  • Antifungal Activity of Derivatives: Research on synthetic derivatives of this compound, specifically (Z)- and (E)-3-caren-5-one oxime sulfonates, has demonstrated significant differences in the antifungal activity between stereoisomers.[2][13] For example, one (E)-isomer showed significantly higher antifungal bioactivity against several fungal strains compared to its corresponding (Z)-isomer. While this does not directly compare (+)- and (-)-3-carene, it strongly supports the hypothesis that the stereochemistry of the this compound scaffold is a critical determinant of its biological activity.

Quantitative Data on this compound Bioactivity (Enantiomeric Composition Unspecified)

The following tables summarize the quantitative data found in the literature for "this compound." It is crucial to reiterate that in most cases, the specific enantiomer or the ratio of enantiomers was not reported.

Table 1: Antimicrobial Activity of this compound

MicroorganismAssayConcentration/EffectReference
Brochothrix thermosphactaMIC20 mL/L[2][4]
Pseudomonas fluorescensMIC20 mL/L[2][4]
Pseudomonas lundensisMIC25 mL/L (21.65 mg/mL)[5]

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50Reference
AGSGastric12.30 µg/mL[9]
H727Lung12.61 µg/mL[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard and can be adapted for the comparative evaluation of (+)-3-carene and (-)-3-carene.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds ((+)-3-carene and (-)-3-carene) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Principle: Nitric oxide (NO) is a pro-inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory effect of a compound on acetylcholinesterase activity.

Principle: The activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM DTNB, and 50 µL of 0.1 M phosphate (B84403) buffer (pH 8.0).

  • Add 25 µL of the test compound at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL of AChE.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is determined as the concentration of the inhibitor that causes 50% enzyme inhibition.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_data Data Analysis plus_carene (+)-3-Carene anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) plus_carene->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC Determination) plus_carene->antimicrobial antifungal Antifungal Assay (e.g., IC50 Determination) plus_carene->antifungal ache_inhibition AChE Inhibition Assay (Ellman's Method) plus_carene->ache_inhibition cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) plus_carene->cytotoxicity minus_carene (-)-3-Carene minus_carene->anti_inflammatory minus_carene->antimicrobial minus_carene->antifungal minus_carene->ache_inhibition minus_carene->cytotoxicity ic50 IC50 / MIC Calculation anti_inflammatory->ic50 antimicrobial->ic50 antifungal->ic50 ache_inhibition->ic50 cytotoxicity->ic50 comparison Head-to-Head Comparison ic50->comparison conclusion conclusion comparison->conclusion Conclusion on Enantioselectivity

antimicrobial_mechanism cluster_effects Cellular Effects three_carene This compound bacterial_cell Bacterial Cell three_carene->bacterial_cell Interacts with metabolic_dysfunction Metabolic Dysfunction three_carene->metabolic_dysfunction membrane_disruption Cell Membrane Disruption bacterial_cell->membrane_disruption Leads to leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death cell_death leakage->cell_death Bacterial Cell Death metabolic_dysfunction->cell_death Bacterial Cell Death

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of the diverse biological activities of this compound. However, the critical knowledge gap regarding the specific contributions and potential differences between its enantiomers, (+)-3-carene and (-)-3-carene, remains a significant limitation. The limited evidence from studies on derivatives and sensory irritation strongly suggests that the bioactivity of this compound is likely enantioselective.

Therefore, future research should prioritize direct, head-to-head comparative studies of purified (+)-3-carene and (-)-3-carene across a range of bioassays. Such studies are essential to:

  • Uncover the full therapeutic potential of each enantiomer.

  • Identify the more potent and potentially less toxic enantiomer for specific applications.

  • Provide a rational basis for the development of new drugs and therapeutic agents derived from this compound.

For researchers, scientists, and drug development professionals, a clear understanding of the enantioselectivity of this compound's bioactivity is paramount for advancing its potential applications in medicine and pharmacology.

References

Cross-Validation of Analytical Methods for 3-Carene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Carene, a bicyclic monoterpene found in a variety of plants, is crucial for quality control, formulation development, and pharmacological studies. The selection of an appropriate analytical method is a critical step in ensuring the reliability of experimental data. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with supporting data from various studies.

At a Glance: GC vs. HPLC for this compound Analysis

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the traditional and most widely used method for the analysis of volatile compounds like this compound.[1] Its high resolving power and sensitivity make it well-suited for separating this compound from complex matrices such as essential oils.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is another powerful analytical technique, though less commonly employed for highly volatile and non-polar compounds like this compound which lack a strong UV chromophore. However, with appropriate column chemistry and mobile phase composition, HPLC can be a viable alternative, especially in laboratories where GC instrumentation is not available.

Quantitative Performance Comparison

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3.0 µg/mL
Precision (RSD%) < 5%< 5%
Accuracy (Recovery %) 95 - 105%90 - 110%

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative methodologies for the quantification of this compound using GC-FID/MS and HPLC-UV.

Gas Chromatography (GC-FID/MS) Method

This method is suitable for the analysis of this compound in essential oils and other complex matrices.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil or sample extract into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., n-dodecane) to achieve a final concentration of approximately 50 µg/mL.

  • Dilute to volume with a suitable solvent such as hexane (B92381) or ethanol.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-FID/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • FID Temperature: 300 °C.

  • MS Parameters (if applicable):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum (if using MS).

  • Quantify the concentration of this compound using a calibration curve prepared from certified reference standards. The peak area ratio of this compound to the internal standard is plotted against the concentration.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides an alternative approach for this compound quantification.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described for the GC method, using a mobile phase compatible solvent for dilution (e.g., acetonitrile).

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low wavelength is necessary for detection).

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a reference standard.

  • Quantify the concentration using a calibration curve constructed by plotting the peak area against the concentration of the reference standards.

Methodology Workflow and Comparison

The following diagrams illustrate the general workflow for cross-validating these analytical methods and the key principles differentiating GC and HPLC.

analytical_method_cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Sample Containing this compound Extraction Extraction/Dilution with Internal Standard Sample->Extraction Filtration Filtration Extraction->Filtration GC_Analysis GC-FID/MS Analysis Filtration->GC_Analysis HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis GC_Data GC Data Acquisition & Integration GC_Analysis->GC_Data HPLC_Data HPLC Data Acquisition & Integration HPLC_Analysis->HPLC_Data Quant_GC Quantification (GC) GC_Data->Quant_GC Quant_HPLC Quantification (HPLC) HPLC_Data->Quant_HPLC Comparison Comparison of Results (Accuracy, Precision, etc.) Quant_GC->Comparison Quant_HPLC->Comparison

Figure 1. General workflow for the cross-validation of GC and HPLC methods.

analytical_principle_comparison cluster_analyte GC Gas Chromatography (GC) Mobile Phase: Inert Gas (e.g., He, N2) Stationary Phase: Liquid coated on solid support Separation Principle: Volatility and Polarity Detection: FID, MS HPLC High-Performance Liquid Chromatography (HPLC) Mobile Phase: Liquid Solvent Mixture Stationary Phase: Solid particles (e.g., silica) Separation Principle: Partitioning and Polarity Detection: UV-Vis, DAD Analyte This compound (Volatile, Non-polar) Analyte->GC Volatilization in heated inlet Analyte->HPLC Dissolution in mobile phase

Figure 2. Key differences in the principles of GC and HPLC for this compound analysis.

Discussion and Recommendations

Gas Chromatography (GC) remains the superior and recommended technique for the routine quantification of this compound. Its key advantages include:

  • High Sensitivity and Specificity: Particularly with a mass spectrometer, GC-MS provides excellent sensitivity and unequivocal identification of this compound, even in complex mixtures.

  • Excellent Separation: The high efficiency of capillary GC columns allows for the separation of this compound from its isomers and other closely related terpenes.

  • Robustness: GC methods for terpene analysis are well-established and widely used, leading to a large body of available literature and expertise.

High-Performance Liquid Chromatography (HPLC) can be a suitable alternative under certain circumstances, but with notable limitations:

  • Lower Sensitivity: Due to the lack of a strong UV chromophore in the this compound molecule, detection at low wavelengths (around 210 nm) is required, which can lead to higher baseline noise and reduced sensitivity compared to GC-FID or GC-MS.

  • Potential for Co-elution: In complex samples, there is a higher risk of co-elution with other compounds that absorb at the same low UV wavelength.

  • Method Development Challenges: Optimizing the mobile phase and column for the separation of a non-polar, volatile compound like this compound can be more challenging than developing a GC method.

References

Validating 3-Carene as a Novel Therapeutic Target for Inflammatory Diseases: A Comparative Guide and Critical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Delta-3-Carene, a bicyclic monoterpene found in the essential oils of various plants like pine and cedar, as a potential therapeutic agent for inflammatory diseases. While frequently cited as a component of anti-inflammatory essential oils, its validation as a standalone therapeutic target remains in nascent stages. This document critically evaluates the existing, albeit limited, experimental evidence for 3-Carene and compares its reported efficacy with established anti-inflammatory agents. We also provide standardized experimental protocols required for its comprehensive validation.

Section 1: Comparative Efficacy of this compound and Alternatives

Direct, quantitative data on the anti-inflammatory activity of isolated this compound is scarce in publicly available literature. Most studies evaluate complex essential oil mixtures. The tables below summarize the available data for these oils and compare it with benchmark data for standard-of-care anti-inflammatory drugs.

Table 1: Summary of Experimental Data for this compound and Essential Oils Containing this compound

Compound/MixtureModel SystemTarget(s)Key FindingsThis compound ContentSource(s)
This compound RBL-2H3 cells (LPS-stimulated)IL-13 Expression44.1% inhibition at 10⁻⁷% concentration100%[1]
This compound RBL-2H3 cellsCell ViabilityIC₅₀ value of 0.021%100%[1]
Essential Oil from Pinus mugo needles RAW 264.7 macrophages (LPS-stimulated)IL-6 SecretionIC₅₀ of 0.0008–0.02% (for the oil)19.3%[2]
Essential Oil from Cupressus arizonica Rat model (Carrageenan-induced paw edema)Paw Edema VolumeSignificant edema reduction (data for whole oil)4.68%[3]

Note: The data for essential oils reflects the combined effect of all constituents and cannot be solely attributed to this compound.

Table 2: Performance of Standard Anti-Inflammatory Drugs in Comparable Models

DrugModel SystemTarget(s)Reported EfficacySource(s)
Dexamethasone RAW 264.7 cells (LPS-stimulated)IL-1β, IL-6, TNF-αSignificant inhibition of cytokine production[1][4][5][6]
Ibuprofen Rat model (Carrageenan-induced paw edema)Paw Edema Volume~63% inhibition of edema[7]
Indomethacin Rat model (Carrageenan-induced paw edema)Paw Edema VolumeSignificant inhibition of edema[8]

Section 2: Mechanism of Action - Existing Evidence and Proposed Pathways

The precise anti-inflammatory signaling pathway for this compound has not been experimentally elucidated. General reviews suggest that terpenes can modulate key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[9][10] An in silico study also points to a potential, indirect mechanism via modulation of gut microbiota.[11]

Based on the known mechanisms of other terpenes, a proposed signaling pathway for investigation is outlined below. It is crucial to note that this pathway is hypothetical and requires experimental validation for this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade activates Carene This compound Carene->IKK inhibits (?) Carene->MAPK_cascade inhibits (?) IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB releases NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates AP1 AP-1 MAPK_cascade->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes activates transcription AP1_nuc->Genes activates transcription

Caption: Proposed anti-inflammatory signaling pathway for this compound.

Section 3: Experimental Protocols for Validation

To rigorously validate this compound as a therapeutic target, standardized in-vitro and in-vivo assays are necessary. The following protocols describe benchmark models for assessing anti-inflammatory activity.

In-Vitro Anti-inflammatory Assay: LPS-Induced Mediator Release in RAW 264.7 Macrophages

Principle: This assay evaluates the ability of a test compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in murine macrophage cells (RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Quantification:

    • Nitric Oxide (NO): Collect 50 µL of supernatant. Measure nitrite (B80452) (a stable metabolite of NO) using the Griess reagent assay. Read absorbance at 540 nm.

    • Cytokines (TNF-α, IL-6): Collect supernatant and quantify cytokine concentrations using commercially available ELISA kits according to the manufacturer’s instructions.

  • Cell Viability: Perform an MTT or similar cytotoxicity assay on the remaining cells to ensure that the observed inhibition is not due to cell death.

  • Data Analysis: Calculate the percentage inhibition of each mediator relative to the LPS-only treated group. Determine IC₅₀ values from the dose-response curves.

In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Principle: This model assesses the ability of a compound to reduce acute local inflammation induced by the injection of carrageenan, an irritant, into the paw of a rat. The increase in paw volume (edema) is a measure of inflammation.

Methodology:

  • Animals: Use male Wistar rats (180-200g), acclimatized for at least one week.

  • Grouping: Divide animals into groups (n=6):

    • Group 1: Negative Control (Vehicle only)

    • Group 2: Positive Control (e.g., Ibuprofen, 40 mg/kg, p.o.)

    • Groups 3-5: Test Groups (this compound at low, medium, and high doses, p.o. or i.p.)

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, standard drug, or this compound to the respective groups.

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its initial volume. Determine the percentage inhibition of edema for the treated groups compared to the negative control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100

Section 4: Workflow for Validation and Logical Framework

The validation of a compound identified from a natural source requires a systematic progression from initial screening to preclinical evaluation.

A Identification in Essential Oil B Isolation & Purification of this compound A->B C In-Vitro Screening (e.g., RAW 264.7 Assay) B->C D Dose-Response & IC₅₀ Determination C->D E Mechanism of Action Studies (Western Blot for NF-κB, MAPK) D->E F In-Vivo Efficacy Models (e.g., Paw Edema) D->F G Toxicology & Safety Pharmacology F->G H Preclinical Candidate G->H

Caption: Experimental workflow for validating this compound.

A Observation: Essential Oil is Anti-inflammatory B Hypothesis: A specific component is responsible A->B C Component Analysis: This compound is present B->C D Validation Step: Test isolated this compound C->D E Result 1: Isolated this compound is active D->E Positive F Result 2: Isolated this compound is inactive D->F Negative G Conclusion: Activity is due to synergistic effects F->G

Caption: Logical framework for compound validation.

Section 5: Conclusion and Future Directions

The currently available evidence is insufficient to validate this compound as a standalone therapeutic target for inflammatory diseases. While it is a known constituent of several plant essential oils with demonstrated anti-inflammatory properties, the effects of the isolated compound have not been thoroughly investigated. The limited data from in-vitro studies are promising but require substantial further research.

To validate this compound, the scientific community must undertake a systematic evaluation following the workflows and protocols outlined in this guide. Specifically, future research should focus on:

  • In-vitro studies using pure this compound to determine its IC₅₀ values against a panel of key inflammatory mediators (TNF-α, IL-6, IL-1β, COX-2, iNOS) in relevant cell models.

  • Mechanism of action studies to determine if this compound modulates the NF-κB, MAPK, or other inflammatory signaling pathways.

  • In-vivo studies in established animal models of acute and chronic inflammation to demonstrate efficacy and establish a dose-response relationship.

Without this fundamental data, this compound remains a compound of interest rather than a validated therapeutic target.

References

Comparative efficacy of different 3-Carene extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective extraction of 3-Carene, a bicyclic monoterpene with promising therapeutic potential, is a critical first step in preclinical and clinical research. The choice of extraction method significantly impacts the yield, purity, and ultimately, the economic viability of downstream applications. This guide provides an objective comparison of various extraction techniques for this compound, supported by available experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Comparative Efficacy of this compound Extraction Methods

The selection of an optimal extraction method for this compound depends on several factors, including the starting material (typically turpentine (B1165885) from various pine species), desired purity, yield, processing time, and environmental considerations. This section provides a quantitative comparison of different extraction methods.

Extraction Method Starting Material This compound Yield This compound Purity Key Advantages Key Disadvantages References
Chemical Conversion & Fractional Distillation TurpentineHigh> 95%High purity achievable, scalableInvolves chemical reagents, multi-step process[1]
Fractional Distillation (Direct) TurpentineModerate< 90%Simpler than chemical conversionLower purity due to azeotrope with β-pinene[1]
Steam Distillation / Hydrodistillation Pine OleoresinVariable (up to 9.68% in essential oil)Variable (dependent on source)Well-established, suitable for essential oilsLower selectivity for this compound, potential for thermal degradation[2]
Supercritical Fluid Extraction (SFE) with CO₂ Various Plant MaterialsPotentially HighHigh"Green" solvent (CO₂), high selectivity, preserves thermolabile compoundsHigh initial equipment cost, requires high pressure[3][4]
Microwave-Assisted Extraction (MAE) Various Plant MaterialsPotentially HighVariableReduced extraction time and solvent consumptionPotential for localized overheating, requires microwave-transparent solvents[5][6]
Ultrasound-Assisted Extraction (UAE) Various Plant MaterialsPotentially HighVariableReduced extraction time and temperature, improved mass transferCan generate free radicals, scalability can be a challenge[7][8]
Solvent Extraction Coniferous WoodVariableVariableSimple setup, wide range of solventsLarge solvent consumption, potential for toxic solvent residues, lower selectivity[9][10]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published literature and patents and may require optimization based on the specific starting material and equipment.

Chemical Conversion and Fractional Distillation

This method is highly effective for obtaining high-purity this compound from turpentine by chemically modifying β-pinene, which has a boiling point very close to this compound, thus facilitating their separation by distillation.[1]

Materials:

  • Turpentine oil

  • Formaldehyde or acetaldehyde (B116499) solution

  • Autoclave or reaction vessel

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction: Charge the autoclave with turpentine oil and an aldehyde (formaldehyde or acetaldehyde) in a molar ratio of aldehyde to β-pinene in the turpentine of approximately 1.5:1.

  • Heat the mixture under stirring in the sealed autoclave to a temperature of 180-220°C for 2-4 hours. This converts β-pinene to nopol (B1679846) or methyl nopol, which have significantly higher boiling points than this compound.

  • Washing: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture with hot water (approximately 80°C) to remove any unreacted aldehyde. Separate the upper oil layer.

  • Vacuum Distillation: Subject the oil layer to fractional distillation under reduced pressure (e.g., 0.7 kPa).

    • Collect the α-pinene fraction at a distillation temperature of 60-70°C.

    • Collect the high-purity (>95%) this compound fraction at a distillation temperature of 70-80°C.[1]

    • The nopol or methyl nopol can be collected at a higher temperature (90-120°C).

Steam Distillation

Steam distillation is a traditional method for extracting essential oils, including turpentine from pine oleoresin.[2]

Materials:

  • Pine oleoresin

  • Steam distillation apparatus (including a steam generator, distillation flask, condenser, and collection vessel)

  • Heating mantle

Procedure:

  • Place the pine oleoresin into the distillation flask.

  • Generate steam in the steam generator and pass it through the distillation flask containing the oleoresin.

  • The steam will vaporize the volatile components of the oleoresin, including this compound.

  • The mixture of steam and volatile compounds will then pass into the condenser, where it will be cooled and condensed back into a liquid.

  • Collect the condensate in a collection vessel. The essential oil (turpentine), which is immiscible with water, will form a separate layer and can be separated.

  • Further fractional distillation of the collected turpentine can be performed to enrich the this compound content.

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide is a green and highly selective method for extracting various compounds, including monoterpenes.

Materials:

  • Ground pine needles or other source material

  • Supercritical fluid extractor

  • High-pressure CO₂ source

  • Co-solvent (e.g., ethanol), if necessary

Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., above 31.1°C and 73.8 bar). The exact pressure and temperature will need to be optimized for this compound extraction.

  • Pass the supercritical CO₂ through the extraction vessel. The supercritical fluid will act as a solvent, dissolving the this compound and other soluble compounds from the plant material.

  • The resulting solution is then passed into a separator where the pressure is lowered. This causes the CO₂ to return to its gaseous state, leaving behind the extracted compounds.

  • The gaseous CO₂ can then be re-compressed and recycled back into the system.

  • The collected extract can be further purified by chromatography if necessary.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Materials:

  • Ground plant material

  • Microwave-transparent extraction solvent (e.g., ethanol, hexane)

  • Microwave extraction system

Procedure:

  • Mix the ground plant material with the chosen solvent in a microwave-safe extraction vessel.

  • Place the vessel in the microwave extractor.

  • Apply microwave radiation at a specific power and for a set duration. These parameters need to be optimized to maximize this compound extraction without degradation.

  • The microwave energy heats the solvent and the moisture within the plant material, causing the plant cells to rupture and release their contents into the solvent.

  • After extraction, the mixture is cooled and filtered to separate the extract from the solid residue.

  • The solvent can then be evaporated to obtain the crude extract, which can be further analyzed and purified.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing extraction.

Materials:

  • Ground plant material

  • Extraction solvent

  • Ultrasonic bath or probe system

Procedure:

  • Suspend the ground plant material in the extraction solvent in a suitable vessel.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific frequency and power for a predetermined time. The acoustic cavitation will facilitate the penetration of the solvent into the plant material and the release of this compound.

  • After the extraction, the mixture is filtered to separate the extract from the solid residue.

  • The solvent is then removed, typically by evaporation under reduced pressure, to yield the crude extract.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the described extraction methods.

Chemical_Conversion_Distillation turpentine Turpentine reactor Autoclave (180-220°C, 2-4h) turpentine->reactor aldehyde Aldehyde (Formaldehyde/Acetaldehyde) aldehyde->reactor washing Washing with Hot Water reactor->washing separation Phase Separation washing->separation distillation Vacuum Fractional Distillation (0.7 kPa) separation->distillation Oil Phase alpha_pinene α-Pinene (60-70°C) distillation->alpha_pinene carene This compound (>95%) (70-80°C) distillation->carene nopol Nopol/Methyl Nopol (90-120°C) distillation->nopol

Caption: Workflow for Chemical Conversion and Fractional Distillation of this compound.

Steam_Distillation oleoresin Pine Oleoresin dist_flask Distillation Flask oleoresin->dist_flask steam Steam steam->dist_flask condenser Condenser dist_flask->condenser Vapor collector Collection & Separation condenser->collector Condensate turpentine_oil Turpentine Oil (contains this compound) collector->turpentine_oil water Water collector->water

Caption: Workflow for Steam Distillation of Turpentine Oil.

SFE_Workflow plant_material Ground Plant Material extractor Extraction Vessel plant_material->extractor co2 CO₂ pump High-Pressure Pump co2->pump heater Heater pump->heater heater->extractor Supercritical CO₂ separator Separator (Pressure Reduction) extractor->separator CO₂ + Extract extract This compound Rich Extract separator->extract recycle Recycle CO₂ separator->recycle Gaseous CO₂ recycle->pump

Caption: Workflow for Supercritical Fluid Extraction (SFE) of this compound.

MAE_Workflow start Start mix Mix Ground Plant Material with Solvent start->mix mae Microwave Extraction mix->mae cool Cooling mae->cool filter Filtration cool->filter evaporate Solvent Evaporation filter->evaporate Filtrate extract Crude this compound Extract evaporate->extract end End extract->end

Caption: Workflow for Microwave-Assisted Extraction (MAE).

UAE_Workflow start Start suspend Suspend Ground Plant Material in Solvent start->suspend uae Ultrasonic Application (Bath or Probe) suspend->uae filter Filtration uae->filter remove_solvent Solvent Removal filter->remove_solvent Filtrate crude_extract Crude this compound Extract remove_solvent->crude_extract end End crude_extract->end

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Conclusion

The choice of an extraction method for this compound is a trade-off between the desired purity, yield, cost, and environmental impact. For achieving the highest purity, the chemical conversion of β-pinene followed by fractional distillation stands out as a highly effective method.[1] However, this method involves the use of chemical reagents and multiple steps.

For a simpler and more traditional approach, steam or hydrodistillation can be employed, especially when this compound is a component of a broader essential oil profile.[2] For researchers focused on "green chemistry" and high selectivity, Supercritical Fluid Extraction (SFE) with CO₂ is an excellent, albeit capital-intensive, option.[3][4]

Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of reduced extraction time and solvent consumption, making them attractive for rapid screening and smaller-scale extractions.[5][6][8] However, direct comparative data for this compound extraction using these methods is still limited, and optimization is crucial.

Ultimately, the selection of the most suitable extraction method will depend on the specific research or production goals, available resources, and the scale of the operation. This guide provides the foundational information to make an informed decision for the efficient extraction of this compound.

References

A Comparative Analysis of the Insecticidal Activity of 3-Carene and Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating issue of insecticide resistance and the growing demand for safer, more environmentally benign pest control solutions have spurred research into naturally derived compounds as alternatives to conventional synthetic pesticides. This guide provides a comparative analysis of the insecticidal efficacy of 3-Carene, a bicyclic monoterpene found in the essential oils of various plants, against prominent synthetic insecticides. This analysis is supported by experimental data on toxicity, detailed methodologies, and an exploration of the distinct mechanisms of action.

Quantitative Analysis of Insecticidal Activity

The insecticidal efficacy of a compound is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population. The following tables summarize the available data for this compound and selected synthetic pesticides against the maize weevil (Sitophilus zeamais), a significant pest of stored grains.

Table 1: Contact Toxicity against Sitophilus zeamais

InsecticideChemical ClassLC50 (ppm)Exposure TimeCitation
This compound Monoterpene1.64214 days[1][2][3]
Deltamethrin (B41696) Pyrethroid~0.4148 hours
Malathion (B1675926) Organophosphate12.19 (for S. oryzae)24 hours[4]
Imidacloprid (B1192907) NeonicotinoidData not available for S. zeamais-

Table 2: Fumigant Toxicity against Sitophilus zeamais

InsecticideChemical ClassLC50 (ppm)Exposure TimeCitation
This compound Monoterpene0.61024 hours[1][3]

Experimental Protocols

The following are detailed methodologies for conducting contact and fumigant toxicity bioassays, synthesized from established protocols for stored product insects.[8][9][10][11][12]

Contact Toxicity Bioassay Protocol

This protocol is designed to assess the toxicity of an insecticide when in direct contact with the target insect.

  • Insect Rearing: Sitophilus zeamais adults (1-2 weeks old) are used. The insects are reared on whole, untreated maize kernels in a controlled environment at 25±1°C, 70±5% relative humidity, and a 12:12 hour (light:dark) photoperiod.

  • Preparation of Test Solutions: The test compound (this compound or synthetic pesticide) is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution. A series of dilutions are then made from the stock solution to create a range of concentrations to be tested. A control solution containing only the solvent is also prepared.

  • Treatment Application:

    • Grain Treatment: 20g of uninfested maize grains are placed in a glass vial. One milliliter of the test solution is applied to the grains. The vial is then sealed and shaken for 2 minutes to ensure even coating. The grains are air-dried for 2 hours to allow for solvent evaporation.

    • Direct Application (Topical): A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the test solution directly to the dorsal thorax of each insect.

  • Insect Exposure: Twenty adult weevils are introduced into each vial containing the treated grains (for grain treatment method) or placed in a clean vial after topical application. Each concentration and the control are replicated at least three times.

  • Mortality Assessment: The vials are kept under the same controlled conditions as rearing. Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours, and up to 14 days). Insects are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to determine the LC50 value and its 95% confidence limits.

Fumigant Toxicity Bioassay Protocol

This protocol evaluates the toxicity of an insecticide in its vapor phase.

  • Insect Rearing: As described in the contact toxicity protocol.

  • Preparation of Test Compound: A small piece of filter paper (e.g., 2 cm in diameter) is impregnated with a specific amount of the test compound.

  • Exposure Chamber: A glass vial (e.g., 250 mL) with a screw cap is used as the fumigation chamber. The treated filter paper is attached to the underside of the cap.

  • Insect Exposure: Twenty adult weevils are placed at the bottom of the vial. The cap with the treated filter paper is then tightly screwed on. A control vial with filter paper treated only with the solvent is also prepared. Each concentration and the control are replicated at least three times.

  • Mortality Assessment: The vials are maintained under controlled conditions. Mortality is recorded after a specific exposure period (e.g., 24 hours).

  • Data Analysis: The LC50 is calculated using probit analysis after correcting for control mortality.

Mechanism of Action: A Comparative Overview

The insecticidal activity of this compound and synthetic pesticides stems from their interference with critical physiological processes in insects, primarily the nervous system. However, the specific molecular targets and modes of action differ significantly.

This compound: A Multi-Target Approach

The insecticidal mechanism of monoterpenes like this compound is believed to be multifaceted.[13] The primary proposed mechanism is the inhibition of the enzyme acetylcholinesterase (AChE).[14] AChE is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve impulses, leading to hyperexcitation, paralysis, and eventual death of the insect. Additionally, some studies on the antimicrobial properties of this compound suggest that it can cause membrane damage and disrupt metabolic processes, which may also contribute to its insecticidal effects.[13]

Synthetic Pesticides: Specific Molecular Targets

Synthetic insecticides are typically designed to interact with a specific molecular target within the insect's nervous system.

  • Organophosphates (e.g., Malathion): Similar to this compound, organophosphates are potent inhibitors of AChE. They phosphorylate the active site of the enzyme, rendering it inactive.[15]

  • Pyrethroids (e.g., Deltamethrin): Pyrethroids act on the voltage-gated sodium channels in nerve cell membranes. They bind to the channels, keeping them in an open state for an extended period. This disrupts the normal transmission of nerve impulses, causing repetitive firing of neurons, which leads to paralysis and death.

  • Neonicotinoids (e.g., Imidacloprid): Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. They bind to these receptors, mimicking the action of acetylcholine but without being broken down by AChE. This leads to a persistent stimulation of the nerve cells, resulting in paralysis and death.[16]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_contact Contact Toxicity Bioassay cluster_fumigant Fumigant Toxicity Bioassay cluster_analysis Data Collection & Analysis InsectRearing 1. Insect Rearing (Sitophilus zeamais) SolutionPrep 2. Preparation of Test Solutions GrainTreatment 3a. Grain Treatment SolutionPrep->GrainTreatment TopicalApp 3b. Topical Application SolutionPrep->TopicalApp FumigantPrep 3. Fumigant Preparation SolutionPrep->FumigantPrep ExposureContact 4. Insect Exposure GrainTreatment->ExposureContact TopicalApp->ExposureContact Mortality 5. Mortality Assessment ExposureContact->Mortality ExposureFumigant 4. Insect Exposure FumigantPrep->ExposureFumigant ExposureFumigant->Mortality DataAnalysis 6. Data Analysis (Probit Analysis -> LC50) Mortality->DataAnalysis

Experimental workflow for insecticide bioassays.

signaling_pathways cluster_3carene_op This compound & Organophosphates (e.g., Malathion) cluster_pyrethroids Pyrethroids (e.g., Deltamethrin) cluster_neonicotinoids Neonicotinoids (e.g., Imidacloprid) AChE_Inhibition Acetylcholinesterase (AChE) Inhibition ACh_Accumulation Acetylcholine (ACh) Accumulation AChE_Inhibition->ACh_Accumulation Hyperexcitation Continuous Nerve Stimulation (Hyperexcitation) ACh_Accumulation->Hyperexcitation Paralysis_Death1 Paralysis & Death Hyperexcitation->Paralysis_Death1 Na_Channel Voltage-Gated Sodium Channels Na_Influx Prolonged Sodium Ion Influx Na_Channel->Na_Influx Kept Open Repetitive_Firing Repetitive Neuronal Firing Na_Influx->Repetitive_Firing Paralysis_Death2 Paralysis & Death Repetitive_Firing->Paralysis_Death2 nAChR Nicotinic Acetylcholine Receptors (nAChRs) nAChR_Activation Persistent Receptor Activation nAChR->nAChR_Activation Agonist Binding Nerve_Stimulation Uncontrolled Nerve Stimulation nAChR_Activation->Nerve_Stimulation Paralysis_Death3 Paralysis & Death Nerve_Stimulation->Paralysis_Death3

Insecticidal mechanisms of action.

Conclusion

The data presented indicate that this compound exhibits significant insecticidal activity against the maize weevil, Sitophilus zeamais, through both contact and fumigant action. In terms of contact toxicity, this compound (LC50 = 1.642 ppm) appears less potent than the synthetic pyrethroid deltamethrin (LC50 ~0.41 ppm) but more effective than the organophosphate malathion (LC50 = 12.19 ppm against a related species). Notably, this compound demonstrates potent fumigant activity (LC50 = 0.610 ppm), a characteristic that is highly desirable for the control of pests in enclosed spaces such as grain storage facilities.

The distinct, and likely multi-target, mechanism of action of this compound, primarily involving the inhibition of acetylcholinesterase, offers a potential advantage in managing insect populations that have developed resistance to synthetic pesticides with single-site modes of action. Further research is warranted to elucidate the full spectrum of its insecticidal activity against a wider range of pests and to optimize formulations for practical application. The development of insecticides based on natural compounds like this compound holds promise for more sustainable and integrated pest management strategies.

References

Validating 3-Carene as a Biomarker for Specific Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Carene as a potential biomarker for the identification of certain plant species and for monitoring plant stress responses. We will delve into the experimental data supporting its use, compare it with other volatile organic compounds (VOCs), and provide detailed methodologies for its detection and quantification.

This compound: A Promising Volatile Biomarker

This compound is a bicyclic monoterpene naturally produced by a variety of plant species, contributing to their characteristic aroma. It is particularly abundant in conifers such as pines and cedars, but is also found in other plants like rosemary, basil, and cannabis.[1][2] Its presence and relative abundance can serve as a chemical fingerprint, aiding in the chemotaxonomic classification of plants. Furthermore, fluctuations in this compound emissions can be indicative of a plant's physiological state, particularly in response to biotic and abiotic stressors.

Comparative Analysis of this compound for Plant Species Identification

The volatile profiles of plants are complex mixtures of numerous compounds. The identification of a specific species often relies on the presence and relative abundance of a few key compounds. This compound, in conjunction with other monoterpenes like α-pinene, β-pinene, and limonene, has shown significant promise in the chemotaxonomic differentiation of various plant species, particularly within the Pinus genus.

Below is a summary of the relative abundance of major monoterpenes, including this compound, in the needles of different Pinus species, demonstrating its utility as a distinguishing biomarker.

Plant SpeciesThis compound (%)α-Pinene (%)β-Pinene (%)Limonene (%)Other Major Monoterpenes (%)Reference
Pinus sylvestris3.015.07.05.0β-phellandrene (4.0)[3]
Pinus tabuliformisNot Reported15.07.05.0Not Reported[3]
Pinus bungeanaNot Reported15.07.05.0Not Reported[3]
Pinus densifloraNot Reported15.07.05.0Not Reported[3]
Pinus thunbergiiNot Reported15.07.05.0Not Reported[3]
Pinus aristata42.0Not ReportedNot ReportedNot ReportedNot Reported[3]
Pinus peuce15.0Not ReportedNot ReportedNot ReportedNot Reported[3]
Pinus strobus11.0Not ReportedNot ReportedNot ReportedNot Reported[3]
Pinus brutia (wood)Present32.69PresentNot Reportedβ-caryophyllene, α-humulene[4]

This compound as a Biomarker for Plant Stress

Plants alter their VOC emissions in response to various environmental challenges. Elevated levels of this compound can be a strong indicator of biotic stress, such as pest infestations or fungal infections. This response is part of the plant's induced defense mechanism.

A study on Pinus densiflora infected with the pine wood nematode (Bursaphelenchus xylophilus) demonstrated a dramatic increase in this compound emissions, highlighting its potential as an early indicator of this devastating disease.

Plant SpeciesStressorFold Increase in this compound EmissionReference
Pinus densifloraPine Wood Nematode Infection14.75[5]
Pinus koraiensisPine Wood Nematode Infection54.7[6]

Experimental Protocols

Accurate and reproducible quantification of this compound and other VOCs is crucial for its validation as a biomarker. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for analyzing volatile compounds from plant tissues.

HS-SPME-GC-MS Protocol for Plant Volatiles

1. Sample Preparation:

  • Collect fresh plant material (e.g., needles, leaves, or resin).

  • For solid samples, finely grind the tissue in liquid nitrogen to a homogenous powder.

  • Accurately weigh a specific amount of the powdered sample (e.g., 100 mg) into a headspace vial.

  • For resin, a small, accurately weighed amount can be placed directly into the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific incubation time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Immediately after extraction, desorb the analytes from the SPME fiber in the hot GC injection port (e.g., 250°C) in splitless mode.

  • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Program the oven temperature to separate the volatile compounds. A typical program might be: start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

  • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • The mass spectrometer should be operated in electron ionization (EI) mode (70 eV) and scan a mass range of m/z 40-400.

4. Compound Identification and Quantification:

  • Identify this compound and other compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

  • For quantitative analysis, use an internal standard (e.g., n-alkane solution) and create a calibration curve with pure this compound standard. The peak area of this compound relative to the internal standard is used to determine its concentration.

Visualizing the Pathways

Proposed Plant Defense Signaling Pathway Leading to this compound Production

Biotic and abiotic stresses trigger a complex signaling cascade in plants, often involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). This signaling ultimately leads to the activation of defense-related genes, including those responsible for the biosynthesis of monoterpenes like this compound.

Plant_Defense_Signaling Stressor Biotic/Abiotic Stressor (e.g., Herbivory, Pathogen Attack) Plant_Recognition Plant Recognition Stressor->Plant_Recognition JA_Pathway Jasmonic Acid (JA) Signaling Pathway Plant_Recognition->JA_Pathway SA_Pathway Salicylic Acid (SA) Signaling Pathway Plant_Recognition->SA_Pathway Crosstalk Crosstalk JA_Pathway->Crosstalk SA_Pathway->Crosstalk TF_Activation Activation of Transcription Factors Crosstalk->TF_Activation Monoterpene_Biosynthesis Monoterpene Biosynthesis Pathway TF_Activation->Monoterpene_Biosynthesis Three_Carene_Synthase This compound Synthase Gene Expression Monoterpene_Biosynthesis->Three_Carene_Synthase Three_Carene_Production Production of This compound Three_Carene_Synthase->Three_Carene_Production

Caption: Proposed signaling cascade from stress recognition to this compound production.

Experimental Workflow for this compound Biomarker Validation

The following workflow outlines the key steps in validating this compound as a biomarker for a specific plant species or stress condition.

Experimental_Workflow Plant_Selection Plant Species Selection (Control and Stressed Groups) Sample_Collection Sample Collection (e.g., Needles, Leaves) Plant_Selection->Sample_Collection VOC_Extraction Volatile Extraction (HS-SPME) Sample_Collection->VOC_Extraction Analysis GC-MS Analysis VOC_Extraction->Analysis Data_Processing Data Processing and Compound Identification Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Comparison of this compound Levels) Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: Workflow for validating this compound as a plant biomarker.

Conclusion

The available evidence strongly suggests that this compound is a valuable biomarker for both the chemotaxonomic identification of certain plant species, particularly conifers, and for the early detection of biotic stress. Its distinct presence and quantifiable changes in emission levels make it a reliable indicator. The HS-SPME-GC-MS methodology provides a robust and sensitive platform for its analysis. Further research focusing on a wider range of plant species and stressors will continue to solidify the role of this compound in plant science and its applications in agriculture and drug development.

References

A comparative study on the metabolic pathways of 3-Carene in different species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biotransformation of 3-Carene in humans, rodents, and microorganisms, supported by experimental data and detailed methodologies.

The bicyclic monoterpene this compound, a natural constituent of turpentine (B1165885) and essential oils from various plants, has garnered significant interest for its potential pharmacological activities. Understanding its metabolic fate across different species is crucial for evaluating its efficacy, safety, and potential for drug development. This guide provides a comparative analysis of the metabolic pathways of this compound in humans, rodents, and various microorganisms, presenting key metabolites, enzymatic processes, and available kinetic data.

Comparative Metabolism of this compound

The metabolism of this compound varies significantly across different biological systems, leading to a diverse array of metabolites. While human metabolism is primarily oxidative and mediated by cytochrome P450 enzymes, microbial biotransformation showcases a broader range of reactions, including hydroxylation, oxidation, and rearrangements. Data on rodent metabolism of this compound is limited; however, studies on other terpenes in these species suggest similar oxidative pathways to humans.

Data Presentation: A Comparative Overview of this compound Metabolism

The following tables summarize the key metabolites and enzymatic data for this compound metabolism in humans and microorganisms. Due to the limited direct studies on this compound metabolism in rodents, a comparative table for this group is not available.

Table 1: Major Metabolites of this compound Identified in Humans and Microorganisms

Species/OrganismMetaboliteMetabolic ReactionReference
Human Δ³-carene-10-olAllylic hydroxylation[1][2]
Δ³-carene-epoxideEpoxidation[1][2]
Δ³-caren-10-carboxylic acid (chaminic acid)Oxidation of Δ³-carene-10-ol[3]
Fungus (Penicillium nigricans) Dihydrocarvone, Carvone, CarveolRearrangement and Oxidation[4]
(+)-trans-p-mentha-5,8-dien-2-olHydroxylation and Rearrangement[4]
(+)-trans-p-mentha-5,8-dien-2-oneOxidation[4]
Perillic acidOxidation[4]
2-hydroxy-p-menth-8-ene-7-oic-acidHydroxylation and Oxidation[4]
Bacterium (Mycobacterium smegmatis) Chaminic acidsOxidation[2]
Bacterium (Alcaligenes defragrans) Not specifiedAnaerobic degradation[5]
Rabbit (-)-m-mentha-4,6-dien-8-ol, 3-caren-9-olHydroxylation[6]
(-)-3-carene-9-carboxylic acidOxidation[6]
This compound-9,10-dicarboxylic acidOxidation[6]

Table 2: Enzyme Kinetics of Human Cytochrome P450 Enzymes in this compound Metabolism

EnzymeMetaboliteKm (mM)Vmax (nmol/min/nmol P450)Reference
CYP2B6 Δ³-carene-10-ol0.628.4[1][2]
CYP1A2 Δ³-carene-epoxide98.23.9[1][2]

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the known metabolic pathways of this compound in humans and the proposed pathways in the fungus Penicillium nigricans.

Human_Metabolism_of_3_Carene Human Metabolic Pathway of this compound This compound This compound Δ³-carene-10-ol Δ³-carene-10-ol This compound->Δ³-carene-10-ol CYP2B6, CYP2C19, CYP2D6 (Allylic Hydroxylation) Δ³-carene-epoxide Δ³-carene-epoxide This compound->Δ³-carene-epoxide CYP1A2 (Epoxidation) Δ³-caren-10-carboxylic acid Δ³-caren-10-carboxylic acid Δ³-carene-10-ol->Δ³-caren-10-carboxylic acid Oxidation

Figure 1: Human Metabolic Pathway of this compound.

Fungal_Metabolism_of_3_Carene Proposed Metabolic Pathways of this compound in Penicillium nigricans cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 cluster_pathway3 Pathway 3 3-Carene_p1 This compound Intermediate_A Putative Intermediate 3-Carene_p1->Intermediate_A Dihydrocarvone Dihydrocarvone Intermediate_A->Dihydrocarvone Carvone Carvone Dihydrocarvone->Carvone Carveol Carveol Carvone->Carveol 3-Carene_p2 This compound Intermediate_B Putative Intermediate 3-Carene_p2->Intermediate_B trans_p_mentha_dien_ol (+)-trans-p-mentha-5,8-dien-2-ol Intermediate_B->trans_p_mentha_dien_ol trans_p_mentha_dien_one (+)-trans-p-mentha-5,8-dien-2-one trans_p_mentha_dien_ol->trans_p_mentha_dien_one 3-Carene_p3 This compound Intermediate_C Putative Intermediate 3-Carene_p3->Intermediate_C Perillic_acid Perillic acid Intermediate_C->Perillic_acid Hydroxy_acid 2-hydroxy-p-menth-8-ene-7-oic-acid Intermediate_C->Hydroxy_acid

Figure 2: Proposed Metabolic Pathways of this compound in Penicillium nigricans.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides an overview of the experimental protocols employed in the study of this compound metabolism.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is a representative example for studying the in vitro metabolism of xenobiotics.

Objective: To identify the metabolites of this compound formed by human liver microsomal enzymes and to determine the kinetic parameters of the major metabolic pathways.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • Recombinant human cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C19, CYP2D6, etc.) for reaction phenotyping

Procedure:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations for kinetic studies), and potassium phosphate buffer in a final volume of, for instance, 200 µL.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Incubation: The reaction is carried out at 37°C for a specific time period (e.g., 30-60 minutes), with gentle shaking.

  • Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile, which also serves to precipitate the proteins.

  • Sample Preparation for Analysis: The quenched mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is collected for analysis.

  • Reaction Phenotyping: To identify the specific CYP enzymes involved, incubations are performed with individual recombinant human CYP enzymes instead of liver microsomes.

  • Kinetic Analysis: To determine the Km and Vmax values, incubations are performed with a range of this compound concentrations, and the rate of metabolite formation is measured.

GC-MS Analysis of this compound Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like terpene metabolites.

Objective: To identify and quantify the metabolites of this compound from in vitro or in vivo samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms)

  • Autosampler

Procedure:

  • Sample Injection: An aliquot of the prepared sample extract is injected into the GC inlet, typically in split or splitless mode.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column as they are carried through by an inert gas (e.g., helium). The oven temperature is programmed to ramp up to facilitate the separation of compounds with different volatilities.

  • Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Acquisition and Analysis: The mass spectrometer records the abundance of each ion at different m/z values, generating a mass spectrum for each eluting compound. The total ion chromatogram (TIC) shows the total ion intensity as a function of retention time.

  • Metabolite Identification: Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns in the mass spectra.

  • Quantification: The concentration of each metabolite can be determined by creating a calibration curve using known concentrations of authentic standards and an internal standard.

Microbial Biotransformation of this compound

This protocol provides a general framework for studying the transformation of this compound by microorganisms.

Objective: To identify microorganisms capable of transforming this compound and to characterize the resulting metabolites.

Materials:

  • Microorganism of interest (e.g., Penicillium nigricans, Mycobacterium smegmatis)

  • Appropriate culture medium for the microorganism

  • This compound (as the substrate)

  • Shaker incubator

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical instruments for metabolite identification (e.g., GC-MS, NMR)

Procedure:

  • Culturing the Microorganism: The selected microorganism is grown in a suitable liquid culture medium under optimal conditions (temperature, pH, aeration) to obtain sufficient biomass.[7]

  • Substrate Addition: Once the culture has reached a suitable growth phase (e.g., exponential phase), this compound is added to the culture medium. An organic solvent may be used to aid in the dispersion of the hydrophobic terpene.

  • Incubation: The culture is incubated for a specific period (days to weeks), allowing the microorganism to metabolize the this compound.

  • Extraction of Metabolites: After the incubation period, the culture broth is separated from the microbial cells by centrifugation or filtration. The metabolites are then extracted from the culture broth using an appropriate organic solvent.

  • Purification and Identification of Metabolites: The extracted metabolites are purified using chromatographic techniques (e.g., column chromatography, thin-layer chromatography). The structure of the purified metabolites is then elucidated using spectroscopic methods such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a comparative metabolism study of a xenobiotic like this compound.

Experimental_Workflow General Workflow for Comparative Metabolism Study cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Human_Microsomes Human Liver Microsomes Incubation Incubation with this compound Human_Microsomes->Incubation Rodent_Microsomes Rodent Liver Microsomes Rodent_Microsomes->Incubation Microbial_Cultures Microbial Cultures Microbial_Cultures->Incubation Extraction Metabolite Extraction Incubation->Extraction Animal_Dosing Dosing of Rodents Sample_Collection Urine/Feces/Blood Collection Animal_Dosing->Sample_Collection Sample_Collection->Extraction GC_MS GC-MS / LC-MS Analysis Extraction->GC_MS Identification Metabolite Identification GC_MS->Identification Quantification Quantification Identification->Quantification Pathway_Elucidation Metabolic Pathway Elucidation Quantification->Pathway_Elucidation Comparative_Analysis Comparative Analysis Pathway_Elucidation->Comparative_Analysis

Figure 3: General Workflow for a Comparative Metabolism Study.

Conclusion

The metabolic pathways of this compound are diverse, with significant variations observed between humans and microorganisms. In humans, the biotransformation is primarily an oxidative process mediated by cytochrome P450 enzymes, leading to hydroxylated and epoxidized metabolites that can be further oxidized to carboxylic acids.[1][2][3] Microbial systems, on the other hand, exhibit a broader metabolic capacity, capable of more extensive rearrangements and oxidations of the this compound scaffold.[4] While direct metabolic data for this compound in rodents is scarce, the well-established role of CYPs in terpene metabolism in these species suggests pathways analogous to those in humans. Further research is warranted to fully elucidate the metabolic fate of this compound in rodents and to explore the enzymatic machinery responsible for its transformation in various microbial species. This comparative understanding is essential for advancing the development of this compound-based therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Carene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Carene, a flammable and hazardous chemical, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is not merely a matter of compliance but a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step logistical and safety information for the handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor that can cause skin irritation, allergic skin reactions, and may be fatal if swallowed and enters the airways.[1][2][3][4] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3][5]

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as latex or vinyl.[1]

  • Eye Protection: Use safety goggles with side protection.[5][6]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.[4][7]

Safe Handling Practices:

  • Work in a well-ventilated area to avoid inhalation of vapors.[2][6]

  • Keep this compound away from all sources of ignition, including heat, sparks, and open flames.[2][5][6]

  • Use non-sparking tools and explosion-proof equipment when handling the substance.[2][4][5]

  • Take precautionary measures against static discharge by grounding containers and receiving equipment.[2][4][5]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of with regular trash or poured down the sanitary sewer.[2][6]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound".

  • Segregate this compound waste from other incompatible chemical wastes.

2. Container Selection and Labeling:

  • Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.[8] The original container is often a suitable choice.

  • Ensure the container is properly sealed at all times, except when adding waste.[8]

  • Attach a completed EHS (Environmental Health and Safety) Hazardous Waste Label to the container. The label must clearly indicate the contents ("this compound") and the associated hazards (e.g., Flammable, Irritant, Environmental Hazard).

3. Waste Collection and Storage:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[9]

  • Store the container away from heat and ignition sources.[8]

  • Use secondary containment for all liquid waste containers to prevent spills.[8]

4. Empty Container Disposal:

  • Containers that held this compound are also considered hazardous waste until properly rinsed.

  • The first rinse of the container must be collected and disposed of as hazardous chemical waste.[8]

  • After a thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before it can be disposed of as non-hazardous solid waste.[8]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup once the container is full.[8]

  • Follow all institutional, local, regional, national, and international regulations for the disposal of hazardous waste.[3][4][5][6]

Spill and Leak Management

In the event of a this compound spill, immediate and appropriate action is required to mitigate risks.

1. Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[7][10] 2. Ventilate the Area: Ensure adequate ventilation to disperse vapors.[4][7] 3. Contain the Spill: Use a spill kit or absorbent materials to contain the spill and prevent it from entering drains.[1][10] 4. Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[1][4][6][7][10] 5. Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[4][5][7][11] 6. Decontaminate the Area: Wash the spill area thoroughly with soap and water.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueCitations
UN Number 2319[11]
Flash Point 47 °C (116.6 °F)[3]
Auto-ignition Temp. 260 °C (500 °F)[3]
Density 0.864 g/cm³ at 20 °C[3]
Flammability Flammable liquid and vapor[1][2][3]
Aquatic Toxicity Very toxic to aquatic life[3]

A Note on Experimental Protocols: The procedures outlined in this document are based on established safety data sheets and standard hazardous waste management guidelines. They represent best practices for ensuring safety and regulatory compliance. Specific "experimental protocols" for the chemical neutralization or alteration of this compound for disposal are not provided, as the universally accepted and required method is collection and management as hazardous chemical waste through a certified disposal facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Leak-Proof, Compatible Container B->C S1 Spill Occurs D Affix 'Hazardous Waste' Label C->D E Add Waste to Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Store Away from Ignition Sources G->I J Container Full? J->E No K Contact EHS for Waste Pickup J->K Yes L Document Waste Disposal K->L S2 Eliminate Ignition Sources S1->S2 S3 Contain & Absorb with Inert Material S2->S3 S4 Collect Absorbed Material into Hazardous Waste Container S3->S4 S4->J

Caption: Workflow for the safe collection and disposal of this compound hazardous waste.

References

Navigating the Safe Handling of 3-Carene: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with 3-Carene, a bicyclic monoterpene. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against the potential hazards of this compound, which include flammability, skin irritation, and the potential for allergic skin reactions.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Viton). Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves with proven resistance to organic solvents and terpenes. For prolonged or high-exposure tasks, consider double-gloving.Prevents skin contact, which can cause irritation and allergic reactions.[1]
Eye Protection Chemical safety goggles or a face shield where splashing is a risk.Protects eyes from splashes and vapors which can cause irritation.
Skin and Body Protection Flame-resistant lab coat worn over personal clothing that covers the legs.Protects against accidental splashes and contact with flammable material.
Respiratory Protection NIOSH-approved respirator with an organic vapor (OV) cartridge . This should be used when working in poorly ventilated areas, when heating -Carene, or when workplace exposure limits are exceeded.Protects the respiratory system from inhalation of vapors, which can cause irritation and other health effects.

Quantitative Exposure Limits

Monitoring the concentration of airborne this compound is crucial to prevent overexposure. The following occupational exposure limits have been established:

OrganizationExposure LimitValue
OSHA Time-Weighted Average (TWA)20 ppm[2]
ACGIH Threshold Limit Value (TLV) - TWA20 ppm

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is essential to minimize risks. The following step-by-step plans provide clear, actionable guidance for laboratory personnel.

Operational Plan: From Preparation to Post-Handling
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantities of this compound to be used and the potential for exposure.

  • Ventilation : Ensure all handling of this compound is performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • PPE Donning : Put on all required PPE as outlined in the table above before entering the designated work area.

  • Handling :

    • Keep containers of this compound tightly closed when not in use.

    • Avoid heating this compound near open flames or other ignition sources due to its flammable nature.[1]

    • Use the smallest quantity of this compound necessary for the experiment to minimize waste and potential exposure.

    • Ground and bond containers when transferring large volumes to prevent static discharge.

  • Spill Response :

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

    • Decontaminate all work surfaces and equipment.

    • Properly remove and dispose of or decontaminate PPE.

Disposal Plan: Managing this compound Waste
  • Waste Segregation : Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the associated hazards (e.g., "Flammable," "Irritant").

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[3]

Experimental Workflow and Safety Logic

To visualize the procedural flow and the logical relationships in handling this compound safely, the following diagrams have been created using the DOT language.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Risk Assessment VentilationCheck Ventilation Check RiskAssessment->VentilationCheck PPEDonning PPE Donning VentilationCheck->PPEDonning Handling Handling this compound PPEDonning->Handling SpillResponse Spill Response Plan Handling->SpillResponse If spill occurs Decontamination Decontamination Handling->Decontamination WasteCollection Waste Collection Decontamination->WasteCollection PPERemoval PPE Removal WasteCollection->PPERemoval

Caption: Experimental workflow for handling this compound.

DisposalLogic cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal Segregation Segregate Waste Labeling Label Container Segregation->Labeling Storage Store in Designated Area Labeling->Storage EHSContact Contact EHS/Contractor Storage->EHSContact Disposal Professional Disposal EHSContact->Disposal

Caption: Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.